molecular formula C23H16O11 B099618 Cromolyn CAS No. 16110-51-3

Cromolyn

货号: B099618
CAS 编号: 16110-51-3
分子量: 468.4 g/mol
InChI 键: IMZMKUWMOSJXDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cromoglycic acid is a dicarboxylic acid that is the bis-chromone derivative of glycerol. It is effective as a mast cell stabilizer. It has a role as a calcium channel blocker and an anti-asthmatic drug. It is a dicarboxylic acid and a member of chromones. It is a conjugate acid of a cromoglycate(1-).
A chromone complex that acts by inhibiting the release of chemical mediators from sensitized mast cells. It is used in the prophylactic treatment of both allergic and exercise-induced asthma, but does not affect an established asthmatic attack.
Cromolyn is a Mast Cell Stabilizer. The physiologic effect of this compound is by means of Decreased Histamine Release.
This compound is a synthetic mast cell stabilizer with anti-inflammatory activity. This compound probably interferes with the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, such as histamine and leukotrienes, which are involved in type I allergic reactions. This compound also prevents inflammatory mediator release from eosinophils.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 11 approved and 9 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZMKUWMOSJXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O11
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15826-37-6 (Parent)
Record name Cromoglicic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022860
Record name Cromolyn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chromoglicic acid is a solid. (NTP, 1992), Solid
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals from ethanol + ether

CAS No.

16110-51-3
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromolyn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromoglicic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cromolyn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cromoglicic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROMOLYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cromolyn Sodium on Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cromolyn sodium, a synthetic derivative of khellin, has been a cornerstone in the prophylactic treatment of allergic disorders, including asthma and mastocytosis, for decades.[1][2] Its clinical efficacy is attributed to its function as a mast cell stabilizer, preventing the release of histamine (B1213489) and other inflammatory mediators.[1][3] While historically its mechanism was broadly described as inhibiting mast cell degranulation, contemporary research has elucidated a more complex and specific molecular basis of action. This technical guide provides a detailed examination of the core mechanisms, focusing on the key molecular targets and signaling pathways modulated by this compound sodium. It consolidates quantitative data, outlines pivotal experimental protocols, and presents visual diagrams of the involved pathways to offer a comprehensive resource for the scientific community.

The IgE-Mediated Mast Cell Degranulation Cascade

Mast cell activation, particularly through the high-affinity IgE receptor (FcεRI), is a central event in type I hypersensitivity reactions. The process begins when multivalent antigens cross-link IgE antibodies bound to FcεRI on the mast cell surface. This aggregation initiates a complex intracellular signaling cascade, culminating in the fusion of cytoplasmic granules with the plasma membrane and the release of pre-formed mediators such as histamine, serotonin (B10506), and proteases. This is followed by the synthesis and secretion of newly formed lipid mediators (leukotrienes, prostaglandins) and cytokines. A critical step in this cascade is a sustained increase in intracellular calcium concentration ([Ca2+]i), which is essential for granule-plasma membrane fusion.[4][5][6]

Figure 1. Simplified IgE-mediated mast cell activation pathway.

Core Mechanisms of this compound Sodium Action

This compound sodium stabilizes mast cells through a multi-faceted mechanism that involves specific molecular targets rather than a non-specific effect on the cell membrane. The primary modes of action include agonism of GPR35 and modulation of crucial ion channels.

G-Protein-Coupled Receptor 35 (GPR35) Agonism

A pivotal discovery identified this compound sodium as a potent agonist for the G-protein-coupled receptor 35 (GPR35).[7][8][9] GPR35 is expressed on human mast cells, basophils, and eosinophils.[7][8] Upon binding, this compound activates GPR35, which couples to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10] The reduction in cAMP is a key part of the inhibitory signaling cascade that ultimately suppresses the downstream events required for degranulation, most notably the influx of extracellular calcium.[10]

Inhibition of Ion Flux: Chloride and Calcium Channels

The regulation of ion flux across the mast cell membrane is critical for degranulation. This compound sodium directly influences this process:

  • Chloride Channel Blockade: Electrophysiological studies have shown that this compound can block immunologically activated chloride (Cl⁻) channels when applied to the cytoplasmic side of the membrane.[11] This blockade is thought to stabilize the mast cell membrane potential, making the cell less responsive to activating stimuli.[12] The functional link between Cl⁻ channel activity and mediator release is supported by the parallel inhibition of both Cl⁻ current and serotonin release by channel blockers.[11]

  • Inhibition of Calcium Influx: A primary consequence of the upstream signaling events initiated by GPR35 activation and chloride channel modulation is the prevention of calcium ion (Ca²⁺) influx.[5][6][13] By inhibiting the sustained increase in intracellular Ca²⁺, this compound effectively removes the final trigger required for the fusion of histamine-containing granules with the cell membrane, thus stabilizing the mast cell.[5]

Other Immunomodulatory Effects

Beyond its direct action on the degranulation pathway, this compound exhibits broader immunomodulatory effects:

  • Annexin A1 Release: this compound has been shown to activate the phosphorylation of Protein Kinase C (PKC) and promote the release of Annexin A1, an anti-inflammatory protein.[14]

  • Cytokine Regulation: The drug can inhibit the release of pro-inflammatory cytokines from mast cells.[14][15] Interestingly, in some experimental models, this compound has been shown to be a more effective inhibitor of IL-8 and TNF release than of histamine release.[16] It may also selectively increase the release of the anti-inflammatory cytokine IL-10 from human mast cells.[17][18]

Figure 2. Core inhibitory mechanisms of this compound sodium on mast cells.

Quantitative Efficacy Data

The following table summarizes key quantitative data from in vitro studies, illustrating the potency of this compound sodium and related compounds on specific molecular targets and cellular functions.

Parameter / AssayCompoundCell/System TypeResultReference
Chloride Channel Blockade This compound SodiumRat Mucosal Mast Cell (inside-out patch)IC₅₀ = 15 µM[11]
Histamine Release Inhibition This compound SodiumHuman LAD2 Mast Cells (Substance P-stimulated)Reduced release to 464.6 pg/mL[16]
IL-8 Secretion Inhibition This compound Sodium (100 µM)Human LAD2 Mast Cells (Substance P-stimulated)Reduced release from 437.2 pg/mL to 362.9 pg/mL[16]
TNF Secretion Inhibition This compound Sodium (100 µM)Human LAD2 Mast Cells (Substance P-stimulated)Reduced release from 1917.2 pg/mL to 1628.8 pg/mL[16]
Serotonin Release Inhibition NPPB (Cl⁻ channel blocker)Rat Mucosal Mast CellIC₅₀ = 77 µM[11]
Antigen-induced Cl⁻ Current NPPB (Cl⁻ channel blocker)Rat Mucosal Mast CellIC₅₀ = 52 µM[11]

Note: The efficacy of this compound can be highly dependent on the mast cell type and the species of origin. It is notably less effective on mouse mast cells compared to rat mast cells and is a weaker inhibitor of human mast cells than rodent peritoneal mast cells.[16][19]

Key Experimental Protocols

The elucidation of this compound sodium's mechanism of action has relied on several key experimental methodologies. Detailed protocols for these assays are crucial for the replication and validation of findings.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a cornerstone for quantifying the inhibitory effect of a compound on mast cell degranulation.

  • Objective: To measure the ability of this compound sodium to inhibit the release of granular contents from immunologically stimulated mast cells.

  • Methodology:

    • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a widely used mast cell model, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

    • Sensitization: Cells are seeded into 24-well plates and sensitized overnight with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE.

    • Compound Incubation: The following day, the cell monolayer is washed with Tyrode's buffer. Cells are then pre-incubated with varying concentrations of this compound sodium (or vehicle control) for 30 minutes at 37°C.

    • Stimulation: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (DNP-HSA) for 1 hour at 37°C.

    • Quantification: The reaction is stopped by placing the plates on ice. The supernatant is collected to measure released β-hexosaminidase. The remaining cells are lysed to measure total cellular β-hexosaminidase. The enzyme activity is quantified colorimetrically using p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) as a substrate.

    • Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content. The percentage of inhibition is determined by comparing the release in this compound-treated wells to the vehicle control.[20]

step1 1. Mast Cell Isolation & Culture (e.g., RBL-2H3 cells) step2 2. Sensitization (Overnight with anti-DNP IgE) step1->step2 step3 3. Pre-incubation (30 min with this compound Sodium) step2->step3 step4 4. Antigen Challenge (1 hr with DNP-HSA) step3->step4 step5 5. Centrifugation / Supernatant Collection step4->step5 step6 6. Quantification of Mediator (Histamine ELISA or β-Hexosaminidase Assay) step5->step6 step7 7. Data Analysis (% Inhibition Calculation) step6->step7

Figure 3. General workflow for an in vitro mast cell degranulation assay.

GPR35 Activation Assay (Calcium Flux)

This cell-based assay is used to confirm GPR35 agonism and examine its downstream consequences.

  • Objective: To measure the ability of this compound sodium to activate GPR35 and promote intracellular calcium flux.

  • Methodology:

    • Cell Line Preparation: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with plasmids encoding for human GPR35, a chimeric G-protein (e.g., Gαqo5 to couple the Gi signal to a calcium readout), and a photoprotein such as aequorin.[8]

    • Assay Preparation: Transfected cells are incubated with a co-factor like coelenterazine, which binds to aequorin.

    • Compound Addition: The cells are placed in a luminometer. This compound sodium is added at various concentrations.

    • Measurement: Agonist binding to GPR35 activates the chimeric G-protein, leading to an increase in intracellular Ca²⁺. This Ca²⁺ binds to the aequorin-coelenterazine complex, triggering a photochemical reaction that emits light.

    • Data Analysis: The amount of light emitted (Relative Light Units, RLU) is measured and is directly proportional to the increase in intracellular Ca²⁺, indicating receptor activation. Dose-response curves are generated to determine potency (EC₅₀).[8]

Electrophysiological Analysis of Chloride Channels (Patch-Clamp)

This technique provides direct evidence of ion channel modulation.

  • Objective: To measure the inhibitory effect of this compound sodium on chloride channel currents in mast cells.

  • Methodology:

    • Cell Preparation: Rat basophilic leukemia (RBL) cells or primary mast cells are used.

    • Patch Formation: A glass micropipette is used to form a high-resistance seal with the cell membrane. To test for intracellular effects, an "inside-out" patch configuration is achieved by pulling the pipette away from the cell, excising a patch of membrane with its intracellular face exposed to the bath solution.

    • Current Measurement: The membrane patch is held at various potentials, and the flow of ions (current) through the channels is recorded. Immunological activation of channels can be induced by including an antigen in the pipette solution for sensitized cells.

    • Compound Application: this compound sodium is added to the bath solution, which is in contact with the cytoplasmic side of the membrane patch.

    • Data Analysis: The reduction in chloride current in the presence of this compound is measured to determine the extent of channel blockade and calculate inhibitory concentrations (e.g., IC₅₀).[11]

Conclusion

The mechanism of action of this compound sodium in stabilizing mast cells is significantly more nuanced than a simple, non-specific membrane effect. The evidence strongly indicates a receptor-mediated process, with the G-protein-coupled receptor GPR35 serving as a primary molecular target.[7][10] Agonism of GPR35 initiates an intracellular signaling cascade that, in concert with the direct blockade of chloride channels, culminates in the inhibition of the critical calcium influx required for degranulation.[5][11] Furthermore, this compound exhibits broader immunomodulatory activities, including the regulation of pro- and anti-inflammatory cytokine release.[14][18] Understanding these precise mechanisms is vital for the rational design of next-generation mast cell stabilizers and for exploring new therapeutic applications for this established drug. The notable species-specific differences in efficacy underscore the importance of using relevant human cell systems in future research.[19]

References

The Serendipitous Discovery and Targeted Development of Cromolyn for Asthma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of Cromolyn sodium, a landmark non-steroidal anti-inflammatory agent for the prophylactic treatment of asthma. It details the journey from its origins in a natural product to its establishment as a mast cell stabilizer, supported by quantitative data from key clinical studies, detailed experimental protocols for in vitro assays, and visualizations of its developmental workflow and cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of respiratory research and drug development, offering insights into the preclinical and clinical evaluation of mast cell-stabilizing agents.

Introduction: A Breakthrough in Asthma Prophylaxis

The management of asthma underwent a significant paradigm shift with the introduction of this compound sodium. Prior to its arrival, treatment options were largely limited to bronchodilators, which addressed acute symptoms but did not prevent the underlying inflammatory cascade. This compound sodium emerged as the first prophylactic, non-steroidal anti-inflammatory drug for asthma, offering a novel therapeutic approach by preventing the release of inflammatory mediators from mast cells.[1] Its discovery was a testament to the perseverance and self-experimentation of its discoverer, Dr. Roger Altounyan, who, himself an asthma sufferer, systematically investigated derivatives of a natural product to identify a safe and effective preventative treatment.[2] This guide delves into the scientific journey of this compound, from its chemical synthesis to its clinical validation, providing a technical foundation for researchers in the field.

The Discovery of this compound: From Folk Medicine to Pharmaceutical Innovation

The story of this compound begins with the Eastern Mediterranean plant Ammi visnaga, a traditional remedy for muscle spasms.[2] The active ingredient, khellin (B1673630), possessed bronchodilatory properties but was associated with undesirable side effects. Dr. Altounyan, a pharmacologist at Fisons Pharmaceuticals, embarked on a mission to synthesize a derivative of khellin that retained the therapeutic benefits without the adverse effects.[2]

Through a process of meticulous chemical modification and self-inhalation trials to test for efficacy against allergen challenges, Altounyan and his team synthesized a series of compounds. This dedicated effort ultimately led to the identification of disodium (B8443419) cromoglycate, later named this compound sodium, in 1965.[2] This new compound proved to be highly effective in preventing asthmatic responses without the side effects of khellin.[3]

Chemical Synthesis from Khellin

The synthesis of this compound sodium from khellin involves a multi-step process. While various synthetic routes have been developed, a common pathway involves the following key transformations:

  • Condensation: 2,6-dihydroxy acetophenone (B1666503) is condensed with 1,3-dibromo-2-propanol (B146513) or epichlorohydrin (B41342) under alkaline conditions. This reaction forms 1,3-bis(3-hydroxy-2-acetylphenoxy)-2-hydroxypropane.

  • Ring Synthesis: The intermediate is then reacted with diethyl oxalate (B1200264) to generate the diethyl ester of cromoglicic acid.

  • Hydrolysis: Finally, the diethyl ester is hydrolyzed using an inorganic base in an ethanol-water solution to yield this compound sodium.[4]

Mechanism of Action: Mast Cell Stabilization

This compound sodium's primary mechanism of action is the stabilization of mast cells.[3] Mast cells are key effector cells in the allergic inflammatory cascade. Upon activation by an allergen binding to IgE antibodies on their surface, they undergo degranulation, releasing a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), leukotrienes, and prostaglandins.[5] These mediators are responsible for the bronchoconstriction, mucus secretion, and airway inflammation characteristic of an asthma attack.

This compound sodium prevents this degranulation process.[3] While the precise molecular target is not fully elucidated, it is understood to inhibit the influx of calcium ions into the mast cell, a critical step for mediator release.[6] By stabilizing the mast cell membrane, this compound effectively blocks the release of these inflammatory agents, thereby preventing both the early and late-phase asthmatic responses to allergen exposure and exercise.[3]

Mast_Cell_Stabilization cluster_0 Mast Cell Allergen Allergen IgE IgE Receptor Allergen->IgE Binds Ca_Channel Calcium Channel IgE->Ca_Channel Activates This compound This compound Sodium This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators Release Bronchoconstriction Bronchoconstriction Mediators->Bronchoconstriction Causes

Figure 1: Signaling pathway of mast cell degranulation and its inhibition by this compound sodium.

Pharmacokinetics of Inhaled this compound Sodium

The clinical efficacy of this compound sodium is closely linked to its pharmacokinetic profile, which varies depending on the formulation and delivery device. The following tables summarize key pharmacokinetic parameters for different inhaled this compound sodium preparations.

Table 1: Pharmacokinetic Parameters of Inhaled this compound Sodium Formulations in Healthy Volunteers

FormulationDoseCmax (ng/mL)AUC (h·ng/mL)Tmax (min)Bioavailability (%)
Standard Inhaler 20 mg9-15~8
Intal™ (LC® Plus) 20 mg17.840.6-~10
PA101 (eFlow® 40L) 40 mg88.6212-~25
PA101 (eFlow® 30L) 40 mg156338-~25
PA101 (eFlow® 30L) 80 mg236526-~25

Data sourced from Medscape[7] and Abd-Elaziz et al., 2020.[6][8][9][10]

Table 2: Pharmacokinetic Parameters of Oral this compound Sodium

FormulationDoseBioavailability (%)Half-life (min)
Nalcrom® Oral Solution 200 mg~180-90

Data sourced from Abd-Elaziz et al., 2020[6][8][9][10] and StatPearls.[3]

Clinical Efficacy in Asthma

Numerous clinical trials have demonstrated the efficacy of this compound sodium in the prophylactic management of mild to moderate asthma. Its protective effect is particularly evident in preventing bronchoconstriction triggered by allergens and exercise.

Table 3: Efficacy of this compound Sodium in Allergen-Induced Asthma

Study ParameterThis compound SodiumPlacebop-value
Mean Allergen-Induced Decrease in FEV1 (%)
Slow Inspiration5.4 ± 4.2-< 0.05
Faster Inspiration12.6 ± 11.0-
Improvement in Symptom Scores (%) 28 - 33-< 0.05
Reduction in Albuterol MDI Use (%) 35-< 0.05

Data sourced from Shapiro et al., 1998[11] and a multicenter evaluation study.[12]

Table 4: Efficacy of this compound Sodium in Exercise-Induced Asthma (EIA)

StudyDoseMaximal % Fall in FEV1 (this compound)Maximal % Fall in FEV1 (Placebo/Saline)p-value
Dose-Response Study 2 mg/ml17.3 ± 4.137.3 ± 4.7< 0.001
10 mg/ml10.0 ± 3.3
20 mg/ml7.6 ± 2.4
40 mg/ml12.0 ± 2.9
Adult Study 20 mg1328< 0.005

Data sourced from a dose-response study[13] and a study in adults with EIA.[14]

Experimental Protocols

Rat Basophilic Leukemia (RBL-2H3) Cell Degranulation Assay

This in vitro assay is a widely used model to assess the mast cell stabilizing properties of compounds like this compound sodium. It quantifies the release of β-hexosaminidase, an enzyme co-released with histamine during degranulation.[15]

Materials:

  • RBL-2H3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in DMEM with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP IgE for 24 hours.[1]

  • Compound Treatment:

    • Wash the sensitized cells with Tyrode's buffer.

    • Add various concentrations of this compound sodium (or test compound) dissolved in Tyrode's buffer to the wells. Include a vehicle control.

    • Incubate for a specified period (e.g., 30 minutes).[1]

  • Degranulation Induction:

    • Induce degranulation by adding DNP-BSA to the wells.

    • Include positive controls (DNP-BSA without inhibitor) and negative controls (buffer only).

    • Incubate for 1 hour at 37°C.[1]

  • β-Hexosaminidase Assay:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add pNAG substrate solution and incubate.

    • Stop the reaction with the stop buffer.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control.

    • Determine the inhibitory concentration (e.g., IC50) of the test compound.

RBL_Assay_Workflow start Start culture Culture RBL-2H3 Cells start->culture end End seed Seed Cells in 96-well Plate culture->seed sensitize Sensitize with Anti-DNP IgE (24h) seed->sensitize wash1 Wash Cells sensitize->wash1 add_compound Add this compound/Test Compound wash1->add_compound induce Induce Degranulation with DNP-BSA (1h) add_compound->induce centrifuge Centrifuge Plate induce->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_substrate Add pNAG Substrate transfer_supernatant->add_substrate incubate_substrate Incubate add_substrate->incubate_substrate stop_reaction Add Stop Buffer incubate_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance analyze Analyze Data (Calculate % Inhibition) read_absorbance->analyze analyze->end

Figure 2: Experimental workflow for the RBL-2H3 cell degranulation assay.

Drug Development and Logical Workflow

The development of this compound sodium followed a logical progression from initial discovery to clinical application. This workflow serves as a model for the development of novel anti-allergic and anti-inflammatory drugs.

Drug_Development_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market Target_ID Target Identification (Khellin from Ammi visnaga) Lead_Gen Lead Generation (Synthesis of Derivatives) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Self-experimentation by Altounyan) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Mast Cell Degranulation Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Asthma Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety & Pharmacokinetics) Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Figure 3: Logical workflow for the discovery and development of this compound sodium.

Conclusion and Future Directions

The discovery and development of this compound sodium represent a pivotal moment in the history of asthma research and treatment. Its unique mechanism of action as a mast cell stabilizer opened up a new therapeutic avenue focused on prophylaxis and the prevention of the inflammatory cascade. The journey from a traditional herbal remedy to a rationally developed pharmaceutical product underscores the power of systematic investigation and, in this unique case, courageous self-experimentation.

The in-depth technical information provided in this guide, including quantitative clinical data, detailed experimental protocols, and visual representations of its mechanism and development, serves as a comprehensive resource for the scientific community. While newer asthma therapies have since emerged, the principles established with this compound's development continue to inform the search for novel anti-inflammatory and mast cell-modulating agents. Future research may focus on developing more potent and targeted mast cell stabilizers with improved pharmacokinetic profiles, building upon the foundational knowledge established by the pioneering work on this compound sodium.

References

Cromolyn's Effects on Eosinophils and Other Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cromolyn sodium, a well-established mast cell stabilizer, exerts a range of inhibitory effects on various immune cells beyond its primary target. This technical guide provides an in-depth analysis of the current understanding of this compound's interactions with eosinophils, neutrophils, and microglia, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the classical mechanism of action involves the inhibition of calcium influx in mast cells, emerging evidence suggests a more complex interplay of molecular targets, including the G-protein-coupled receptor 35 (GPR35), which is expressed on eosinophils and other immune cells. This guide synthesizes key findings from preclinical and clinical studies to offer a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Core Mechanism of Action: Beyond Mast Cell Stabilization

This compound sodium's primary therapeutic action has long been attributed to its ability to stabilize mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[1] This effect is largely understood to be mediated by the inhibition of calcium influx into the mast cell upon activation.[1] However, a growing body of evidence indicates that this compound's immunomodulatory effects are not limited to mast cells. Studies have demonstrated its inhibitory actions on eosinophils, neutrophils, and microglia, suggesting a broader anti-inflammatory profile.[2][3] A key molecular target that may unify these effects is the G-protein-coupled receptor 35 (GPR35), which has been identified as a receptor for this compound and is expressed on human mast cells, basophils, and eosinophils.[4]

Effects of this compound on Eosinophils

Eosinophils are key effector cells in allergic inflammation and asthma. This compound has been shown to directly impact eosinophil function, reducing their activation and contribution to the inflammatory cascade.

Quantitative Data: Eosinophil Function
ParameterCell/Model TypeTreatmentEffectReference
Blood Eosinophils Patients with Aspirin-Intolerant AsthmaInhaled this compound Sodium (20 mg, 4x daily for 1 week)Significant decrease from baseline[5]
Sputum Eosinophils Patients with Aspirin-Intolerant AsthmaInhaled this compound Sodium (20 mg, 4x daily for 1 week)Significant decrease from baseline[5]
Sputum Eosinophil Cationic Protein (ECP) Patients with Aspirin-Intolerant AsthmaInhaled this compound Sodium (20 mg, 4x daily for 1 week)Significant decrease from baseline[5]
Peak Esophageal Eosinophil Count Pediatric Patients with Eosinophilic EsophagitisOral Viscous this compound (100-200 mg, 4x daily)Decrease from 62.1 to 57.3 eos/hpf (P = 0.78)[6]
Eosinophil Peroxidase (EPX) Release PAF-activated Mouse Bone Marrow-Derived Eosinophils (in vitro)This compound SodiumReduced EPX release[2]
Eosinophil Infiltration Mouse Model of Allergic PeritonitisDaily this compound Sodium InjectionsDecreased eosinophil numbers in peritoneal cavity[2]
Eosinophil Infiltration Mouse Model of Allergic Airways InflammationDaily this compound Sodium InjectionsDecreased eosinophil numbers in bronchoalveolar lavage and lungs[2]
Experimental Protocols

2.2.1. Measurement of Sputum Eosinophils and Eosinophil Cationic Protein (ECP)

  • Sputum Induction and Processing: Sputum was induced by inhalation of hypertonic saline. The collected sputum was treated with dithiothreitol (B142953) (DTT) to dissociate mucus, followed by filtration and centrifugation to obtain a cell pellet.

  • Eosinophil Counting: A portion of the cell suspension was used to prepare cytospins, which were stained with May-Grünwald-Giemsa for differential cell counting. Eosinophils were identified based on their characteristic morphology.

  • ECP Measurement: The sputum supernatant was used to measure ECP levels using a specific radioimmunoassay (RIA) kit.[5]

2.2.2. In Vitro Eosinophil Peroxidase (EPX) Release Assay

  • Cell Culture: Mouse bone marrow-derived eosinophils (BMEos) were cultured and differentiated.

  • Stimulation: BMEos were pre-treated with this compound sodium at various concentrations before stimulation with platelet-activating factor (PAF) to induce degranulation.

  • EPX Measurement: The supernatant was collected, and EPX activity was measured using a colorimetric assay with o-phenylenediamine (B120857) (OPD) as a substrate. The absorbance was read at 492 nm.[2][7]

Signaling Pathway

The precise signaling pathway for this compound in eosinophils is still under investigation, but the identification of GPR35 as a this compound receptor provides a significant lead.[4] Activation of this G-protein coupled receptor likely initiates a downstream signaling cascade that ultimately interferes with the machinery of degranulation and mediator release.

cromolyn_eosinophil_pathway This compound This compound Sodium GPR35 GPR35 This compound->GPR35 Binds to Downstream Downstream Signaling (e.g., modulation of intracellular calcium levels, inhibition of kinases) GPR35->Downstream Activates Degranulation Inhibition of Eosinophil Degranulation Downstream->Degranulation EPX Decreased EPX Release Degranulation->EPX

Caption: Proposed signaling pathway for this compound in eosinophils.

Effects of this compound on Other Immune Cells

This compound's immunomodulatory effects extend to other key players in the immune response, including neutrophils and microglia.

Quantitative Data: Neutrophil and Microglia Function
ParameterCell/Model TypeTreatmentEffectReference
Neutrophil Chemotaxis Human Neutrophils (in vitro)This compound Sodium (1, 10, 50 µg/ml)Significant inhibition towards zymosan-activated serum and fMLP[3]
Intracellular Free Calcium Human Neutrophils (in vitro)This compound SodiumSignificant reduction in levels induced by zymosan-activated serum[3]
Superoxide Anion Generation Human Neutrophils (in vitro)This compound Sodium (100 µM)57.3% decrease in the capacity of membranes to generate O2- after PMA stimulation[8]
Sputum Neutrophil Count Patients with Cough-Variant AsthmaInhaled this compoundSignificant decrease from 44% to 34.08%[3]
Cytokine Secretion (IL-1β, IL-6, IFN-γ) Human Microglia (HMC3) (in vitro)This compound Sodium (3 µM)>40% inhibition[9]
Chemokine Secretion (CXCL10, CCL2, CCL4) Human Microglia (HMC3) (in vitro)This compound Sodium (3 µM)>40% inhibition[9]
Experimental Protocols

3.2.1. Neutrophil Chemotaxis Assay

  • Cell Isolation: Neutrophils were isolated from the peripheral blood of healthy adult donors.

  • Chemotaxis Measurement: A Boyden chamber assay was used to assess neutrophil migration. The lower chamber contained a chemoattractant (zymosan-activated serum or fMLP), and the upper chamber contained neutrophils pre-incubated with or without this compound sodium. After incubation, the number of neutrophils that migrated through the filter was quantified.

3.2.2. Measurement of Intracellular Calcium in Neutrophils

  • Cell Loading: Isolated neutrophils were loaded with the calcium-specific fluorescent probe Fura-2.

  • Fluorometric Measurement: The cells were stimulated with a chemoattractant in the presence or absence of this compound sodium, and the change in intracellular calcium concentration was measured using a fluorometer.

3.2.3. Measurement of Cytokine and Chemokine Secretion from Microglia

  • Cell Culture: The human microglia cell line (HMC3) was cultured in appropriate media.

  • Stimulation: Cells were pre-treated with this compound sodium and then stimulated with TNF-α to induce the production of inflammatory mediators.

  • Quantification: The cell culture supernatant was collected, and the concentrations of various cytokines and chemokines were measured using a multiplex immunoassay platform (e.g., Meso Scale Discovery).[9]

Signaling Pathways

Neutrophils: this compound's inhibition of neutrophil chemotaxis and activation appears to be linked to a reduction in intracellular calcium levels and the inhibition of NADPH oxidase assembly.[3][8]

cromolyn_neutrophil_pathway This compound This compound Sodium Ca_Influx Inhibition of Calcium Influx This compound->Ca_Influx NADPH_Assembly Inhibition of NADPH Oxidase Assembly This compound->NADPH_Assembly Chemotaxis Decreased Chemotaxis Ca_Influx->Chemotaxis Superoxide Decreased Superoxide Anion Generation NADPH_Assembly->Superoxide

Caption: this compound's inhibitory effects on neutrophil function.

Microglia: In microglia, this compound has been shown to suppress the production of a wide array of pro-inflammatory cytokines and chemokines. The upstream signaling events are still being elucidated.

cromolyn_microglia_pathway cluster_this compound This compound Sodium Action cluster_response Microglial Response This compound This compound Sodium Upstream Modulation of Upstream Signaling This compound->Upstream Cytokine Decreased Pro-inflammatory Cytokine Secretion (IL-1β, IL-6, IFN-γ) Upstream->Cytokine Chemokine Decreased Pro-inflammatory Chemokine Secretion (CXCL10, CCL2, CCL4) Upstream->Chemokine

Caption: this compound's suppression of microglial inflammatory mediator release.

Conclusion and Future Directions

This compound sodium's immunomodulatory effects are more diverse than its initial classification as a mast cell stabilizer would suggest. The evidence clearly indicates that this compound can directly inhibit the activation and function of eosinophils, neutrophils, and microglia. The discovery of GPR35 as a potential receptor for this compound on these cells opens new avenues for understanding its molecular mechanisms and for the development of more targeted therapies.

Future research should focus on:

  • Elucidating the complete signaling pathways initiated by this compound in eosinophils and other immune cells, particularly downstream of GPR35 activation.

  • Conducting further clinical trials to explore the therapeutic potential of this compound in eosinophil- and neutrophil-driven inflammatory diseases.

  • Developing more potent and selective agonists for GPR35 as a novel therapeutic strategy for a range of inflammatory conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complex and multifaceted immunopharmacology of this compound sodium.

References

Investigating Neuroinflammatory Pathways with Cromolyn: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributing factor to the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and the neurological sequelae of conditions like sepsis and stroke.[1][2][3][4] This complex process involves the activation of resident central nervous system (CNS) immune cells, primarily microglia and astrocytes, leading to the release of a cascade of inflammatory mediators that can exacerbate neuronal damage.[5][6] Consequently, modulating neuroinflammatory pathways presents a promising therapeutic strategy. Cromolyn (disodium cromoglycate) is an FDA-approved mast cell stabilizer traditionally used for allergic conditions such as asthma.[7][8] Emerging evidence reveals its potent anti-inflammatory effects within the CNS, positioning it as a valuable tool for investigating and potentially treating neuroinflammation.[5][9] This guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its application in neuroinflammation research.

Core Mechanisms of Action

This compound's therapeutic effects in the context of neuroinflammation are primarily attributed to two interconnected mechanisms: the stabilization of mast cells and the direct modulation of microglial activity.

2.1 Mast Cell Stabilization

The classical mechanism of this compound is the stabilization of mast cells, preventing their degranulation and the subsequent release of potent pro-inflammatory mediators, including histamine (B1213489) and tryptase.[7][8] In the CNS, mast cells are strategically located along the blood-brain barrier (BBB) and within brain regions like the hypothalamus.[1][10] Upon activation by stimuli such as stress or pathogens, these cells release mediators that can increase BBB permeability and activate surrounding microglia, thereby initiating a neuroinflammatory cascade.[1][3][10][11] this compound effectively inhibits this initial step, reducing downstream inflammatory events.[1][5]

2.2 Direct Modulation of Microglia

Beyond its effects on mast cells, studies show that this compound can directly influence microglial behavior. In human microglial cell lines (HMC3), this compound has been shown to dramatically reduce the secretion of a wide spectrum of inflammatory cytokines and chemokines following activation by inflammatory stimuli like TNF-α.[12][13][14] This suggests that this compound can dampen the inflammatory response even after the initial activation of microglia has occurred. Furthermore, this compound has been observed to promote the phagocytic activity of microglia, encouraging the clearance of pathological protein aggregates like amyloid-β (Aβ), which is a key feature of Alzheimer's disease.[12][15]

G This compound's Dual Mechanism in Neuroinflammation cluster_0 Stimuli (e.g., LPS, Stress, Aβ) cluster_1 Cellular Targets & Pathways cluster_2 Pathological Outcomes Stimulus Inflammatory Stimulus MastCell Mast Cell Stimulus->MastCell Microglia Microglia Stimulus->Microglia Mediators Release of Histamine, Tryptase, Cytokines MastCell->Mediators Cytokines Release of Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Phagocytosis Aβ Phagocytosis Mediators->Microglia Activation BBB BBB Disruption Mediators->BBB Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Phagocytosis->Neuroinflammation Reduces Neuronal Neuronal Damage Neuroinflammation->Neuronal BBB->Neuroinflammation This compound This compound This compound->Mediators Inhibits This compound->Cytokines Inhibits This compound->Phagocytosis Promotes G This compound's Intervention in LPS-Induced Inflammatory Signaling LPS LPS MastCell Mast Cell LPS->MastCell Activates TLR4 TLR4 on Microglia LPS->TLR4 Directly Activates Degranulation Degranulation (Histamine, Tryptase) MastCell->Degranulation This compound This compound This compound->Degranulation Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits AKT PI3K/Akt Pathway This compound->AKT Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Degranulation->TLR4 Activates TLR4->MAPK TLR4->AKT TLR4->NFkB Transcription Gene Transcription MAPK->Transcription AKT->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines G Workflow for In Vivo Investigation of this compound cluster_analysis Downstream Analysis start Animal Acclimatization (Rats/Mice) grouping Randomize into Groups (Control, LPS, this compound+LPS) start->grouping treatment This compound Administration (e.g., Stereotaxic Injection) grouping->treatment induction LPS-Induced Neuroinflammation (1 mg/kg IP) treatment->induction sacrifice Euthanasia & Tissue Collection (e.g., 24h post-LPS) induction->sacrifice IHC Immunohistochemistry (Iba1, Toluidine Blue) sacrifice->IHC ELISA ELISA (TNF-α, IL-6) sacrifice->ELISA WB Western Blot (p-MAPK, p-Akt) sacrifice->WB G Workflow for In Vitro Investigation of this compound cluster_analysis Downstream Analysis start Culture & Seed HMC3 Cells pretreat Pre-treat with this compound (Varying Concentrations) start->pretreat stimulate Stimulate with TNF-α or LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect ELISA ELISA / Multiplex Assay (Cytokine Profiling) collect->ELISA qPCR qPCR (Gene Expression) collect->qPCR Viability Cell Viability Assay collect->Viability

References

An In-depth Technical Guide to Utilizing Cromolyn Analogs for the Study of GPR35 Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of cromolyn and its analogs as chemical probes to investigate the G protein-coupled receptor 35 (GPR35). It includes detailed summaries of quantitative data, step-by-step experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate research and drug development efforts targeting GPR35.

Introduction to GPR35 and this compound Analogs

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract.[1][2] Its involvement in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer, has made it an attractive therapeutic target.[3][4] Although still officially an orphan receptor, several endogenous and synthetic ligands have been identified.[4]

Among the synthetic agonists, the anti-asthmatic drug this compound (disodium cromoglycate) and its analogs, such as nedocromil, lodoxamide, and bufrolin, have emerged as valuable tools for studying GPR35 function.[5][6][7] These compounds exhibit varying potencies and species selectivity, providing a chemical scaffold for the development of more specific and potent GPR35 modulators.[7] This guide focuses on the practical application of these analogs in characterizing GPR35 signaling and pharmacology.

GPR35 Signaling Pathways

GPR35 activation by agonists like this compound analogs initiates a cascade of intracellular signaling events through two primary pathways: G protein-dependent and β-arrestin-dependent pathways.[8][9]

G Protein-Dependent Signaling: GPR35 has been shown to couple to multiple G protein subtypes, predominantly Gαi/o and Gα12/13.[2][9]

  • Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[11][12] This pathway is a key regulator of cytoskeletal dynamics, cell migration, and smooth muscle contraction.[13]

β-Arrestin-Dependent Signaling: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of GPR35.[3] This recruitment has two major consequences:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor.[3] It also acts as an adaptor protein, targeting the receptor for internalization via clathrin-coated pits.[12]

  • Signal Transduction: β-arrestins can act as signaling scaffolds, assembling and activating various downstream signaling molecules independently of G proteins.[3] A key β-arrestin-mediated pathway for GPR35 involves the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3]

The following diagram illustrates the major signaling pathways activated by GPR35 upon agonist binding.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_protein Gαi/o, Gα12/13 GPR35->G_protein Activation GRK GRK GPR35->GRK Phosphorylation Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi/o) RhoGEF RhoGEF G_protein->RhoGEF Activation (Gα12/13) cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Activation ROCK ROCK RhoA->ROCK Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Internalization Receptor Internalization Beta_Arrestin->Internalization MEK MEK1/2 Beta_Arrestin->MEK Scaffolding ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK Gene_Expression Gene Expression, Cell Proliferation pERK->Gene_Expression Nuclear Translocation Ligand This compound Analog Ligand->GPR35 Agonist Binding

GPR35 Signaling Pathways

Quantitative Data for this compound and Analogs at GPR35

The following tables summarize the reported potency (EC50) of this compound and its key analogs in various functional assays for GPR35. This data highlights the species-specific differences and the varying potencies of these compounds, which is crucial for selecting the appropriate tool compound for a given experimental system.

Table 1: Agonist Potency (EC50 in nM) in β-Arrestin Recruitment Assays

CompoundHuman GPR35Rat GPR35Mouse GPR35Reference(s)
This compound~16,600~5,010>10,000[14]
Nedocromil~12,600~7,940>10,000[5][8]
Lodoxamide1.6 ± 0.412.5 ± 0.6>1,000[7]
Bufrolin9.9 ± 0.49.9 ± 0.4Not Reported[7]
Zaprinast~1,95098.4 ± 3.7~977[7]

Table 2: Agonist Potency (EC50 in µM) in Calcium Mobilization Assays

CompoundHuman GPR35Rat GPR35Mouse GPR35Reference(s)
This compound0.23.210[15]
Nedocromil0.131.65.0[5][8]
Zaprinast0.840.016Not Reported[5]

Table 3: Agonist Potency (pEC50) in Receptor Internalization Assays

CompoundHuman GPR35Rat GPR35Mouse GPR35Reference(s)
This compound5.19 ± 0.10~5.30~4.24[14]
Zaprinast6.01 ± 0.077.41 ± 0.116.63 ± 0.13[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound analogs with GPR35.

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This protocol is adapted from the DiscoverX PathHunter® β-Arrestin assay manual and is a common method for quantifying agonist-induced β-arrestin recruitment to GPR35.[4][6]

B_Arrestin_Workflow start Start plate_cells Plate PathHunter® GPR35 cells in a 96-well plate start->plate_cells incubate1 Incubate cells overnight at 37°C, 5% CO2 plate_cells->incubate1 prepare_compounds Prepare serial dilutions of this compound analogs incubate1->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate2 Incubate for 90 minutes at 37°C add_compounds->incubate2 add_detection Add PathHunter® Detection Reagents incubate2->add_detection incubate3 Incubate for 60 minutes at room temperature add_detection->incubate3 read_luminescence Read chemiluminescence incubate3->read_luminescence analyze_data Analyze data and generate dose-response curves read_luminescence->analyze_data end End analyze_data->end

References

Early research on disodium cromoglycate and allergic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early Research on Disodium (B8443419) Cromoglycate and Allergic Reactions

Introduction

Disodium cromoglycate (DSCG), also known as cromolyn sodium, marked a significant milestone in the management of allergic diseases, particularly bronchial asthma.[1][2] Its discovery, stemming from the natural compound khellin (B1673630) found in the Ammi visnaga plant, was pioneered by Dr. Roger Altounyan in the 1960s.[3][4][5][6] Unlike bronchodilators that treat acute symptoms, DSCG was established as a novel prophylactic agent, preventing the onset of allergic reactions when administered before exposure to a trigger.[7][8] This technical guide provides a detailed overview of the foundational research that elucidated the primary mechanism of action of DSCG, focusing on the key in vitro and in vivo experiments that established its role as a mast cell stabilizer.

Core Mechanism of Action: Mast Cell Stabilization

The central hypothesis established by early research is that disodium cromoglycate's therapeutic effect derives from its ability to stabilize mast cell membranes.[2][9] In an allergic individual, mast cells are sensitized by allergen-specific Immunoglobulin E (IgE) antibodies. Upon re-exposure, the allergen cross-links these IgE molecules, triggering a signaling cascade that leads to an influx of calcium ions (Ca²⁺).[3] This influx is the critical step for the degranulation of the mast cell, a process that releases a host of pre-formed and newly synthesized inflammatory mediators, including histamine (B1213489), leukotrienes, and prostaglandins.[2][3]

Early investigations proposed that DSCG's primary action is to inhibit this essential influx of calcium, thereby preventing the degranulation of sensitized mast cells and the subsequent release of inflammatory mediators.[3][10] The drug was found to be effective only when present at the time of the antigen challenge, indicating it does not interfere with the initial IgE sensitization but rather with the immediate events following antigen binding.[11][12]

Figure 1: DSCG's inhibition of the mast cell degranulation pathway.

Key Experimental Evidence

The mast cell stabilizing properties of DSCG were demonstrated through a series of meticulous in vitro and in vivo experiments. These studies were crucial in defining both the cellular target and the specific conditions required for the drug's activity.

In Vitro Studies: Direct Effects on Inflammatory Cells

Early in vitro models provided direct evidence of DSCG's ability to inhibit mediator release from sensitized tissues and isolated cells.

Experimental Protocol: Inhibition of Histamine Release from Rat Mast Cells A foundational method involved using mast cells from rats, which could be sensitized and challenged in a controlled environment.

  • Cell Source: Mast cells were obtained from the peritoneal cavity or subcutaneous connective tissue of rats.[11]

  • Sensitization: The tissue or isolated cells were passively sensitized in vitro by incubation with rat reaginic serum containing specific IgE antibodies against a known antigen (e.g., ovalbumin).[11][13]

  • Treatment & Challenge: The sensitized cells were washed and then incubated with varying concentrations of disodium cromoglycate. The allergic reaction was then initiated by adding the specific antigen.[11]

  • Analysis: The supernatant was collected to measure the amount of histamine released, typically via fluorometric assay, and compared against control groups (no drug) to determine the percentage of inhibition.

Experimental Protocol: Inhibition of Human Leukocyte Activation Later research expanded to investigate DSCG's effects on other inflammatory cells, demonstrating a broader anti-inflammatory profile.[14]

  • Cell Source: Peripheral blood leukocytes (neutrophils, eosinophils, monocytes) were isolated from human subjects.[14]

  • Activation: Cells were activated in vitro using the synthetic chemoattractant f-Met-Leu-Phe (fMLP).[14]

  • Treatment: DSCG was added to the cell cultures at various concentrations prior to activation.[14]

  • Analysis: Cellular activation was quantified by measuring the increase in complement and IgG (Fc) receptor expression (rosette formation) and the enhanced capacity of the cells to kill target organisms, such as schistosomula of Schistosoma mansoni.[14]

cluster_conditions Experimental Arms A 1. Isolate Mast Cells (e.g., Rat Peritoneum) B 2. Sensitize Cells with IgE Antibody A->B C 3. Incubate Cells B->C C1 Control (No Drug) C2 DSCG (Varying Concentrations) D 4. Challenge with Antigen E 5. Measure Mediator Release (e.g., Histamine Assay) D->E C1->D Add Antigen C2->D Add Antigen

Figure 2: Generalized workflow for in vitro mast cell experiments.

Quantitative Data from In Vitro Experiments The following tables summarize key quantitative findings from early in vitro studies.

Cell TypeActivatorParameter MeasuredDSCG Concentration% Inhibition / ResultReference
Human Neutrophils, Eosinophils, MonocytesfMLP (10⁻⁸ M)Cell Activation (Rosette Formation, Killing Capacity)~10⁻⁸ M~50% (IC₅₀)[14]
Human Neutrophils, Eosinophils, MonocytesfMLP (10⁻⁸ M)Cell Activation (Rosette Formation, Killing Capacity)10⁻⁷ M100%[14]

Table 1: Inhibition of Human Inflammatory Cell Activation by DSCG

Tissue SourceSensitizationChallengeDSCG ConcentrationMast Cell DegranulationReference
Human Jejunal MucosaEgg White Allergic SerumEgg White0 (Control)38%[15]
Human Jejunal MucosaEgg White Allergic SerumEgg White3 x 10⁻⁶ M28%[15]
Human Jejunal MucosaEgg White Allergic SerumEgg White3 x 10⁻⁵ M2%[15]

Table 2: Dose-Dependent Inhibition of Human Mast Cell Degranulation by DSCG

In Vivo Studies: Prophylactic Action in a Living System

The Passive Cutaneous Anaphylaxis (PCA) model in rats was instrumental in confirming the prophylactic action of DSCG in vivo.

Experimental Protocol: Rat Passive Cutaneous Anaphylaxis (PCA) This model simulates a localized allergic skin reaction and was used to test the efficacy of anti-allergic compounds.

  • Sensitization: Rats were passively sensitized by intradermal injections of reaginic serum containing IgE antibodies against a specific antigen at multiple skin sites.[11] To study specificity, some experiments used two distinct antibodies to sensitize the same site.[11]

  • Drug Administration: Disodium cromoglycate was administered, typically intravenously, at a set time relative to the antigen challenge.

  • Challenge: The antigen was injected intravenously along with a dye, such as Evans blue.

  • Analysis: In areas of allergic reaction, mast cell degranulation causes increased vascular permeability, leading to the leakage of the blue dye into the skin. The intensity and diameter of the blue spot were measured to quantify the severity of the anaphylactic reaction. The inhibition of this reaction in drug-treated animals compared to controls demonstrated the efficacy of DSCG.[11]

A 1. Intradermal Injection of IgE Antibody (Sensitization) into Rat Skin B 2. Wait for Sensitization Period (e.g., 24-72 hours) A->B C 3. Administer DSCG or Placebo (IV) B->C D 4. Intravenous Challenge with Antigen + Blue Dye C->D E 5. Observe & Measure Blue Lesion on Skin D->E

Figure 3: Experimental workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) model.

The Critical Temporal Relationship of DSCG Action

A pivotal discovery from both in vitro and in vivo studies was the strict time dependency of DSCG's action. The drug was only effective when administered simultaneously with or immediately before the antigen challenge.[11][12]

  • No Effect During Sensitization: The presence of DSCG during the sensitization phase had no impact on the subsequent allergic reaction if the drug was removed before the antigen challenge.[11]

  • No Effect After Challenge: DSCG could not reverse the reaction once mediator release had been initiated.

  • Desensitization Phenomenon: Critically, if a sensitized tissue was challenged with an antigen in the presence of DSCG, no histamine was released. However, if the drug was then washed away and the tissue was re-challenged with the same antigen, the cells were unresponsive or "desensitized".[11] This indicated that the antigen-antibody interaction had occurred in the presence of the drug, leading to a state of cellular refractoriness without degranulation.[11]

start Sensitized Mast Cell challenge Antigen Challenge start->challenge decision DSCG Present During Challenge? challenge->decision dscg_before DSCG Administered BEFORE Challenge dscg_before->decision dscg_after DSCG Administered AFTER Challenge outcome_release Mediator Release (No Inhibition) dscg_after->outcome_release Too Late outcome_no_release NO Mediator Release (Inhibition) decision->outcome_no_release Yes decision->outcome_release No

Figure 4: Logical diagram of the time-dependent action of DSCG.

Conclusion

The early research on disodium cromoglycate fundamentally shaped our understanding of allergic pathophysiology and established a new therapeutic class of drugs. Through innovative in vitro and in vivo models, scientists demonstrated that DSCG acts as a prophylactic mast cell stabilizer, preventing the release of inflammatory mediators by inhibiting a critical calcium-dependent step in the degranulation cascade. These foundational studies, characterized by their detailed protocols and clear quantitative outcomes, not only elucidated the core mechanism of this landmark drug but also provided the scientific rationale for its clinical use in preventing allergic reactions, paving the way for decades of advancements in allergy and immunology.

References

The Historical Development of Cromolyn: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the historical development of cromolyn sodium as a therapeutic agent. From its serendipitous discovery rooted in traditional medicine to its elucidation as a mast cell stabilizer, this document traces the key milestones in this compound's journey. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the seminal preclinical and clinical studies that established its role in the management of allergic diseases. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows, providing a comprehensive resource for understanding the scientific foundation of this compound therapy.

Introduction: From Khellin (B1673630) to this compound

The story of this compound sodium begins not in a modern laboratory, but with the ancient medicinal plant Ammi visnaga, a herb used for centuries in the Eastern Mediterranean for its muscle-relaxant properties. The active constituent, khellin, was known to have bronchodilatory effects, but its clinical utility was hampered by side effects such as nausea.

In the 1960s, Dr. Roger Altounyan, a physician and asthma sufferer himself, embarked on a systematic investigation of khellin derivatives at Fisons Pharmaceuticals in the UK.[1] In a remarkable example of self-experimentation, Dr. Altounyan would induce asthma attacks in himself by inhaling allergens and then test the protective effects of various compounds.[2] Through this process, he discovered that a derivative, disodium (B8443419) cromoglycate (this compound sodium), was highly effective in preventing his asthma attacks without the adverse effects of khellin.[2] This pioneering work, born from a unique blend of personal experience and rigorous scientific inquiry, led to the introduction of this compound sodium as a novel prophylactic treatment for asthma in the United Kingdom in 1969.[3][4]

Mechanism of Action: Mast Cell Stabilization

Early research into this compound's mechanism of action identified it as a "mast cell stabilizer."[4][5] It was found to inhibit the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells following exposure to an allergen.[4] This preventative action distinguished it from existing bronchodilators and antihistamines, which act on the downstream effects of mediator release.[4]

The primary mechanism is the inhibition of mast cell degranulation.[5] It is believed that this compound achieves this by preventing the influx of calcium ions into the mast cell, a critical step in the signaling cascade that leads to the release of inflammatory granules.[6] More recent research has identified a more specific molecular target: G-protein-coupled receptor 35 (GPR35).[3][4] this compound acts as a potent agonist for GPR35, and the activation of this receptor is thought to initiate a signaling pathway that ultimately suppresses mast cell degranulation.[3][4]

Signaling Pathway of this compound in Mast Cell Stabilization

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Signaling_Cascade Signaling Cascade FceRI->Signaling_Cascade Activates This compound This compound GPR35 GPR35 This compound->GPR35 Activates G_Protein Gαi/o GPR35->G_Protein Activates Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Signaling_Cascade->Ca_Channel Opens Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Triggers Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Modulates Inhibition_Signal Inhibitory Signal Downstream_Effectors->Inhibition_Signal Generates Inhibition_Signal->Ca_Channel Inhibits

This compound's proposed mechanism of action.

Preclinical Evaluation: Key In Vitro and In Vivo Studies

The mast cell stabilizing properties of this compound were established through a series of preclinical experiments. Two key assays were instrumental in demonstrating its efficacy: the in vitro mast cell degranulation assay and the in vivo passive cutaneous anaphylaxis (PCA) model in guinea pigs.

In Vitro Mast Cell Degranulation Assay

This assay directly measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

  • Mast Cell Isolation and Sensitization:

    • Human lung mast cells are isolated from bronchoalveolar lavage fluid.

    • The cells are washed and resuspended in a buffered salt solution.

    • Sensitization is achieved by incubating the mast cells with IgE antibodies.

  • Compound Incubation:

    • The sensitized mast cells are pre-incubated with varying concentrations of this compound sodium or a vehicle control for a defined period (e.g., 15 minutes) at 37°C.

  • Antigen Challenge:

    • Degranulation is induced by adding the corresponding antigen to the mast cell suspension.

  • Quantification of Mediator Release:

    • After a short incubation period (e.g., 10-30 minutes), the reaction is stopped by centrifugation.

    • The supernatant is collected, and the amount of released histamine is quantified using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

    • The percentage of histamine release is calculated relative to a positive control (maximal degranulation induced by a lytic agent) and a negative control (spontaneous release without antigen).

Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs

The PCA model was a crucial in vivo assay used in the early development of this compound to assess its anti-allergic activity.

  • Sensitization:

    • Guinea pigs are passively sensitized by intradermal injections of a specific antibody (e.g., anti-dinitrophenyl IgE).

  • Drug Administration:

    • After a latent period to allow for antibody fixation to dermal mast cells (typically 24-72 hours), the animals are treated with this compound sodium or a vehicle control, usually administered intravenously or intraperitoneally.

  • Antigen Challenge and Visualization:

    • Shortly after drug administration, the animals are challenged by intravenous injection of the specific antigen (e.g., dinitrophenyl-human serum albumin) mixed with a vital dye such as Evans blue.

    • The dye extravasates at the site of the allergic reaction due to increased vascular permeability.

  • Assessment of Inhibition:

    • After a set time, the animals are euthanized, and the skin at the injection sites is examined.

    • The diameter and intensity of the blue spot are measured to quantify the allergic reaction.

    • The percentage inhibition of the PCA reaction by this compound is calculated by comparing the reaction in treated animals to that in control animals.

Experimental Workflow: Preclinical Evaluation of this compound

This compound Preclinical Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Mast_Cell_Isolation Isolate & Sensitize Human Lung Mast Cells Cromolyn_Incubation Incubate with this compound Mast_Cell_Isolation->Cromolyn_Incubation Antigen_Challenge_Invitro Antigen Challenge Cromolyn_Incubation->Antigen_Challenge_Invitro Histamine_Assay Quantify Histamine Release Antigen_Challenge_Invitro->Histamine_Assay IC50_Determination Determine IC50 Histamine_Assay->IC50_Determination Clinical_Development Clinical_Development IC50_Determination->Clinical_Development Sensitization Sensitize Guinea Pig Skin (Intradermal Antibody) Cromolyn_Admin Administer this compound Sensitization->Cromolyn_Admin Antigen_Challenge_Invivo IV Antigen Challenge with Evans Blue Cromolyn_Admin->Antigen_Challenge_Invivo Assess_Reaction Assess Skin Reaction Antigen_Challenge_Invivo->Assess_Reaction Efficacy_Determination Determine % Inhibition Assess_Reaction->Efficacy_Determination Efficacy_Determination->Clinical_Development

Workflow for preclinical assessment of this compound.

Quantitative Efficacy Data

The following tables summarize key quantitative data from preclinical and clinical studies that were pivotal in establishing the therapeutic profile of this compound sodium.

Table 1: In Vitro Efficacy of this compound Sodium
AssayCell TypeParameter MeasuredResultReference
Mast Cell DegranulationHuman Lung Mast CellsHistamine Release InhibitionMax. Inhibition: 50.1% at 10 µM[1]
GPR35 ActivationRecombinant CellsCa²⁺ FluxlogEC₅₀: -6.7[5]
GPR35 ActivationRecombinant CellsInositol Phosphate AccumulationlogEC₅₀: -7.2[5]
Table 2: Clinical Efficacy of this compound Sodium in Asthma
Study PopulationPrimary EndpointTreatment ProtocolResultp-valueReference
28 Adults with AsthmaFEV₁ Improvement4 weeks of inhaled this compoundSignificant improvement<0.05[7]
28 Adults with AsthmaFEV₁ Improvement8 weeks of inhaled this compoundSignificant improvement<0.05[7]
8 Patients with AsthmaAllergen-induced FEV₁ decreasePre-treatment with inhaled this compound5.4% decrease with this compound vs. 12.6% with placebo<0.05[8][9]
93 Subjects with AsthmaFEV₁ Improvement10 weeks of inhaled this compoundSignificant improvement at all time points<0.05[10]

Clinical Development and Therapeutic Applications

Following the compelling preclinical data and Dr. Altounyan's initial findings, this compound sodium underwent extensive clinical development. Early clinical trials in the late 1960s and early 1970s confirmed its efficacy as a prophylactic agent in asthma.[7][10] It was shown to be effective in reducing the frequency and severity of asthma attacks, particularly in patients with allergic asthma.[7]

Over the years, the therapeutic applications of this compound have expanded beyond asthma. It has been formulated for various routes of administration to treat other allergic conditions:

  • Allergic Rhinitis: A nasal spray formulation was developed for the prevention and relief of symptoms of hay fever and other nasal allergies.[11]

  • Allergic Conjunctivitis: Ophthalmic solutions are used to treat allergic eye conditions.[11]

  • Systemic Mastocytosis: An oral formulation was developed to manage the gastrointestinal and other systemic symptoms of this rare disorder characterized by an overabundance of mast cells.[11][12]

Conclusion

The development of this compound sodium represents a significant milestone in the treatment of allergic diseases. Its unique prophylactic mechanism of action, targeting the initial step of the allergic cascade by stabilizing mast cells, provided a new therapeutic paradigm. The journey from a traditional herbal remedy to a well-characterized pharmaceutical agent is a testament to the power of observation, systematic scientific investigation, and the dedication of researchers like Dr. Roger Altounyan. This technical guide has provided a comprehensive overview of the key data, experimental methodologies, and mechanistic understanding that have underpinned the successful clinical application of this compound for over half a century. As our understanding of mast cell biology and its role in various diseases continues to evolve, the story of this compound remains a valuable case study for drug discovery and development professionals.

References

Beyond the Mast Cell: An In-depth Technical Guide to the Molecular Targets of Cromolyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn, traditionally recognized for its role as a mast cell stabilizer in the treatment of asthma and allergic rhinitis, is emerging as a pleiotropic agent with a range of molecular targets beyond its classical mechanism of action. This technical guide delves into the expanding landscape of this compound's molecular interactions, providing a comprehensive overview for researchers and drug development professionals. Emerging evidence highlights its engagement with various cell types and signaling pathways implicated in neuroinflammation, neurodegenerative diseases, and other inflammatory conditions. This guide will summarize key quantitative data, provide detailed experimental methodologies for cited experiments, and visualize complex signaling pathways and workflows to facilitate a deeper understanding of this compound's broader therapeutic potential.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with this compound's interaction with various molecular targets.

Table 1: Receptor and Ion Channel Interactions

TargetCell Type/SystemAssay TypeParameterValueReference
GPR35 (human)HEK293 cellsβ-arrestin-2 recruitmentpEC504.78 ± 0.10[1]
GPR35 (rat)HEK293 cellsβ-arrestin-2 recruitmentpEC505.30 ± 0.03[1]
GPR35 (mouse)HEK293 cellsβ-arrestin-2 recruitmentpEC504.24 ± 0.06[1]
GPR35 (human)HEK293T cellsGαq/Gα13 chimera Ca2+ fluxpEC506.32[1]
GPR35 (rat)HEK293T cellsGαq/Gα13 chimera Ca2+ fluxpEC505.82[1]
GPR35 (mouse)HEK293T cellsGαq/Gα13 chimera Ca2+ fluxpEC505.55[1]
Chloride ChannelsRat Mucosal Mast Cells (RBL-2H3)Patch-clampIC5015 µM[2]

Table 2: Cellular Effects on Immune Cells

Cell TypeEffectAssayConcentrationResultReference
Human Microglia (HMC3)Inhibition of TNF-α-induced IL-6 secretionMSD Assay0.3 µMSignificant reduction[3][4]
Human Microglia (HMC3)Inhibition of TNF-α-induced IL-8 secretionMSD Assay0.3 µMSignificant reduction[3][4]
Human Microglia (HMC3)Inhibition of TNF-α-induced IL-1β secretionMSD Assay3 µMSignificant reduction[3][4]
Human Microglia (HMC3)Inhibition of TNF-α-induced IFN-γ secretionMSD Assay3 µMSignificant reduction[3][4]
Human Microglia (HMC3)Inhibition of TNF-α-induced CXCL10 secretionMSD Assay0.3 µMSignificant reduction[3]
Human Microglia (HMC3)Inhibition of TNF-α-induced CCL2 secretionMSD Assay0.3 µMSignificant reduction[3]
iPSC-derived Human MicrogliaPromotion of Aβ42 phagocytosisPhagocytosis Assay30 µMIncreased phagocytosis[4][5]
Human NeutrophilsInhibition of fMLP-induced superoxide (B77818) generationCytochrome c reduction100 µM57.3% decrease in membrane O2- generation[6]
Human NeutrophilsInhibition of fMLP-induced Ca2+ mobilizationFura-2 fluorescenceNot specified21.2% decrease[6]

Key Molecular Targets and Signaling Pathways

G-Protein Coupled Receptor 35 (GPR35)

This compound has been identified as a potent agonist of GPR35, an orphan receptor expressed in various immune cells.[6] Activation of GPR35 by this compound is transduced via Gα13 and β-arrestin-2 signaling pathways.[7][8] This interaction provides a novel mechanistic explanation for some of this compound's anti-inflammatory effects beyond mast cell stabilization.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_alpha13 Gα13 GPR35->G_alpha13 Activation beta_arrestin β-arrestin-2 GPR35->beta_arrestin Recruitment RhoA RhoA Signaling G_alpha13->RhoA Downstream Downstream Signaling beta_arrestin->Downstream

GPR35 signaling cascade initiated by this compound.
Microglia Modulation in Neuroinflammation

This compound has demonstrated significant effects on microglia, the resident immune cells of the central nervous system. It can modulate microglial activity, leading to a reduction in the secretion of pro-inflammatory cytokines and an enhancement of phagocytic activity, particularly of amyloid-beta (Aβ) peptides.[3][4][9] This suggests a potential therapeutic role for this compound in neurodegenerative diseases such as Alzheimer's disease. The mechanism appears to involve the PI3K/Akt/mTOR and NF-κB signaling pathways.[4][5]

Microglia_Modulation cluster_pathways Intracellular Signaling cluster_effects Cellular Effects This compound This compound Microglia Microglia This compound->Microglia PI3K_Akt PI3K/Akt/mTOR Pathway Microglia->PI3K_Akt NFkB NF-κB Pathway Microglia->NFkB Phagocytosis ↑ Aβ42 Phagocytosis PI3K_Akt->Phagocytosis Cytokine ↓ Pro-inflammatory Cytokine Secretion NFkB->Cytokine

This compound's modulation of microglial functions.
Neutrophil and Eosinophil Activity

Beyond its effects on mast cells and microglia, this compound also influences the activity of other key immune cells involved in inflammatory responses. In neutrophils, this compound inhibits the assembly of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS), and reduces intracellular calcium mobilization.[6][10] It has also been shown to suppress eosinophilic inflammation.[11]

Neutrophil_Inhibition cluster_processes Inhibited Processes cluster_outcomes Functional Outcomes This compound This compound Neutrophil Neutrophil This compound->Neutrophil NADPH_oxidase NADPH Oxidase Assembly Neutrophil->NADPH_oxidase Ca_mobilization Intracellular Ca²⁺ Mobilization Neutrophil->Ca_mobilization ROS_production ↓ Superoxide Generation NADPH_oxidase->ROS_production Chemotaxis ↓ Chemotaxis Ca_mobilization->Chemotaxis

Inhibitory effects of this compound on neutrophils.
Chloride Channel Inhibition

This compound has been shown to inhibit chloride channels in various cell types, including mast cells.[2] This inhibition may contribute to its stabilizing effects by altering ion flux and cellular excitability.

Detailed Experimental Protocols

Microglial Phagocytosis Assay of Aβ42

This protocol is adapted from studies demonstrating this compound's ability to enhance microglial phagocytosis of amyloid-beta.[4][9][12]

Objective: To quantify the effect of this compound on the phagocytosis of fluorescently labeled Aβ42 by microglial cells.

Materials:

  • BV2 microglial cells or iPSC-derived human microglia

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound sodium

  • Fluorescently labeled Aβ42 (e.g., HiLyte™ Fluor 488-labeled Aβ42)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Plate microglial cells in a suitable multi-well plate (e.g., 24-well plate) and culture until they reach the desired confluency.

  • Preparation of Aβ42: Reconstitute fluorescently labeled Aβ42 in a suitable solvent (e.g., HFIP) and prepare oligomeric or fibrillar forms as required for the specific experimental question.

  • Treatment: Treat the microglial cells with varying concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM) or vehicle control for a predetermined period (e.g., 24 hours).

  • Phagocytosis Induction: Add the prepared fluorescent Aβ42 to the cell culture wells at a final concentration of, for example, 1 µM.

  • Incubation: Incubate the cells for a specific duration (e.g., 1-3 hours) at 37°C to allow for phagocytosis.

  • Washing: Gently wash the cells multiple times with cold PBS to remove extracellular Aβ42. To quench the fluorescence of membrane-bound, non-internalized Aβ42, a brief incubation with trypan blue solution (e.g., 0.05% in PBS for 1 minute) can be performed, followed by further PBS washes.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. After washing with PBS, mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the internalized Aβ42 by measuring the integrated fluorescence intensity per cell. The number of cells can be determined by counting the DAPI-stained nuclei.

Phagocytosis_Workflow Start Start: Plate Microglia Treat Treat with this compound or Vehicle Start->Treat Add_Abeta Add Fluorescent Aβ42 Treat->Add_Abeta Incubate Incubate for Phagocytosis Add_Abeta->Incubate Wash Wash to Remove Extracellular Aβ42 Incubate->Wash Fix_Stain Fix and Stain Nuclei (DAPI) Wash->Fix_Stain Image Image Acquisition Fix_Stain->Image Quantify Quantify Fluorescence per Cell Image->Quantify End End Quantify->End

Experimental workflow for the Aβ42 phagocytosis assay.
Neutrophil NADPH Oxidase Activity Assay

This protocol is based on methods used to assess the inhibitory effect of this compound on superoxide generation by neutrophils.[6][13]

Objective: To measure the effect of this compound on the production of superoxide anions by activated neutrophils using the cytochrome c reduction assay.

Materials:

  • Freshly isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Cytochrome c from horse heart

  • This compound sodium

  • Neutrophil agonist (e.g., fMLP or PMA)

  • Superoxide dismutase (SOD)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of approximately 1-2 x 10^6 cells/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Neutrophil suspension

    • Cytochrome c (final concentration, e.g., 1 mg/mL)

    • This compound at various concentrations or vehicle control. For control wells to measure SOD-inhibitable reduction, add SOD (e.g., 300 U/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Activation: Add the neutrophil agonist (e.g., fMLP to a final concentration of 1 µM or PMA to 100 ng/mL) to all wells except the unstimulated controls.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed spectrophotometer and measure the change in absorbance at 550 nm over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. The amount of superoxide produced is calculated using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹). Compare the rates of superoxide production in the presence and absence of this compound.

GPR35 β-Arrestin Recruitment Assay

This protocol outlines a method to quantify the agonist activity of this compound at GPR35 using a β-arrestin recruitment assay, such as the PathHunter® assay.[7][14][15]

Objective: To determine the potency (EC50) of this compound in inducing the recruitment of β-arrestin-2 to GPR35.

Materials:

  • HEK293 cells stably co-expressing a tagged GPR35 (e.g., with a ProLink™ tag) and a tagged β-arrestin-2 (e.g., with an Enzyme Acceptor tag)

  • Cell culture medium and supplements

  • This compound sodium

  • Reference GPR35 agonist (e.g., Zaprinast)

  • Assay buffer

  • Detection reagents for the specific assay technology (e.g., Galacton Star® substrate)

  • Luminometer

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into a white, clear-bottom 96-well or 384-well assay plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the appropriate assay buffer.

  • Compound Addition: Add the compound dilutions to the respective wells of the assay plate. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol.

  • Measurement: After a further incubation period at room temperature in the dark, measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the luminescent signal as a function of the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound's pharmacological profile extends far beyond its traditional role as a mast cell stabilizer. Its interactions with GPR35, microglia, neutrophils, and ion channels unveil a complex and multifaceted mechanism of action with significant implications for a range of inflammatory and neurodegenerative disorders. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to explore and leverage the full therapeutic potential of this well-established drug. Further investigation into these non-canonical targets is warranted to fully elucidate this compound's mechanisms and to identify new clinical applications.

References

Cromolyn's Impact on Microglial Cytokine and Chemokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the modulatory effects of cromolyn sodium on cytokine and chemokine release from microglial cells. Drawing upon key research findings, this document outlines the quantitative impact of this compound, details the experimental protocols utilized in these studies, and visualizes the proposed signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for professionals engaged in neuroinflammation research and the development of therapeutics targeting microglial activation.

Quantitative Impact of this compound on Cytokine and Chemokine Secretion

This compound sodium has been demonstrated to significantly attenuate the release of a broad spectrum of pro-inflammatory cytokines and chemokines from activated microglia. The following tables summarize the quantitative data from studies utilizing the human microglial cell line HMC3, stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.

Table 1: Effect of this compound and F-Cromolyn on Pro-Inflammatory Cytokine Secretion by TNF-α-Stimulated HMC3 Microglia [1][2]

CytokineStimulantTreatmentConcentration (µM)% Inhibition
IFN-γTNF-α (0.3 µg/mL)This compound3> 40%
F-Cromolyn3> 50%
IL-1βTNF-α (0.3 µg/mL)This compound3> 40%
F-Cromolyn3> 50%
IL-6TNF-α (0.3 µg/mL)This compound3> 40%
F-Cromolyn339.8%
IL-8TNF-α (0.3 µg/mL)This compound325.8%
F-Cromolyn327.9%
IL-2TNF-α (0.3 µg/mL)This compound30Significant Reduction
F-Cromolyn30Significant Reduction
GRO-αTNF-α (0.3 µg/mL)This compound30Significant Reduction
F-Cromolyn30Significant Reduction
EotaxinTNF-α (0.3 µg/mL)This compound30Significant Reduction
F-Cromolyn30Significant Reduction

Table 2: Effect of this compound and F-Cromolyn on Chemokine Secretion by TNF-α-Stimulated HMC3 Microglia [1][3]

ChemokineAliasStimulantTreatmentConcentration (µM)Outcome
CXCL10IP-10TNF-α (0.3 µg/mL)This compound0.3, 3Dose-dependent reduction
F-Cromolyn0.3, 3Dose-dependent reduction
CCL2MCP-1TNF-α (0.3 µg/mL)This compound0.3, 3Dose-dependent reduction
F-Cromolyn0.3, 3Dose-dependent reduction
CCL3MIP-1αTNF-α (0.3 µg/mL)This compound0.3, 3Dose-dependent reduction
F-Cromolyn0.3, 3Dose-dependent reduction
CCL4MIP-1βTNF-α (0.3 µg/mL)This compound0.3, 3Dose-dependent reduction
F-Cromolyn0.3, 3Dose-dependent reduction

In addition to inhibiting pro-inflammatory mediators, this compound has been shown to promote the secretion of the anti-inflammatory cytokine IL-4 in TNF-α-stimulated HMC3 microglia.[4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Cell Culture and Treatment (Direct Effect on Microglia)[1]
  • Cell Line: Human Microglial Clone 3 (HMC3) cell line, immortalized with SV40.

  • Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: HMC3 cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

  • Stimulation: The culture medium is replaced with fresh medium containing 0.3 µg/mL of human TNF-α to induce an inflammatory response.

  • Treatment: this compound sodium or its fluorinated analog, F-cromolyn, is added concomitantly with TNF-α at concentrations of 0.3 µM and 3 µM.

  • Incubation: The cells are incubated with the stimulant and treatment for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for cytokine and chemokine analysis.

Co-culture Model (Indirect Effect via Mast Cells)[7]
  • Mast Cell Line: P815 cells.

  • Mast Cell Stimulation: P815 cells (1 x 10^6) are pre-treated with this compound (10 µg/mL) for 30 minutes, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 12, 24, 48, or 72 hours.

  • Conditioned Medium (CM) Collection: The supernatant (conditioned medium) from the P815 cell cultures is collected.

  • Primary Microglia Culture: Primary microglia are isolated and cultured.

  • Microglia Treatment with CM: Primary microglia (1 x 10^6) are treated with the conditioned medium from the P815 cells.

  • Incubation: The microglia are incubated with the conditioned medium for 6, 12, or 24 hours.

  • Supernatant Analysis: The supernatant from the primary microglia culture is collected to measure cytokine levels.

Cytokine and Chemokine Quantification[1][3]
  • Method: Meso Scale Discovery (MSD) multiplex immunoassays.

  • Assay Kits: V-PLEX Proinflammatory Panel 1 Human Kit and Chemokine Panel 1 Human Kit.

  • Procedure: The collected cell culture supernatants are analyzed according to the manufacturer's instructions for the simultaneous quantification of multiple cytokines and chemokines.

Gene Expression Analysis[3]
  • Method: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

  • Procedure:

    • HMC3 cells are treated as described in section 2.1.

    • Total RNA is extracted from the cells.

    • cDNA is synthesized from the extracted RNA.

    • qRT-PCR is performed to measure the gene expression levels of IL-6 and IL-8.

    • Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is used as an internal control for normalization.

    • Fold change in gene expression is calculated relative to untreated control cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed signaling pathways involved in this compound's modulation of microglial activity.

G cluster_0 Experimental Workflow: Direct Effect of this compound on Microglia HMC3 HMC3 Microglia Seeding (2x10^4 cells/well) TNFa_stim TNF-α Stimulation (0.3 µg/mL) HMC3->TNFa_stim Cromolyn_treat This compound/F-Cromolyn Treatment (0.3 µM & 3 µM) TNFa_stim->Cromolyn_treat Incubation 24-hour Incubation Cromolyn_treat->Incubation Supernatant Supernatant Collection Incubation->Supernatant RNA_Analysis Gene Expression Analysis (qRT-PCR) Incubation->RNA_Analysis Analysis Cytokine/Chemokine Analysis (MSD Assay) Supernatant->Analysis

Caption: Workflow for assessing this compound's direct impact on microglia.

G cluster_1 Experimental Workflow: Indirect Effect via Mast Cells P815 P815 Mast Cells Cromolyn_pre This compound Pre-treatment (10 µg/mL) P815->Cromolyn_pre LPS_stim LPS Stimulation (1 µg/mL) CM_collect Conditioned Medium Collection LPS_stim->CM_collect Cromolyn_pre->LPS_stim CM_treat Treatment with Conditioned Medium CM_collect->CM_treat Microglia Primary Microglia Microglia->CM_treat Incubate_microglia 6-24 hour Incubation CM_treat->Incubate_microglia Analysis Cytokine Analysis Incubate_microglia->Analysis

Caption: Workflow for this compound's indirect effect on microglia.

G cluster_2 Proposed Signaling Pathways Modulated by this compound TNFa TNF-α PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway TNFa->PI3K_Akt_mTOR Activates NFkB NF-κB Pathway TNFa->NFkB Activates GSK3b GSK-3β Pathway TNFa->GSK3b Activates This compound This compound This compound->PI3K_Akt_mTOR Inhibits This compound->NFkB Inhibits This compound->GSK3b Inhibits Cytokine_Release Pro-inflammatory Cytokine & Chemokine Release (IL-1β, IL-6, IL-8, CCL2, etc.) PI3K_Akt_mTOR->Cytokine_Release NFkB->Cytokine_Release GSK3b->Cytokine_Release

Caption: this compound's proposed inhibition of pro-inflammatory pathways.

References

The Shifting Paradigm of Cromolyn: A Technical Guide to its Role in Non-Allergic Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traditionally recognized for its role as a mast cell stabilizer in the context of allergic reactions, cromolyn sodium is emerging as a molecule of significant interest in non-allergic inflammatory conditions.[1][2][3] Its therapeutic potential is being explored in a diverse range of diseases characterized by sterile inflammation, including neurodegenerative disorders, ischemia-reperfusion injury, and other inflammatory states where mast cell activation is not the primary driver. This technical guide delves into the expanding role of this compound beyond allergy, providing a comprehensive overview of its application in non-allergic inflammatory models, detailing experimental protocols, presenting quantitative data from key studies, and visualizing the implicated signaling pathways.

Mechanism of Action in Non-Allergic Inflammation

While the classical understanding of this compound's action centers on preventing the degranulation of mast cells and the subsequent release of histamine (B1213489) and other allergic mediators, its efficacy in non-allergic models points towards a broader immunomodulatory profile.[3] Research now suggests that this compound exerts its anti-inflammatory effects through various mast cell-independent mechanisms, including the modulation of other immune cells like microglia, neutrophils, and macrophages.[1] Furthermore, emerging evidence highlights its interaction with specific signaling pathways implicated in inflammation, such as NF-κB, PI3K/Akt/mTOR, and the S100P/RAGE axis.[4][5][6]

Applications in Preclinical Non-Allergic Inflammatory Models

Neuroinflammation

This compound has demonstrated significant anti-inflammatory effects in models of neuroinflammation, particularly by modulating microglial activation.[1][7] In vitro studies using human microglial cell lines (HMC3) have shown that this compound can attenuate the release of pro-inflammatory cytokines and chemokines induced by inflammatory stimuli like TNF-α.[1][2][8] This suggests a direct effect on microglia, independent of mast cell stabilization.

Cytokine/ChemokineTreatmentConcentration% Inhibition (compared to TNF-α alone)Reference
Cytokines
IL-1βThis compound0.3 µM>40%[1]
This compound3 µM>40%[1]
IL-6This compound0.3 µM~30%[1]
This compound3 µM>40%[1]
IL-8This compound0.3 µM~20%[1]
This compound3 µM~25.8%[1]
IFN-γThis compound0.3 µM~35%[1]
This compound3 µM>40%[1]
Chemokines
CXCL10 (IP-10)This compound0.3 µMStatistically significant reduction[1]
This compound3 µM>40%[1]
CCL2 (MCP-1)This compound0.3 µMStatistically significant reduction[1]
This compound3 µM>40%[1]
CCL3 (MIP-1α)This compound0.3 µMStatistically significant reduction[1]
This compound3 µM~35.6%[1]
CCL4 (MIP-1β)This compound0.3 µMStatistically significant reduction[1]
This compound3 µM>40%[1]
Ischemia-Reperfusion Injury

This compound has been investigated for its protective effects in models of ischemia-reperfusion (I/R) injury, a condition characterized by a strong inflammatory response upon the restoration of blood flow to ischemic tissue. Studies in rat models of intestinal and skin flap I/R injury have explored its potential to mitigate tissue damage. However, the results have been varied, with some studies showing a protective effect and others not.[9][10][11]

ParameterGroupValue (Mean ± SD)p-value (vs. Model)Reference
Chiu's Score (Intestinal Injury) Sham0.4 ± 0.5< 0.05[10]
Model (I/R)4.5 ± 0.8-[10]
This compound (25 mg/kg)3.1 ± 0.7< 0.05[10]
This compound (50 mg/kg)2.0 ± 0.6< 0.05[10]
TNF-α (pg/mg protein) Sham15.2 ± 3.1< 0.05[10]
Model (I/R)45.8 ± 7.3-[10]
This compound (25 mg/kg)28.7 ± 5.2< 0.05[10]
This compound (50 mg/kg)18.9 ± 4.5< 0.05[10]
MDA (nmol/mg protein) Sham1.2 ± 0.3< 0.05[10][11]
Model (I/R)3.8 ± 0.6-[10][11]
This compound (25 mg/kg)2.5 ± 0.5< 0.05[10][11]
This compound (50 mg/kg)1.7 ± 0.4< 0.05[10][11]
SOD (U/mg protein) Sham85.4 ± 10.2< 0.05[10][11]
Model (I/R)42.1 ± 7.8-[10][11]
This compound (25 mg/kg)65.3 ± 9.1< 0.05[10][11]
This compound (50 mg/kg)78.6 ± 9.9< 0.05[10][11]
Peripheral Inflammation

The anti-inflammatory properties of this compound have also been assessed in models of peripheral inflammation, such as carrageenan-induced paw edema. This model is widely used to screen for anti-inflammatory drugs and involves the induction of an acute, localized inflammatory response.

Time Post-CarrageenanTreatmentPaw Volume Increase (mL, Mean ± SD)% InhibitionReference
1 hour Control0.52 ± 0.08-[12]
This compound (50 mg/kg)0.31 ± 0.0640.4[12]
This compound (100 mg/kg)0.29 ± 0.0544.2[12]
2 hours Control0.78 ± 0.11-[12]
This compound (50 mg/kg)0.45 ± 0.0942.3[12]
This compound (100 mg/kg)0.42 ± 0.0746.1[12]
3 hours Control1.05 ± 0.14-[12]
This compound (50 mg/kg)0.58 ± 0.1044.8[12]
This compound (100 mg/kg)0.55 ± 0.0947.6[12]

Experimental Protocols

In Vitro Microglia Inflammation Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory mediators by human microglia (HMC3 cell line) stimulated with TNF-α.

Materials:

  • Human microglial cell line (HMC3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Recombinant human TNF-α

  • This compound sodium solution

  • ELISA kits for IL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2, CCL3, and CCL4

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture HMC3 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HMC3 cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound sodium (e.g., 0.3 µM and 3 µM) for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no TNF-α stimulation).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine/Chemokine Measurement: Quantify the levels of IL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2, CCL3, and CCL4 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine/chemokine concentrations to the total protein content of the cells in each well. Calculate the percentage of inhibition by this compound compared to the TNF-α stimulated group.

Rat Model of Intestinal Ischemia-Reperfusion Injury

Objective: To evaluate the protective effect of this compound on intestinal damage in a rat model of ischemia-reperfusion injury.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • This compound sodium solution

  • Saline solution

  • Surgical instruments

  • Microvascular clamps

  • Materials for tissue homogenization and biochemical assays (MDA, SOD, TNF-α)

  • Materials for histological analysis (formalin, paraffin, H&E staining reagents)

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a midline laparotomy to expose the superior mesenteric artery (SMA).

  • Ischemia Induction: Occlude the SMA with a microvascular clamp for a period of 45 minutes to induce intestinal ischemia.

  • Treatment: 15 minutes before reperfusion, administer this compound sodium (e.g., 25 mg/kg or 50 mg/kg) or saline (control group) intravenously.

  • Reperfusion: Remove the clamp to allow for 60 minutes of reperfusion.

  • Tissue Collection: At the end of the reperfusion period, euthanize the rats and collect intestinal tissue samples.

  • Biochemical Analysis: Homogenize a portion of the tissue to measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation, superoxide (B77818) dismutase (SOD) activity as a measure of antioxidant defense, and TNF-α concentration via ELISA.

  • Histological Analysis: Fix another portion of the tissue in 10% formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to assess the degree of intestinal mucosal injury using a scoring system (e.g., Chiu's score).

  • Data Analysis: Compare the biochemical and histological parameters between the this compound-treated groups and the control group using appropriate statistical tests.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory effect of this compound on acute peripheral inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in sterile saline)

  • This compound sodium solution

  • Saline solution

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide the rats into control and treatment groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment: Administer this compound sodium (e.g., 50 mg/kg and 100 mg/kg) or saline (control group) intraperitoneally 30 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each rat at each time point. Determine the percentage of edema inhibition in the this compound-treated groups compared to the control group.

Signaling Pathways and Visualizations

This compound's anti-inflammatory effects in non-allergic models appear to be mediated through the modulation of several key signaling pathways.

Inhibition of NF-κB and PI3K/Akt/mTOR Pathways in Microglia

In the context of neuroinflammation, this compound is proposed to inhibit the activation of NF-κB and PI3K/Akt/mTOR signaling pathways in microglia.[5] These pathways are central to the production of pro-inflammatory cytokines and chemokines. By attenuating their activation, this compound can effectively dampen the inflammatory response of microglia.

G cluster_0 Microglia TNFa TNF-α TNFR TNFR TNFa->TNFR PI3K PI3K TNFR->PI3K Activates IKK IKK TNFR->IKK Activates This compound This compound This compound->PI3K Inhibits This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IkB IκB IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Induces Transcription

Caption: this compound's proposed inhibition of TNF-α-induced pro-inflammatory signaling in microglia.

Interference with the S100P/RAGE Pathway

Another emerging mechanism for this compound's action is its ability to bind to the S100P protein and disrupt its interaction with the Receptor for Advanced Glycation Endproducts (RAGE).[4][13][14][15] The S100P/RAGE signaling axis is implicated in various inflammatory processes and cell proliferation. By blocking this interaction, this compound can inhibit downstream signaling cascades, including the activation of NF-κB.

G cluster_0 Cell S100P S100P RAGE RAGE Receptor S100P->RAGE Binds & Activates NFkB_activation NF-κB Activation RAGE->NFkB_activation This compound This compound This compound->S100P Binds & Inhibits RAGE Interaction Inflammation Inflammation & Cell Proliferation NFkB_activation->Inflammation

Caption: this compound's disruption of the S100P/RAGE signaling pathway.

Experimental Workflow for Investigating this compound's Effects

The investigation of this compound's role in non-allergic inflammatory models typically follows a structured workflow, from in vitro screening to in vivo validation.

G cluster_0 Experimental Workflow A In Vitro Model Selection (e.g., HMC3 Microglia) B Inflammatory Stimulus (e.g., TNF-α, LPS) A->B C This compound Treatment (Dose-Response) B->C D Assessment of Inflammatory Markers (ELISA, qPCR) C->D E In Vivo Model Selection (e.g., I/R Injury, Paw Edema) D->E Informs F This compound Administration (Route, Dose, Timing) E->F G Evaluation of Pathological & Biochemical Readouts F->G H Data Analysis & Conclusion G->H

Caption: A generalized experimental workflow for studying this compound in non-allergic inflammation.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the evolving understanding of this compound's therapeutic potential beyond its traditional use in allergic diseases. Its ability to modulate key inflammatory pathways in non-allergic contexts, particularly in microglia and in response to sterile inflammatory triggers, opens up new avenues for its application in a range of debilitating conditions. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the non-canonical anti-inflammatory properties of this compound.

Future research should focus on elucidating the precise molecular targets of this compound within these non-allergic inflammatory cascades. Further investigation into its effects on other immune and non-immune cell types will also be crucial for a comprehensive understanding of its mechanism of action. As our knowledge of this compound's multifaceted immunomodulatory capabilities grows, so too will the potential for its repositioning in the treatment of a wider spectrum of inflammatory diseases.

References

From Ancient Herb to Modern Medicine: The Discovery of Cromolyn from Khellin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Journey from a Natural Product to a Novel Mast Cell Stabilizer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discovery of cromolyn sodium, a cornerstone in prophylactic asthma therapy, from its origins in the ancient medicinal plant Ammi visnaga and its active constituent, khellin (B1673630). We will delve into the core scientific principles, experimental methodologies, and quantitative data that underpinned this landmark achievement in pharmacology, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Historical and Chemical Context

The story of this compound is a testament to the power of observation, self-experimentation, and the chemical modification of a natural product to enhance its therapeutic profile. For centuries, the extract of Ammi visnaga, commonly known as khella, was used in traditional medicine, particularly in ancient Egypt, for a variety of ailments, including renal colic and asthma.[1] Its primary active ingredient, khellin, is a furanochromone derivative that exhibits bronchodilatory and smooth muscle relaxant properties.[1][2] However, the clinical utility of khellin was hampered by significant side effects, most notably nausea and vomiting.[1]

This limitation spurred the search for less toxic and more effective analogues. In the mid-20th century, this research endeavor led to the development of two significant drugs: the antiarrhythmic amiodarone (B1667116) and the anti-asthmatic this compound sodium.[1][3]

The Pioneer: Dr. Roger Altounyan's Self-Experimentation

The discovery of this compound is inextricably linked to the work of Dr. Roger Altounyan, a physician and asthma sufferer himself.[4] Driven by his own medical needs, Dr. Altounyan embarked on a systematic investigation of khellin and its derivatives. He developed a personal antigen challenge protocol, inhaling pollen extracts to induce an asthma attack and then testing various compounds for their ability to prevent or mitigate the response. This unique and dedicated approach to self-experimentation was instrumental in identifying the therapeutic potential of a new class of compounds.[3][4]

From Khellin to this compound: A Chemical Transformation

Physicochemical Properties: Khellin vs. This compound Sodium

The structural modifications from khellin to this compound sodium resulted in significant changes in their physicochemical properties, which in turn influenced their biological activity and pharmacokinetic profiles.

PropertyKhellinThis compound Sodium
Chemical Formula C₁₄H₁₂O₅[1]C₂₃H₁₄Na₂O₁₁
Molar Mass 260.24 g/mol [2]512.3 g/mol
Appearance Colorless, odorless, bitter-tasting needle-shaped crystals[1]White crystalline powder
Solubility Poorly soluble in waterSoluble in water
Classification Gamma-pyrone, furanochromone derivative[1]Bis-chromone

Elucidating the Mechanism of Action: Key Experimental Protocols

A crucial step in the development of this compound was the elucidation of its novel mechanism of action. Unlike khellin, which acts as a bronchodilator, this compound was found to prevent the release of inflammatory mediators from mast cells, a process now known as mast cell stabilization.[6] This discovery was made possible through a series of key in vivo and in vitro experiments.

In Vivo Model: Passive Cutaneous Anaphylaxis (PCA) in Rats

The passive cutaneous anaphylaxis (PCA) model was a critical in vivo assay used to assess the anti-allergic properties of this compound. This model simulates an immediate hypersensitivity reaction in the skin.

Experimental Protocol:

  • Sensitization: Male Wistar rats (80 ± 20 g) are passively sensitized by intradermal injections of 0.05 mL of reaginic (IgE) anti-ovalbumin serum into two spots on the dorsal surface.[7] This introduces specific IgE antibodies into the skin.

  • Latent Period: A period of 16 hours is allowed for the IgE antibodies to bind to the surface of mast cells in the skin.[7]

  • Drug Administration: The test compound (e.g., this compound sodium) or a vehicle control is administered, typically orally (PO), to the sensitized rats.[7]

  • Antigen Challenge: Within 60 minutes of drug administration, the rats are challenged intravenously (IV) with a mixture of the specific antigen (1 mg of ovalbumin) and Evans blue dye (5 mg).[7]

  • Evaluation: The antigen-antibody reaction on the surface of mast cells triggers degranulation and the release of vasoactive mediators, such as histamine. This increases vascular permeability, causing the Evans blue dye to leak into the surrounding tissue, forming a visible blue wheal. The animals are sacrificed 30 minutes after the challenge, and the diameters of the wheals are measured.[7] The inhibition of this reaction indicates the anti-allergic activity of the test compound.

In Vitro Model: Mast Cell Degranulation Assay

To further investigate the direct effect on mast cells, in vitro degranulation assays were employed. These assays allow for the controlled study of mast cell activation and the inhibitory effects of compounds like this compound. A common method involves the use of a mast cell secretagogue, such as Compound 48/80.

Experimental Protocol:

  • Cell Culture and Preparation: A suitable mast cell line (e.g., MC/9) is cultured and maintained.[8] Prior to the assay, the cells are harvested, washed, and resuspended in a suitable buffer (e.g., Tyrode's buffer) at a density of 5 x 10⁵ cells per well in a 96-well plate.[8]

  • Compound Incubation: The test compound (e.g., this compound sodium) at various concentrations is added to the wells containing the mast cells.

  • Stimulation of Degranulation: Degranulation is induced by adding a known mast cell activator, such as Compound 48/80 (at concentrations ranging from approximately 50 to 800 µM).[8] A positive control with Compound 48/80 alone and a negative control with vehicle are included.

  • Measurement of Mediator Release: The extent of degranulation is quantified by measuring the release of specific mast cell mediators into the supernatant. A common marker is the enzyme β-hexosaminidase. The amount of β-hexosaminidase released is determined colorimetrically using a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).[9]

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a total lysis control (where cells are treated with a detergent like Triton X-100 to release all their contents). The inhibitory effect of the test compound is then determined by comparing the release in its presence to the positive control.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the drug discovery workflow and the mechanism of action of this compound.

drug_discovery_workflow cluster_0 Phase 1: Discovery & Preclinical cluster_1 Phase 2: Clinical Development khellin Khellin (from Ammi visnaga) chem_mod Chemical Modification khellin->chem_mod Address toxicity This compound This compound Sodium chem_mod->this compound in_vivo In Vivo Testing (Passive Cutaneous Anaphylaxis) This compound->in_vivo Test anti-allergic activity in_vitro In Vitro Testing (Mast Cell Degranulation) This compound->in_vitro Confirm mechanism clinical_trials Clinical Trials (Asthma Patients) in_vitro->clinical_trials Promising results fda_approval Regulatory Approval clinical_trials->fda_approval

Drug discovery workflow from Khellin to this compound.

mast_cell_stabilization cluster_0 Mast Cell cluster_1 Physiological Effect allergen Allergen ige IgE Antibody allergen->ige Binds to receptor FcεRI Receptor ige->receptor Cross-links granules Granules with Inflammatory Mediators receptor->granules Triggers signaling cascade degranulation Degranulation granules->degranulation mediators Release of Histamine, Leukotrienes, etc. degranulation->mediators symptoms Asthma Symptoms (Bronchoconstriction, Inflammation) mediators->symptoms This compound This compound Sodium This compound->degranulation Inhibits

Mechanism of action of this compound as a mast cell stabilizer.

Clinical Efficacy of this compound Sodium in Asthma

Following the promising preclinical findings, this compound sodium underwent extensive clinical evaluation to determine its efficacy and safety in patients with asthma. Numerous double-blind, placebo-controlled studies confirmed its value as a prophylactic treatment.

Quantitative Data from Clinical Trials

The following table summarizes key quantitative data from selected clinical trials, demonstrating the efficacy of this compound sodium in improving lung function and reducing symptoms.

Study FocusTreatment GroupControl GroupKey Findingp-valueReference
Allergen Challenge This compound Sodium (slow inhalation)This compound Sodium (fast inhalation)Mean FEV₁ decrease of 5.4% vs. 12.6%< 0.05[10]
Aspirin-sensitive Asthma This compound SodiumPlaceboSignificant improvement in FEV₁ and FEF₂₅₋₇₅% after 4 and 8 weeks< 0.05[11]
Metered-Dose Inhaler Efficacy This compound Sodium MDIPlacebo MDISignificant improvement in daily diary symptoms, physician's assessments, and FEV₁ at all time points< 0.05[12]
Neutrophilic Asthma This compound SodiumPlaceboSignificant decrease in cough and improvement in Asthma Control Test (ACT) scoreNot specified[13]
Airway Reactivity This compound Sodium (long-term)PlaceboSignificantly attenuated responsiveness to asthmogenic stimuliNot specified[14]

FEV₁: Forced Expiratory Volume in one second; FEF₂₅₋₇₅%: Forced Expiratory Flow during the middle 50% of forced vital capacity; MDI: Metered-Dose Inhaler.

Conclusion and Future Perspectives

The discovery of this compound sodium from khellin represents a paradigm shift in the management of asthma, moving from solely treating symptoms with bronchodilators to preventing the underlying inflammatory cascade. This journey highlights the importance of natural products as a source of novel drug leads, the value of innovative and persistent research approaches, and the critical role of well-designed preclinical and clinical studies in bringing a new therapeutic agent to patients.

The legacy of this compound continues to influence the field of drug discovery, particularly in the development of new mast cell stabilizers and anti-inflammatory therapies for allergic and inflammatory diseases. The methodologies and principles established during its discovery remain relevant for researchers and scientists working to identify the next generation of innovative medicines.

References

Structure-Activity Studies of Novel Cromolyn Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn sodium, a cornerstone in the management of allergic and inflammatory conditions, exerts its therapeutic effect primarily through the stabilization of mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators. Despite its clinical efficacy, this compound's poor oral bioavailability and short half-life necessitate frequent administration, limiting patient compliance. This has spurred extensive research into the development of novel this compound derivatives with improved pharmacokinetic profiles and enhanced potency. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of these novel derivatives, detailing their biological evaluation, underlying mechanisms of action, and the experimental protocols employed in their assessment.

Data Presentation: Comparative Efficacy of this compound Derivatives

The following tables summarize the quantitative data from various studies, showcasing the mast cell stabilizing and anti-allergic activities of novel this compound derivatives compared to the parent compound, disodium (B8443419) cromoglycate (DSCG).

Table 1: In Vitro Mast Cell Degranulation Inhibition

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
1,3-Oxazolo[4,5-h]quinolines5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl esterAntigen-induced histamine release from rat peritoneal mast cells0.3DSCG~3
Chromone Derivatives(Data not available in a comparable format)----
Pyranoquinoline Derivatives(Data not available in a comparable format)----

Table 2: In Vivo Anti-Allergic Activity (Rat Passive Cutaneous Anaphylaxis - PCA)

Compound ClassSpecific DerivativeRoute of AdministrationED50 (mg/kg)Reference CompoundED50 (mg/kg)
1,3-Oxazolo[4,5-h]quinolines5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl esterIntraperitoneal0.1DSCG6
1,3-Oxazolo[4,5-h]quinolines5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl esterOral0.5DSCGInactive
Benzopyranopyridine DerivativesY-12,141Intravenous0.09-0.2DSCG~1.0
Benzopyranopyridine DerivativesY-12,141Oral2.5DSCGInactive
2-Hydroxy-N-1H-tetrazol-5-ylbenzamides & IsomersN-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamideIntravenous(130x more potent than DSCG)DSCG-
2-Hydroxy-N-1H-tetrazol-5-ylbenzamides & IsomersN-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamideOral0.16DSCGInactive

Mechanism of Action: The Role of GPR35

Recent studies have identified the G protein-coupled receptor 35 (GPR35) as a primary target for this compound and its derivatives.[1] Activation of GPR35 on mast cells initiates a signaling cascade that ultimately suppresses IgE-mediated degranulation.

Signaling Pathway of GPR35-Mediated Mast Cell Stabilization

The binding of a this compound derivative to GPR35 is believed to trigger a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, particularly Gα13. This, in turn, is thought to influence downstream signaling pathways, including the modulation of RhoA activity, which plays a role in cytoskeletal rearrangement necessary for degranulation. The activation of GPR35 can also lead to the recruitment of β-arrestin-2, which may contribute to receptor desensitization and internalization, as well as initiating G protein-independent signaling.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 Activates Beta_Arrestin β-Arrestin-2 GPR35->Beta_Arrestin Recruits RhoA RhoA Activation G_alpha_13->RhoA Cromolyn_Derivative This compound Derivative Cromolyn_Derivative->GPR35 Binds to Cytoskeletal_Rearrangement Inhibition of Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->Inhibition Degranulation Mast Cell Degranulation Inhibition->Degranulation

GPR35 Signaling Pathway in Mast Cells.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives often involves a multi-step process. A generalized workflow for the synthesis of a bis-chromone linked by a propanol (B110389) derivative is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenol) Step1 Step 1: Acetylation Start->Step1 Intermediate1 Acetophenone Derivative Step1->Intermediate1 Step2 Step 2: Condensation with Diethyl Oxalate Intermediate1->Step2 Intermediate2 Chromone-2-carboxylate Intermediate Step2->Intermediate2 Step3 Step 3: Coupling with Linker (e.g., Dihalopropanol) Intermediate2->Step3 Final_Product Novel this compound Derivative Step3->Final_Product

Generalized Synthetic Workflow for this compound Derivatives.

Detailed Protocol: Rat Passive Cutaneous Anaphylaxis (PCA) Assay

This in vivo assay is a gold standard for evaluating the anti-allergic activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Evans blue dye

  • Test compound and vehicle control

  • Saline

Procedure:

  • Sensitization: Anesthetize rats and intradermally inject 0.1 mL of anti-DNP IgE antibody solution into a shaved area on the back of each rat. A control site is injected with saline.

  • Compound Administration: After a 24-48 hour sensitization period, administer the test compound or vehicle control via the desired route (e.g., oral, intravenous, intraperitoneal).

  • Antigen Challenge: After a predetermined time following compound administration (e.g., 30 minutes for IV, 60 minutes for oral), intravenously inject a mixture of DNP-HSA and Evans blue dye in saline.

  • Evaluation: After 30 minutes, euthanize the rats and dissect the skin at the injection sites.

  • Quantification: Measure the diameter and intensity of the blue spot at the injection site. The amount of dye extravasation can be quantified by extracting the dye from the skin tissue with formamide (B127407) and measuring the absorbance at ~620 nm.

  • Data Analysis: Calculate the percentage inhibition of the PCA reaction for the test compound compared to the vehicle control. Determine the ED50 value, which is the dose of the compound that causes 50% inhibition of the allergic reaction.

Detailed Protocol: In Vitro β-Hexosaminidase Release Assay (RBL-2H3 Cells)

This in vitro assay is commonly used to assess the mast cell stabilizing activity of compounds by measuring the release of the granular enzyme β-hexosaminidase from cultured rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE antibody

  • DNP-HSA antigen

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100

  • 96-well plates

Procedure:

  • Cell Culture and Sensitization: Culture RBL-2H3 cells in 96-well plates. Sensitize the cells by incubating them with anti-DNP IgE overnight.

  • Washing: Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • In a separate 96-well plate, add the collected supernatant to wells containing the pNAG substrate solution.

    • To determine the total β-hexosaminidase content, lyse the cells in the original plate with Triton X-100 and add the lysate to wells with the pNAG substrate.

    • Incubate the plates at 37°C to allow the enzymatic reaction to proceed.

  • Quantification: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the antigen-induced degranulation.

Beta_Hex_Workflow Start Culture & Sensitize RBL-2H3 cells with IgE Step1 Wash to remove unbound IgE Start->Step1 Step2 Pre-incubate with This compound Derivative Step1->Step2 Step3 Challenge with Antigen (DNP-HSA) Step2->Step3 Step4 Collect Supernatant (Released β-hex) Step3->Step4 Step5 Lyse Cells (Total β-hex) Step3->Step5 Step6 Enzymatic Reaction with pNAG Substrate Step4->Step6 Step5->Step6 Step7 Measure Absorbance at 405 nm Step6->Step7 End Calculate % Inhibition and IC50 Value Step7->End

Workflow for β-Hexosaminidase Release Assay.

Conclusion

The development of novel this compound derivatives represents a promising avenue for improving the treatment of allergic and inflammatory diseases. Structure-activity relationship studies have identified key structural modifications that can enhance potency and confer oral bioavailability. The continued exploration of the GPR35 signaling pathway and the application of robust in vitro and in vivo screening assays will be instrumental in the discovery of next-generation mast cell stabilizers with superior therapeutic profiles. This guide provides a foundational understanding of the current landscape of this compound derivative research, offering valuable insights and methodologies for professionals in the field of drug discovery and development.

References

Unveiling the Multifaceted In Vitro Actions of Cromolyn: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn, traditionally recognized for its role as a mast cell stabilizer in the treatment of allergic conditions, is emerging as a molecule with significant pleiotropic effects.[1][2] A growing body of in vitro research is uncovering its potential in modulating a variety of cellular processes far beyond its established anti-allergic function. This technical guide provides an in-depth overview of the diverse in vitro activities of this compound, focusing on its anti-inflammatory, neuroprotective, and anti-cancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to support further investigation and drug development efforts in these promising new therapeutic areas.

Anti-inflammatory and Neuroprotective Effects

In vitro studies have demonstrated this compound's potent anti-inflammatory and neuroprotective capabilities, primarily through its action on microglial cells, the resident immune cells of the central nervous system.[3][4]

Inhibition of Pro-inflammatory Mediators in Microglia

This compound has been shown to significantly reduce the secretion of a broad spectrum of pro-inflammatory cytokines and chemokines from human microglial cells (HMC3) activated by inflammatory stimuli like TNF-α.[3][5] This inhibitory effect is dose-dependent and points to this compound's potential in mitigating neuroinflammation, a key pathological feature of many neurodegenerative diseases.[3]

Table 1: Effect of this compound on Cytokine and Chemokine Secretion in TNF-α-stimulated HMC3 Microglia [3][6]

MediatorThis compound Concentration% Inhibition / Reduction
IL-1β3 µM> 40%
IL-63 µM> 40%
IL-83 µM25.8%
IFN-γ3 µM> 40%
CXCL10 (IP-10)0.3 µM - 3 µMDose-dependent reduction
CCL2 (MCP-1)0.3 µM - 3 µMDose-dependent reduction
CCL3 (MIP-1α)0.3 µM - 3 µMDose-dependent reduction
CCL4 (MIP-1β)0.3 µM - 3 µMDose-dependent reduction
IL-230 µMSignificant decrease
GRO-α30 µMSignificant reduction
Eotaxin30 µMSignificant reduction
VEGF-A30 µMReduction to pre-TNFα levels
Promotion of Neuroprotective Functions

Beyond suppressing inflammatory responses, this compound actively promotes neuroprotective functions in microglia and neuronal cells. It has been shown to enhance the phagocytic clearance of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, by microglial cells.[7][8] Furthermore, this compound can augment nerve growth factor (NGF)-induced neurite outgrowth in PC12 neuronal cells, suggesting a role in promoting neuronal health and connectivity.[6]

Table 2: Neuroprotective and Pro-Phagocytic Effects of this compound [6][7][8]

EffectCell LineThis compound ConcentrationObservation
Aβ42 PhagocytosisHuman iPSC-derived Microglia1 mMEnhanced uptake
Aβ42 PhagocytosisBV2 MicrogliaNot specifiedEnhanced uptake
Neurite OutgrowthPC12 Cells100 µM (with NGF)Significant extension of neurite length
Cell ViabilityBV2 MicrogliaNot specifiedImproved cell viability

Anti-Cancer Effects

Emerging in vitro evidence suggests that this compound may possess anti-cancer properties. Studies on colon cancer cell lines have revealed its ability to selectively induce apoptosis in cancer cells while having a lesser effect on normal cells.

Induction of Apoptosis in Colon Cancer Cells

In a study utilizing the HT-29 human colorectal adenocarcinoma cell line, this compound was found to induce apoptosis in a dose-dependent manner.[9] The IC50 value for HT-29 cells was significantly lower than for the normal epithelial cell line MCF-10, indicating a degree of selectivity for cancer cells.[9]

Table 3: Cytotoxic and Pro-Apoptotic Effects of this compound on Cancer Cells [9]

Cell LineEffectIC50Apoptosis Rate (at IC50)
HT-29 (Colon Adenocarcinoma)Inhibition of Proliferation2.33 ± 0.6 µM61 ± 7%
MCF-10 (Normal Epithelial)Inhibition of Proliferation7.33 ± 0.78 μMNot significant

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. In vitro studies have implicated its involvement in the inhibition of the PI3K/AKT/mTOR and NF-κB pathways, both of which are central to inflammation, cell survival, and proliferation.[6][10][11][12]

Cromolyn_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor(s) (e.g., RAGE, others) This compound->Receptor binds/interacts PI3K PI3K Receptor->PI3K inhibits IKK IKK Receptor->IKK inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) (translocation) NFkB_p65_p50->NFkB_translocation translocates IkB->NFkB_p65_p50 inhibits Gene_Expression Gene Expression (Pro-inflammatory cytokines, Pro-survival factors) NFkB_translocation->Gene_Expression regulates

Caption: this compound's inhibitory action on key signaling pathways.

Experimental Protocols

In Vitro Inhibition of Cytokine Secretion from HMC3 Microglia
  • Cell Culture: Human microglial cells (HMC3) are cultured in DMEM medium supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[3][6]

  • Cell Seeding: Seed HMC3 cells in 6-well plates at a density of 300,000 - 400,000 cells per well and incubate overnight to allow for attachment.[3][6]

  • Stimulation and Treatment: Replace the medium with fresh medium. To induce an inflammatory response, treat the cells with TNF-α (e.g., 0.3 µg/mL) for 24 hours.[3][6] Concurrently, treat the cells with various concentrations of this compound (e.g., 0.3 µM, 3 µM, 30 µM).[3][6]

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.[6]

  • Cytokine Analysis: Analyze the concentrations of cytokines and chemokines in the supernatant using a multiplex immunoassay (e.g., Meso Scale Discovery - MSD) or ELISA.[3][6]

Experimental_Workflow_Cytokine_Inhibition cluster_workflow Experimental Workflow A 1. Culture HMC3 Microglia B 2. Seed cells in 6-well plates A->B C 3. Stimulate with TNF-α & Treat with this compound B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Analyze Cytokines (MSD/ELISA) E->F

Caption: Workflow for assessing this compound's effect on cytokine secretion.

In Vitro Aβ Phagocytosis Assay
  • Cell Culture: Culture human iPSC-derived microglia according to the manufacturer's instructions.[6]

  • Aβ Preparation: Prepare aggregated FITC-labeled Aβ42 by dissolving in 2 mM NaOH, diluting with PBS to 30 µM, and aging at 37°C for 2 hours in the dark.[6]

  • Treatment: Treat the microglia with different concentrations of this compound for 30 minutes.[6]

  • Aβ Addition: Add the aggregated FITC-Aβ42 to the cells at a final concentration of 0.3 µM.[6]

  • Incubation and Staining: Incubate for 24 hours. Fix the cells and stain with Hoechst-33342 (nuclei) and LysoTracker Red DND-99 (lysosomes).[6]

  • Imaging and Analysis: Acquire fluorescent images and quantify the percentage of cells with phagocytosed FITC-Aβ42.[6]

In Vitro Neurite Outgrowth Assay
  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin/streptomycin.[6]

  • Treatment: Treat PC12 cells with nerve growth factor (NGF) (e.g., 7.5 ng/mL) in the presence or absence of various concentrations of this compound (e.g., 30 µM, 100 µM).[6]

  • Imaging and Analysis: After a suitable incubation period, capture images of the cells and measure the length of neurites.[6]

In Vitro Apoptosis Assay in Cancer Cells
  • Cell Culture: Culture HT-29 and MCF-10 cells in appropriate media (e.g., high-glucose DMEM for HT-29) supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

  • Treatment: Expose the cells to various concentrations of this compound for 48-72 hours.[9]

  • Apoptosis Analysis: Harvest the cells and stain with an Annexin V/Propidium Iodide (PI) apoptosis detection kit.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[9]

Conclusion

The in vitro evidence strongly suggests that this compound's therapeutic potential extends far beyond its traditional use as a mast cell stabilizer. Its ability to modulate key inflammatory and survival pathways in microglia, promote neuroprotective functions, and induce apoptosis in cancer cells opens up exciting new avenues for drug development. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the mechanisms of action of this compound and explore its application in a broader range of diseases, including neurodegenerative disorders and cancer. Further in vivo studies are warranted to validate these promising in vitro findings.

References

Methodological & Application

Application Notes and Protocols for In Vitro Mast Cell Degranulation Assay Using Cromolyn Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses.[1] Upon activation by various stimuli, including allergens cross-linking IgE bound to their surface receptors (FcεRI), mast cells undergo degranulation, a process involving the release of pre-formed inflammatory mediators stored in intracellular granules.[2][3] These mediators include histamine (B1213489), proteases (like tryptase and chymase), and β-hexosaminidase.[3] The release of these substances contributes to the symptoms of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis.[4][5]

Cromolyn sodium is a well-established mast cell stabilizer used prophylactically in the management of these allergic conditions.[5][6] Its mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of inflammatory mediators.[4][6][7] In vitro mast cell degranulation assays are invaluable tools for studying the mechanisms of mast cell activation and for screening potential therapeutic agents that modulate this process. This document provides a detailed protocol for an in vitro mast cell degranulation assay using this compound sodium as a reference inhibitor, focusing on the widely used β-hexosaminidase release assay.

Mechanism of Action of this compound Sodium

This compound sodium stabilizes mast cells by inhibiting the influx of extracellular calcium (Ca2+), which is a critical event for degranulation to occur.[8] While the precise molecular target is not fully elucidated, it is understood that by preventing the rise in intracellular calcium, this compound sodium interrupts the signaling cascade that leads to the fusion of granular membranes with the plasma membrane and the subsequent release of their contents.[8] This action is distinct from antihistamines, which block the action of histamine after its release.[6]

Below is a diagram illustrating the signaling pathway of IgE-mediated mast cell degranulation and the inhibitory effect of this compound sodium.

MastCellDegranulation cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links PLC Phospholipase C (PLC) FceRI->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_ER ER->Ca_ER Releases Ca_intra Intracellular Ca²⁺ ↑ Ca_ER->Ca_intra Ca_extra Ca_channel Ca²⁺ Channel Ca_channel->Ca_intra Influx Granule Granule (Histamine, β-hexosaminidase) Ca_intra->Granule Triggers Degranulation Degranulation Granule->Degranulation Leads to This compound This compound Sodium This compound->Ca_channel Inhibits

Caption: IgE-mediated mast cell degranulation pathway and this compound sodium's inhibitory action.

Quantitative Data: this compound Sodium Inhibition of Mast Cell Degranulation

The inhibitory effect of this compound sodium on mast cell degranulation is dose-dependent. The following table summarizes representative data on the percentage of inhibition of β-hexosaminidase release from mast cells at various concentrations of this compound sodium.

This compound Sodium ConcentrationPercent Inhibition of Degranulation (Mean ± SD)Reference
3 x 10⁻⁷ M (0.3 µM)No significant reduction[9]
3 x 10⁻⁶ M (3 µM)28%[9]
3 x 10⁻⁵ M (30 µM)98%[9]
3 x 10⁻⁴ M (300 µM)No significant reduction[9]
Varies (IC₅₀)42.2 ± 16.6% (with 48/80 stimulation)[10]
Varies (IC₅₀)39.4 ± 8.8% (with Calcium Ionophore stimulation)[10]

Note: The efficacy of this compound sodium can vary depending on the mast cell type, the stimulus used, and the experimental conditions.[9][10] A biphasic dose-response curve, as suggested by the data from Selbekk (1979), has been observed, where higher concentrations may be less effective.[9]

Experimental Protocol: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is a general guideline for assessing mast cell degranulation by measuring the release of β-hexosaminidase from cultured mast cells, such as the rat basophilic leukemia cell line RBL-2H3 or the human mast cell line LAD2.[1][11][12]

Materials and Reagents
  • Cell Lines: RBL-2H3 or LAD2 cells.[12][13]

  • Cell Culture Medium:

    • For RBL-2H3: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.[14]

    • For LAD2: StemPro-34 medium supplemented with Stem Cell Factor (SCF).[15][16]

  • Sensitizing Agent: Anti-DNP IgE (for RBL-2H3) or human IgE (for LAD2).[12][17]

  • Stimulating Agent (Antigen): DNP-HSA (for IgE-sensitized RBL-2H3) or anti-IgE antibody (for IgE-sensitized LAD2).[14][17] Alternatively, a non-IgE-mediated stimulant like Compound 48/80 or a calcium ionophore (e.g., A23187) can be used.[1]

  • Buffer: Tyrode's buffer or HEPES buffer, supplemented with BSA.[1][11]

  • This compound Sodium: Stock solution prepared in buffer.

  • Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.[11][17]

  • Stop Solution: Glycine buffer or sodium carbonate/bicarbonate buffer.[11][17]

  • Lysis Buffer: Triton X-100 (0.1% - 0.5%) in buffer.[1][17]

  • 96-well plates: Clear, flat-bottom for cell culture and assay.[1]

  • Plate reader: Capable of measuring absorbance at 405 nm.

Experimental Workflow

The following diagram outlines the key steps in the β-hexosaminidase release assay.

ExperimentalWorkflow A 1. Cell Seeding & Sensitization (e.g., RBL-2H3 cells in 96-well plate with anti-DNP IgE) B 2. Pre-incubation with this compound Sodium (or test compound) A->B C 3. Stimulation of Degranulation (e.g., with DNP-HSA) B->C D 4. Supernatant Collection (Centrifuge plate and collect supernatant) C->D E 5. Cell Lysis (Add Triton X-100 to remaining cells for total release) C->E F 6. β-Hexosaminidase Assay (Add PNAG substrate to supernatant and lysate samples) D->F E->F G 7. Incubation (37°C for 60-90 minutes) F->G H 8. Stop Reaction (Add stop solution) G->H I 9. Absorbance Reading (Measure at 405 nm) H->I J 10. Data Analysis (Calculate % degranulation) I->J

Caption: Workflow for the in vitro mast cell degranulation assay (β-hexosaminidase release).

Step-by-Step Protocol

Day 1: Cell Seeding and Sensitization

  • Harvest mast cells and determine cell density.

  • Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well for RBL-2H3).[18]

  • For IgE-mediated degranulation, add the sensitizing antibody (e.g., 0.1 µg/mL anti-DNP IgE for RBL-2H3) to the culture medium.[12]

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[18]

Day 2: Assay Performance

  • Washing: Gently wash the sensitized cells twice with pre-warmed buffer (e.g., Tyrode's or HEPES buffer with BSA) to remove unbound IgE.[17]

  • Pre-incubation with Inhibitor: Add 100 µL of buffer containing various concentrations of this compound sodium (or the test compound) to the appropriate wells. Include a vehicle control (buffer only). Incubate for 15-30 minutes at 37°C.[1]

  • Stimulation: Add 10 µL of the stimulating agent (e.g., DNP-HSA for a final concentration of 100 ng/mL) to all wells except the negative control (unstimulated) wells.[17]

  • Incubate the plate at 37°C for 30-60 minutes to induce degranulation.[1]

  • Supernatant Collection: To stop the degranulation, place the plate on ice or centrifuge at 400 x g for 5 minutes at 4°C.[1][17] Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.[1]

  • Cell Lysis for Total Release: To the remaining cells in the original plate, add 150-200 µL of lysis buffer (e.g., 0.5% Triton X-100 in buffer).[1][17] Pipette up and down to ensure complete lysis. This sample represents the total cellular β-hexosaminidase content. Transfer 50 µL of the lysate to a separate 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of the PNAG substrate solution to each well of the supernatant and lysate plates.[1]

    • Incubate both plates at 37°C for 60-90 minutes.[11] The solution will turn yellow as the substrate is cleaved.

  • Stop Reaction: Add 100-150 µL of the stop solution to each well to terminate the enzymatic reaction and enhance the color.[1][11]

  • Absorbance Measurement: Read the absorbance of both plates at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of β-hexosaminidase release (degranulation) for each well using the following formula:

    % Degranulation = (Absorbance of Supernatant / Absorbance of Lysate) x 100

  • Calculate the percentage of inhibition for each concentration of this compound sodium:

    % Inhibition = [1 - (% Degranulation with Inhibitor / % Degranulation of Vehicle Control)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound sodium concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of degranulation).

Conclusion

The in vitro mast cell degranulation assay, particularly the β-hexosaminidase release assay, is a robust and reproducible method for studying mast cell biology and for the preclinical evaluation of potential anti-allergic compounds. This compound sodium serves as an excellent positive control for validating the assay and for comparing the potency of novel mast cell stabilizers. The detailed protocol and workflows provided in these application notes offer a comprehensive guide for researchers in the field.

References

Application of Cromolyn for Studying Neuroinflammation in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn sodium, a well-established mast cell stabilizer, is gaining significant attention for its potential therapeutic role in neurodegenerative diseases characterized by neuroinflammation.[1][2] In the context of in vitro research, this compound serves as a valuable tool to investigate the cellular and molecular mechanisms underlying neuroinflammation. It allows for the targeted modulation of inflammatory pathways, primarily in microglia, the resident immune cells of the central nervous system, and in studies involving mast cell-microglia interactions.[3] These application notes provide a comprehensive overview of the use of this compound in cell culture models of neuroinflammation, complete with detailed protocols and data presentation.

This compound's primary mechanism of action in allergy and asthma is the stabilization of mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators.[2] However, emerging research indicates a direct effect on microglial cells, independent of mast cells.[1][4] Studies have shown that this compound can inhibit the secretion of a wide range of pro-inflammatory cytokines and chemokines from activated microglia, promote the phagocytosis of amyloid-beta (Aβ), and potentially modulate microglial phenotype.[4][5] Furthermore, this compound has been shown to be an agonist for the G-protein-coupled receptor 35 (GPR35), which is expressed in immune cells and may play a role in mast cell biology.[6][7]

Data Presentation

The following tables summarize quantitative data from key studies on the effects of this compound in cell culture models of neuroinflammation.

Table 1: Effect of this compound on Cytokine and Chemokine Secretion in Microglia

Cell LineInflammatory StimulusThis compound ConcentrationIncubation TimeAffected Cytokines/ChemokinesOutcomeReference
HMC3 (human microglia)TNF-α (0.3 µg/mL)0.3 µM and 3 µM24 hoursIL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2, CCL3, CCL4Significant reduction in secretion[4]
HMC3 (human microglia)TNF-α (0.3 µg/mL)30 µMNot specifiedIL-2, GRO-α, Eotaxin, VEGF-AReduction in secretion[8][9]
Primary Microglia (mouse)Conditioned medium from LPS-stimulated P815 mast cells10 µg/mL6, 12, 24 hoursTNF-α, IL-6, RANTES, IL-1β, IL-10Inhibition of pro-inflammatory cytokine production[3]

Table 2: Effect of this compound on Microglial Phagocytosis and Cell Viability

Cell LineAssayThis compound ConcentrationIncubation TimeOutcomeReference
BV2 (murine microglia)Aβ42 Uptake100 µM and 1 mM16 hours pre-treatment, 3 hours with Aβ42Increased Aβ42 uptake[5]
BV2 (murine microglia)Aβ42 Uptake100 µM16 hoursSignificantly higher Aβ42 uptake[10]
BV2 (murine microglia)Cell Viability (with TNF-α)Not specified24 hoursReversed the inhibitory effect of TNF-α on cell viability[10]
iPSC-derived human microgliaAβ42 PhagocytosisNot specifiedNot specifiedMore readily phagocytose Aβ42[8][9]

Experimental Protocols

Protocol 1: Assessment of this compound's Anti-inflammatory Effect on TNF-α-stimulated Human Microglia (HMC3)

This protocol is adapted from studies investigating the direct effect of this compound on microglial cells.[1][4]

1. Cell Culture:

  • Culture HMC3 human microglial cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

  • Seed HMC3 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

3. Treatment:

  • The following day, replace the medium with fresh DMEM containing 1% FBS.

  • Pre-treat the cells with this compound sodium at desired concentrations (e.g., 0.3 µM and 3 µM) for 1 hour.

  • Stimulate the cells with human TNF-α at a final concentration of 0.3 µg/mL.

  • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TNF-α alone.

4. Incubation:

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

5. Sample Collection and Analysis:

  • After incubation, centrifuge the plates to pellet any detached cells.

  • Collect the cell culture supernatants for cytokine and chemokine analysis.

  • Analyze the levels of inflammatory mediators (e.g., IL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2) using commercially available ELISA kits or multiplex assays (e.g., Meso Scale Discovery - MSD).

  • The cell lysates can be used for gene expression analysis (qRT-PCR) of inflammatory markers.[11]

Protocol 2: Evaluation of this compound's Effect on Mast Cell-Mediated Microglial Activation

This protocol is based on a co-culture system to study the indirect effect of this compound on microglia via mast cell stabilization.[3][12]

1. Cell Culture:

  • Culture P815 mastocytoma cells in DMEM with 10% FBS.

  • Prepare primary microglial cultures from neonatal mouse brains as previously described.[12]

2. Preparation of Conditioned Medium (CM):

  • Treat P815 cells (1 x 10^6 cells) with this compound (10 µg/mL) for 30 minutes.

  • Stimulate the P815 cells with Lipopolysaccharide (LPS) at 1 µg/mL for 24-48 hours.

  • Collect the supernatant (conditioned medium) and centrifuge to remove cells and debris.

3. Microglial Treatment:

  • Plate primary microglia (1 x 10^6 cells) and treat them with the conditioned medium from the different P815 treatment groups.

  • Incubate the microglia for 6, 12, or 24 hours.

4. Analysis:

  • Collect the microglial culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Lyse the microglial cells to analyze the activation of signaling pathways (e.g., MAPK, AKT) by Western blotting.[3]

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis HMC3 HMC3 Microglia Culture Cromolyn_Treat This compound Pre-treatment HMC3->Cromolyn_Treat Phagocytosis_Assay Phagocytosis Assay HMC3->Phagocytosis_Assay P815 P815 Mast Cell Culture P815->Cromolyn_Treat Stimulus Inflammatory Stimulus (TNF-α or LPS) P815->Stimulus Primary_Microglia Primary Microglia Culture CM_Prep Conditioned Medium Preparation Primary_Microglia->CM_Prep Cromolyn_Treat->Stimulus Stimulus->CM_Prep Incubate_24h 24h Incubation Stimulus->Incubate_24h Incubate_variable 6-24h Incubation CM_Prep->Incubate_variable Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA, MSD) Incubate_24h->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Incubate_variable->Signaling_Analysis

Experimental workflow for studying this compound in neuroinflammation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_response Cellular Response LPS_TNF LPS / TNF-α TLR4 TLR4 LPS_TNF->TLR4 TNFR TNFR LPS_TNF->TNFR MAPK MAPK (p38, JNK, ERK) TLR4->MAPK AKT PI3K/AKT TLR4->AKT TNFR->MAPK NFkB NF-κB TNFR->NFkB MAPK->NFkB mTOR mTOR AKT->mTOR GSK3b GSK-3β AKT->GSK3b Cytokines Pro-inflammatory Cytokine & Chemokine Production NFkB->Cytokines Phagocytosis Phagocytosis This compound This compound This compound->MAPK Inhibits This compound->AKT Inhibits This compound->NFkB Inhibits This compound->Phagocytosis Promotes

Proposed signaling pathways modulated by this compound in microglia.

Conclusion

This compound sodium is a versatile and effective tool for the in vitro study of neuroinflammation. Its ability to directly modulate microglial activation and cytokine secretion, as well as its classical role as a mast cell stabilizer, allows researchers to dissect complex inflammatory pathways. The provided protocols and data offer a starting point for incorporating this compound into cell culture-based investigations of neuroinflammatory processes relevant to a variety of neurological disorders. Further research into its precise molecular targets within microglia will continue to enhance its utility as a research tool and potential therapeutic agent.

References

Application Notes and Protocols for Investigating Mast Cell Signaling Pathways Using Cromolyn Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn sodium is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1][2] Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489), leukotrienes, and other inflammatory mediators that trigger allergic symptoms.[2][3] These application notes provide a detailed overview of the signaling pathways affected by this compound sodium and offer comprehensive protocols for its use in in vitro mast cell-based assays.

Mechanism of Action: Targeting GPR35 to Inhibit Mast Cell Activation

This compound sodium exerts its mast cell-stabilizing effects primarily by acting as an agonist for the G-protein-coupled receptor 35 (GPR35), which is expressed on the surface of human mast cells.[4] The binding of this compound sodium to GPR35 initiates a signaling cascade that ultimately leads to the inhibition of mast cell degranulation.

The proposed signaling pathway following GPR35 activation by this compound sodium involves the following key steps:

  • G-protein Coupling and Downstream Effectors: Upon agonist binding, GPR35 couples to Gαi/o proteins. This interaction is thought to lead to the modulation of downstream effector enzymes.

  • Inhibition of Calcium Influx: A critical step in mast cell degranulation is the influx of extracellular calcium (Ca2+).[5][6] this compound sodium has been shown to block this calcium uptake, a key event in its inhibitory action.[6] The activation of GPR35 is linked to the modulation of intracellular calcium levels.[2]

  • Involvement of RhoA and Moesin (B1176500) Phosphorylation: Studies suggest that GPR35 activation can induce the transient activation of the small GTPase RhoA.[4] Additionally, this compound sodium has been shown to induce the phosphorylation of a 78 kDa protein, later identified as moesin.[1][7] Moesin is a protein that links the plasma membrane to the actin cytoskeleton, and its phosphorylation may play a role in regulating the structural changes required for degranulation.

The following diagram illustrates the proposed signaling pathway for this compound sodium's inhibitory action on mast cells.

Cromolyn_Signaling_Pathway This compound This compound Sodium GPR35 GPR35 This compound->GPR35 Binds to Gai Gαi/o GPR35->Gai Activates Ca_Channel Ca²⁺ Channel Gai->Ca_Channel Inhibits RhoA RhoA Gai->RhoA Activates Ca_ion Ca²⁺ Moesin Moesin RhoA->Moesin Leads to phosphorylation of P_Moesin Phospho-Moesin Moesin->P_Moesin Phosphorylation Degranulation Degranulation P_Moesin->Degranulation Inhibits Ca_ion->Degranulation Triggers

Caption: Proposed signaling pathway of this compound sodium in mast cells.

Quantitative Data on the Effects of this compound Sodium

The inhibitory effects of this compound sodium on mast cell degranulation can be quantified by measuring the release of various mediators. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibition of Mediator Release by this compound Sodium

MediatorCell TypeStimulusThis compound Sodium Concentration% InhibitionReference
HistamineRat Peritoneal Mast CellsAntigen6 µM50% (IC50)[8]
β-HexosaminidaseRBL-2H3 CellsDNP-BSA10 µMVaries[9]
Prostaglandin D2Rat Peritoneal Mast CellsIgE-dependent10-100 µMSignificant Inhibition[9]

Table 2: Effect of this compound Sodium on Protein Phosphorylation

ProteinCell TypeEffectReference
78 kDa protein (Moesin)Rat Peritoneal Mast CellsIncreased phosphorylation[1][7]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound sodium on mast cell signaling and degranulation.

Experimental Workflow Overview

The general workflow for studying the effects of this compound sodium on mast cell degranulation involves cell culture and sensitization, treatment with this compound sodium, induction of degranulation, and subsequent measurement of released mediators.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Mast Cell Culture (e.g., RBL-2H3) B IgE Sensitization (e.g., anti-DNP IgE) A->B C Pre-incubation with This compound Sodium B->C D Induction of Degranulation (e.g., DNP-BSA) C->D E Quantification of Mediator Release (e.g., β-Hexosaminidase Assay) D->E F Measurement of Intracellular Calcium (e.g., Fura-2 AM) D->F

Caption: General experimental workflow for investigating this compound sodium.

Protocol 1: Mast Cell Culture and IgE Sensitization

This protocol describes the culture of the rat basophilic leukemia (RBL-2H3) cell line, a common model for studying mast cell functions, and their sensitization with antigen-specific IgE.

Materials:

  • RBL-2H3 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • IgE Sensitization:

    • Seed RBL-2H3 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • The following day, replace the culture medium with fresh medium containing 0.5 µg/mL of anti-DNP IgE.

    • Incubate the cells for 24 hours to allow for sensitization.

Protocol 2: β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • IgE-sensitized RBL-2H3 cells (from Protocol 1)

  • This compound sodium stock solution

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • Tyrode's buffer (or other suitable assay buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well microplate reader

Procedure:

  • Cell Preparation:

    • Wash the IgE-sensitized RBL-2H3 cells twice with Tyrode's buffer to remove any unbound IgE.

  • Compound Treatment:

    • Prepare serial dilutions of this compound sodium in Tyrode's buffer.

    • Add the this compound sodium dilutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer only).

  • Degranulation Induction:

    • Induce degranulation by adding DNP-BSA to a final concentration of 100 ng/mL to all wells except the "spontaneous release" control wells (add buffer only).

    • For "total release" control wells, lyse the cells with 0.1% Triton X-100.

    • Incubate the plate for 1 hour at 37°C.

  • Enzyme Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Protocol 3: Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • IgE-sensitized RBL-2H3 cells (from Protocol 1, grown on glass coverslips)

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound sodium

  • DNP-BSA

  • Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the sensitized cells twice with HBS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 20 minutes at room temperature.

  • Measurement of [Ca2+]i:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence imaging system.

    • Establish a baseline fluorescence by recording the emission at 510 nm with alternating excitation at 340 nm and 380 nm.

    • Add this compound sodium at the desired concentration and continue recording.

    • Add DNP-BSA to stimulate the cells and record the change in fluorescence.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration. The Grynkiewicz equation can be used to convert the ratio to absolute [Ca2+]i values if calibration is performed.

Conclusion

This compound sodium remains a valuable tool for investigating mast cell signaling pathways. Its well-defined action as a mast cell stabilizer, mediated through the GPR35 receptor, provides a specific target for studying the intricate mechanisms of mast cell activation and degranulation. The protocols outlined in these application notes offer robust methods for researchers to explore the effects of this compound sodium and other potential mast cell-modulating compounds, contributing to the development of novel therapeutics for allergic and inflammatory diseases.

References

Application Notes and Protocols: Cromolyn in Passive Cutaneous Anaphylaxis (PCA) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passive Cutaneous Anaphylaxis (PCA) is a widely utilized in vivo model to study Type I hypersensitivity reactions and to evaluate the efficacy of anti-allergic compounds. This assay mimics the cross-linking of immunoglobulin E (IgE) on the surface of mast cells, leading to degranulation and the release of inflammatory mediators. Cromolyn (disodium cromoglycate) is a mast cell stabilizer that inhibits the release of these mediators, including histamine (B1213489) and leukotrienes.[1] This document provides detailed protocols for the application of this compound in a rat PCA model, quantitative data on its efficacy, and visualizations of the experimental workflow and underlying signaling pathways.

Mechanism of Action of this compound

This compound sodium acts by stabilizing the membranes of mast cells, thereby preventing the degranulation process that follows the binding of an antigen to IgE antibodies on the mast cell surface. This inhibition of mediator release makes it an effective prophylactic agent in the management of allergic conditions.[1]

Quantitative Data: Efficacy of this compound in Rat PCA Assay

The inhibitory effect of this compound on the PCA reaction can be quantified by measuring the reduction in Evans blue dye extravasation at the site of the reaction. The following table summarizes the reported efficacy of this compound in a rat PCA model.

CompoundDose (intravenous)VehicleInhibition of Evans Blue ExtravasationReference
This compound10 mg/kgSalineAlmost complete inhibition[2][3]
This compound40 mg/kgSalineShowed tachyphylaxis when predosed[1]

Note: Tachyphylaxis, a rapid decrease in response to a drug after repeated doses over a short period, has been observed with this compound in the rat PCA model.[1]

Experimental Protocols

Preparation of Reagents
  • Anti-DNP IgE Antibody: Reconstitute lyophilized anti-dinitrophenyl (DNP) IgE antibody in sterile phosphate-buffered saline (PBS) to the desired concentration for sensitization.

  • DNP-HSA Antigen: Dissolve dinitrophenyl-conjugated human serum albumin (DNP-HSA) in sterile PBS to the required concentration for antigen challenge.

  • This compound Sodium Solution: Dissolve this compound sodium powder in sterile, pyrogen-free saline to the desired concentration for intravenous administration. Ensure complete dissolution. For a 10 mg/kg dose in a 200g rat, a 2 mg/mL solution can be prepared, and 1 mL would be administered.

  • Evans Blue Dye Solution: Prepare a 0.5% (w/v) solution of Evans Blue dye in sterile saline.

Passive Cutaneous Anaphylaxis (PCA) Assay Protocol in Rats

This protocol is adapted from established methodologies for inducing PCA in rats.[4]

a. Sensitization Phase (Day 1):

  • Anesthetize male Wistar rats (150-200 g) using an appropriate anesthetic agent.

  • Shave the dorsal skin of the rats to expose a clear area for injection.

  • Intradermally inject 50 µL of anti-DNP IgE antibody solution into two marked sites on the shaved dorsal skin.

  • Inject 50 µL of sterile PBS into a third site to serve as a negative control.

  • Allow a sensitization period of 24-48 hours.

b. Challenge and Treatment Phase (Day 2 or 3):

  • Administer this compound sodium solution (e.g., 10 mg/kg) or vehicle (saline) intravenously via the tail vein.

  • Immediately following the administration of this compound or vehicle, intravenously inject a mixture of DNP-HSA (e.g., 1 mg/kg) and 0.5% Evans Blue dye solution.

  • Allow the reaction to proceed for 20-30 minutes.

c. Quantification of Vascular Permeability:

  • Euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the skin at the injection sites using a standard-sized punch biopsy (e.g., 8 mm).

  • Weigh the excised skin samples.

  • Place each skin sample into a separate tube containing formamide (B127407) (e.g., 1 mL).

  • Incubate the tubes at 60°C for 24 hours to extract the Evans Blue dye from the tissue.[3][5]

  • Centrifuge the tubes to pellet any tissue debris.

  • Transfer the supernatant to a 96-well plate.

  • Measure the absorbance of the extracted dye at 620 nm using a microplate reader.

  • Calculate the concentration of Evans Blue dye in each sample using a standard curve prepared with known concentrations of Evans Blue in formamide.

  • Express the results as the amount of dye extravasated per unit weight of tissue (e.g., µg of dye/g of tissue).

d. Calculation of Inhibition:

Calculate the percentage inhibition of the PCA reaction by this compound using the following formula:

% Inhibition = [1 - (OD620 of this compound-treated group / OD620 of Vehicle-treated group)] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Passive Cutaneous Anaphylaxis (PCA) assay.

PCA_Workflow cluster_sensitization Sensitization Phase cluster_incubation Incubation cluster_challenge Challenge & Treatment Phase cluster_quantification Quantification Phase Sensitization Intradermal injection of anti-DNP IgE Incubation 24-48 hour sensitization period Sensitization->Incubation Treatment Intravenous administration of This compound or Vehicle Incubation->Treatment Challenge Intravenous injection of DNP-HSA and Evans Blue Treatment->Challenge Reaction 20-30 minute reaction period Challenge->Reaction Euthanasia Euthanasia and skin excision Reaction->Euthanasia Extraction Evans Blue extraction with formamide Euthanasia->Extraction Measurement Absorbance measurement at 620 nm Extraction->Measurement Mast_Cell_Degranulation cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation cluster_inhibition Inhibition Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates LAT LAT Syk->LAT PLCy PLCγ LAT->PLCy IP3_DAG IP3 & DAG Production PLCy->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Granule_Fusion Granule Fusion with Plasma Membrane Ca_Influx->Granule_Fusion Mediator_Release Release of Histamine, Leukotrienes, etc. Granule_Fusion->Mediator_Release This compound This compound This compound->Granule_Fusion inhibits

References

Application Notes: Protocol for Using Cromolyn in Human Microglia (HMC3) Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Human Microglial Clone 3 (HMC3) cell line is a widely used model for studying the functions of human microglia, the resident immune cells of the central nervous system. Neuroinflammation, largely mediated by activated microglia, is a key factor in the pathology of various neurodegenerative diseases. Cromolyn (sodium cromoglycate), a known mast cell stabilizer, has demonstrated significant anti-neuroinflammatory properties. In HMC3 cells, this compound effectively dampens the inflammatory response triggered by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] It achieves this by reducing the secretion of a wide array of pro-inflammatory cytokines and chemokines.[1][3] Mechanistic studies suggest that this compound acts on multiple upstream signaling pathways, including PI3K/Akt/mTOR, NF-κB, and GSK-3β, to exert its modulatory effects.[4][5] This document provides detailed protocols for the culture of HMC3 cells and the application of this compound to study its effects on microglial inflammation.

Experimental Protocols

Protocol 1: Standard Culture of HMC3 Cells

This protocol details the steps for routine maintenance, passaging, and thawing of the HMC3 cell line.

Materials:

  • Human Microglial Clone 3 (HMC3) cells

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[6]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Cell culture incubator (37°C, 5% CO₂)

Complete Culture Medium:

  • EMEM or DMEM

  • 10% FBS[7]

  • 1% Penicillin-Streptomycin[6]

Procedure:

  • Thawing Cells:

    • Rapidly thaw a cryovial of HMC3 cells in a 37°C water bath for approximately 1 minute.[8]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 300 x g for 5 minutes.[6]

    • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete culture medium.

    • Transfer the cell suspension to a T-75 flask and place it in a 37°C, 5% CO₂ incubator.[8]

    • Change the medium after 24 hours to remove residual DMSO.[9]

  • Routine Maintenance:

    • Observe cell morphology and confluency daily.

    • Change the culture medium every 2-3 days.[8]

    • Cells should be passaged when they reach 80-90% confluency.

  • Passaging Cells:

    • Aspirate the old medium from the T-75 flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 5 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells begin to detach.[6]

    • Neutralize the trypsin by adding 5 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer the suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes.[6]

    • Aspirate the supernatant and resuspend the pellet in fresh complete culture medium.

    • Seed new T-75 flasks at a desired split ratio (e.g., 1:3 to 1:6) and add sufficient medium.

Protocol 2: Induction of Inflammatory Response and this compound Treatment

This protocol describes how to stimulate HMC3 cells with TNF-α to induce a pro-inflammatory state and subsequently treat them with this compound.

Materials:

  • Cultured HMC3 cells

  • This compound sodium (powder)

  • Recombinant Human TNF-α

  • Sterile, nuclease-free water or PBS for reconstitution

  • 6-well, 24-well, or 96-well cell culture plates

  • Complete Culture Medium

Procedure:

  • Cell Seeding:

    • Trypsinize and count HMC3 cells as described in Protocol 1.

    • Seed the cells into the desired plate format (e.g., 5 x 10⁵ cells/well for a 6-well plate) and allow them to adhere and reach approximately 80% confluency, typically overnight.

  • Preparation of Reagents:

    • TNF-α Stock: Reconstitute lyophilized TNF-α in sterile water or PBS to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • This compound Stock: Prepare a stock solution of this compound sodium in sterile water or PBS (e.g., 10 mM). Filter-sterilize and store at -20°C.

  • Treatment:

    • On the day of the experiment, prepare working solutions of TNF-α and this compound by diluting the stock solutions in complete culture medium.

    • Aspirate the old medium from the HMC3 cells.

    • Add the treatment medium containing the desired concentrations. A typical experiment includes:

      • Vehicle Control (medium only)

      • TNF-α alone (e.g., 0.3 µg/mL)[1][3]

      • TNF-α (0.3 µg/mL) + this compound (e.g., 0.3 µM, 3 µM, or 30 µM)[1][4][10]

      • This compound alone (to test for baseline effects)

    • Incubate the plates at 37°C and 5% CO₂ for a specified duration, typically 24 hours for cytokine secretion analysis.[1][3]

Protocol 3: Assessment of Cytokine Secretion

This protocol outlines the collection of supernatant and the subsequent analysis of secreted cytokines and chemokines.

Materials:

  • Treated cell culture plates from Protocol 2

  • Microcentrifuge tubes

  • ELISA or Multiplex Immunoassay kits (e.g., MSD, Luminex)[11][12]

Procedure:

  • Supernatant Collection:

    • After the 24-hour incubation period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.

    • Transfer the supernatant to microcentrifuge tubes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.

    • Transfer the cleared supernatant to new, labeled tubes. Samples can be stored at -80°C for later analysis or used immediately.

  • Cytokine Analysis:

    • Quantify the concentration of specific cytokines and chemokines (e.g., IL-6, IL-8, CCL2) using a suitable immunoassay.

    • ELISA: A highly specific and sensitive method for measuring individual cytokines.[13][14]

    • Multiplex Assays (e.g., MSD, Luminex): Allow for the simultaneous measurement of multiple analytes from a single, small-volume sample, providing a broader profile of the inflammatory response.[11][12]

    • Follow the manufacturer's instructions provided with the chosen assay kit for detailed procedures regarding sample dilution, incubation times, and data acquisition.

Data Presentation: Summary of this compound Effects

The following tables summarize the reported effects of this compound on TNF-α-stimulated HMC3 cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Secretion

Target Analyte Category This compound Concentration Observed Effect Reference
IL-1β Cytokine 0.3 µM & 3 µM Significant Reduction [1][3]
IL-6 Cytokine 0.3 µM & 3 µM Significant Reduction [1][3]
IL-8 Cytokine 0.3 µM & 3 µM Significant Reduction [1][3]
IFN-γ Cytokine 0.3 µM & 3 µM Significant Reduction [1][3]
IL-2 Cytokine 30 µM Significant Reduction [4][5]
GRO-α Chemokine 30 µM Significant Reduction [4][5]
Eotaxin Chemokine 30 µM Significant Reduction [4][5]
CXCL10 (IP-10) Chemokine 0.3 µM & 3 µM Significant Reduction [1]
CCL2 (MCP-1) Chemokine 0.3 µM & 3 µM Significant Reduction [1]
CCL3 (MIP-1α) Chemokine 0.3 µM & 3 µM Significant Reduction [1]
CCL4 (MIP-1β) Chemokine 0.3 µM & 3 µM Significant Reduction [1]

| IL-4 | Cytokine | 30 µM | Significant Increase |[4][5] |

Table 2: Effect of this compound on Other Secreted Proteins and Cellular Processes

Category Specific Target This compound Concentration Observed Effect Reference
Fibrosis-Associated Collagen XVIII, Fibronectin, Tenascin-c 30 µM Significant Reduction [4][5]
Pro-inflammatory PLP1, PELP1, HSP90 30 µM Significant Reduction [4][5]
Neurogenesis-Related TTL, PROX1, RAB35, CSDE1 30 µM Regulation of Expression [4][5]
Cell Viability TNF-α Induced Cell Death 0.3 µM & 3 µM Significant Reduction [3]

| Cell Proliferation | Basal Proliferation (72h) | 0–16 µM | Dose-dependent Inhibition |[15] |

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Culture 1. Culture HMC3 Cells (EMEM + 10% FBS) Seed 2. Seed Cells into Multi-well Plates Culture->Seed Stimulate 3. Stimulate with TNF-α (0.3 µg/mL) Seed->Stimulate Treat 4. Add this compound (0.3 - 30 µM) Incubate 5. Incubate for 24 hours Stimulate->Incubate Treat->Incubate Collect 6. Collect Supernatant Incubate->Collect Assay 7. Analyze Cytokines (ELISA / Multiplex) Collect->Assay Data 8. Data Interpretation Assay->Data

Caption: Experimental workflow for assessing this compound's effect on HMC3 cells.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Upstream Upstream Proteins TNFR->Upstream Activation This compound This compound This compound->Upstream Inhibition PI3K PI3K/Akt/mTOR Upstream->PI3K NFkB NF-κB Upstream->NFkB GSK3b GSK-3β Upstream->GSK3b Transcription Gene Transcription PI3K->Transcription NFkB->Transcription GSK3b->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines Fibrosis Fibrosis-Related Proteins Transcription->Fibrosis

Caption: Proposed signaling pathway for this compound in TNF-α-stimulated microglia.

References

Application Notes and Protocols for In Vivo Administration of Cromolyn in Murine Pulmonary Fibrosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Cromolyn Sodium in murine models of pulmonary fibrosis. This document outlines detailed experimental protocols for inducing pulmonary fibrosis and for the administration of this compound, summarizes key quantitative data from relevant studies, and illustrates the underlying signaling pathways.

Introduction

Pulmonary fibrosis is a chronic and progressive interstitial lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and impaired gas exchange. Mast cells are implicated in the pathogenesis of pulmonary fibrosis through the release of various pro-fibrotic and pro-inflammatory mediators. This compound Sodium is a mast cell stabilizer that inhibits the degranulation of mast cells, thereby preventing the release of histamine, leukotrienes, and other inflammatory mediators.[1] Recent studies suggest that this compound may exert its anti-fibrotic effects through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway.[1][2][3]

This document provides protocols for two common murine models of pulmonary fibrosis: the lipopolysaccharide (LPS)-induced model and the bleomycin-induced model. While in vivo data for this compound administration is available for the LPS model, its application in the widely-used bleomycin (B88199) model is supported by in vitro evidence demonstrating its ability to counteract bleomycin-induced fibroblast-to-myofibroblast transition.[4]

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

The bleomycin model is the most extensively used animal model for studying idiopathic pulmonary fibrosis (IPF).[5] Bleomycin administration induces lung injury and inflammation, followed by a fibrotic phase that mimics many features of human IPF.

Materials:

  • Bleomycin sulfate (B86663) (e.g., from Streptomyces verticillus)

  • Sterile 0.9% saline

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Animal clippers

  • Surgical scrub (e.g., povidone-iodine)

  • Sterile surgical instruments

  • Intratracheal administration device (e.g., MicroSprayer®)[6]

Protocol for Intratracheal Instillation: [6][7]

  • Anesthetize 8-week-old C57BL/6 mice using a suitable anesthetic.

  • Once the mouse is fully anesthetized, place it in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert a 20-gauge catheter into the trachea.

  • Administer a single dose of bleomycin (3 U/kg) dissolved in sterile saline via the intratracheal route.[7] A control group should receive an equal volume of sterile saline.

  • Suture the incision and allow the mouse to recover on a warming pad.

  • Monitor the animals closely for signs of distress. Euthanize the mice at predetermined time points (e.g., 14 or 21 days post-instillation) for tissue collection and analysis.[7]

Protocol for Intraperitoneal Injection:

  • Administer bleomycin (0.5 mg in 0.25 ml of normal saline) via intraperitoneal injection twice weekly for 8 weeks.

  • A control group should receive an equal volume of sterile saline.

  • Sacrifice the mice two days after the last injection for analysis.

LPS-Induced Pulmonary Fibrosis in Mice

The LPS-induced model represents a model of sepsis-associated pulmonary fibrosis.

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • Sterile phosphate-buffered saline (PBS)

Protocol: [1]

  • Administer LPS (5 mg/kg) via intraperitoneal injection for 5 consecutive days to C57BL/6 mice.

  • A control group should receive an equal volume of sterile PBS.

  • Monitor the animals for the development of pulmonary fibrosis.

Preparation and Administration of this compound Sodium

Preparation of this compound Sodium for Injection:

  • Dissolve this compound Sodium powder in sterile PBS or 0.9% saline to the desired concentration.

  • Ensure the solution is sterile by filtering it through a 0.22 µm filter before administration.

Protocol for Intraperitoneal Administration (LPS Model): [1]

  • Administer this compound Sodium (50 mg/kg) via intraperitoneal injection daily for 5 consecutive days, starting 30 minutes before each LPS injection.[1]

  • A vehicle control group should receive an equal volume of sterile PBS.

Protocol for Subcutaneous Administration (Extrapolated from a Rat Model):

While this protocol was used in a rat lung transplant model, it provides a starting point for subcutaneous administration in mice. Dose adjustments may be necessary.

  • Administer this compound Sodium (150 mg/kg) subcutaneously once daily.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in murine models of pulmonary fibrosis.

Table 1: Effect of this compound on Fibrotic Markers in LPS-Induced Pulmonary Fibrosis in Mice [1]

GroupAshcroft ScoreHydroxyproline (B1673980) (µg/mL)Collagen 1 (relative expression)α-SMA (relative expression)
ControlLowLowLowLow
LPSSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + this compound (50 mg/kg, i.p.)Significantly Reduced vs. LPSSignificantly Reduced vs. LPSSignificantly Reduced vs. LPSSignificantly Reduced vs. LPS

Table 2: Typical Quantitative Data from Bleomycin-Induced Pulmonary Fibrosis Models in Mice

Note: These are representative values and can vary based on the specific experimental conditions. This compound treatment data for this model is based on in vitro findings and the expected in vivo outcomes.

ParameterControl GroupBleomycin GroupExpected Outcome with this compound Treatment
Ashcroft Score 0-14-6Reduction in score
Hydroxyproline Content (µ g/lung ) ~50-100~200-400Reduction in hydroxyproline content
Collagen Deposition (% area) <5%20-40%Reduction in collagen deposition
BALF Total Cells (x10^5) 1-25-10Reduction in total cell count
BALF Macrophages (x10^5) 1-22-5Reduction in macrophage count
BALF Neutrophils (x10^5) <0.11-3Reduction in neutrophil count

Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound is believed to exert its anti-fibrotic effects, at least in part, by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the pathogenesis of pulmonary fibrosis.[1][2][3] Downstream effectors of this pathway include mTORC1 and mTORC2, which in turn regulate processes like protein synthesis (via S6K1 and 4E-BP1), cell survival, and metabolism, all of which contribute to the fibrotic process.[3][8]

G LPS LPS MastCell Mast Cell LPS->MastCell Activates PI3K PI3K MastCell->PI3K Activates This compound This compound This compound->MastCell Inhibits AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates S6K1 S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2->AKT Activates FibroblastProliferation Fibroblast Proliferation S6K1->FibroblastProliferation fourEBP1->FibroblastProliferation Inhibits (when active) ECM ECM Deposition FibroblastProliferation->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the efficacy of this compound in a murine model of pulmonary fibrosis.

G AnimalAcclimation Animal Acclimation (e.g., C57BL/6 mice, 8 weeks old) Grouping Randomization into Groups (Control, Bleomycin, Bleomycin + this compound) AnimalAcclimation->Grouping FibrosisInduction Induction of Pulmonary Fibrosis (e.g., Intratracheal Bleomycin) Grouping->FibrosisInduction Treatment This compound Administration (e.g., Intraperitoneal) Grouping->Treatment Monitoring Monitoring of Animal Health and Body Weight FibrosisInduction->Monitoring Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection (e.g., Day 14 or 21) Monitoring->Sacrifice Analysis Analysis of Lung Tissue (Histology, Hydroxyproline, Western Blot, etc.) Sacrifice->Analysis DataAnalysis Data Analysis and Interpretation Analysis->DataAnalysis

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols: Mast Cell Stabilization Assay Using RBL-2H3 Cells and Cromolyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are key effector cells in the inflammatory response, particularly in type I hypersensitivity reactions such as allergic asthma and rhinitis.[1] Upon activation by allergens, mast cells undergo degranulation, a process involving the release of pre-formed inflammatory mediators, including histamine (B1213489) and β-hexosaminidase, from their cytoplasmic granules.[2][3] The aggregation of high-affinity IgE receptors (FcεRI) on the mast cell surface by antigen-IgE complexes triggers a complex signaling cascade leading to degranulation.[1][4] Consequently, the stabilization of mast cells to prevent or reduce this degranulation is a critical therapeutic strategy for allergic disorders.

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted and utilized in vitro model for studying mast cell functions.[5][6][7] These adherent cells, derived from rat basophils, express high-affinity IgE receptors and, upon sensitization with IgE and subsequent challenge with a specific antigen, undergo degranulation, releasing histamine and β-hexosaminidase.[8][9] The release of β-hexosaminidase is linearly correlated with histamine release and can be easily and reliably quantified using a colorimetric or fluorometric assay, making it a robust marker for assessing mast cell degranulation.[5][7]

Cromolyn sodium is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions.[10][11] Its mechanism of action involves the stabilization of mast cell membranes, thereby inhibiting the influx of calcium ions required for degranulation and preventing the release of inflammatory mediators.[10] In the context of the RBL-2H3 assay, this compound serves as an essential positive control for evaluating the mast cell stabilizing potential of novel compounds.

These application notes provide a detailed protocol for performing a mast cell stabilization assay using the RBL-2H3 cell line, with this compound as a reference compound. The included methodologies, data presentation formats, and visual diagrams are intended to guide researchers in the screening and characterization of potential mast cell stabilizing agents for drug development.

Data Presentation

Quantitative data from the mast cell stabilization assay should be organized for clarity and ease of comparison. The following tables provide a template for presenting typical results.

Table 1: Raw Absorbance Values from β-Hexosaminidase Assay

Treatment GroupReplicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStandard Deviation
Negative Control 0.0520.0550.0530.0530.0015
Vehicle Control 0.8540.8610.8490.8550.0061
This compound (100 µM) 0.2310.2450.2380.2380.0070
Test Compound (10 µM) 0.4560.4620.4510.4560.0055
Test Compound (50 µM) 0.3120.3080.3150.3120.0036
Maximum Release 1.5231.5311.5191.5240.0061

Table 2: Calculated Percentage of β-Hexosaminidase Release and Inhibition

Treatment GroupMean Absorbance% β-Hexosaminidase Release% Inhibition of Degranulation
Negative Control 0.0530.00%N/A
Vehicle Control 0.85554.52%0.00%
This compound (100 µM) 0.23812.58%76.91%
Test Compound (10 µM) 0.45627.57%49.43%
Test Compound (50 µM) 0.31217.60%67.72%
Maximum Release 1.524100.00%N/A

Note: The percentage of β-hexosaminidase release is calculated using the formula: % Release = ((Sample Absorbance - Negative Control Absorbance) / (Maximum Release Absorbance - Negative Control Absorbance)) * 100

The percentage of inhibition is calculated relative to the vehicle control: % Inhibition = ((Vehicle Control % Release - Sample % Release) / Vehicle Control % Release) * 100

Experimental Protocols

RBL-2H3 Cell Culture and Maintenance

This protocol outlines the standard procedures for the culture of the RBL-2H3 cell line.

Materials:

  • RBL-2H3 cell line

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12][13]

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen RBL-2H3 cells in a 37°C water bath.[12]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.[8]

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.[13]

  • Cell Maintenance and Subculturing:

    • Culture RBL-2H3 cells as an adherent monolayer.[14]

    • Change the medium every 2-3 days.[13]

    • When cells reach 80-90% confluency, subculture them at a ratio of 1:2 to 1:4.[13][14]

    • To subculture, aspirate the medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[8]

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Transfer the appropriate volume of the cell suspension to new flasks containing pre-warmed complete growth medium.

Mast Cell Stabilization Assay Protocol

This protocol details the steps for conducting the mast cell stabilization assay using IgE-sensitized RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • Complete Growth Medium

  • Anti-dinitrophenyl (DNP)-IgE

  • Dinitrophenyl-human serum albumin (DNP-HSA) or Dinitrophenyl-bovine serum albumin (DNP-BSA)

  • This compound sodium (positive control)

  • Test compounds

  • Tyrode's buffer (pH 7.4)

  • 96-well cell culture plates

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)[2]

  • Triton X-100 (for maximum release control)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest RBL-2H3 cells and adjust the cell density to 2 x 10^5 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C with 5% CO2.

  • Sensitization with IgE:

    • The following day, gently aspirate the medium from the wells.

    • Add 100 µL of complete growth medium containing 0.5 µg/mL of anti-DNP IgE to each well.[15]

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for sensitization of the cells.

  • Compound Treatment:

    • After the sensitization period, carefully wash the cells twice with 100 µL of pre-warmed Tyrode's buffer.

    • Prepare serial dilutions of the test compounds and this compound in Tyrode's buffer.

    • Add 90 µL of the compound dilutions to the respective wells. For vehicle control wells, add Tyrode's buffer containing the same concentration of the vehicle (e.g., DMSO) as the test compound wells. For negative and maximum release control wells, add 90 µL of Tyrode's buffer.

    • Incubate the plate at 37°C for 1 hour.

  • Induction of Degranulation:

    • Prepare a solution of DNP-HSA (or DNP-BSA) at a final concentration of 100 ng/mL in Tyrode's buffer.

    • Add 10 µL of the DNP-HSA solution to all wells except the negative control wells. To the negative control wells, add 10 µL of Tyrode's buffer.

    • Incubate the plate at 37°C for 1 hour to induce degranulation.[16]

  • β-Hexosaminidase Release Assay:

    • After the incubation, place the plate on ice to stop the degranulation process.

    • To the maximum release control wells, add 10 µL of 0.2% Triton X-100 to lyse the cells.[5]

    • Carefully collect 25 µL of the supernatant from each well and transfer it to a new 96-well plate.[2][5]

    • Add 25 µL of pNAG substrate solution to each well of the new plate.

    • Incubate the plate at 37°C for 30-90 minutes.[2][5]

    • Stop the enzymatic reaction by adding 200 µL of stop solution to each well.[2]

    • Measure the absorbance at 405 nm using a microplate reader.

Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

Mast_Cell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Binds to Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk Cross-linking activates PLC PLCγ Activation Lyn_Syk->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx IP3 triggers ER Ca²⁺ release DAG activates PKC Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation This compound This compound Sodium This compound->Ca_Influx Inhibits

Caption: IgE-mediated signaling cascade leading to mast cell degranulation and inhibition by this compound.

Experimental Workflow for Mast Cell Stabilization Assay

Mast_Cell_Stabilization_Workflow Start Start Seed_Cells 1. Seed RBL-2H3 Cells in 96-well plate Start->Seed_Cells Sensitize 2. Sensitize with Anti-DNP IgE (Overnight) Seed_Cells->Sensitize Wash 3. Wash cells Sensitize->Wash Add_Compounds 4. Add Test Compounds & Controls (1 hr) Wash->Add_Compounds Induce_Degranulation 5. Add DNP-HSA (1 hr) Add_Compounds->Induce_Degranulation Stop_Reaction 6. Stop reaction on ice Induce_Degranulation->Stop_Reaction Collect_Supernatant 7. Collect Supernatant Stop_Reaction->Collect_Supernatant Add_Substrate 8. Add pNAG Substrate Collect_Supernatant->Add_Substrate Incubate 9. Incubate at 37°C Add_Substrate->Incubate Add_Stop_Solution 10. Add Stop Solution Incubate->Add_Stop_Solution Read_Absorbance 11. Read Absorbance at 405 nm Add_Stop_Solution->Read_Absorbance Analyze_Data 12. Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the RBL-2H3 mast cell stabilization assay.

References

Application Notes and Protocols for Cromolyn Sodium in Rat Models of Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn sodium is a mast cell stabilizer that plays a crucial role in preventing the release of inflammatory mediators such as histamine (B1213489) and leukotrienes.[1][2][3] Its prophylactic efficacy in allergic conditions, including asthma and allergic rhinitis, has been extensively studied.[1][2] In preclinical research, rat models are invaluable for investigating the pathophysiology of allergic diseases and for evaluating the therapeutic potential of novel compounds. This document provides detailed application notes and protocols for the dosing and administration of this compound sodium in various rat models of allergy.

Mechanism of Action

This compound sodium exerts its therapeutic effect by stabilizing mast cell membranes, thereby inhibiting the degranulation process that occurs upon exposure to allergens.[2][3] This action prevents the release of a cascade of inflammatory mediators responsible for the clinical manifestations of allergy.[2] The primary mechanism is believed to involve the modulation of calcium ion influx into mast cells, a critical step for degranulation.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

allergen [label="Allergen", fillcolor="#FBBC05"]; IgE [label="IgE Antibody", fillcolor="#FBBC05"]; mast_cell [label="Mast Cell", shape=ellipse, fillcolor="#F1F3F4"]; this compound [label="this compound Sodium", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ca_channel [label="Calcium Channel", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; degranulation [label="Degranulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mediators [label="Release of Histamine,\nLeukotrienes, etc.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; symptoms [label="Allergic Symptoms", shape=ellipse, fillcolor="#F1F3F4"];

allergen -> IgE [label="Binds to"]; IgE -> mast_cell [label="Attaches to"]; mast_cell -> ca_channel [label="Activates"]; ca_channel -> degranulation [label="Ca²⁺ influx triggers"]; degranulation -> mediators; mediators -> symptoms; this compound -> ca_channel [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } dot Figure 1: Signaling pathway of this compound sodium's mast cell stabilizing effect.

Data Presentation: Dosing and Administration of this compound Sodium in Rat Models

The following tables summarize the quantitative data for this compound sodium administration in various rat models of allergy based on published literature.

Allergy Model Rat Strain Route of Administration Dosage Timing of Administration Reference
Allergic Rhinitis WistarIntranasal4% solutionNot specified[4]
Asthma (Airway Hyperresponsiveness) Not SpecifiedNebulized/Aerosol20 mg/mL solutionShortly before exposure to precipitating factor[4]
Passive Cutaneous Anaphylaxis (PCA) Not SpecifiedIntravenous (IV)5 mg/ratImmediately following antigen challenge[5][6]
Inflammation (Carrageenan-induced paw edema) Not SpecifiedIntraperitoneal (IP)25, 50, 100 mg/kg30 minutes prior to carrageenan injection[7]
Lung Transplant Injury (with allergic component) Not SpecifiedSubcutaneous (SC)150 mg/kgPre-operatively and once daily post-operatively[8]
Lung Transplant Injury (with allergic component) Not SpecifiedAerosolized50 mg/mL solution20 minutes before each weekly gastric fluid aspiration[8]
Toxicology Studies Not SpecifiedOralUp to 8000 mg/kgNot applicable[1][9]
Toxicology Studies Not SpecifiedSubcutaneous (SC)Up to 164 mg/kg/dayNot applicable[1][9]
Toxicology Studies Not SpecifiedIntraperitoneal (IP)Up to 150 mg/kg (3 days/week)Not applicable[1][9]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Rhinitis Model

This model is widely used to study the pathophysiology of allergic rhinitis and to evaluate potential therapeutics.

G

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile saline (0.9% NaCl)

  • This compound sodium

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Sensitization (Days 1-14):

    • On days 1, 3, 5, 7, 9, 11, and 13, administer intraperitoneal (i.p.) injections of 100 µL of a solution containing 1 mg/mL OVA and 20 mg/mL Alum in sterile saline.[9]

  • Challenge (Days 15-21):

    • From day 15 to day 21, challenge the sensitized rats daily by intranasal instillation of 10 µL of 1% OVA in sterile saline into each nostril.[9][10]

  • Treatment:

    • Administer this compound sodium via the desired route (e.g., intraperitoneal, intranasal) at a predetermined time before each OVA challenge. For prophylactic effects, administration 15-30 minutes prior to challenge is common.

  • Assessment:

    • Observe and score the frequency of sneezing and nasal rubbing for 30 minutes immediately after the OVA challenge.

    • At the end of the study, collect blood samples for measurement of OVA-specific IgE levels.

    • Euthanize the animals and collect nasal tissue for histological analysis (e.g., eosinophil infiltration).

Ovalbumin (OVA)-Induced Asthma Model

This model mimics key features of allergic asthma, including airway hyperresponsiveness and inflammation.

Materials:

  • Male Brown Norway or Sprague-Dawley rats (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile saline (0.9% NaCl)

  • This compound sodium

  • Vehicle control (e.g., sterile saline)

  • Nebulizer

Procedure:

  • Sensitization (Day 0 and Day 7):

    • On day 0 and day 7, sensitize rats with an intraperitoneal (i.p.) injection of 1 mL of a suspension containing 1 mg OVA and 100 mg Alum in sterile saline.[11]

  • Challenge (Days 14-21):

    • From day 14 to day 21, expose the rats to an aerosol of 1% OVA in sterile saline for 20 minutes daily using a nebulizer.[12]

  • Treatment:

    • Administer this compound sodium via the desired route (e.g., nebulization, intraperitoneal) at a specified time before each OVA aerosol challenge. For nebulized administration, this can be done immediately prior to the allergen challenge.

  • Assessment:

    • 24 hours after the final OVA challenge, assess airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

    • Collect bronchoalveolar lavage fluid (BALF) for differential cell counts (e.g., eosinophils, neutrophils).

    • Collect lung tissue for histological examination of inflammatory cell infiltration and mucus production.

Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is used to study IgE-mediated immediate hypersensitivity reactions.

G

Materials:

  • Male Wistar rats (200-250 g)

  • Rat anti-dinitrophenyl (DNP) IgE antibody

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • Evans blue dye

  • Sterile saline (0.9% NaCl)

  • This compound sodium

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Sensitization:

    • Shave the dorsal skin of the rats.

    • Administer intradermal (i.d.) injections of 100 µL of various dilutions of anti-DNP IgE at distinct sites on the back.

  • Challenge (24-48 hours later):

    • Administer an intravenous (i.v.) injection of 1 mL of a solution containing 1 mg DNP-HSA and 0.5% Evans blue dye in sterile saline.[13]

  • Treatment:

    • Administer this compound sodium intravenously immediately before the DNP-HSA/Evans blue challenge.

  • Assessment:

    • 30 minutes after the challenge, euthanize the rats and reflect the skin.

    • Measure the diameter of the blue spots on the underside of the skin. The intensity of the color correlates with the extent of plasma extravasation.

Conclusion

This compound sodium is a valuable tool for studying the mechanisms of allergic inflammation in rat models. The protocols and dosing information provided in this document offer a comprehensive guide for researchers. It is important to note that the optimal dose and administration route may vary depending on the specific research question and the rat strain used. Therefore, pilot studies are recommended to determine the most effective experimental conditions. The prophylactic nature of this compound sodium's action necessitates its administration prior to allergen exposure to achieve maximal inhibitory effects.

References

Application Notes: Utilizing Cromolyn to Study Mast Cell-Mediated Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mast cells are critical immune cells residing in tissues, particularly near blood vessels and nerves.[1] Upon activation, they release a host of pre-formed and newly synthesized mediators, playing a significant role in both physiological and pathological processes, including angiogenesis—the formation of new blood vessels from pre-existing ones.[2][3][4] Mast cells promote angiogenesis by releasing a plethora of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor-2 (FGF-2), tryptase, chymase, histamine (B1213489), and various cytokines.[2][5][6][7][8][9][10] This accumulation and activity of mast cells are observed in numerous angiogenesis-dependent situations, including tumor growth and wound healing.[2]

Cromolyn (disodium cromoglycate) is a well-established mast cell stabilizing agent.[11][12] It functions by inhibiting the influx of calcium into the mast cell, thereby preventing degranulation and the subsequent release of inflammatory and angiogenic mediators.[13] This property makes this compound an invaluable pharmacological tool for researchers to investigate and confirm the specific contribution of mast cell degranulation to angiogenic processes in various experimental models. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in the study of mast cell-mediated angiogenesis.

Mechanism of Action

This compound's primary mechanism involves the stabilization of the mast cell membrane, which prevents the degranulation process triggered by immunological (e.g., IgE-antigen complexes) and non-immunological stimuli.[12] By blocking this essential step, this compound effectively inhibits the release of potent pro-angiogenic molecules stored within mast cell granules. This allows researchers to create an experimental condition where the contribution of mast cell degranulation to an observed angiogenic response can be functionally assessed. Studies have shown that the use of this compound can reduce the expansion of endothelial cells and improve the efficacy of anti-angiogenic therapies in preclinical tumor models.[5][14]

Mechanism of this compound in Mast Cell-Mediated Angiogenesis cluster_0 Mast Cell cluster_1 Mediator Release & Action cluster_2 Endothelial Cell Response Activation Mast Cell Activation Stimulus (e.g., Allergen, SCF) Ca_Influx Ca2+ Influx Activation->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Pro-Angiogenic Mediators (VEGF, Tryptase, Chymase, Histamine, FGF-2) Degranulation->Mediators This compound This compound This compound->Ca_Influx Inhibits EC_Proliferation Endothelial Cell Proliferation & Migration Mediators->EC_Proliferation Tube_Formation Tube Formation EC_Proliferation->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis

This compound inhibits mast cell degranulation and subsequent angiogenesis.

Data Presentation

The following tables summarize the effects of this compound on the release of key mast cell mediators and its functional impact on angiogenesis-related processes as reported in various studies.

Table 1: Effect of this compound on Mast Cell Mediator Release

MediatorCell TypeStimulusThis compound ConcentrationObserved EffectReference
HistamineHuman Mast Cells (LAD2)Substance P (2 µM)100 µMSignificant reduction in histamine release.[15]
TryptaseHuman Mast Cells (LADR)anti-IgE (2 µg/mL)100 µM~40% inhibition of tryptase release.[16]
IL-8Human Mast Cells (LAD2)Substance P (2 µM)100 µMModest inhibition of IL-8 release.[15]
VEGFHuman Mast Cells (LADR)IL-33 (30 ng/mL)100 µMNo significant effect on VEGF release in this model.[16]
FGF-2Murine Mast Cells-Not SpecifiedSignificantly decreased FGF-2 levels in supernatants.[14]
Inflammatory CytokinesMurine Mast CellsPD-1 antibodyNot SpecifiedInhibited release of inflammatory cytokines.[17]

Table 2: Functional Effects of this compound on Angiogenesis and Tumor Growth

Experimental ModelSystemTreatmentObserved Effect on Angiogenesis/Tumor GrowthReference
Cholangiocarcinoma XenograftAthymic MiceThis compound SodiumDecreased tumor growth and reduced VEGF-C expression.[18]
Inflammatory Corneal AngiogenesisMurine ModelTopical 2% this compoundSignificantly smaller area of lymph vessel growth; reduced VEGF-D expression.[19]
Pancreatic Cancer Model-This compoundReduces expansion and survival of endothelial cells.[5]
Bladder Cancer ModelSyngeneic MiceTherapeutic this compound (50 mg/kg)Marked downregulation of genes related to angiogenesis.[13][20]
Anti-Angiogenic Therapy ResistanceMurine Tumor ModelsThis compound + DC101 (anti-VEGFR2)Additive inhibitory effect on tumor growth.[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or bone marrow-derived mast cells (BMMCs)

  • This compound sodium solution (e.g., 100 mM stock in water)

  • Mast cell activating agent (e.g., IgE + antigen, Compound 48/80, Substance P)

  • Tyrode's buffer (or similar physiological salt solution)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • 0.1 M citrate/phosphate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10)

  • 96-well microplate

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and culture overnight. If using IgE-dependent activation, sensitize cells with antigen-specific IgE (e.g., 0.5 µg/mL) during this incubation.

  • Cell Washing: Gently wash cells twice with Tyrode's buffer to remove media and non-bound IgE.

  • This compound Pre-incubation: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control to appropriate wells. Incubate for 30-60 minutes at 37°C.

  • Cell Stimulation: Add 50 µL of the activating agent (e.g., antigen at 100 ng/mL) to the wells. For a negative control, add buffer only. For a positive control (total release), add 50 µL of 0.5% Triton X-100 to lyse the cells. Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzyme Assay: Add 50 µL of pNAG substrate solution to each well containing the supernatant. Incubate at 37°C for 1-2 hours.

  • Stop Reaction: Add 150 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition: % Release = [(Sample Abs - Blank Abs) / (Total Lysis Abs - Blank Abs)] x 100

Workflow for Mast Cell Degranulation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed & Sensitize Mast Cells with IgE B Wash Cells A->B C Pre-incubate with This compound or Vehicle B->C D Stimulate with Antigen (or Lysis Agent) C->D E Collect Supernatant D->E F Incubate with pNAG Substrate E->F G Add Stop Solution F->G H Read Absorbance (405 nm) G->H I Calculate % Release H->I

Experimental workflow for quantifying mast cell degranulation.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay (Mast Cell Co-Culture)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, influenced by factors secreted from co-cultured mast cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Mast cell line (e.g., HMC-1, LAD2)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®, Cultrex® BME)

  • This compound sodium solution

  • Mast cell activating agent (optional)

  • 24-well or 48-well culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw basement membrane extract (BME) on ice. Pipette 50-150 µL of cold BME into each well of a pre-chilled 48-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for gel formation.

  • Cell Preparation: Harvest HUVECs and mast cells. Resuspend them in a low-serum endothelial cell medium.

  • Co-Culture Setup:

    • Control Group: Add HUVECs only (e.g., 2 x 10^4 cells/well) to the BME-coated wells.

    • Co-culture Group: Add a mixture of HUVECs (2 x 10^4) and mast cells (e.g., 0.5 x 10^4) to the wells.

    • This compound Group: Add the HUVEC and mast cell mixture, but pre-treat the mast cells with this compound (e.g., 100 µM for 30-60 min) before adding them to the co-culture, or add this compound directly to the co-culture medium.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours. Monitor tube formation periodically under the microscope.

  • Imaging: Capture images of the tube networks in each well using a phase-contrast microscope at a fixed time point (e.g., 6 hours).

  • Quantification: Analyze the images using software like ImageJ with the Angiogenesis Analyzer plugin.[21] Quantify parameters such as:

    • Total tube length

    • Number of nodes/junctions

    • Number of loops/meshes

Protocol 3: Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used model to study angiogenesis in vivo by observing blood vessel growth on the membrane of a developing chick embryo.[9][22]

Materials:

  • Fertilized chicken eggs (Day 3-4 of incubation)

  • Egg incubator (37.5°C, 60% humidity)

  • Sterile sponges or silicone rings (5 mm diameter)

  • This compound sodium solution (sterile)

  • Mast cells (optional, for direct application)

  • Phosphate-buffered saline (PBS, sterile)

  • Stereomicroscope

  • Dremel tool with a cutting disc

  • Forceps

Procedure:

  • Egg Incubation: Incubate fertilized eggs in a horizontal position for 3 days.

  • Windowing: On Day 3, sterilize the eggshell with 70% ethanol. Carefully create a small window (approx. 1 cm²) in the shell over the air sac using a Dremel tool, avoiding damage to the underlying membrane.

  • Sponge/Ring Placement: Gently place a sterile sponge or silicone ring onto the CAM surface. The ring will contain the test substances and localize the angiogenic response.

  • Application of Test Substances:

    • Control Group: Apply 10-20 µL of sterile PBS or vehicle onto the sponge.

    • Mast Cell Group (Optional): Apply a suspension of mast cells (e.g., 1 x 10^5 cells in 20 µL PBS) onto the sponge to induce angiogenesis.

    • This compound Group: Apply mast cells that have been pre-incubated with this compound, or co-apply mast cells and a this compound solution onto the sponge.

  • Resealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Observation and Quantification:

    • On Day 5 or 6, re-open the window and observe the CAM under a stereomicroscope.

    • Capture images of the area within and around the ring.

    • Quantify angiogenesis by counting the number of blood vessels converging towards the ring or by using image analysis software to measure vessel density and length.

Logical Flow: this compound as a Tool to Validate Mast Cell Role cluster_obs Observation cluster_int Intervention cluster_res Result & Conclusion Hypothesis Hypothesis: Mast cells contribute to angiogenesis in Model X Observed_Angio Angiogenesis is observed in Model X in the presence of mast cells Hypothesis->Observed_Angio Test Add_this compound Introduce this compound to stabilize mast cells Observed_Angio->Add_this compound Apply Reduced_Angio Result: Angiogenesis is significantly reduced or abrogated Add_this compound->Reduced_Angio Leads to Conclusion Conclusion: Mast cell degranulation is a key driver of angiogenesis in Model X Reduced_Angio->Conclusion Supports

Using this compound to logically deduce the role of mast cells.

References

Application Notes and Protocols for Evaluating Cromolyn's Effect on Neurite Outgrowth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn, a well-established mast cell stabilizer, has demonstrated therapeutic potential beyond its traditional use in allergic conditions. Recent studies have indicated its role in promoting neurite outgrowth, a fundamental process in neuronal development and regeneration. These findings suggest that this compound could be a valuable compound for research in neurodegenerative diseases and nerve injury.[1] This document provides detailed application notes and protocols for designing and executing experiments to evaluate the effect of this compound on neurite outgrowth, using the PC12 cell line as a model system. PC12 cells, derived from a rat pheochromocytoma, are widely used for studying neuronal differentiation as they respond to Nerve Growth Factor (NGF) by extending neurites and developing a sympathetic neuron-like phenotype.[2]

Data Presentation

The following table summarizes quantitative data on the effect of this compound on neurite outgrowth in PC12 cells in the presence of Nerve Growth Factor (NGF). The data is derived from published studies and presented here for comparative analysis.

Treatment GroupThis compound Concentration (µM)NGF Concentration (ng/mL)Mean Neurite Length (normalized to vehicle)Standard Deviation
Vehicle Control001.00± 0.15
This compound Alone1000~1.05± 0.18
NGF Alone07.5~2.50± 0.45
This compound + NGF307.5~2.60± 0.50
This compound + NGF1007.5~3.50± 0.60

Data are estimations derived from graphical representations in Wang et al., 2021. The values represent the mean neurite length normalized to the vehicle control group.

Experimental Protocols

Protocol 1: PC12 Cell Culture and Differentiation for Neurite Outgrowth Assay

This protocol details the steps for culturing PC12 cells and inducing neurite outgrowth with NGF and this compound.

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV

  • Poly-L-lysine (PLL)

  • Nerve Growth Factor (NGF)

  • This compound Sodium

  • 24-well or 96-well culture plates

  • Sterile DPBS

Procedure:

  • Plate Coating:

    • Coat culture plates with 0.01% Poly-L-lysine overnight at room temperature.

    • Wash plates three times with sterile water.

    • Further coat the plates with 10 µg/mL Collagen Type IV in sterile DPBS for at least 2 hours at 37°C.

    • Aspirate the coating solution and allow the plates to dry before cell seeding.

  • PC12 Cell Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

    • Maintain the cells in a 37°C incubator with 5% CO2.

    • Subculture the cells every 2-3 days to maintain optimal density.

  • Cell Seeding for Neurite Outgrowth Assay:

    • Harvest PC12 cells using gentle dissociation (e.g., trituration).

    • Seed the cells onto the coated plates at a density of 1 x 10^4 cells/well in a 24-well plate.

    • Allow the cells to adhere for 24 hours.

  • Induction of Neurite Outgrowth:

    • After 24 hours, replace the culture medium with a differentiation medium consisting of serum-free RPMI-1640, 1% N2 supplement, and the desired concentration of NGF (e.g., 50-100 ng/mL).

    • For this compound treatment groups, add the desired concentrations of this compound (e.g., 30 µM, 100 µM) to the differentiation medium containing NGF.

    • Include appropriate control groups: vehicle control (no NGF or this compound), this compound alone, and NGF alone.

    • Incubate the cells for 48-72 hours to allow for neurite extension.

Protocol 2: Immunocytochemistry for Neurite Visualization

This protocol describes the staining of neurites using an antibody against β-III tubulin, a neuron-specific marker.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Rabbit anti-β-III Tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Fixation:

    • Gently aspirate the culture medium from the wells.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Dilute the primary anti-β-III Tubulin antibody in Blocking Buffer (e.g., 1:500 dilution).

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000 dilution).

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution (e.g., 300 nM) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Add PBS to the wells for imaging.

Protocol 3: Quantification of Neurite Outgrowth

This protocol outlines the image acquisition and analysis steps to quantify neurite length.

Materials:

  • Fluorescence microscope or high-content imaging system

  • Image analysis software (e.g., ImageJ with the NeuronJ plugin)

Procedure:

  • Image Acquisition:

    • Acquire images of the stained cells using a fluorescence microscope.

    • Capture images from multiple random fields per well to ensure representative data.

    • Use appropriate filter sets for DAPI (blue) and Alexa Fluor 488 (green).

  • Image Analysis using ImageJ/NeuronJ:

    • Open the captured images in ImageJ.

    • Use the NeuronJ plugin to semi-automatically trace the neurites.

    • The plugin will measure the length of each traced neurite.

    • Export the data for statistical analysis.

  • Data Analysis:

    • Calculate the average neurite length per neuron for each treatment group.

    • The number of neurite-bearing cells can also be quantified as a percentage of the total number of cells (identified by DAPI staining).

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatment groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment (48-72h) cluster_analysis Analysis plate_coating Plate Coating (Poly-L-lysine & Collagen IV) pc12_culture PC12 Cell Culture cell_seeding Cell Seeding (1x10^4 cells/well) pc12_culture->cell_seeding control Vehicle Control cell_seeding->control cromolyn_only This compound Alone cell_seeding->cromolyn_only ngf_only NGF Alone cell_seeding->ngf_only cromolyn_ngf This compound + NGF cell_seeding->cromolyn_ngf fixation Fixation (4% PFA) control->fixation cromolyn_only->fixation ngf_only->fixation cromolyn_ngf->fixation staining Immunostaining (β-III Tubulin) fixation->staining imaging Fluorescence Imaging staining->imaging quantification Image Quantification (ImageJ/NeuronJ) imaging->quantification data_analysis Statistical Analysis quantification->data_analysis

Caption: Experimental workflow for evaluating this compound's effect on neurite outgrowth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pi3k PI3K This compound->pi3k potentiates ngf NGF trka TrkA Receptor ngf->trka binds trka->pi3k activates akt Akt pi3k->akt mtor mTOR akt->mtor nfkb_i IκB-NF-κB akt->nfkb_i inhibits IκB kinase gsk3b GSK-3β akt->gsk3b inhibits gene_expression Gene Expression (Neurite Outgrowth) mtor->gene_expression nfkb_a NF-κB nfkb_i->nfkb_a releases gsk3b->gene_expression inhibition promotes nfkb_a->gene_expression translocates & activates neurite_outgrowth Neurite Outgrowth gene_expression->neurite_outgrowth leads to

Caption: Putative signaling pathway of this compound-augmented neurite outgrowth.

Discussion of Signaling Pathways

This compound is thought to augment NGF-induced neurite outgrowth by modulating several key intracellular signaling pathways.[1][3] The primary mechanism is likely through the potentiation of the PI3K/Akt/mTOR pathway , a central regulator of cell growth and survival.[4][5][6] NGF binding to its receptor, TrkA, activates PI3K, which in turn activates Akt. Akt then phosphorylates and activates mTOR, leading to the transcription of genes involved in neurite formation. This compound appears to enhance this cascade, leading to a more robust neurite outgrowth response.

Furthermore, Akt can influence other pathways implicated in neurite extension. It can inhibit Glycogen Synthase Kinase 3β (GSK-3β) , an enzyme that, when active, can suppress neurite outgrowth.[7][8] By inhibiting GSK-3β, this compound may further promote the extension of neurites.

The NF-κB signaling pathway is also implicated.[9][10] In its inactive state, NF-κB is bound to its inhibitor, IκB. Akt can lead to the degradation of IκB, releasing NF-κB to translocate to the nucleus and activate the expression of genes that support neuronal growth and survival.[11] The synergistic effect of this compound and NGF likely involves the convergence of these pathways to create a cellular environment conducive to robust neurite formation and extension.

References

Application Notes and Protocols: A Protocol for Assessing Cromolyn's Impact on Eosinophil Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn sodium is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1] While its primary mechanism of action is attributed to the inhibition of mediator release from mast cells, emerging evidence suggests that this compound also exerts direct effects on other key inflammatory cells, including eosinophils.[1][2] Eosinophils are granulocytes that play a central role in the pathogenesis of allergic inflammation and asthma.[3] Their activation, degranulation, and release of cytotoxic granule proteins and inflammatory mediators contribute significantly to tissue damage and airway hyperresponsiveness. This document provides a detailed protocol for assessing the in vitro impact of this compound sodium on eosinophil activation, offering a framework for researchers to investigate its broader anti-inflammatory properties.

Data Presentation

The following table summarizes the effects of this compound sodium on eosinophil activation based on published data.

ParameterModel SystemActivatorThis compound ConcentrationObserved EffectReference
Eosinophil Activation (Rosette Formation & Cytotoxicity) Human Peripheral Blood Leukocytes (in vitro)fMLP (10⁻⁸ M)IC₅₀ ≈ 10⁻⁸ M 50% inhibition of activation.[2]
Eosinophil Activation (Rosette Formation & Cytotoxicity) Human Peripheral Blood Leukocytes (in vitro)fMLP (10⁻⁸ M)10⁻⁷ M Total inhibition of activation.[2]
Eosinophil Peroxidase (EPX) Release Mouse Bone Marrow-Derived Eosinophils (in vitro)Platelet-Activating Factor (PAF)Not specifiedReduced EPX release.[4][5][6]
Eosinophil Degranulation Human Eosinophils (in vitro)Compound 48/80, Endotoxin-activated serum, ECF-A, Phytohemagglutinin, Concanavalin ANot specifiedPrevention of degranulation.
Blood Eosinophil Count Aspirin-Intolerant Asthma Patients (in vivo)N/A20 mg, 4 times daily for 1 weekSignificant decrease compared to placebo and baseline.[3][7]
Sputum Eosinophil Count Aspirin-Intolerant Asthma Patients (in vivo)N/A20 mg, 4 times daily for 1 weekSignificant decrease compared to placebo and baseline.[3][7]
Sputum Eosinophil Cationic Protein (ECP) Levels Aspirin-Intolerant Asthma Patients (in vivo)N/A20 mg, 4 times daily for 1 weekSignificant decrease compared to placebo and baseline.[3][7]

Experimental Workflow

The overall workflow for assessing this compound's impact on eosinophil activation involves isolating eosinophils, pre-treating them with this compound, stimulating activation, and finally, measuring various activation markers.

G cluster_0 Preparation cluster_1 Treatment & Stimulation cluster_2 Assessment of Activation Blood Whole Blood Collection Isolation Eosinophil Isolation (Negative Magnetic Selection) Blood->Isolation Purity Purity Assessment (>97%) Isolation->Purity PreTreat Pre-incubation with This compound Sodium (or Vehicle) Purity->PreTreat Stimulation Activation with Stimulant (e.g., Eotaxin, PAF, fMLP) PreTreat->Stimulation Degranulation Degranulation Assay (EPX/ECP Measurement) Stimulation->Degranulation Measure Granule Proteins Chemotaxis Chemotaxis Assay (Transwell Migration) Stimulation->Chemotaxis Measure Cell Migration Cytokine Cytokine Release Assay (ELISA/Multiplex) Stimulation->Cytokine Measure Inflammatory Mediators Adhesion Adhesion Assay (VCAM-1 Coated Plates) Stimulation->Adhesion Measure Cell Binding

Caption: Experimental workflow for assessing this compound's effect on eosinophils.

Key Signaling Pathways in Eosinophil Activation

Eosinophil activation is a complex process involving multiple signaling cascades. Key pathways include the MAP kinase and PI3K pathways, which are triggered by chemoattractants and cytokines. This compound may exert its inhibitory effects by modulating one or more steps in these pathways, potentially interfering with calcium influx or downstream kinase activation.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Cellular Response Stimulant Stimulant (e.g., Eotaxin, PAF) Receptor GPCR / Cytokine Receptor Stimulant->Receptor G_Protein G-Protein Activation Receptor->G_Protein This compound This compound Sodium This compound->Receptor Potential Inhibition Ca_Influx Ca²+ Influx This compound->Ca_Influx Potential Inhibition PI3K PI3K Pathway G_Protein->PI3K MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK G_Protein->Ca_Influx Downstream Downstream Signaling PI3K->Downstream MAPK->Downstream Ca_Influx->Downstream Degranulation Degranulation Downstream->Degranulation Chemotaxis Chemotaxis Downstream->Chemotaxis Cytokine Cytokine Release Downstream->Cytokine

Caption: Potential signaling pathways in eosinophil activation modulated by this compound.

Experimental Protocols

Isolation of Human Eosinophils from Peripheral Blood

This protocol is based on a negative selection technique to achieve high purity.

Materials:

  • Human peripheral blood collected in sterile sodium citrate.

  • 6% Dextran 70 in 0.9% NaCl.

  • Ficoll-Paque Premium.

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺, Mg²⁺.

  • Human Eosinophil Isolation Kit (Negative Selection, e.g., from StemCell Technologies).

  • Separation medium (e.g., PBS with 2% FBS and 1 mM EDTA).

  • 50 mL conical tubes.

  • Refrigerated centrifuge.

  • Magnetic separation stand.

Methodology:

  • Granulocyte Enrichment:

    • Mix whole blood with 6% Dextran at a 4:1 ratio.

    • Allow erythrocytes to sediment for 60 minutes at room temperature.

    • Collect the leukocyte-rich plasma (upper layer).

  • Mononuclear Cell Removal:

    • Carefully layer the leukocyte-rich plasma onto Ficoll-Paque in a 50 mL conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate and discard the upper layers containing plasma and mononuclear cells.

  • Erythrocyte Lysis (Optional but recommended for purity):

    • Resuspend the granulocyte/erythrocyte pellet.

    • Perform a brief hypotonic lysis using 0.2% NaCl followed by restoration of isotonicity with 1.6% NaCl.

    • Wash the cell pellet with cold HBSS.

  • Negative Selection of Eosinophils:

    • Resuspend the granulocyte pellet in the separation medium.

    • Add the eosinophil isolation antibody cocktail and incubate for 15 minutes at 4°C.

    • Add magnetic particles from the kit and incubate for 10 minutes at 4°C.

    • Bring the cell suspension volume up with separation medium and place the tube in the magnet for 10 minutes.

    • Carefully pour off the supernatant containing the enriched, untouched eosinophils into a new tube.

  • Purity and Viability Assessment:

    • Determine cell count and viability using a hemocytometer and Trypan Blue exclusion.

    • Assess purity using a cytospin preparation stained with Wright-Giemsa or Hema 3. Purity should be >97%.

Eosinophil Degranulation Assay (Measurement of Eosinophil Peroxidase - EPX)

Materials:

  • Isolated eosinophils.

  • This compound sodium (various concentrations).

  • Stimulant (e.g., Platelet-Activating Factor (PAF) at 1 µM, or Eotaxin at 100 ng/mL).

  • HBSS with Ca²⁺ and Mg²⁺.

  • 96-well flat-bottom plates.

  • EPX substrate solution: o-phenylenediamine (B120857) (OPD) in Tris buffer with H₂O₂.

  • 4M H₂SO₄ (Stop solution).

  • Plate reader (490 nm).

Methodology:

  • Resuspend purified eosinophils in HBSS (with Ca²⁺/Mg²⁺) to a concentration of 2 x 10⁶ cells/mL.

  • In a 96-well plate, add 50 µL of cell suspension to each well.

  • Add 25 µL of this compound sodium at various final concentrations (e.g., 1 nM to 10 µM) or vehicle control (HBSS).

  • Pre-incubate for 30 minutes at 37°C.

  • Add 25 µL of the chosen stimulant (e.g., PAF) or HBSS for the unstimulated control.

  • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • To measure total EPX content for calculating percentage release, lyse a separate aliquot of cells with 0.1% Triton X-100.

  • Add 100 µL of EPX substrate solution to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of 4M H₂SO₄.

  • Read the absorbance at 490 nm.

  • Calculate the percentage of EPX release relative to the total lysate control after subtracting the unstimulated control values.

Eosinophil Chemotaxis Assay

Materials:

  • Isolated eosinophils.

  • This compound sodium.

  • Chemoattractant (e.g., Eotaxin/CCL11 at 10-100 ng/mL).

  • Chemotaxis chambers (e.g., Transwell inserts with 5 µm pores).

  • HBSS with 0.1% BSA.

  • Calcein-AM (for cell labeling).

Methodology:

  • Label eosinophils with Calcein-AM according to the manufacturer's protocol.

  • Resuspend labeled eosinophils in HBSS/BSA at 1 x 10⁶ cells/mL.

  • Pre-incubate the cell suspension with various concentrations of this compound sodium or vehicle for 30 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the chemotaxis plate. Add medium alone for the negative control.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the pre-treated eosinophil suspension to the top of each insert.

  • Incubate for 1-3 hours at 37°C in a 5% CO₂ incubator.

  • Carefully remove the inserts.

  • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle-treated control.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the direct effects of this compound sodium on eosinophil activation. While primarily known as a mast cell stabilizer, evidence indicates that this compound can directly inhibit human eosinophil activation at clinically relevant concentrations.[1][2] Further characterization of this activity, including its impact on degranulation, chemotaxis, and cytokine release, will enhance our understanding of this compound's therapeutic mechanisms and may support its application in a broader range of eosinophil-driven inflammatory diseases.

References

Troubleshooting & Optimization

Cromolyn sodium solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of cromolyn sodium in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and proper handling of this compound sodium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound sodium and what is its mechanism of action in cell culture?

A1: this compound sodium is a mast cell stabilizer.[1] Its primary mechanism of action is the inhibition of the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells.[1] This is achieved by stabilizing the mast cell membrane and preventing degranulation, a process triggered by allergens and other stimuli.[2][3] In the context of cell culture, this compound sodium is often used to study allergic and inflammatory pathways in vitro. While its principal target is mast cells, some studies suggest it may have broader immunomodulatory effects.[4][5]

Q2: What is the solubility of this compound sodium in common laboratory solvents and buffers?

A2: this compound sodium is a white to off-white crystalline powder that is soluble in water.[6] Its solubility in various common solvents is summarized in the table below. It is important to note that solubility can be affected by temperature, pH, and the presence of other solutes.

Solvent/BufferSolubilityNotes
WaterUp to 100 mg/mL[7]May require sonication to fully dissolve.[6]
Phosphate-Buffered Saline (PBS), pH 7.2Approximately 5 mg/mL[8]A common buffer for cell culture applications.
PBSUp to 50 mg/mLMay require ultrasonication.[6]
Dimethyl Sulfoxide (DMSO)Approximately 1 mg/mL to 5.13 mg/mLPurge with an inert gas.[8]
Ethanol (96%)Practically insoluble
ChloroformPractically insoluble

Q3: How stable is this compound sodium in solution and under typical cell culture conditions?

A3: this compound sodium solutions are sensitive to a few factors:

  • pH: It is most stable in the pH range of 4.5-6.5 and is sensitive to alkaline conditions (pH > 7.4), which can lead to degradation.[9][10]

  • Light: this compound sodium is light-sensitive, and solutions should be protected from light to prevent photodegradation.[10]

  • Temperature: Stock solutions in water or buffers are not recommended for storage for more than one day.[8] For longer-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C, although stability under these conditions should be validated.

  • Aqueous Environment: One of its impurities, Impurity 1, is not stable in an aqueous environment and hydrolyzes to this compound sodium.[10][11]

Under typical cell culture conditions (37°C, 5% CO₂), the stability of this compound sodium in complex media like DMEM or RPMI-1640 has not been extensively reported in the literature. Given its sensitivity to neutral to slightly alkaline pH, which is typical for cell culture media, it is recommended to prepare fresh solutions for each experiment or to conduct pilot studies to determine its stability over the desired experimental duration.

Q4: Does fetal bovine serum (FBS) affect the solubility or stability of this compound sodium?

A4: Studies have shown that this compound sodium can interact with bovine serum albumin (BSA), the main protein component of FBS.[12] This interaction involves the formation of a complex, which could potentially enhance the solubility and stability of this compound sodium in serum-containing cell culture media.[12] However, specific quantitative data on this effect in cell culture media is limited.

Troubleshooting Guides

Issue: Precipitation is observed after adding this compound sodium to cell culture medium.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

Cromolyn_Precipitation_Troubleshooting Troubleshooting this compound Sodium Precipitation cluster_0 Observation cluster_1 Immediate Checks cluster_2 Potential Causes & Solutions Start Precipitate Observed in Media Check_Stock Is the stock solution clear? Start->Check_Stock Check_Dilution How was the dilution performed? Start->Check_Dilution Check_Stock->Check_Dilution Yes, stock is clear Solubility_Limit Exceeded Solubility Limit - Lower final concentration - Prepare a more dilute stock solution Check_Stock->Solubility_Limit No, stock is cloudy Solvent_Shock Solvent Shock - Perform serial dilutions - Add stock solution dropwise to pre-warmed media with gentle mixing Check_Dilution->Solvent_Shock Added concentrated stock directly pH_Issue pH Incompatibility - Check media pH - Prepare stock in pH-neutral buffer (e.g., PBS) Check_Dilution->pH_Issue Stock prepared in strong acid/base Temp_Shock Temperature Shock - Pre-warm media to 37°C before adding stock solution Check_Dilution->Temp_Shock Added to cold media Interaction Interaction with Media Components - Test solubility in basal media vs. complete media (with serum) - Filter-sterilize the final solution (use with caution as it may remove the active compound) Check_Dilution->Interaction Dilution performed correctly End Precipitation Resolved Solubility_Limit->End Resolved Solvent_Shock->End Resolved pH_Issue->End Resolved Temp_Shock->End Resolved Interaction->End Resolved

Caption: Troubleshooting workflow for this compound sodium precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Sodium Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound sodium.

Stock_Solution_Workflow This compound Sodium Stock Solution Preparation cluster_0 Materials cluster_1 Procedure cluster_2 Output Materials This compound sodium powder (MW: 512.34 g/mol) Sterile DMSO or sterile water/PBS Sterile microcentrifuge tubes or vials Weigh 1. Weigh 5.12 mg of this compound sodium powder. Dissolve 2. Dissolve in 1 mL of sterile DMSO or water/PBS. Weigh->Dissolve Mix 3. Vortex or sonicate until fully dissolved. (Sonication may be needed for aqueous solutions). Dissolve->Mix Filter 4. Sterilize by filtering through a 0.22 µm syringe filter. Mix->Filter Aliquot 5. Aliquot into sterile tubes. Filter->Aliquot Store 6. Store at -20°C, protected from light. Aliquot->Store Output 10 mM this compound Sodium Stock Solution Store->Output Mast_Cell_Stabilization_Assay Mast Cell Stabilization Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis Culture 1. Culture mast cells (e.g., RBL-2H3, primary mast cells) Sensitize 2. Sensitize cells with IgE (if using IgE-mediated activation) Culture->Sensitize Pretreat 3. Pre-incubate cells with varying concentrations of this compound sodium (e.g., 10-100 µM) Sensitize->Pretreat Stimulate 4. Stimulate mast cell degranulation (e.g., with antigen, compound 48/80) Pretreat->Stimulate Collect 5. Collect supernatant Stimulate->Collect Quantify 6. Quantify released mediators (e.g., histamine, β-hexosaminidase) Collect->Quantify Analyze 7. Calculate percent inhibition and determine IC50 Quantify->Analyze

References

Technical Support Center: Troubleshooting In Vivo Efficacy of Cromolyn

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving the in vivo use of Cromolyn sodium, with a specific focus on the challenges posed by mouse strain differences.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound sodium ineffective in my mouse model of IgE-mediated allergy?

A: This is a common and well-documented issue. The primary reason for the lack of efficacy is that this compound is a poor mast cell stabilizer in mice, despite its effectiveness in humans and rats.

  • Species-Specific Action: Studies have repeatedly shown that this compound fails to inhibit IgE-dependent mast cell activation and degranulation in mice at concentrations that are effective in rats.[1][2] For instance, this compound did not inhibit passive cutaneous anaphylaxis (PCA) reactions in mice, a standard measure of in vivo mast cell function.[1]

  • Mediator Release: In mouse models of passive systemic anaphylaxis, even a high dose of this compound (100 mg/kg) failed to prevent the release of histamine (B1213489) and did not affect the resulting drop in body temperature.[1][2] While it did inhibit the release of mouse mast cell protease-1 (mMCP-1), its overall effect on the acute allergic response was minimal.[1][2]

  • In Vitro Evidence: These in vivo findings are supported by in vitro data, where this compound did not inhibit IgE- and antigen-induced degranulation or prostaglandin (B15479496) D2 synthesis in peritoneal mast cells isolated from mice.[1]

Troubleshooting Flowchart The following diagram outlines a logical process for troubleshooting unexpected results with this compound in mouse studies.

start Start: This compound Ineffective in Mouse Model q1 Is the model IgE-mediated? start->q1 a1_yes This compound is a poor stabilizer of mouse mast cells. [7, 9] This is expected. q1->a1_yes Yes q2 Is the model non-allergic (e.g., neuroinflammation, muscular dystrophy)? q1->q2 No q3 Are you using different mouse strains? a1_yes->q3 a2_yes Mechanism is likely independent of mast cell stabilization. [3, 11, 17] Consider other cellular targets. q2->a2_yes Yes a_other Re-evaluate model and drug mechanism. Consider alternative tools. q2->a_other No a2_yes->q3 a3_yes Strains like BALB/c and C57BL/6 have different mast cell phenotypes. [2, 4] See Table 2.

Caption: Troubleshooting logic for this compound's in vivo efficacy in mice.

Key Takeaway: If your experimental goal is to stabilize mast cells in a mouse, this compound is not a reliable tool. Consider using mast cell-deficient mouse lines (e.g., KitW-sh/W-sh) to investigate the role of these cells genetically.[3]

Q2: I'm observing variable results with this compound between BALB/c and C57BL/6 mice. What causes this?

A: The variability likely stems from fundamental genetic differences in mast cell biology between these two commonly used strains. BALB/c mice are generally considered Th2-dominant (prone to allergic-type responses), while C57BL/6 mice are Th1-dominant.[4] This immunological bias is reflected in their mast cell function.

  • Degranulation Efficiency: Bone marrow-derived mast cells (BMMCs) from BALB/c mice degranulate more efficiently and release a higher percentage of their granular contents (like β-hexosaminidase) compared to BMMCs from C57BL/6 mice upon stimulation.[4][5]

  • Mediator Profile: The type of inflammatory mediators released differs significantly. BALB/c mast cells produce larger amounts of newly synthesized lipid mediators (prostaglandin D2) and cytokines (IL-6, MCP-1).[4] In contrast, C57BL/6 mast cells release more pre-formed, granule-associated mediators like histamine and β-hexosaminidase.[4]

These intrinsic differences mean that even if this compound had a marginal effect, the downstream inflammatory cascade and the measurable outcomes would differ depending on the strain used.

Table 1: Summary of Mast Cell Functional Differences Between Mouse Strains

Feature BALB/c Mouse C57BL/6 Mouse Reference(s)
Immune Bias Th2-Dominant Th1-Dominant [4]
Degranulation Higher efficiency Lower efficiency [5]
Pre-formed Mediators Lower Release (Histamine, β-hexosaminidase) Higher Release (Histamine, β-hexosaminidase) [4]

| Newly Synthesized Mediators | Higher Production (PGD2, IL-6, MCP-1) | Lower Production (PGD2, IL-6, MCP-1) |[4] |

Q3: Are there any mouse models where this compound has shown efficacy?

A: Yes, but these effects are likely not mediated by the classical mast cell stabilization pathway seen in humans.

  • Muscular Dystrophy: In the mdx mouse model of Duchenne muscular dystrophy, daily treatment with this compound (50 mg/kg/day) led to a significant increase in muscle strength.[6]

  • Neuroinflammation: In the SOD1G93A mouse model for amyotrophic lateral sclerosis (ALS), this compound treatment was reported to delay the onset of neurological symptoms and decrease the expression of pro-inflammatory cytokines in the spinal cord.[7]

  • Bladder Cancer: The effects of this compound in a mouse bladder cancer model were highly dependent on the administration protocol, showing both pro- and anti-tumorigenic outcomes. Notably, these effects were also observed in mast cell-deficient mice, indicating a mechanism independent of mast cells.[8]

Mast Cell Activation Pathways this compound is intended to block IgE-dependent degranulation. However, mast cells can be activated through various pathways, and this compound's ineffectiveness in mice highlights the need to understand these alternative routes.

cluster_0 Mast Cell fceri FcεRI Receptor degranulation Degranulation (Mediator Release) fceri->degranulation Ca²⁺ Influx mrgprb2 Mrgprb2 Receptor mrgprb2->degranulation G-protein Signal allergen Allergen + IgE allergen->fceri This compound This compound (Target) This compound->fceri Blocks (in humans/rats) Ineffective (in mice) neuropeptides Neuropeptides, Basic Secretagogues (e.g., Compound 48/80) neuropeptides->mrgprb2

Caption: Simplified mast cell activation pathways in mice.

Experimental Protocols

Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol is a standard method to assess IgE-mediated, mast cell-dependent inflammatory responses in vivo. It is frequently used to demonstrate the ineffectiveness of this compound in mice.[1][11]

Workflow Diagram

day0 Day 0: Sensitization Inject anti-DNP IgE intradermally into one ear. Inject vehicle (saline) into the contralateral ear as a control. day1 Day 1: Challenge 24h post-sensitization, intravenously inject DNP-HSA antigen mixed with Evans blue dye. (Administer this compound or vehicle just prior to challenge). day0->day1 measure Measurement 30-60 minutes post-challenge, sacrifice mice and dissect ears. day1->measure extract Dye Extraction Incubate ears in formamide (B127407) at 63°C overnight to extract the Evans blue dye. measure->extract read Quantification Read the absorbance of the formamide supernatant at ~620 nm. Higher absorbance = greater vascular permeability. extract->read

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

Materials:

  • Mouse strain of choice (e.g., C57BL/6 or BALB/c)

  • Anti-DNP IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin) antigen

  • Evans blue dye (e.g., 1% solution in sterile saline)

  • This compound sodium or vehicle control

  • Formamide

  • Spectrophotometer

Procedure:

  • Sensitization (Day 0):

    • Anesthetize the mice.

    • Inject a small volume (e.g., 20 µL) of anti-DNP IgE (e.g., 50 ng) intradermally into the dorsal side of one ear pinna.

    • Inject an equal volume of sterile saline into the contralateral ear to serve as an internal control.

  • Challenge (Day 1):

    • Approximately 24 hours after sensitization, prepare the challenge solution containing DNP-HSA (e.g., 100 µg) and Evans blue dye in sterile saline.

    • Administer the test compound (this compound, typically 10-100 mg/kg, or vehicle) via the desired route (e.g., intraperitoneal or intravenous injection) shortly before the challenge.

    • Inject the DNP-HSA/Evans blue solution (e.g., 200 µL) intravenously via the tail vein. The blue dye will extravasate into the tissue at the site of the allergic reaction due to mast cell-mediated vascular permeability.

  • Measurement and Quantification:

    • After 30-60 minutes, euthanize the mice.

    • Dissect both ears and take a standardized punch biopsy from each.

    • Place each ear biopsy into a separate tube containing formamide (e.g., 500 µL).

    • Incubate the tubes overnight at 63°C to extract the Evans blue dye from the tissue.

    • The next day, centrifuge the tubes and transfer the supernatant to a 96-well plate.

    • Read the absorbance of the supernatant at ~620 nm. The amount of dye extravasation is proportional to the intensity of the mast cell-dependent reaction. Compare the absorbance from the IgE-sensitized ear to the saline control ear.

References

Technical Support Center: Optimizing Cromolyn Concentration for Mast Cell Stabilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cromolyn concentration in mast cell stabilization assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound sodium in mast cell stabilization?

This compound sodium is a mast cell stabilizer that works by preventing the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells.[1][2] Its primary mechanism is believed to involve the inhibition of calcium influx into the mast cell, which is a critical step for the degranulation process.[3][4] By stabilizing the mast cell membrane, this compound prevents the fusion of granules containing these mediators with the cell membrane, thereby blocking their release in response to a stimulus.[4]

Q2: What is a typical starting concentration range for this compound in an in vitro mast cell stabilization assay?

For in vitro assays using rat mast cells, a common concentration range to test for this compound's inhibitory effect is between 10 µM and 100 µM.[5][6][7] However, the optimal concentration can vary significantly depending on the mast cell type (e.g., cell line vs. primary cells) and the species of origin. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound effective in all mast cell types and species?

No, the effectiveness of this compound can vary between species. While it has been shown to be effective at inhibiting IgE-dependent activation of rat mast cells in vivo and in vitro, its efficacy in mouse mast cells is questionable under similar conditions.[5][6][7] Some studies report that much higher concentrations of this compound are needed to see an effect in mice, and even then, it may not inhibit all aspects of mast cell activation.[6] It is crucial to consider the species and cell type you are using and to validate this compound's activity in your specific model system.

Q4: How should I prepare and store a this compound sodium stock solution?

This compound sodium is a white to off-white crystalline powder that is soluble in water.[8] For cell-based assays, it is recommended to prepare a stock solution in a buffered salt solution or cell culture medium. To maintain its efficacy, the stock solution should be stored protected from light and moisture.[8] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells. - Uneven cell seeding.- Inconsistent pipetting of this compound or stimulus.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No inhibition of mast cell degranulation observed at expected this compound concentrations. - this compound is not effective in the chosen cell model (e.g., mouse mast cells).- this compound stock solution has degraded.- Insufficient pre-incubation time with this compound.- Test a positive control mast cell stabilizer known to be effective in your model.- Prepare a fresh stock solution of this compound.- Optimize the pre-incubation time; a typical duration is 15-30 minutes before adding the stimulus.[4]
High background (spontaneous) degranulation. - Cells are overly sensitive or stressed.- Rough handling of cells during the assay.- Contamination of cell culture.- Handle cells gently during seeding and washing steps.- Ensure optimal cell culture conditions and check for contamination.- Reduce the concentration of the stimulus if it is causing excessive degranulation.
Low signal-to-noise ratio in the degranulation measurement. - Insufficient stimulus concentration.- Suboptimal assay conditions for the detection method (e.g., pH for β-hexosaminidase assay).- Low number of cells per well.- Perform a dose-response curve for the stimulus to find the optimal concentration.- Ensure the assay buffer and conditions are optimal for the chosen detection method.- Increase the cell seeding density.

Experimental Protocols

Protocol: In Vitro Mast Cell Stabilization Assay using RBL-2H3 Cells

This protocol describes a common method for assessing the mast cell stabilizing activity of this compound by measuring the inhibition of β-hexosaminidase release from IgE-sensitized RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • Complete cell culture medium (e.g., MEM with 10% FBS, L-glutamine, and antibiotics)

  • Anti-DNP IgE antibody

  • This compound sodium

  • DNP-HSA (antigen)

  • Tyrode's buffer (or other suitable buffered salt solution)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete culture medium.

    • Add anti-DNP IgE to the wells at an optimal concentration (previously determined) to sensitize the cells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • This compound Incubation:

    • The following day, gently wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE and serum.

    • Prepare serial dilutions of this compound sodium in Tyrode's buffer.

    • Add the this compound dilutions (and a vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.

  • Antigen Challenge:

    • Induce degranulation by adding DNP-HSA antigen at an optimal concentration to all wells except for the negative control (spontaneous release) wells.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Measurement of β-Hexosaminidase Release:

    • After incubation, centrifuge the plate at a low speed to pellet the cells.

    • Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • To determine the total β-hexosaminidase release, lyse the cells in the remaining wells with a detergent (e.g., 0.1% Triton X-100).

    • Add the pNAG substrate solution to all wells of the new plate containing the supernatants and the lysed cell solutions.

    • Incubate the plate at 37°C for a sufficient time to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Comparative Efficacy of Mast Cell Stabilizers

Compound Target Assay IC50 (µM) Reference
This compound SodiumMast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~25[4]
KetotifenMast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~0.5[4]
NedocromilMast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~10[4]
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Visualizations

MastCell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Binds Signaling_Cascade Signaling Cascade FceRI->Signaling_Cascade Cross-linking activates Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Signaling_Cascade->Ca_Channel Opens Granule_Fusion Granule Fusion & Degranulation Ca_Influx->Granule_Fusion Mediator_Release Histamine & Leukotrienes Granule_Fusion->Mediator_Release This compound This compound This compound->Ca_Influx Inhibits Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis A Seed RBL-2H3 cells in 96-well plate B Sensitize cells with anti-DNP IgE A->B C Wash cells to remove unbound IgE D Pre-incubate with This compound dilutions C->D E Challenge with DNP-HSA antigen D->E F Measure β-hexosaminidase release E->F G Calculate % inhibition H Generate dose-response curve and determine IC50 G->H

References

Technical Support Center: Off-Target Effects of Cromolyn in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cromolyn sodium in primary cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and unexpected results.

Frequently Asked Questions (FAQs)

Q1: My primary cells are showing unexpected levels of cell death after this compound treatment. What could be the cause?

A1: Unexpected cytotoxicity with this compound can stem from several factors. Firstly, consider the concentration of this compound being used. While generally well-tolerated, excessively high concentrations can induce stress or toxicity in some primary cell types. Secondly, the purity of the this compound sodium salt can be a factor; impurities may contribute to cytotoxic effects. Finally, ensure that the vehicle used to dissolve the this compound (e.g., water, PBS) is sterile and of high quality to rule out contamination. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type.

Q2: I am observing inconsistent or no mast cell stabilization effects with this compound in my mouse primary mast cells. Why is this happening?

A2: Significant species-specific differences exist in the efficacy of this compound. While it is a potent inhibitor of mast cell degranulation in rats and humans, it is notably less effective in mouse mast cells.[1][2][3] This discrepancy is a well-documented phenomenon. If you are working with mouse-derived primary mast cells, you may need to use significantly higher concentrations of this compound, or consider alternative mast cell stabilizers known to be more effective in murine systems.

Q3: I have observed changes in cytokine expression in my primary immune cell cultures treated with this compound, which is unexpected as I am using it as a mast cell stabilizer. Is this a known off-target effect?

A3: Yes, this compound has known immunomodulatory effects beyond mast cell stabilization. It can alter the cytokine profiles of various immune cells, including microglia, T-cells, and macrophages.[4][5][6][7] For instance, in human microglia, this compound has been shown to reduce the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8.[4] Therefore, it is crucial to account for these potential off-target immunomodulatory effects when interpreting your experimental results.

Q4: Can this compound affect cell proliferation in non-mast cell primary cultures?

A4: Evidence suggests that this compound can have anti-proliferative effects on certain cell types, particularly cancer cell lines.[8][9][10][11][12] While this effect is primarily documented in cancer research, it is plausible that this compound could impact the proliferation of other rapidly dividing primary cells. If you observe unexpected changes in cell proliferation, it is advisable to perform a standard proliferation assay (e.g., MTT, BrdU) to quantify this effect.

Q5: What is the evidence for G-protein coupled receptor 35 (GPR35) as an off-target of this compound?

A5: Several studies have identified this compound as a potent agonist of GPR35.[5][13][14] This interaction is a significant off-target effect that can lead to downstream signaling events independent of mast cell stabilization. GPR35 activation by this compound can modulate intracellular calcium levels and influence various cellular processes. When using this compound in cells that express GPR35, it is important to consider that some of the observed effects may be mediated through this receptor.

Troubleshooting Guides

Problem 1: High Variability in Experimental Replicates
  • Possible Cause 1: Inconsistent this compound Solution Preparation.

    • Solution: Prepare a fresh stock solution of this compound for each experiment. Ensure it is fully dissolved and vortexed before each use. Use a consistent, high-quality solvent.

  • Possible Cause 2: Primary Cell Heterogeneity.

    • Solution: Primary cell cultures can be heterogeneous. Ensure consistent cell seeding density across all replicates. If possible, use cells from the same passage number and donor for a given experiment.

  • Possible Cause 3: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents to your cell cultures.

Problem 2: Unexpected Morphological Changes in Cells
  • Possible Cause 1: Cytotoxicity at High Concentrations.

    • Solution: Perform a cytotoxicity assay to determine the IC50 of this compound for your specific primary cells. Use concentrations well below the cytotoxic threshold. Refer to the "Experimental Protocols" section for a general cytotoxicity assay protocol.

  • Possible Cause 2: pH Shift in Culture Medium.

    • Solution: this compound solutions can sometimes alter the pH of the culture medium. Check the pH of your medium after adding this compound and adjust if necessary.

  • Possible Cause 3: Contamination.

    • Solution: Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the cultures and thoroughly decontaminate the incubator and biosafety cabinet.[15]

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer2.33 ± 0.6[11][12]
MCF-10 (normal)Normal Epithelial7.33 ± 0.78[11][12]
VariousLiver, Larynx, Cervix~4[10]

Table 2: Effects of this compound on Cytokine Secretion in TNF-α-stimulated HMC3 Microglia

Cytokine/ChemokineFold Change (TNF-α vs. Control)Effect of this compoundReference
IL-1β> 177-fold increaseDramatic reduction[4]
IL-6> 177-fold increaseDramatic reduction[4]
IL-8> 177-fold increaseDramatic reduction[4]
IFN-γSecretion inducedDramatic reduction[4]
CXCL10IncreasedReduction[4]
CCL2IncreasedReduction[4]
CCL3IncreasedReduction[4]
CCL4IncreasedReduction[4]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound sodium in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Measurement of Cytokine Release (ELISA)
  • Cell Culture and Treatment: Culture your primary immune cells in appropriate multi-well plates. Treat the cells with this compound at the desired concentrations and for the specified duration. Include appropriate positive and negative controls.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokine of interest according to the manufacturer's instructions for your chosen ELISA kit.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Use the standard curve to calculate the concentration of the cytokine in your samples.

Visualizations

Mast_Cell_Degranulation_Inhibition cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling cluster_degranulation Degranulation Antigen Antigen IgE IgE Receptor Antigen->IgE Cross-linking Signaling_Cascade Signaling Cascade IgE->Signaling_Cascade Ca_influx Calcium Influx Mediator_Release Mediator Release (e.g., Histamine) Ca_influx->Mediator_Release Signaling_Cascade->Ca_influx This compound This compound This compound->Ca_influx Inhibits

Caption: this compound's primary mechanism of action in mast cells.

GPR35_Activation_Pathway This compound This compound GPR35 GPR35 This compound->GPR35 Agonist G_protein Gαi/o or Gα13 GPR35->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., β-arrestin, MAPK, NF-κB) G_protein->Downstream_Effectors Cellular_Response Cellular Response (e.g., altered cytokine release, calcium mobilization) Downstream_Effectors->Cellular_Response

Caption: Off-target signaling of this compound via GPR35 activation.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Check_Cells Assess Cell Health and Viability Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Species_Difference Consider Species-Specific Differences (e.g., mouse vs. human) Check_Concentration->Species_Difference Off_Target Investigate Potential Off-Target Effects (e.g., GPR35) Check_Cells->Off_Target Check_Protocol->Species_Difference Outcome Refine Experiment or Re-interpret Results Species_Difference->Outcome Off_Target->Outcome

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Navigating Inconsistent Results with Cromolyn Sodium in Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cromolyn sodium in experimental allergy models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of inconsistent results and help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound sodium.

Question 1: Why am I observing little to no inhibition of mast cell degranulation in my mouse model?

Answer:

This is a common and well-documented issue. The efficacy of this compound sodium is highly species-dependent. While it is an effective mast cell stabilizer in rats, it has been shown to be largely ineffective in mice.

  • Evidence of Species-Specific Effects: Studies have repeatedly demonstrated that this compound sodium effectively inhibits IgE-mediated passive cutaneous anaphylaxis (PCA) in rats but fails to do so in mice. This discrepancy is also observed in vitro, where this compound inhibits degranulation of rat peritoneal mast cells but not mouse peritoneal mast cells.

  • Recommendation: For mast cell stabilization studies, consider using a rat model instead of a mouse model when investigating the effects of this compound sodium. If a mouse model is essential for your research, alternative mast cell stabilizers with proven efficacy in mice should be considered.

Question 2: My in vitro results with this compound sodium are inconsistent, even when using rat mast cells. What could be the cause?

Answer:

Several factors can contribute to variability in in vitro mast cell degranulation assays.

  • Mast Cell Subtype: The effectiveness of this compound sodium can differ between mast cell subtypes. For instance, it is generally more effective on connective tissue mast cells (e.g., peritoneal mast cells) than on mucosal mast cells. Ensure you are using the appropriate mast cell type for your experimental question and be aware of potential differences in sensitivity.

  • Timing of Administration and "Tachyphylaxis": The timing of this compound sodium addition to your cell culture is critical. A phenomenon known as tachyphylaxis has been observed, where pre-incubation with this compound sodium for an extended period before the antigen challenge can lead to a diminished inhibitory effect. For optimal results, this compound sodium should be added shortly before (typically 5-15 minutes) inducing degranulation.

  • Concentration: The inhibitory effect of this compound sodium is dose-dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Reagent Quality and Storage: Ensure your this compound sodium solution is properly prepared and stored. It should be protected from light and stored at a controlled room temperature (20-25°C or 68-77°F).[1][2][3][4] Do not use solutions that are discolored or contain precipitate.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound sodium?

A1: this compound sodium is traditionally known as a mast cell stabilizer.[5][6][7] Its primary mechanism is the inhibition of mast cell degranulation, which prevents the release of inflammatory mediators such as histamine (B1213489) and leukotrienes.[6][7][8][9] This is thought to occur through the inhibition of calcium influx into the mast cell, a critical step in the degranulation process.[4][10]

Q2: Are there other proposed mechanisms of action for this compound sodium?

A2: Yes, some research suggests that this compound sodium's effects may extend beyond mast cell stabilization.[11] Other proposed mechanisms include the inhibition of chloride channels in mast cells and neurons, and the modulation of sensory nerve reflexes.[2][12][13] There is also evidence that it may alter the phosphorylation of a protein involved in regulating secretion.[5]

Q3: What are the key differences in this compound sodium's effectiveness between species?

A3: The most significant difference is between rats and mice. This compound sodium is a potent inhibitor of mast cell degranulation in rats, both in vivo and in vitro. In contrast, it shows little to no efficacy in mouse models of allergy.

Q4: Does this compound sodium work on all types of mast cells?

A4: No, its effectiveness can vary depending on the mast cell subtype. It is generally considered more effective on connective tissue mast cells than on mucosal mast cells.

Q5: What is the recommended timing for administering this compound sodium in an experiment?

A5: For prophylactic use, this compound sodium should be administered before the allergic challenge.[14] In in vitro assays, it is typically added 5-15 minutes prior to the addition of the secretagogue. Prolonged pre-incubation can lead to reduced efficacy (tachyphylaxis).

Q6: How should I prepare and store my this compound sodium solutions?

A6: this compound sodium for oral solution is typically supplied in ampules containing 100 mg in 5 mL of purified water.[2] It should be stored at a controlled room temperature (20-25°C or 68-77°F) and protected from light.[1][2][3][4] Do not use if the solution is cloudy, discolored, or contains precipitate.[1][2][4]

Data Presentation

Table 1: Species-Dependent Efficacy of this compound Sodium in Allergy Models

Model Species This compound Sodium Efficacy Key Findings
Passive Cutaneous Anaphylaxis (PCA)RatEffective Significantly inhibits IgE-mediated skin reactions.
Passive Cutaneous Anaphylaxis (PCA)MouseIneffective Fails to inhibit IgE-mediated skin reactions.
In vitro Mast Cell DegranulationRat (Peritoneal)Effective Inhibits histamine and other mediator release.
In vitro Mast Cell DegranulationMouse (Peritoneal)Ineffective Does not significantly inhibit degranulation.

Table 2: Comparative In Vitro Potency of Mast Cell Stabilizers

Compound Target Assay IC50 (µM)
This compound SodiumMast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~6 - 25
KetotifenMast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~0.5
Nedocromil (B1678009)Mast Cell DegranulationAntigen-induced histamine release from rat peritoneal mast cells~10

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (Rat Peritoneal Mast Cells)

Objective: To assess the ability of this compound sodium to inhibit antigen-induced histamine release from isolated rat peritoneal mast cells.

Materials:

  • Male Wistar rats

  • Anti-DNP IgE antibody

  • DNP-HSA (antigen)

  • This compound sodium

  • Tyrode's buffer

  • Histamine quantification kit (e.g., ELISA)

  • 96-well plates

Methodology:

  • Mast Cell Isolation: Isolate peritoneal mast cells from male Wistar rats by peritoneal lavage with Tyrode's buffer. Purify the mast cells using a density gradient centrifugation method.

  • Sensitization: Passively sensitize the isolated mast cells by incubating them with an optimal concentration of anti-DNP IgE antibody for 2 hours at 37°C.

  • Compound Incubation: Wash the sensitized mast cells and resuspend them in Tyrode's buffer. Pre-incubate the cells with varying concentrations of this compound sodium or a vehicle control for 15 minutes at 37°C in a 96-well plate.

  • Antigen Challenge: Induce mast cell degranulation by challenging the cells with an optimal concentration of DNP-HSA antigen for 30 minutes at 37°C.

  • Histamine Quantification: Stop the reaction by centrifugation at 4°C. Collect the supernatant and quantify the amount of histamine released using a suitable assay, such as an ELISA kit.

  • Data Analysis: Calculate the percentage of histamine release for each treatment group relative to a positive control (antigen challenge without inhibitor) and a negative control (no antigen challenge). Determine the IC50 value for this compound sodium.

Protocol 2: Passive Cutaneous Anaphylaxis (PCA) in Rats

Objective: To evaluate the in vivo efficacy of this compound sodium in inhibiting IgE-mediated mast cell degranulation in the skin.

Materials:

  • Male Wistar rats

  • Rat anti-ovalbumin IgE serum

  • Ovalbumin (antigen)

  • Evans blue dye

  • This compound sodium

  • Saline

Methodology:

  • Sensitization: Passively sensitize male Wistar rats by intradermal injection of reaginic (IgE) anti-ovalbumin serum (e.g., 0.05 mL) into two marked spots on the dorsal surface. This sensitization is typically done 16-24 hours before the antigen challenge.[15][16]

  • Compound Administration: Administer this compound sodium or a vehicle control (e.g., saline) to the rats via the desired route (e.g., intraperitoneally or orally) at a specified time before the antigen challenge (e.g., 30-60 minutes).

  • Antigen Challenge: Challenge the sensitized rats by intravenous (IV) injection of a mixture of ovalbumin (e.g., 1 mg) and Evans blue dye (e.g., 5 mg) in saline.[15][17]

  • Evaluation of Reaction: After a set time (e.g., 30 minutes), euthanize the animals and dissect the skin at the injection sites.[15]

  • Quantification: Measure the diameter of the blue wheal at each injection site. The extent of the blueing is indicative of the increase in vascular permeability due to mast cell degranulation. The area of the blue spot can be quantified after extraction of the Evans blue dye from the skin tissue.

  • Data Analysis: Compare the size of the wheals in the this compound sodium-treated group to the vehicle-treated control group to determine the percentage of inhibition.

Mandatory Visualizations

mast_cell_degranulation_pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade cluster_inhibition This compound Sodium Inhibition cluster_degranulation Degranulation Antigen Antigen IgE IgE Antigen->IgE cross-links FcεRI FcεRI Receptor IgE->FcεRI binds to PLC Phospholipase C (PLC) FcεRI->PLC activates IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER acts on Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation Ca_release->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation Chloride_Channel Chloride Channel This compound This compound Sodium This compound->Ca_influx Inhibits This compound->Chloride_Channel May inhibit Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

Caption: Proposed signaling pathway of mast cell degranulation and inhibition by this compound sodium.

experimental_workflow_pca cluster_day2 Day 2: Treatment and Challenge cluster_evaluation Evaluation Sensitization Intradermal injection of anti-ovalbumin IgE into rat skin Treatment Administer this compound Sodium or Vehicle Control Sensitization->Treatment Challenge IV injection of Ovalbumin + Evans Blue Dye Treatment->Challenge 30-60 min Euthanasia Euthanize rat 30 min post-challenge Treatment->Euthanasia Dissection Dissect skin at injection sites Euthanasia->Dissection Measurement Measure wheal diameter and quantify Evans Blue Dissection->Measurement

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model in rats.

troubleshooting_logic cluster_invivo In Vivo Troubleshooting cluster_invitro In Vitro Troubleshooting Start Inconsistent Results with This compound Sodium Model What is your experimental model? Start->Model InVivo In Vivo Model->InVivo InVitro In Vitro Model->InVitro Species What is the species? InVivo->Species CellType What is the mast cell subtype? InVitro->CellType Mouse Mouse Model: High probability of inefficacy. Consider rat model. Species->Mouse Mouse Rat Rat Model: Proceed to check other variables. Species->Rat Rat Mucosal Mucosal Mast Cells: May be less sensitive. CellType->Mucosal Mucosal Connective Connective Tissue Mast Cells: Generally more sensitive. CellType->Connective Connective Tissue Timing Check timing of This compound addition. Connective->Timing PreIncubation Prolonged Pre-incubation: Can cause tachyphylaxis. Timing->PreIncubation >30 min ShortIncubation Short Incubation (5-15 min): Optimal for inhibition. Timing->ShortIncubation 5-15 min

Caption: Troubleshooting logic for addressing inconsistent results with this compound sodium.

References

Technical Support Center: Improving Cromolyn Bioavailability and Delivery in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability and delivery of Cromolyn sodium in experimental settings.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound sodium so low?

This compound sodium is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability.[1][2] Its poor oral bioavailability, typically between 0.5% and 2%, is due to its high hydrophilicity and ionization at physiological pH, which limits its ability to cross the lipophilic gastrointestinal membrane.[3][4]

2. What are the main strategies being researched to improve this compound's bioavailability?

The primary strategies focus on encapsulating this compound in nano-sized delivery systems to enhance its permeation across biological membranes. These include:

  • Solid Lipid Nanoparticles (SLNs): Biodegradable lipid-based nanoparticles that can encapsulate hydrophilic drugs.

  • Chitosan Nanoparticles: Positively charged polysaccharides that can interact with the negatively charged cell membranes, promoting uptake.

  • Cubosomes: Lyotropic liquid crystalline nanoparticles with a unique internal structure that can accommodate hydrophilic molecules.

  • Ethosomes: Lipid vesicles containing a high concentration of ethanol, which acts as a permeation enhancer.[5][6]

  • Novel Inhalation Formulations: High-concentration this compound solutions combined with high-efficiency nebulizers to improve lung deposition and systemic absorption.[7]

3. What are the key parameters to evaluate when developing a new this compound formulation?

The critical quality attributes to assess include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes generally lead to better absorption. A low PDI indicates a uniform particle size distribution.

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of their stability in suspension.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of drug successfully incorporated into the nanoparticles.

  • In Vitro Drug Release: This assesses the rate and extent of this compound release from the formulation under simulated physiological conditions.

  • In Vitro/Ex Vivo Permeability: Assays using models like Caco-2 cell monolayers are crucial to predict the intestinal absorption of the formulation.[8]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE) of this compound Sodium

Question: I am consistently getting low encapsulation efficiency for this compound sodium in my nanoparticle formulation. What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency is a common challenge for hydrophilic drugs like this compound. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Interaction with the Nanoparticle Core: this compound, being hydrophilic, has a tendency to partition into the external aqueous phase during nanoparticle formation.

    • Solution 1: Optimize Polymer/Lipid Selection: For polymeric nanoparticles like those made from PLGA, using a more hydrophilic polymer or a blend of polymers may improve interaction. For lipid-based systems, selecting lipids that can form more stable structures to entrap water-soluble drugs is key.

    • Solution 2: Ion Pairing: Form a hydrophobic ion pair of this compound with a lipophilic counter-ion. This increases its lipophilicity, promoting its partitioning into the lipid or polymer matrix of the nanoparticle.[9]

    • Solution 3: Double Emulsion Technique: For methods like solvent evaporation, a water-in-oil-in-water (w/o/w) double emulsion technique is often necessary for hydrophilic drugs. This compound is dissolved in the inner aqueous phase, which is then emulsified in an organic phase containing the polymer, and this is finally emulsified in an outer aqueous phase.

  • Rapid Drug Diffusion into the External Phase: During the formulation process, the drug can quickly diffuse out of the forming nanoparticles.

    • Solution 1: Increase Viscosity of the External Phase: Adding a viscosity-enhancing agent to the external aqueous phase can slow down the diffusion of the drug out of the nanoparticles.

    • Solution 2: Optimize Stirring Rate and Temperature: The speed of nanoparticle formation can influence encapsulation. A very slow or very fast process might not be optimal. Experiment with different stirring rates and temperatures to find the ideal conditions for your specific formulation.

    • Solution 3: Rapid Solidification: For methods like hot homogenization for SLNs, rapid cooling of the nanoemulsion can quickly solidify the lipid matrix, trapping the drug inside before it has a chance to diffuse out.

Issue 2: High Polydispersity Index (PDI) and Inconsistent Particle Size

Question: My nanoparticle batches have a high PDI, and the particle size is not consistent. What could be the cause, and how can I achieve a more uniform formulation?

Answer: A high PDI indicates a broad particle size distribution, which can affect the stability and in vivo performance of your formulation. Here are some common causes and solutions:

  • Inconsistent Mixing/Homogenization: Non-uniform energy input during nanoparticle formation is a primary cause of polydispersity.

    • Solution 1: Optimize Homogenization Parameters: If using high-pressure homogenization, experiment with the number of cycles and the pressure to find the optimal conditions for achieving a narrow size distribution. For probe sonication, ensure the probe is properly immersed and that the power and duration are consistent.

    • Solution 2: Controlled Addition of Phases: When using methods like ionic gelation or nanoprecipitation, the rate of addition of one phase to another is critical. Use a syringe pump for a controlled and reproducible addition rate.

  • Aggregation of Nanoparticles: The newly formed nanoparticles may be unstable and aggregate over time.

    • Solution 1: Optimize Stabilizer Concentration: Ensure you are using an adequate concentration of a suitable stabilizer (e.g., poloxamer, PVA, Tween 80). The stabilizer provides a protective layer around the nanoparticles, preventing aggregation through steric or electrostatic repulsion.

    • Solution 2: Adjust Zeta Potential: For electrostatic stabilization, a zeta potential of at least ±30 mV is generally desired. This can be influenced by the pH of the medium and the type of stabilizer used.

  • Ostwald Ripening: In a polydisperse system, smaller particles can dissolve and redeposit onto larger particles, leading to an increase in the average particle size and PDI over time.

    • Solution 1: Use a Co-surfactant: A co-surfactant can help to stabilize the interface and reduce the interfacial tension, minimizing Ostwald ripening.

    • Solution 2: Storage Conditions: Store the nanoparticle dispersion at a suitable temperature (often refrigerated) to reduce the kinetic energy of the particles and slow down ripening processes.

Data Presentation: Comparison of this compound Sodium Formulations

Formulation TypeMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Findings & Bioavailability Enhancement
This compound Solution ---Oral bioavailability of 0.5-2%.[3]
Chitosan Nanoparticles 112.4+39.993.6Showed a sustained drug release pattern over 48 hours.
Cubosomes ~100~ -30> 501.3-fold higher bioavailability than this compound solution.
Ethosomes 133.8 ± 7.5-69.82 ± 1.249.88 ± 1.84Significantly enhanced transdermal flux compared to liposomes.[5][6]
PLGA Nanoparticles 226.46-61.813.68-fold and 2.36-fold increased bioavailability compared to oral and intratracheal suspensions, respectively.[10]
PA101 (Inhaled) ---Systemic bioavailability of ~25% compared to ~1% for oral Nalcrom®.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a general method for preparing SLNs. Optimization of lipid, surfactant, and drug concentrations, as well as homogenization parameters, is crucial.

Materials:

  • This compound sodium

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse the this compound sodium in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization for several cycles at a pressure and temperature optimized for your system. This step is critical for reducing the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 2: Caco-2 Cell Permeability Assay for this compound Formulations

This protocol provides a general outline for assessing the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

    • Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test formulation (this compound solution or nanoparticle suspension in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor compartment.

Mandatory Visualizations

Cromolyn_Signaling_Pathway cluster_membrane Cell Membrane Mast_Cell_Receptor Mast Cell Receptor (e.g., FcεRI) Ca_Channel Calcium Channel Mast_Cell_Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Allergen_IgE Allergen-IgE Complex Allergen_IgE->Mast_Cell_Receptor Binds to This compound This compound Sodium This compound->Ca_Channel Inhibits Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Triggers Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release Leads to Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Formulation of this compound Nanoparticles Characterization Physicochemical Characterization (Size, Zeta, %EE) Formulation->Characterization Release In Vitro Drug Release Studies Characterization->Release Cytotoxicity Cytotoxicity Studies Characterization->Cytotoxicity Permeability In Vitro Permeability (Caco-2 Assay) Release->Permeability Pharmacokinetics Pharmacokinetic Studies (Animal Model) Permeability->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (Efficacy) Pharmacokinetics->Pharmacodynamics Troubleshooting_Tree Start Low Encapsulation Efficiency? Cause1 Poor Drug-Matrix Interaction? Start->Cause1 Yes Cause2 Rapid Drug Diffusion? Start->Cause2 No Solution1a Optimize Polymer/Lipid Cause1->Solution1a Yes Solution1b Use Ion Pairing Cause1->Solution1b Yes Solution1c Use Double Emulsion Cause1->Solution1c Yes Solution2a Increase External Phase Viscosity Cause2->Solution2a Yes Solution2b Optimize Process Parameters Cause2->Solution2b Yes Solution2c Ensure Rapid Solidification Cause2->Solution2c Yes

References

Technical Support Center: Enhancing Oral Bioavailability of Cromolyn in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of Cromolyn's poor oral bioavailability in animal studies.

FAQs: Overcoming Poor Oral Bioavailability of this compound

Q1: Why is the oral bioavailability of this compound sodium inherently low?

A1: this compound sodium's poor oral absorption is attributed to its high hydrophilicity (water-solubility) and ionization at physiological pH. These characteristics hinder its ability to permeate the lipid-rich membranes of the intestinal epithelium. Consequently, a very small fraction of an orally administered dose reaches systemic circulation.[1]

Q2: What are the primary strategies to improve the oral bioavailability of this compound in animal models?

A2: The main approaches focus on encapsulating this compound within nano- or micro-scale delivery systems or using permeation enhancers. These strategies aim to protect the drug from the harsh gastrointestinal environment, increase its residence time in the intestine, and facilitate its transport across the intestinal barrier.

Q3: What are some of the most studied oral delivery systems for this compound in animals?

A3: Researchers have investigated a variety of delivery systems, including:

  • Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA).

  • Lipid-Based Formulations: Including solid lipid nanoparticles (SLNs) and proliposomal beads.

  • Polysaccharide-Based Nanoparticles: Chitosan nanoparticles are a common example.

  • Permeation Enhancers: Co-administration with agents like Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) or N-acylated alpha-amino acids has been explored.[2]

Q4: What kind of improvements in bioavailability have been observed in animal studies with these advanced formulations?

A4: Studies have reported significant increases in the oral bioavailability of this compound. For instance, some nanoparticle formulations have demonstrated a several-fold increase in key pharmacokinetic parameters like the maximum plasma concentration (Cmax) and the area under the curve (AUC) in rodent models compared to orally administered this compound solution alone.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound oral delivery systems.

Issue 1: Low Encapsulation Efficiency or Drug Loading of this compound in Nanoparticles
  • Potential Cause: this compound's high water solubility can lead to its leakage into the external aqueous phase during the nanoparticle preparation process, particularly in emulsion-based methods.

  • Troubleshooting Steps:

    • Optimize Formulation Parameters:

      • Polymer/Lipid Concentration: Increasing the concentration of the encapsulating material (e.g., PLGA, lipid) can create a more viscous organic phase, potentially reducing drug diffusion.

      • Drug-to-Carrier Ratio: Experiment with different ratios of this compound to the polymer or lipid. An excessively high drug concentration can lead to saturation and poor encapsulation.

      • Surfactant Type and Concentration: The choice of surfactant and its concentration can influence nanoparticle stability and drug retention. Screen different non-ionic surfactants (e.g., Poloxamers, PVA) at various concentrations.

    • Modify the Preparation Method:

      • Double Emulsion (w/o/w) Technique: For the highly water-soluble this compound, a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method is generally more effective than a single emulsion method. This technique entraps the aqueous drug solution within the oil phase before forming the final nanoparticle.

      • Rapid Solvent Removal: Ensure efficient and rapid evaporation of the organic solvent to quickly solidify the nanoparticles, thereby trapping the drug inside.

Issue 2: Inconsistent or Low In Vivo Bioavailability in Rodent Studies
  • Potential Cause: Variability in animal physiology, experimental procedures, or formulation stability can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Animal and Dosing Procedures:

      • Fasting: Ensure a consistent fasting period for the animals before oral administration, as the presence of food can significantly alter gastric emptying and intestinal transit time.[3]

      • Dosing Technique: Use precise oral gavage techniques to ensure the entire dose is delivered to the stomach and to minimize stress on the animals.

      • Animal Strain and Health: Use a consistent strain, age, and sex of animals for all experiments and ensure they are healthy and properly acclimatized.

    • Evaluate Formulation Stability:

      • Gastrointestinal Stability: Assess the stability of your formulation in simulated gastric and intestinal fluids to ensure it protects the this compound until it reaches the absorption site.

      • Storage Stability: Confirm that the formulation is stable under your storage conditions and that the drug has not degraded or leaked from the carrier.

    • Refine Blood Sampling Schedule:

      • Early Time Points: Ensure you are collecting blood samples at early enough time points to capture the initial absorption phase and the true Cmax, especially if your formulation is designed for rapid release.

      • Sufficient Duration: Collect samples over a long enough period to accurately determine the elimination phase and calculate the AUC.

Issue 3: High Variability in Caco-2 Cell Permeability Assays
  • Potential Cause: Caco-2 cell monolayers can be a sensitive in vitro model, and variability can arise from cell culture conditions, monolayer integrity, and experimental setup.[4][5]

  • Troubleshooting Steps:

    • Ensure Monolayer Integrity:

      • Transepithelial Electrical Resistance (TEER): Regularly measure the TEER of the Caco-2 monolayers to ensure the formation of tight junctions and consistent barrier function before and after the experiment.

      • Paracellular Marker: Include a low-permeability paracellular marker (e.g., Lucifer Yellow) in your experiments to assess the integrity of the monolayer during the assay.

    • Standardize Assay Conditions:

      • Cell Passage Number: Use Caco-2 cells within a consistent and validated passage number range, as their characteristics can change with excessive passaging.

      • Culture Duration: Allow the cells to differentiate for a consistent period (typically 21 days) to form a well-defined monolayer.

      • Transport Buffer: Use a consistent transport buffer with a defined pH.

    • Address Low Compound Recovery:

      • If you observe low recovery of this compound after the assay, it may be due to non-specific binding to the plate or cell monolayer. Consider using plates with low-binding surfaces or adding a small amount of a non-ionic surfactant to the buffer.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies aimed at improving the oral bioavailability of this compound.

Table 1: In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
This compound SolutionSprague-Dawley Rats306500.2518.3 (µg·min/mL)1.0[6]
This compound with N-acylated amino acidSprague-Dawley Rats30-0.25-~5% absolute bioavailability[2]
This compound-loaded Cubosomes--63,2308-1.3[7]
Inhaled this compound (Intal™)Healthy Volunteers20 mg17.8-40.6-[8]
Oral this compound (Nalcrom®)Healthy Volunteers200 mg5.23-33.3-[8]

Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, analytical methods, and animal models.

Table 2: Formulation Characteristics and In Vitro Performance

Formulation TypeEncapsulation MethodParticle Size (nm)Encapsulation Efficiency (%)In Vitro Permeability Enhancement (Fold vs. Solution)Reference
PLGA NanoparticlesDouble Emulsion Solvent Evaporation~250~90-[9]
Chitosan NanoparticlesIonic Gelation112.493.6-[10]
Proliposomal BeadsSpray-coating--3.5 - 7.0 (in everted rat sac and Caco-2 cells)[11]
Cubosomes-~100>50-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of oral this compound delivery systems.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
  • Preparation of the Internal Aqueous Phase (w1): Dissolve this compound sodium in purified water to a desired concentration (e.g., 10 mg/mL).

  • Preparation of the Organic Phase (o): Dissolve a specific amount of PLGA (e.g., 100 mg) in a water-immiscible organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

  • Formation of the Primary Emulsion (w1/o): Add the internal aqueous phase to the organic phase. Emulsify this mixture using a high-speed homogenizer or a probe sonicator on an ice bath to form a stable water-in-oil emulsion.

  • Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion dropwise to a larger volume of an external aqueous phase (w2) containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA) under continuous stirring.

  • Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours (e.g., 3-4 hours) under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes). Discard the supernatant and wash the nanoparticle pellet with purified water multiple times to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage and characterization.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with continued access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., nanoparticles resuspended in water) and a control this compound solution at the desired concentration.

  • Dosing: Administer the formulations to different groups of rats via oral gavage at a specific dose (e.g., 20 mg/kg). Include a group receiving an intravenous (IV) injection of this compound solution for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software. The relative oral bioavailability can be calculated by comparing the AUC of the test formulation to that of the control oral solution.

Visualizations

Signaling Pathway

Cromolyn_Signaling_Pathway cluster_mast_cell Mast Cell Antigen_IgE Antigen-IgE Complex Ca_Influx Ca²⁺ Influx Antigen_IgE->Ca_Influx Stimulates GPR35 GPR35 GPR35->Ca_Influx Inhibits This compound This compound Sodium This compound->GPR35 Agonist Chloride_Channel Chloride Channel This compound->Chloride_Channel Inhibition Degranulation Degranulation (Histamine Release) Chloride_Channel->Degranulation Modulates Ca_Influx->Degranulation Triggers

Caption: Signaling pathway of this compound sodium in mast cell stabilization.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Study (Rats) Prep Preparation of This compound Formulation (e.g., Nanoparticles) Char Physicochemical Characterization (Size, EE%) Prep->Char Caco2 Caco-2 Cell Permeability Assay Char->Caco2 Dosing Oral Administration Char->Dosing Caco2->Dosing Informs Sampling Blood Sampling Dosing->Sampling Analysis HPLC-MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK PK->Prep Feedback for Optimization

Caption: General experimental workflow for developing and evaluating oral this compound formulations.

References

Technical Support Center: Cromolyn Efficacy in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Cromolyn sodium's efficacy, particularly the observed discrepancies between mouse and rat models.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected mast cell-stabilizing effects of this compound sodium in our mouse model. Is this a known issue?

A1: Yes, this is a well-documented phenomenon. While this compound sodium is a potent mast cell stabilizer in rats, numerous studies have shown it to be largely ineffective in mice.[1][2][3] Researchers often find that this compound does not inhibit IgE-dependent mast cell activation, degranulation, or the release of inflammatory mediators in mice, even at high doses.[1][4]

Q2: Why does this compound sodium work in rats but not in mice?

A2: The exact molecular basis for this species-specific difference is not fully understood. However, evidence suggests that it may stem from fundamental differences in the mast cell biology between rats and mice.[5][6] This could include variations in mast cell surface receptors, intracellular signaling pathways, or the drug's mechanism of action in each species. While traditionally known as a mast cell stabilizer, some research suggests this compound's anti-asthmatic effects may not be solely due to this action, and it might inhibit sensory C fiber responses and the release of T cell cytokines.[7]

Q3: What are the key differences in experimental outcomes when using this compound in rats versus mice?

A3: In rats, this compound effectively inhibits passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA), reducing Evans blue extravasation and plasma histamine (B1213489) levels.[1][2] In contrast, this compound fails to inhibit these responses in mice.[1][2] Furthermore, in vitro studies show that this compound inhibits the degranulation and prostaglandin (B15479496) D2 synthesis in rat peritoneal mast cells, but not in mouse peritoneal mast cells.[1]

Q4: Are there different subtypes of mast cells that might respond differently to this compound?

A4: Yes, mast cells are heterogeneous and can be broadly classified into connective tissue-type mast cells (CTMCs) and mucosal mast cells (MMCs).[8][9] In rats, this compound appears to be effective on peritoneal mast cells, which are a type of CTMC.[5] However, even within the same species, different mast cell populations can exhibit varying sensitivity to this compound.[4] It has been reported that this compound did not inhibit IgE- and antigen-induced degranulation of rat bone marrow-derived cultured mast cells (BMCMCs) or mucosal-type mast cells from the rat intestine in vitro.[4] The differing distribution and characteristics of these subtypes between mice and rats could contribute to the observed differences in this compound efficacy.[6][10]

Q5: What are the pharmacokinetic properties of this compound, and do they differ between mice and rats?

A5: this compound sodium is poorly absorbed orally and has a short half-life of about 80 to 90 minutes.[11][12] While specific comparative pharmacokinetic studies in mice and rats are not extensively detailed in the provided search results, it is known that plasma and kidney concentrations of this compound can be significantly higher in neonatal rats compared to older rats.[13] Differences in drug metabolism and distribution between adult mice and rats could potentially contribute to the variance in efficacy, but the primary reason is thought to be related to differences at the cellular level.

Q6: Are there alternative mast cell stabilizers that are effective in mice?

A6: Yes, several other compounds have been shown to be effective mast cell stabilizers in mouse models. These include ketotifen (B1218977), which is reported to be more potent than this compound, and lodoxamide.[14][15] Natural flavonoids like quercetin (B1663063) and luteolin (B72000) have also demonstrated mast cell-stabilizing properties in human and animal models.[16][17] Additionally, anti-IgE monoclonal antibodies like omalizumab represent another therapeutic approach to stabilize mast cells.[14][15]

Troubleshooting Guides

Issue: this compound Fails to Inhibit Allergic Response in a Mouse Model

1. Confirm the Animal Model:

  • Verify Species: Double-check that you are using a mouse model. The lack of this compound efficacy in mice is a known and expected outcome.[1][2][3]

  • Consider a Rat Model: If your research goals allow, consider using a rat model where this compound's mast cell stabilizing effects are well-established.[18]

2. Review Experimental Protocol:

  • Dosage and Administration: While higher doses have been tested in mice (up to 100 mg/kg), they have generally not resulted in significant inhibition of mast cell-dependent responses.[1][4]

  • Timing of Administration: In rat studies, this compound is typically administered shortly before the antigen challenge.[1] Ensure your timing is appropriate for the intended mechanism of action.

3. Explore Alternative Compounds:

  • If inhibiting mast cell activation is critical for your mouse study, consider using alternative mast cell stabilizers such as ketotifen or exploring other classes of anti-inflammatory drugs.[14][15]

Data Presentation

Table 1: Comparative Efficacy of this compound Sodium in Rat vs. Mouse Models

ParameterRat ModelMouse ModelReference(s)
In Vivo Efficacy
Passive Cutaneous Anaphylaxis (PCA) - Evans Blue ExtravasationInhibition at 10 mg/kgNo inhibition at 10 mg/kg or 100 mg/kg[1][2]
Passive Systemic Anaphylaxis (PSA) - Plasma HistamineInhibition at 10 mg/kgNo significant inhibition[1][2]
PSA - Body Temperature Drop-No effect[1][2]
PSA - Plasma mMCP-1-Significant inhibition at 100 mg/kg[1]
In Vitro Efficacy (Peritoneal Mast Cells)
IgE-dependent Degranulation (β-hexosaminidase release)Concentration-dependent inhibition (10-100 µM)No inhibition (1-100 µM)[1]
Prostaglandin D2 (PGD2) SynthesisInhibition (10-100 µM)No inhibition[1]

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Assay

This in vivo assay is used to measure localized, IgE-mediated mast cell degranulation.

  • Sensitization: Laboratory rats or mice are passively sensitized by an intradermal (i.d.) injection of anti-DNP IgE.

  • Challenge: After a set period (e.g., 24 hours), the animals are challenged with an intravenous (i.v.) injection of DNP-HSA (dinitrophenyl-human serum albumin) antigen mixed with Evans blue dye.

  • This compound Administration: this compound sodium (or vehicle control) is administered i.v. simultaneously with the antigen challenge.

  • Measurement: After a specified time (e.g., 30 minutes), the animals are euthanized, and the area of blue dye extravasation at the injection site is measured. The amount of dye can be quantified by extraction and spectrophotometry.

In Vitro Mast Cell Degranulation Assay

This assay quantifies the release of granular contents from isolated mast cells.

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats or mice by peritoneal lavage.

  • Sensitization: The isolated mast cells are sensitized by incubation with anti-DNP IgE.

  • Treatment: The sensitized cells are pre-incubated with various concentrations of this compound sodium or a vehicle control.

  • Challenge: Mast cell degranulation is induced by adding the DNP-HSA antigen.

  • Quantification: The extent of degranulation is determined by measuring the activity of a released granular enzyme, such as β-hexosaminidase, in the cell supernatant.

Visualizations

experimental_workflow Troubleshooting this compound Efficacy start Experiment Start: Investigating this compound's Effect model Select Animal Model start->model rat Rat Model model->rat Rat mouse Mouse Model model->mouse Mouse rat_outcome Observe Mast Cell Stabilization (Expected Outcome) rat->rat_outcome mouse_outcome No Mast Cell Stabilization (Known Issue) mouse->mouse_outcome end_rat Proceed with Rat Studies rat_outcome->end_rat troubleshoot Troubleshooting Steps mouse_outcome->troubleshoot confirm Confirm Species and Protocol troubleshoot->confirm Verify alternative Consider Alternative Mast Cell Stabilizers (e.g., Ketotifen) troubleshoot->alternative Adapt end_mouse Adapt Experimental Design for Mouse confirm->end_mouse alternative->end_mouse

Caption: Troubleshooting workflow for this compound efficacy in rodent models.

signaling_pathway This compound's Proposed Mechanism and Species Difference cluster_rat Rat Mast Cell cluster_mouse Mouse Mast Cell antigen_rat Antigen-IgE Complex receptor_rat FcεRI Receptor antigen_rat->receptor_rat degranulation_rat Degranulation (Histamine Release) receptor_rat->degranulation_rat Activates cromolyn_rat This compound Sodium inhibition_rat Inhibition of Ca2+ Influx cromolyn_rat->inhibition_rat inhibition_rat->degranulation_rat Blocks antigen_mouse Antigen-IgE Complex receptor_mouse FcεRI Receptor antigen_mouse->receptor_mouse degranulation_mouse Degranulation (Histamine Release) receptor_mouse->degranulation_mouse Activates cromolyn_mouse This compound Sodium no_inhibition_mouse Ineffective Inhibition cromolyn_mouse->no_inhibition_mouse no_inhibition_mouse->degranulation_mouse

Caption: Differential effect of this compound on mast cell degranulation.

References

Technical Support Center: Optimizing Cromolyn Delivery with Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the formulation and characterization of Cromolyn-loaded nanoparticles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation, characterization, and cellular interactions of this compound nanoparticles.

FAQs: Formulation & Characterization

  • Q1: Why is my encapsulation efficiency (EE%) for the hydrophilic drug this compound sodium so low in PLGA nanoparticles?

    • A: Low encapsulation efficiency for hydrophilic drugs like this compound sodium is a common challenge in W/O/W (water-in-oil-in-water) double emulsion methods. The primary reason is the high water solubility of the drug, which causes it to readily partition from the internal water phase (W1) into the external aqueous phase (W2) during formulation.[1][2] Key factors influencing this include the stability of the primary emulsion, the osmotic gradient between the aqueous phases, and the rapid diffusion of the drug across the oil layer.

  • Q2: What is a typical particle size and polydispersity index (PDI) for this compound-loaded nanoparticles?

    • A: The ideal particle size for effective drug delivery is generally under 400 nm to avoid clearance by the immune system, with sizes under 200 nm being optimal for leveraging the enhanced permeability and retention (EPR) effect in tumor targeting.[3] For this compound nanoparticles, formulations like PLGA nanoparticles and chitosan-crosslinked nanoparticles typically range from 180 nm to 450 nm.[4][5] A polydispersity index (PDI) value between 0.1 and 0.25 indicates a narrow and desirable size distribution, while values greater than 0.5 suggest a broad and less uniform distribution.[6]

  • Q3: How does polymer concentration affect the final nanoparticle characteristics?

    • A: Polymer concentration, for instance PLGA, significantly impacts nanoparticle size and encapsulation efficiency.[7] Generally, increasing the polymer concentration leads to a larger particle size due to the increased viscosity of the organic phase, which creates greater resistance to droplet breakdown during emulsification.[4] Conversely, a higher polymer concentration can sometimes improve encapsulation efficiency by creating a more viscous and dense polymer matrix that slows drug diffusion out of the nanoparticles during solidification.[8]

  • Q4: My nanoparticles are aggregating after formulation. What are the potential causes and solutions?

    • A: Nanoparticle aggregation is a sign of physical instability, often caused by insufficient repulsive forces between particles.[9][10] This can be due to an inadequate concentration of the stabilizer (e.g., PVA), leading to incomplete surface coverage. Another cause is a low zeta potential (surface charge), which should ideally be sufficiently positive or negative (e.g., > |25| mV) to ensure strong electrostatic repulsion. To resolve this, try increasing the concentration of your stabilizing agent or modifying the surface chemistry to increase surface charge.

FAQs: Cellular Uptake & Mechanism of Action

  • Q5: What is the primary mechanism of cellular uptake for PLGA nanoparticles?

    • A: The cellular uptake of PLGA nanoparticles is predominantly an energy-dependent process mediated by endocytosis.[11] While the exact pathway can vary by cell type, studies suggest that fluid-phase pinocytosis and adsorptive endocytosis are major routes.[12] It is generally independent of clathrin- or caveolin-1-mediated pathways.[12] Some research also indicates that PLGA nanoparticles may deliver their payload through extracellular drug release or direct drug transfer upon contact with the cell membrane, rather than being readily taken up themselves.[4]

  • Q6: How do chitosan-based nanoparticles enter cells?

    • A: Chitosan (B1678972) nanoparticles primarily enter cells via endocytosis, with clathrin-mediated endocytosis (CME) being a frequently reported pathway.[13][14] The cationic nature of chitosan facilitates electrostatic interactions with the negatively charged cell membrane, promoting uptake.[15] Particle size is a critical factor; smaller nanoparticles may utilize different pathways, including caveolae-mediated endocytosis.[14] For targeted delivery, ligands can be conjugated to the chitosan surface to engage specific cell surface receptors, enhancing receptor-mediated endocytosis.[15]

  • Q7: How does this compound work at a cellular level to prevent an allergic response?

    • A: this compound sodium is a mast cell stabilizer.[7][16] Its primary mechanism involves inhibiting the degranulation of mast cells upon exposure to allergens. It is believed to act by blocking calcium ion (Ca2+) influx into the mast cell, a critical step required for the fusion of histamine-containing granules with the cell membrane.[16][17][18] By preventing this calcium influx, this compound stops the release of inflammatory mediators like histamine (B1213489) and leukotrienes, thereby averting the symptoms of an allergic reaction.[7][19]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Troubleshooting: Low Drug Encapsulation Efficiency (EE%)

Potential Cause Recommended Solution
High drug partitioning into the external aqueous phase (W2) Increase the viscosity of the primary emulsion (W1/O) by increasing the polymer concentration. This slows the diffusion of the hydrophilic drug.[4] Consider adding an osmotic agent (e.g., NaCl) to the internal water phase (W1) to reduce the osmotic gradient driving water and drug out.
Instability of the primary emulsion (W1/O) Optimize the concentration of the lipophilic surfactant (e.g., Span 80) in the oil phase to better stabilize the W1 droplets. Ensure sufficient energy input (homogenization/sonication) during the formation of the primary emulsion, but avoid excessive energy which can cause premature breakdown.
Rapid solvent evaporation/diffusion Use a solvent with lower water miscibility (e.g., dichloromethane) to create a more stable barrier against drug leakage. Control the rate of solvent removal; a slower, more controlled evaporation can allow for better polymer precipitation and drug entrapment.
Inappropriate phase volume ratio Optimize the volume ratio of the internal aqueous phase to the organic phase (W1:O). A smaller W1 volume can sometimes reduce the total amount of drug available to leak out.

Troubleshooting: Poor Particle Size Control (Too Large or High PDI)

Potential Cause Recommended Solution
Insufficient energy during emulsification Increase the homogenization speed or sonication power/time. This provides more energy to break down the dispersed phase into smaller droplets.[20]
High viscosity of the organic (polymer) phase Decrease the polymer concentration. A less viscous organic phase is easier to disperse into fine droplets.[4]
Ineffective stabilizer concentration Optimize the concentration of the stabilizer (e.g., PVA) in the external aqueous phase (W2). Too little will not prevent droplet coalescence, while too much can sometimes increase viscosity and hinder droplet size reduction.
High interfacial tension between phases Ensure the chosen stabilizer is effective at reducing the interfacial tension between the oil and water phases. A combination of stabilizers may sometimes be more effective.
Ostwald Ripening (for emulsions) Use a polymer/solvent system that solidifies quickly once the emulsion is formed to "lock in" the desired droplet size before smaller droplets can dissolve and redeposit onto larger ones.

Section 3: Data & Visualization

Quantitative Data Summary

The following table summarizes typical physicochemical properties of this compound-loaded nanoparticles from various studies.

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PLGA Nanoparticles226 - 4500.12 - 0.65-24.1 to -27.54 - 62[4][16]
Chitosan-Cromolyn180 - 400N/APositive>50 (High Drug Loading)[5]
Cubosomes~1000.1 - 0.3~ -30> 50[11][21]
Solid Lipid Nanoparticles (SLNs)~200 - 300< 0.3NegativeHigh (Optimized)[19]

Diagrams and Workflows

Cromolyn_Mechanism cluster_membrane Mast Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Receptor Allergen->IgE binds Ca_Channel Ca²⁺ Channel IgE->Ca_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx leads to Granule Histamine Granule Ca_Influx->Granule triggers Degranulation Degranulation (Mediator Release) Granule->Degranulation fusion & This compound This compound Sodium This compound->Ca_Channel BLOCKS

Caption: this compound sodium inhibits mast cell degranulation by blocking calcium channels.

Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization A Prepare W1 Phase (this compound in Buffer) C Create W1/O Emulsion (Homogenization) A->C B Prepare Oil Phase (PLGA in DCM) B->C E Create W1/O/W2 Emulsion (Sonication) C->E D Prepare W2 Phase (PVA Solution) D->E F Solvent Evaporation E->F G Nanoparticle Collection (Centrifugation) F->G H Particle Size & PDI (DLS) G->H I Zeta Potential G->I J Encapsulation Efficiency (HPLC/LC-MS) G->J K Morphology (TEM/SEM) G->K

Caption: Workflow for W/O/W double emulsion synthesis and characterization.

Troubleshooting_EE Start Problem: Low Encapsulation Efficiency Check_Stability Is the primary (W1/O) emulsion stable? Start->Check_Stability Check_Drug_Loss Is drug partitioning to W2 phase the main issue? Check_Stability->Check_Drug_Loss Yes Sol_Stability Increase lipophilic surfactant (e.g., Span 80) in oil phase. Check_Stability->Sol_Stability No Sol_Drug_Loss1 Increase polymer concentration to raise oil phase viscosity. Check_Drug_Loss->Sol_Drug_Loss1 Yes Re_evaluate Re-evaluate EE% Sol_Stability->Re_evaluate Sol_Drug_Loss2 Add osmotic agent (e.g., NaCl) to W1 phase. Sol_Drug_Loss1->Sol_Drug_Loss2 Sol_Drug_Loss2->Re_evaluate

Caption: Decision tree for troubleshooting low drug encapsulation efficiency.

Section 4: Experimental Protocols

Protocol: Formulation of this compound-PLGA Nanoparticles (Double Emulsion Solvent Evaporation)

Objective: To formulate this compound sodium-loaded PLGA nanoparticles using a W/O/W double emulsion solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound sodium

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized (DI) water or buffer (e.g., PBS)

Procedure:

  • Prepare Internal Aqueous Phase (W1): Dissolve a known amount of this compound sodium in a small volume of DI water or buffer (e.g., 10 mg in 200 µL).

  • Prepare Organic Phase (O): Dissolve a known amount of PLGA in DCM (e.g., 100 mg in 2 mL).

  • Form Primary Emulsion (W1/O): Add the W1 phase to the O phase. Emulsify using a high-speed homogenizer or probe sonicator on ice to form a stable water-in-oil emulsion.

  • Prepare External Aqueous Phase (W2): Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in DI water (e.g., 20 mL).

  • Form Double Emulsion (W1/O/W2): Add the primary emulsion dropwise into the W2 phase under continuous sonication or homogenization. This will disperse the W1/O droplets into the external water phase.

  • Solvent Evaporation: Transfer the resulting W1/O/W2 emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely, leading to the hardening of PLGA nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 xg for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in DI water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.

  • Storage/Lyophilization: Resuspend the final nanoparticle pellet in a small volume of DI water for immediate characterization or lyophilize with a cryoprotectant for long-term storage.

Protocol: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Objective: To quantify the amount of this compound sodium successfully encapsulated within the nanoparticles.

Procedure:

  • Separate Free Drug: After nanoparticle formulation and collection (Protocol 4.1, Step 7), carefully collect the supernatant. This contains the unencapsulated ("free") this compound.

  • Quantify Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV at 240 nm or LC-MS.[12][22] Prepare a standard curve of this compound in the same medium (e.g., PVA solution) to ensure accurate quantification.

  • Calculate Encapsulation Efficiency (EE%): Use the following formula:[3][23][24]

    • EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

  • Determine Nanoparticle Weight: After washing and drying (lyophilizing) the nanoparticle pellet, weigh the final product accurately.

  • Quantify Entrapped Drug: Take a known weight of the dried nanoparticles and dissolve them in a suitable solvent that dissolves both the polymer and the drug (e.g., a mixture of an organic solvent like DCM and an aqueous buffer). This will release the entrapped drug.

  • Measure Entrapped Drug: Quantify the amount of this compound in this solution using your analytical method.

  • Calculate Drug Loading (DL%): Use the following formula:[3][24]

    • DL% = (Mass of Entrapped Drug / Total Mass of Nanoparticles) x 100

Protocol: In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound sodium from the nanoparticles over time.

Procedure (Dialysis Method):

  • Prepare Nanoparticle Suspension: Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., Phosphate Buffered Saline, pH 7.4).

  • Prepare Dialysis Unit: Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows free drug to pass through but retains the nanoparticles.

  • Initiate Release Study: Place the sealed dialysis bag into a larger container with a known volume of release medium, maintained at 37°C with constant, gentle stirring. This setup should ensure "sink conditions," where the concentration of released drug in the outer medium remains low.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container.[8][25]

  • Maintain Volume: Immediately after each sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[8]

  • Quantify Released Drug: Analyze the concentration of this compound in each collected sample using a validated analytical method (e.g., HPLC).

  • Calculate Cumulative Release: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the nanoparticles. Plot the cumulative release (%) versus time to obtain the drug release profile.

References

Technical Support Center: Troubleshooting Cromolyn Tachyphylaxis in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with Cromolyn sodium in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound sodium and how does it work in vitro?

A1: this compound sodium is a mast cell stabilizer.[1][2] Its primary mechanism of action is to inhibit the release of inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cells upon stimulation.[3][4][5] In in vitro settings, this compound is used to prevent the degranulation of mast cells, a key event in allergic and inflammatory responses.[6] The mechanism is thought to involve the regulation of phosphorylation of a 78,000-dalton mast cell protein.[7] Additionally, some evidence suggests it may act as an agonist for the G protein-coupled receptor 35 (GPR35), which, when activated, inhibits the downstream signaling that leads to mast cell degranulation.[8]

Q2: What is tachyphylaxis and how does it manifest with this compound in in vitro experiments?

A2: Tachyphylaxis is a phenomenon characterized by a rapidly developing decrease in the response to a drug after repeated administration. In the context of in vitro experiments with this compound, this means that pre-incubation with the drug can lead to a reduced ability of this compound to inhibit mast cell degranulation upon subsequent stimulation. This effect has been observed in models such as passively sensitized rat lung fragments.[9]

Q3: What are the potential causes of this compound tachyphylaxis in my in vitro experiments?

A3: Several factors may contribute to the observation of tachyphylaxis with this compound in vitro:

  • Receptor Desensitization: Prolonged exposure to this compound may lead to the desensitization of its target receptors, such as GPR35, rendering the cells less responsive to its inhibitory effects.

  • High Drug Concentrations: Studies have shown that high concentrations of this compound can induce a biphasic or bell-shaped dose-response curve, where higher doses become less effective and can even enhance histamine release.[10] This high-dose tachyphylaxis may involve the stimulation of muscarinic cholinergic receptors on mast cells.[10]

  • Calcium-Independent Mechanism: Tachyphylaxis to this compound's inhibitory effect on histamine release has been shown to occur regardless of the presence of calcium during pre-incubation.[9]

  • Species-Specific Differences: The effectiveness of this compound as a mast cell stabilizer can vary significantly between species. It has been shown to be effective in inhibiting IgE-dependent mast cell activation in rats, but its efficacy in mice is questionable under many conditions.[11][12][13] Therefore, the choice of experimental model is crucial.

Q4: Are there any known ways to prevent or reverse this compound-induced tachyphylaxis in vitro?

A4: Yes, based on the proposed mechanisms, there are strategies that can be explored:

  • Dose Optimization: Avoid using excessively high concentrations of this compound. A careful dose-response study should be conducted to determine the optimal inhibitory concentration that does not induce tachyphylaxis.

  • Pharmacological Antagonism: In cases of high-dose tachyphylaxis, which may be mediated by cholinergic receptors, pre-treatment with a muscarinic antagonist like atropine (B194438) has been shown to prevent this effect.[10]

  • Washout Periods: Introducing a washout period where the cells are incubated in this compound-free media may help to restore the sensitivity of the cells to the drug. The duration of this washout period would need to be determined empirically.

Troubleshooting Guides

Problem 1: Decreased or no inhibition of mast cell degranulation with this compound pre-incubation.

Possible Cause: Development of tachyphylaxis due to prolonged exposure or high concentrations of this compound.

Troubleshooting Steps:

  • Verify Drug Concentration:

    • Review your experimental protocol and confirm that the concentration of this compound being used is within the reported effective range for your specific cell type or tissue model.

    • Conduct a dose-response curve to identify the optimal inhibitory concentration and to see if you are on the descending part of a bell-shaped curve.

  • Optimize Pre-incubation Time:

    • Shorten the pre-incubation time with this compound. The onset of this compound's inhibitory effect is rapid.[7] Extended pre-incubation may not be necessary and could contribute to desensitization.

    • Perform a time-course experiment to determine the minimum pre-incubation time required for maximal inhibition.

  • Investigate High-Dose Effects:

    • If using high concentrations of this compound, test for the involvement of cholinergic receptors by pre-treating the cells with a muscarinic antagonist, such as atropine, before adding this compound.[10] A restoration of the inhibitory effect would suggest a high-dose, cholinergic-mediated tachyphylaxis.

  • Implement a Washout Step:

    • After the initial incubation with this compound, include a washout step with fresh, drug-free media before stimulating the cells. This may help to resensitize the cellular response.

Problem 2: Inconsistent results or lack of this compound efficacy in a mouse mast cell model.

Possible Cause: Species-specific differences in this compound's activity.

Troubleshooting Steps:

  • Review the Literature:

    • Be aware that multiple studies have reported a lack of effectiveness of this compound in inhibiting IgE-mediated degranulation in mouse mast cells, in contrast to its effects in rat mast cells.[11][12][13]

  • Consider Alternative Models:

    • If your research question allows, consider using a rat-derived mast cell model (e.g., rat peritoneal mast cells, RBL-2H3 cells) where this compound's inhibitory effects are well-documented.[12][14]

  • Use Positive Controls:

    • When working with mouse models, it is crucial to include a positive control for mast cell stabilization with a compound known to be effective in mice to ensure the experimental system is working as expected.

Data Presentation

Table 1: In Vitro Efficacy of this compound Sodium on Mast Cell Degranulation

Cell/Tissue ModelStimulation AgentThis compound Sodium EffectReference
RBL-2H3 cellsCompound 48/8042.2 ± 16.6% reduction in degranulation[14]
RBL-2H3 cellsCalcium Ionophore39.4 ± 8.8% reduction in degranulation[14]
Rat Peritoneal Mast CellsIgE-dependentSignificant inhibition of β-hexosaminidase release[12]
Mouse Peritoneal Mast CellsIgE-dependentNo inhibition of β-hexosaminidase release[12]

Table 2: Comparative Agonist Potency at Human GPR35

CompoundAssay TypeAgonist Potency (EC50)Reference
This compound Sodiumβ-arrestin-2 Interaction (BRET)2.98 ± 1.27 µM[8]
This compound SodiumCalcium Flux~10 µM[8]

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (Adapted from IOVS, 59(9), 3471)

  • Cell Culture: Culture RBL-2H3 cells in appropriate media and conditions until they reach the desired confluency.

  • Seeding: Seed the RBL-2H3 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Sensitization (for IgE-mediated stimulation): If applicable, sensitize the cells with anti-DNP IgE overnight.

  • Pre-treatment:

    • Wash the cells with a suitable buffer (e.g., Tyrode's buffer).

    • Add varying concentrations of this compound sodium to the wells and pre-incubate for the desired period (e.g., 15-30 minutes).

  • Stimulation:

    • Add the stimulating agent (e.g., Compound 48/80, calcium ionophore, or DNP-HSA for IgE-sensitized cells) to the wells.

    • Incubate for the appropriate time to induce degranulation (e.g., 30-60 minutes).

  • Quantification of Degranulation:

    • Collect the supernatant from each well.

    • Measure the activity of a released mediator, such as β-hexosaminidase, in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Lyse the remaining cells in the wells with a detergent (e.g., Triton X-100) to measure the total cellular content of the mediator.

  • Data Analysis:

    • Calculate the percentage of mediator release for each condition: (Supernatant Absorbance / (Supernatant Absorbance + Cell Lysate Absorbance)) * 100.

    • Compare the percentage of release in this compound-treated wells to the control (stimulated but untreated) wells to determine the percentage of inhibition.

Mandatory Visualizations

G cluster_0 Standard this compound Signaling Pathway This compound This compound Sodium GPR35 GPR35 This compound->GPR35 activates AdenylylCyclase Adenylyl Cyclase GPR35->AdenylylCyclase inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP produces Ca_Influx Calcium Influx cAMP->Ca_Influx inhibits Degranulation Mast Cell Degranulation Ca_Influx->Degranulation triggers

Caption: Standard signaling pathway for this compound-mediated mast cell stabilization.

G cluster_1 Troubleshooting Workflow for this compound Tachyphylaxis Start Experiment Shows Reduced this compound Efficacy CheckConc Is this compound concentration in optimal range? Start->CheckConc CheckTime Is pre-incubation time minimized? CheckConc->CheckTime Yes OptimizeConc Perform dose-response curve to find optimal concentration CheckConc->OptimizeConc No CheckSpecies Are you using a mouse model? CheckTime->CheckSpecies Yes OptimizeTime Perform time-course to find minimum effective pre-incubation time CheckTime->OptimizeTime No ConsiderModel Acknowledge species differences. Use rat model or appropriate positive controls for mouse. CheckSpecies->ConsiderModel Yes TestAtropine If using high concentration, test with atropine pre-treatment CheckSpecies->TestAtropine No OptimizeConc->CheckTime OptimizeTime->CheckSpecies Resolved Tachyphylaxis Addressed ConsiderModel->Resolved TestAtropine->Resolved

Caption: A logical workflow for troubleshooting this compound tachyphylaxis in vitro.

References

Technical Support Center: Enhancing Cromolyn Permeability in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to address the low permeability of Cromolyn in experimental models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the permeability of this compound so low?

A1: this compound sodium is a highly hydrophilic and ionizable molecule with a relatively large molecular weight. These physicochemical properties hinder its passive diffusion across lipophilic biological membranes, such as the intestinal epithelium and the stratum corneum of the skin, leading to low oral bioavailability and poor skin penetration.

Q2: What are the most common in vitro models for studying this compound permeability?

A2: The most common in vitro models are the Caco-2 cell monolayer assay for intestinal permeability and Franz diffusion cells for skin permeation studies. Caco-2 cells, when grown as a monolayer, form tight junctions and differentiate to resemble the intestinal barrier, making them a standard for predicting oral drug absorption.[1][2][3][4] Franz diffusion cells are widely used to assess the permeation of topical and transdermal formulations through skin or synthetic membranes.[5][6][7][8]

Q3: What are the main strategies to enhance this compound permeability?

A3: Key strategies focus on transiently modifying the barrier properties of the epithelium or skin, or encapsulating this compound in carrier systems. These include:

  • Chemical Permeation Enhancers: Compounds like Salcaprozate Sodium (SNAC) can increase membrane fluidity and disrupt tight junctions, facilitating paracellular transport.

  • Physical Enhancers: Techniques like microneedle application create micropores in the skin, bypassing the stratum corneum.

  • Nanoformulations: Encapsulating this compound in nanoparticles such as cubosomes, ethosomes, or chitosan-based nanoparticles can improve its interaction with and transport across biological barriers.

Q4: Are there concerns about the toxicity of permeability enhancers?

A4: Yes, the concentration of permeability enhancers is a critical factor. High concentrations can lead to cytotoxicity, damaging the integrity of the cell monolayer in Caco-2 assays or causing irritation in skin models.[2][9][10] It is essential to perform cytotoxicity assays, such as the MTT or LDH assay, to determine the optimal, non-toxic concentration of the enhancer.[2][11]

Troubleshooting Guides

Issue 1: Low or No Detectable Permeation of this compound in Caco-2 Assay
  • Possible Cause: this compound's inherent low permeability.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Before and after the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the Caco-2 monolayer is intact. A significant drop in TEER may indicate toxicity from your formulation.

    • Incorporate a Permeability Enhancer: Co-administer this compound with a known, non-toxic concentration of a permeability enhancer like SNAC.

    • Use a Nanoformulation: Test this compound encapsulated in a nanoparticle delivery system.

    • Increase Incubation Time: While typical incubation is 2 hours, extending the time might allow for detectable amounts of this compound to permeate. However, be mindful of potential impacts on cell viability over longer periods.

    • Sensitive Analytical Method: Ensure your analytical method (e.g., HPLC-MS/MS) is sensitive enough to detect very low concentrations of this compound in the basolateral chamber.

Issue 2: High Variability in Permeability Data
  • Possible Cause: Inconsistent cell monolayer quality, variations in experimental technique, or issues with the formulation.

  • Troubleshooting Steps:

    • Standardize Caco-2 Cell Culture: Use cells within a consistent passage number range. Ensure consistent seeding density and allow for a full 21-day differentiation period to form a robust monolayer.

    • Consistent Dosing and Sampling: Use precise pipetting techniques for adding the dosing solution and collecting samples. Ensure the apical and basolateral volumes are consistent across all wells.

    • Control Temperature and Agitation: Maintain a constant temperature (37°C) and gentle, consistent agitation during the assay to minimize the impact of the unstirred water layer.

    • Formulation Homogeneity: If using a suspension or nanoformulation, ensure it is well-dispersed before application to the cells.

Issue 3: Low Compound Recovery in Permeability Assays
  • Possible Cause: Non-specific binding of this compound or formulation components to the plasticware of the assay plates.

  • Troubleshooting Steps:

    • Pre-treatment of Plates: Pre-incubate the wells with a solution of a non-interfering protein like bovine serum albumin (BSA) to block non-specific binding sites.

    • Use of Low-Binding Plates: If available, use commercially available low-protein-binding microplates.

    • Organic Solvent in Collection Plate: Pre-load the collection plate wells with an organic solvent (e.g., acetonitrile) to immediately solubilize the compound as it is sampled, preventing binding to the plastic.[12][13]

    • Mass Balance Study: Quantify the amount of this compound in the apical and basolateral chambers, as well as the amount retained within the cell monolayer at the end of the experiment, to account for the total amount of the drug.

Quantitative Data on this compound Permeability

The following tables summarize quantitative data from various studies on this compound permeability. The apparent permeability coefficient (Papp) is a common measure of the rate of drug transport across a cell monolayer.

Table 1: Apparent Permeability (Papp) of this compound Sodium in Caco-2 Cell Monolayers

Formulation/ConditionThis compound ConcentrationEnhancer/VehiclePapp (cm/s)Reference
This compound Sodium Solution10 mMNoneNot Detected(LeCluyse et al., 2005)
This compound Sodium Solution10 mM67 mM SNAC~1.5 x 10⁻⁷(LeCluyse et al., 2005)

Table 2: Permeation of this compound Sodium in Skin Models (Franz Diffusion Cells)

FormulationThis compound ConcentrationEnhancerCumulative Permeation (µg/cm²) after 24hReference
4% this compound Sodium Gel4% w/wNone (Control)Not explicitly stated, but lower than enhanced groups(Puri et al., 2022)
4% this compound Sodium Gel4% w/w2.5% SNAC23.29 ± 1.89(Puri et al., 2022)
4% this compound Sodium Gel4% w/w9% SNAC35.87 ± 2.23(Puri et al., 2022)
4% this compound Sodium Gel4% w/wMicroneedle pre-treatmentSignificantly higher than control(Puri et al., 2022)

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound Sodium

This protocol outlines the steps for assessing the intestinal permeability of this compound using the Caco-2 cell model.

1. Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound Sodium

  • Permeability enhancer (e.g., SNAC), if applicable

  • Lucifer Yellow (for monolayer integrity check)

  • Analytical equipment (e.g., HPLC-UV or LC-MS/MS)

2. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Sub-culture cells every 3-4 days, before they reach 90% confluency. Use cells between passages 20 and 40 for permeability assays.

  • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days, changing the medium in both apical and basolateral compartments every 2-3 days.

3. Permeability Assay Procedure:

  • On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

  • Measure the TEER of each monolayer to confirm integrity (typically >200 Ω·cm²).

  • Prepare the dosing solution of this compound Sodium in HBSS at the desired concentration (e.g., 10 mM). If using an enhancer, add it to this solution.

  • To assess apical to basolateral (A→B) transport, add the dosing solution to the apical chamber (e.g., 0.5 mL) and fresh HBSS to the basolateral chamber (e.g., 1.5 mL).

  • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • At the end of the incubation, collect samples from the basolateral chamber for analysis. Also, collect a sample from the apical chamber to determine the initial concentration.

  • To assess monolayer integrity post-assay, replace the solutions with a solution of Lucifer Yellow and measure its permeation.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of this compound in the basolateral samples using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of this compound appearance in the basolateral chamber (mol/s)

    • A is the surface area of the Transwell® membrane (cm²)

    • C₀ is the initial concentration of this compound in the apical chamber (mol/cm³)

Protocol 2: Franz Diffusion Cell Assay for this compound Skin Permeation

This protocol describes the use of Franz diffusion cells to evaluate the permeation of a topical this compound formulation through the skin.

1. Materials:

  • Franz diffusion cells

  • Dermatomed porcine or human skin

  • Phosphate Buffered Saline (PBS), pH 7.4, as the receptor solution

  • Topical formulation of this compound Sodium (e.g., a gel)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Analytical equipment (e.g., HPLC-UV)

2. Skin Preparation:

  • Thaw frozen dermatomed skin at room temperature.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Visually inspect the skin for any imperfections.

3. Franz Diffusion Cell Setup and Experiment:

  • Fill the receptor chamber of the Franz cell with degassed PBS, ensuring no air bubbles are trapped beneath the skin mounting area.

  • Place a small stir bar in the receptor chamber.

  • Mount the skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamp the chambers together securely.

  • Place the assembled cells in a heating block and connect to a magnetic stirrer, maintaining the receptor solution at 32°C.

  • Allow the skin to equilibrate for 30 minutes.

  • Apply a known amount (e.g., 100 mg) of the this compound formulation evenly onto the skin surface in the donor chamber.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

4. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for the removed sample volumes.

  • Plot the cumulative amount permeated versus time to determine the permeation profile.

Visualizations

Signaling Pathway: Regulation of Paracellular Transport

The paracellular pathway is crucial for the transport of hydrophilic molecules like this compound across epithelial barriers. This pathway is regulated by tight junctions, which are complex protein structures that control the space between adjacent cells. Permeability enhancers can modulate the signaling pathways that regulate these junctions.

Paracellular_Pathway cluster_membrane Epithelial Cell Membrane cluster_cytosol Cytosol TJ Tight Junction (Claudin, Occludin) ZO Zonula Occludens (ZO-1, ZO-2) TJ->ZO Permeability Increased Paracellular Permeability TJ->Permeability AJ Adherens Junction Actin Actin Cytoskeleton AJ->Actin ZO->Actin Links Contraction Actomyosin Contraction Actin->Contraction MLCK Myosin Light Chain Kinase (MLCK) Myosin Myosin II MLCK->Myosin Phosphorylates Myosin->Contraction Enhancer Permeability Enhancer (e.g., SNAC) Enhancer->TJ Modulates Enhancer->MLCK Activates Cromolyn_out This compound (Apical) Cromolyn_in This compound (Basolateral) Cromolyn_out->Cromolyn_in Contraction->TJ Pulls on Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C E Add dosing solution to apical side C->E If TEER is acceptable D Prepare this compound dosing solution D->E F Incubate for 2 hours at 37°C E->F G Collect samples from basolateral side F->G H Analyze this compound concentration (HPLC or LC-MS/MS) G->H I Calculate Papp value H->I Strategies_Logic cluster_strategies Enhancement Strategies Problem Low Permeability of this compound Goal Enhance Permeation Across Biological Barriers Problem->Goal Chem Chemical Enhancers (e.g., SNAC) Chem->Goal Phys Physical Enhancers (e.g., Microneedles) Phys->Goal Nano Nanoformulations (e.g., Cubosomes) Nano->Goal

References

Technical Support Center: Investigating the In Vivo Effects of Cromolyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Cromolyn sodium in in vivo studies. While traditionally known as a mast cell stabilizer, a growing body of evidence highlights its potential for non-specific and species-dependent effects. This resource aims to address common issues and provide troubleshooting strategies to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound an effective mast cell stabilizer in all animal models?

A1: No, there is significant species-specific variability in this compound's efficacy as a mast cell stabilizer. While it effectively inhibits IgE-dependent mast cell activation in rats and humans, studies have shown it to be largely ineffective in mice under similar experimental conditions.[1][2] Researchers using murine models should exercise caution when attributing observed effects solely to mast cell stabilization.

Q2: Can this compound elicit effects independent of mast cells?

A2: Yes, several studies have demonstrated that this compound can induce biological effects in the absence of mast cells. For instance, at a concentration of 100 mg/kg, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) production in genetically mast cell-deficient mice.[1][2] This indicates that this compound can interact with other cellular pathways and cell types.

Q3: What are some of the reported non-mast cell-mediated effects of this compound?

A3: Beyond its limited mast cell-stabilizing activity in certain species, this compound has been shown to have broader immunomodulatory actions.[3][4] These include:

  • Influencing the function of other immune cells, such as eosinophils and NK cells.[4][5]

  • Altering the secretion of various cytokines and chemokines.[6]

  • Potentially modulating signaling pathways like PI3K/Akt/mTOR, NF-κB, and GSK-3β.[6]

  • In some contexts, such as continuous administration in a bladder cancer model, it has even been associated with pro-tumorigenic effects.[5][7]

Q4: I am observing unexpected or inconsistent results in my in vivo this compound experiments. What could be the cause?

A4: Unexpected results can stem from several factors. Refer to our Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions. Key considerations include the animal model being used, the dose and timing of this compound administration, and the specific experimental conditions.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of expected mast cell stabilization effect in a mouse model. Species-specific differences in this compound's mechanism of action.[1][2]- Consider using a rat model where this compound is a more effective mast cell stabilizer.- Utilize mast cell-deficient mouse strains (e.g., KitW-sh/W-sh) as a negative control to determine if the observed effect is mast cell-dependent.[1][2]- Explore alternative mast cell stabilizers with proven efficacy in mice.
Observing an inflammatory response despite this compound administration. This compound may have pro-inflammatory or immunomodulatory effects independent of mast cell stabilization.[4][5]- Measure a broad panel of cytokines and chemokines to characterize the inflammatory response.- Include mast cell-deficient control groups to dissect the contribution of mast cells versus other cell types.[1][2]
Inconsistent results between different experimental protocols. The timing of this compound administration relative to the inflammatory stimulus can significantly impact its effect.[8]- Standardize the timing of this compound injection in your protocol. The literature suggests that administration after reperfusion, but not before ischemia, can be protective in some models.[8]- Perform a dose-response and time-course experiment to determine the optimal administration parameters for your specific model.
Unexpected pro-tumorigenic effects observed. Continuous or long-term this compound treatment may have unintended consequences on the tumor microenvironment.[5][7]- Carefully consider the duration of this compound treatment in cancer models.- Investigate the effects of this compound on immune cell infiltration and signaling pathways within the tumor.[7]

Experimental Protocols

In Vivo Administration of this compound Sodium in a Mouse Model of Allergic Peritonitis

This protocol is adapted from studies investigating the immunomodulatory effects of this compound.[3][9]

Materials:

  • This compound Sodium (Sigma-Aldrich)

  • Sterile, pyrogen-free saline

  • Ovalbumin (OVA)

  • Alum adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • 8-10 week old C57BL/6 mice

Procedure:

  • Sensitization:

    • On day 0 and day 7, inject mice intraperitoneally (i.p.) with 10 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

  • This compound Administration:

    • Prepare a fresh solution of this compound sodium in sterile saline at the desired concentration (e.g., 50 mg/kg).

    • From day 14 to day 21, administer the this compound solution or saline (vehicle control) daily via i.p. injection.

  • Challenge:

    • On day 21, one hour after the final this compound/saline injection, challenge the mice with an i.p. injection of 10 µg OVA in 200 µL saline.

  • Analysis:

    • Four hours after the challenge, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.

    • Collect the peritoneal fluid and centrifuge to pellet the cells.

    • Analyze the supernatant for cytokine and chemokine levels (e.g., by ELISA or multiplex assay).

    • Resuspend the cell pellet and perform cell counts and differential analysis (e.g., by flow cytometry) to quantify eosinophils, neutrophils, and other immune cells.

Passive Cutaneous Anaphylaxis (PCA) Assay in Rats to Validate this compound Activity

This protocol is based on findings demonstrating this compound's efficacy in rats.[1][2]

Materials:

  • Anti-DNP IgE antibody

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound Sodium

  • Evans blue dye

  • Wistar rats

Procedure:

  • Sensitization:

    • Inject rat skin intradermally (i.d.) with anti-DNP IgE at various dilutions. Inject a vehicle control in a separate skin site.

  • This compound Administration and Challenge:

    • 24 hours after sensitization, administer this compound sodium (e.g., 10 mg/kg) or vehicle control intravenously (i.v.).

    • Immediately following the this compound/vehicle injection, inject a solution of DNP-HSA (e.g., 1 mg/kg) containing Evans blue dye (e.g., 1%) i.v.

  • Analysis:

    • 30 minutes after the challenge, euthanize the rat and excise the skin at the injection sites.

    • Measure the diameter of the blueing reaction at each site as an indicator of plasma extravasation and mast cell degranulation.

    • Compare the size of the reaction in this compound-treated versus vehicle-treated animals.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts related to the use of this compound in in vivo research.

cluster_0 Troubleshooting Workflow for Unexpected In Vivo this compound Results Start Unexpected or Inconsistent Results with this compound CheckSpecies Is the experimental model a mouse? Start->CheckSpecies ConsiderRat Consider switching to a rat model or using a different mast cell stabilizer CheckSpecies->ConsiderRat Yes CheckTiming Is the timing of administration and dosage consistent? CheckSpecies->CheckTiming No UseControls Incorporate mast cell-deficient mouse strains as controls ConsiderRat->UseControls UseControls->CheckTiming OptimizeDose Perform dose-response and time-course optimization CheckTiming->OptimizeDose No AssessInflammation Are unexpected inflammatory responses observed? CheckTiming->AssessInflammation Yes OptimizeDose->AssessInflammation AnalyzeCytokines Measure a broad panel of cytokines and chemokines AssessInflammation->AnalyzeCytokines Yes End Refined Experimental Design AssessInflammation->End No AnalyzeCytokines->End

Caption: Troubleshooting logic for unexpected in vivo this compound results.

cluster_1 This compound's Potential Non-Specific Signaling Interactions This compound This compound Sodium UnknownTarget Unknown Cellular Target(s) This compound->UnknownTarget PI3K_Akt PI3K/Akt/mTOR Pathway UnknownTarget->PI3K_Akt modulates NFkB NF-κB Pathway UnknownTarget->NFkB modulates GSK3b GSK-3β Signaling UnknownTarget->GSK3b modulates ImmuneModulation Immunomodulation (e.g., cytokine secretion) PI3K_Akt->ImmuneModulation NFkB->ImmuneModulation CellularEffects Other Cellular Effects (e.g., pro-tumorigenic) NFkB->CellularEffects GSK3b->CellularEffects

Caption: Putative non-mast cell signaling pathways affected by this compound.

References

Optimizing nebulization parameters for Cromolyn in respiratory studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing nebulization parameters for Cromolyn sodium in respiratory studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure efficient and reproducible aerosol delivery.

Troubleshooting Guide

This guide addresses common issues encountered during the nebulization of this compound sodium solutions.

Q1: My nebulizer is not producing any mist.

Possible Causes & Solutions:

  • Improper Assembly: Ensure all parts of the nebulizer (medication cup, baffle, cap, and tubing) are correctly and securely connected according to the manufacturer's instructions.

  • No Power to Compressor: Check that the compressor is plugged into a functioning electrical outlet and is switched on. For battery-operated models, ensure the batteries are charged.

  • Blocked Nebulizer Nozzle: The nozzle where the compressed air exits can become clogged with medication residue.

    • Solution: Disassemble and wash the nebulizer cup components with warm, soapy water. Rinse thoroughly and allow to air dry completely. For stubborn clogs, consult the manufacturer's instructions for more intensive cleaning, which may involve soaking in a vinegar/water solution.

  • Kinked or Disconnected Tubing: Inspect the tubing for any kinks or blockages and ensure it is firmly connected to both the compressor and the nebulizer cup.

Q2: The nebulizer is producing a very weak or inconsistent mist.

Possible Causes & Solutions:

  • Clogged Air Filter: The compressor's air filter can become clogged with dust and debris over time, reducing the airflow to the nebulizer.

    • Solution: Check the air filter and clean or replace it according to the manufacturer's recommendations.

  • Incorrect Fill Volume: Overfilling or underfilling the nebulizer cup can affect its performance.

    • Solution: Ensure the this compound sodium solution is filled to the recommended volume as specified by the nebulizer manufacturer (typically 2-4 mL).

  • Thick Medication: While this compound sodium solution is not typically viscous, mixing it with other medications could potentially increase viscosity.

    • Solution: Ensure compatibility before mixing medications. This compound sodium solution (1%) has been shown to be physically and chemically compatible for up to 60-90 minutes with solutions of metaproterenol, albuterol, and atropine (B194438) sulfate.[1][2]

  • Damaged Nebulizer Kit: Cracks or damage to the nebulizer cup or baffle can impair aerosol generation.

    • Solution: Inspect the nebulizer kit for any signs of damage and replace it if necessary.

Q3: My this compound sodium solution appears cloudy or has particles in it.

Possible Causes & Solutions:

  • Precipitation: this compound sodium solution should be clear and colorless.[3][4] The presence of cloudiness or particles (precipitate) indicates a potential issue with the solution's stability.

    • Solution: Do not use the solution if it is cloudy, discolored, or contains precipitate.[3][5] Store the solution protected from light in its foil pouch until ready for use.[5]

  • Incompatibility: Mixing this compound sodium with incompatible drugs can cause precipitation.

    • Solution: The stability and safety of mixing this compound sodium with other drugs in a nebulizer have not been fully established for all combinations.[3][5] Always consult compatibility charts or conduct stability studies before co-nebulizing.

Q4: The nebulization treatment is taking much longer than usual.

Possible Causes & Solutions:

  • Reduced Airflow: This is often due to a clogged air filter or a failing compressor.

    • Solution: Replace the air filter. If the problem persists, the compressor may need servicing or replacement.

  • Incorrect Nebulizer Type: Hand-operated nebulizers are not suitable for this compound sodium administration.[5][6]

    • Solution: Use a power-driven nebulizer with an adequate airflow rate, typically 6 to 8 liters per minute.[7]


Frequently Asked Questions (FAQs)

Q1: Which type of nebulizer is most effective for this compound sodium delivery?

Vibrating mesh nebulizers, such as the PARI eFlow®, have demonstrated significantly higher bioavailability compared to conventional jet nebulizers like the PARI LC Plus®.[8][9][10] In one study, systemic exposure (AUC) to this compound sodium was approximately 8-fold higher with the eFlow® nebulizer.[8][9][10][11][12] This is attributed to the mesh nebulizer's ability to produce a higher fraction of droplets in the optimal size range for deep lung deposition with greater efficiency.

Q2: What is the optimal particle size for nebulized this compound sodium?

The ideal aerodynamic particle size for peripheral lung deposition is generally considered to be between 1 and 5 micrometers (µm).[13] Studies have shown that both jet and mesh nebulizers can produce a significant percentage of this compound particles within this range. For example, one study found that a jet nebulizer (NE-C28) produced 49.0% of particles between 2-6 µm, while a mesh nebulizer (NE-U22) produced 40.4% in the same range.[14]

Q3: Can I mix this compound sodium with other respiratory medications in the same nebulizer?

This compound sodium (1% solution) has been shown to be physically and chemically stable for up to 90 minutes when mixed with certain bronchodilator solutions, including those containing albuterol or metaproterenol.[1][2] However, the compatibility with all potential medications has not been established.[3][5] It is crucial to confirm compatibility before mixing to avoid drug degradation or precipitation, which could affect aerosol output and therapeutic efficacy.

Q4: What is the recommended airflow rate for nebulizing this compound sodium with a jet nebulizer?

A power-driven nebulizer with an airflow rate of 6 to 8 liters per minute is recommended for the administration of this compound sodium inhalation solution.[7]

Q5: How does the concentration of the this compound solution affect nebulization?

Increasing the concentration of the this compound sodium solution can lead to an increase in the particle size of the generated aerosol.[13] A study using a high-concentration formulation (4%) with a mesh nebulizer showed significantly improved bioavailability compared to a standard 1% solution nebulized with a jet nebulizer.[8]


Data Presentation: Nebulizer Performance Comparison

Table 1: In Vitro Performance of Different Nebulizers with this compound Sodium

ParameterJet Nebulizer (NE-C28)Mesh Nebulizer (NE-U22)
Drug This compound Sodium SolutionThis compound Sodium Solution
Particle Size Fraction (2-6 µm) 49.0%40.4%
Reference [14][14]

Table 2: Pharmacokinetic Comparison of Nebulized this compound Sodium (40 mg dose)

ParameterMesh Nebulizer (eFlow®)Jet Nebulizer (PARI LC Plus®)
Drug Formulation 4% this compound Sodium (PA101)1% this compound Sodium (Intal™)
Cmax (ng/mL) 15617.8
AUC (h·ng/mL) 33840.6
Relative Bioavailability ~25%~10%
Reference [8][11][12][8][11][12]

Cmax: Maximum Plasma Concentration; AUC: Area Under the Curve (a measure of total drug exposure)


Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution by Cascade Impaction

This protocol outlines the methodology for determining the aerodynamic particle size distribution (APSD) of nebulized this compound sodium using an Andersen Cascade Impactor (ACI).

1. Materials and Equipment:

  • Andersen Cascade Impactor (8-stage)

  • Induction port (e.g., USP/Ph.Eur. induction port)

  • Vacuum pump with a calibrated flow meter

  • This compound sodium inhalation solution (e.g., 20 mg/2 mL)

  • Nebulizer (e.g., PARI LC Plus®) and compressor

  • Collection plates or filters for each impactor stage

  • Solvent for drug recovery (e.g., HPLC-grade water)

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

2. Impactor Preparation:

  • Coat each collection plate with a suitable substance (e.g., silicone) to prevent particle bounce.

  • Assemble the ACI stages in the correct order, from stage 0 to the final filter.

  • Connect the induction port to the top of the impactor.

3. Nebulization and Sample Collection:

  • Pipette the precise volume of this compound sodium solution into the nebulizer cup.

  • Connect the nebulizer mouthpiece to the induction port, ensuring a tight seal.

  • Connect the vacuum pump to the outlet of the ACI and set the airflow to the desired rate (e.g., 28.3 L/min).

  • Simultaneously start the vacuum pump and the nebulizer compressor.

  • Run the nebulizer for a defined period or until nebulization ceases.

4. Drug Recovery and Analysis:

  • Carefully disassemble the ACI.

  • Rinse each stage, the induction port, and the final filter with a known volume of solvent to recover the deposited drug.

  • Quantify the amount of this compound sodium in each sample using the validated analytical method.

5. Data Analysis:

  • Calculate the mass of drug deposited on each stage.

  • Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles using appropriate software or calculations based on the known cut-off diameters of each impactor stage at the tested flow rate.

Protocol 2: Droplet Size Distribution by Laser Diffraction

This protocol describes the measurement of the volume-based droplet size distribution of nebulized this compound sodium using a laser diffraction instrument.

1. Materials and Equipment:

  • Laser diffraction particle size analyzer (e.g., Malvern Spraytec or equivalent) with appropriate lenses.

  • This compound sodium inhalation solution.

  • Nebulizer and compressor.

  • Exhaust system to remove the aerosol from the measurement zone.

2. Instrument Setup:

  • Align the laser and detector systems according to the manufacturer's instructions.

  • Perform a background measurement with clean air to zero the detectors.

  • Set the data acquisition parameters (e.g., measurement duration, trigger conditions).

3. Measurement Procedure:

  • Fill the nebulizer with the this compound sodium solution.

  • Position the nebulizer outlet at a fixed, optimized distance from the laser beam, ensuring the aerosol plume passes directly through the measurement zone.

  • Activate the nebulizer and simultaneously begin data acquisition.

  • The instrument measures the angular pattern of scattered light, which is then used to calculate the droplet size distribution.

4. Data Analysis:

  • The instrument's software will calculate the volume-based droplet size distribution based on the Mie theory of light scattering.[15]

  • Key parameters to report include the volume median diameter (Dv50), and the distribution width, often reported as the span ((Dv90 - Dv10) / Dv50).


Visualizations

Troubleshooting_Workflow start Nebulizer Issue Encountered no_mist No Mist Production start->no_mist weak_mist Weak/Inconsistent Mist start->weak_mist long_time Treatment Too Long start->long_time solution_issue Solution Cloudy/Precipitate start->solution_issue no_mist->weak_mist No check_power Check Power & Assembly no_mist->check_power Yes weak_mist->long_time No check_filter Check Air Filter weak_mist->check_filter Yes long_time->solution_issue No check_airflow Check Airflow (Filter/Compressor) long_time->check_airflow Yes discard_solution Discard Unsafe Solution solution_issue->discard_solution Yes clean_nozzle Clean Nebulizer Nozzle check_power->clean_nozzle OK contact_support Contact Manufacturer/Support check_power->contact_support Issue persists check_tubing Inspect Tubing clean_nozzle->check_tubing OK clean_nozzle->contact_support Issue persists resolved Issue Resolved check_tubing->resolved OK check_tubing->contact_support Issue persists check_volume Check Fill Volume check_filter->check_volume OK check_filter->contact_support Issue persists check_damage Inspect Nebulizer Kit check_volume->check_damage OK check_volume->contact_support Issue persists check_damage->resolved OK check_damage->contact_support Issue persists check_neb_type Ensure Power-Driven Nebulizer check_airflow->check_neb_type OK check_airflow->contact_support Issue persists check_neb_type->resolved OK check_neb_type->contact_support Issue persists check_storage Verify Proper Storage (Protect from Light) discard_solution->check_storage check_storage->resolved

Caption: Troubleshooting workflow for common nebulizer issues.

APSD_Workflow cluster_prep Preparation cluster_collection Sample Collection cluster_analysis Analysis prep_impactor Prepare & Assemble Cascade Impactor run_exp Connect Nebulizer to Impactor & Run Experiment prep_impactor->run_exp prep_neb Fill Nebulizer with This compound Solution prep_neb->run_exp recover_drug Recover Drug from Each Impactor Stage run_exp->recover_drug quantify_drug Quantify this compound (e.g., HPLC) recover_drug->quantify_drug calc_apsd Calculate MMAD & GSD quantify_drug->calc_apsd result Aerodynamic Particle Size Distribution calc_apsd->result

Caption: Experimental workflow for cascade impaction analysis.

References

Technical Support Center: Mitigating the Variable Effects of Cromolyn on Diverse Mast Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variable effects of Cromolyn sodium on different mast cell populations. Our goal is to help you achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or no inhibition of mast cell degranulation with this compound sodium in my experiments?

A1: The variability in this compound's effectiveness is a well-documented phenomenon primarily attributed to mast cell heterogeneity. Key factors to consider include:

  • Species-Specific Differences: this compound is a potent stabilizer of rat and human mast cells but is largely ineffective in mouse mast cells.[1][2] If you are using murine models, consider alternative stabilizers or be aware that this compound may not produce the expected mast cell-stabilizing effects.[1]

  • Mast Cell Subtype: Mast cells are broadly categorized into mucosal mast cells (MMCs) and connective tissue mast cells (CTMCs), which exhibit different sensitivities to this compound.[3][4] For instance, some studies have shown that nasal MMCs are less sensitive to this compound than CTMCs.[3] The tissue from which your mast cells are derived or the protocol used for their differentiation can significantly impact their responsiveness.

  • Activation Stimulus: The method used to activate mast cells (e.g., IgE-mediated activation vs. chemical activators like compound 48/80) can influence this compound's inhibitory capacity.

  • Experimental Conditions: Factors such as the concentration of this compound, pre-incubation time, and the specific mediator being measured (e.g., histamine (B1213489) vs. cytokines) can all affect the outcome.[5][6]

Q2: What is the proposed mechanism of action for this compound sodium, and how might this explain its variable effects?

A2: this compound sodium is classified as a mast cell stabilizer.[7] Its primary mechanism is thought to involve the inhibition of mast cell degranulation, thereby preventing the release of inflammatory mediators like histamine and leukotrienes.[7][8] It is believed to act by preventing the influx of calcium ions into the mast cell, a crucial step for the fusion of granular membranes with the cell membrane.[8][9]

The variability in its effects likely stems from differences in the expression of its molecular target or downstream signaling components across different mast cell populations. While the precise molecular target is not fully elucidated, this heterogeneity in cellular machinery could explain why some mast cell subtypes are responsive while others are not.[10] Additionally, some research suggests this compound may have broader immunomodulatory effects beyond just stabilizing mast cells, such as increasing the release of anti-inflammatory mediators from certain human mast cell populations.[2][11]

Q3: Are there known differences in this compound's effectiveness on histamine release versus cytokine production?

A3: Yes, some studies indicate that this compound can be more effective at inhibiting the release of pre-formed mediators stored in granules, such as histamine, than at blocking the synthesis and release of de novo synthesized cytokines like IL-8 and TNF.[5][6] This discrepancy may be due to different signaling pathways regulating these two processes. Therefore, it is crucial to measure a range of mediators to fully characterize this compound's effect in your specific experimental system.

Q4: How long should I pre-incubate my mast cells with this compound sodium before stimulation?

A4: A standard pre-incubation time is 30 minutes at 37°C.[12] However, the optimal time can vary depending on the mast cell type and experimental conditions. It is advisable to perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal pre-incubation period for your specific mast cell population and activation stimulus.

Q5: What is the recommended concentration range for this compound sodium in in vitro experiments?

A5: The effective concentration of this compound can vary significantly. For in vitro studies with rat peritoneal mast cells, concentrations in the range of 10-100 µM have been shown to inhibit IgE-dependent degranulation.[1] For some human mast cell lines, concentrations up to 100 µM have been used.[5] It is recommended to perform a dose-response curve (e.g., 1 µM to 1000 µM) to identify the optimal concentration for your specific cell type and experimental setup. Be aware that very high concentrations may have off-target effects.

Troubleshooting Guides

Issue 1: No or Low Inhibition of Mast Cell Degranulation
Possible Cause Troubleshooting Step
Incorrect Species: Confirm that you are not using mouse mast cells, as they are largely unresponsive to this compound.[1][2] For murine studies, consider alternative mast cell stabilizers.
Insensitive Mast Cell Subtype: If possible, characterize your mast cell population (e.g., mucosal vs. connective tissue). If using a cell line, verify its responsiveness to this compound from published literature. Consider using a positive control mast cell type known to be sensitive to this compound, such as rat peritoneal mast cells.
Suboptimal this compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 1 mM) to determine the IC50 for your specific mast cell type.
Inadequate Pre-incubation Time: Optimize the pre-incubation time with this compound before adding the stimulus. Test a range of times, for example, 15, 30, and 60 minutes.
Degraded this compound Sodium: This compound sodium is generally stable, but it is good practice to prepare fresh solutions.[13] Ensure proper storage of stock solutions (aliquoted and frozen at -20°C or -80°C).
Inappropriate Activation Signal: The strength and type of stimulus can overcome the inhibitory effect of this compound. If using a very strong stimulus, consider titrating it to a lower concentration that still gives a robust degranulation signal.
Issue 2: High Variability Between Experimental Repeats
Possible Cause Troubleshooting Step
Inconsistent Cell Numbers: Ensure accurate and consistent cell counting for each experiment. Seed the same number of cells per well for every condition.
Variability in Primary Cells: If using primary mast cells from different donors or animals, be aware that there can be significant donor-to-donor variability.[14] Pool cells from multiple donors if possible, or analyze data on a per-donor basis.
Inconsistent Reagent Preparation: Prepare fresh dilutions of this compound, activating agents, and other reagents for each experiment from validated stock solutions.
Edge Effects in Multi-well Plates: To minimize evaporation and temperature fluctuations, avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile buffer or media.
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound Sodium for Mast Cell Stabilization

Mast Cell TypeSpeciesMediator(s) InhibitedEffective Concentration (in vitro)Reference(s)
Peritoneal Mast CellsRatβ-hexosaminidase, Prostaglandin D210 - 100 µM[1]
Nasal Mucosal Mast CellsHumanHistamineFaintly sensitive[3]
Nasal & Pharyngeal Connective Tissue Mast CellsHumanHistamineMarkedly sensitive[3]
Cord Blood-Derived Mast Cells (CBMCs)HumanIL-10 release (increased)Not specified[2][11]
LAD2 Mast Cell LineHumanIL-8, TNFLess effective than Quercetin at 100 µM[5]
Bone Marrow-Derived Mast Cells (BMMCs)MouseNot affectedNot effective[2][11]

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is a generalized method for assessing mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cells (e.g., RBL-2H3, LAD2, primary cells)

  • Complete cell culture medium

  • Tyrode's buffer (or similar physiological buffer)

  • This compound sodium stock solution

  • Mast cell activating agent (e.g., IgE + antigen, compound 48/80)

  • Triton X-100 (for cell lysis)

  • p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well flat-bottom plates

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight. For suspension cells, they can be used directly.

  • Sensitization (for IgE-mediated activation): If using IgE-mediated activation, incubate the cells with an appropriate concentration of IgE overnight.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove any residual serum or unbound IgE.

  • Pre-incubation with this compound: Add varying concentrations of this compound sodium (diluted in Tyrode's buffer) to the appropriate wells. Include a vehicle control (buffer only). Incubate for 30 minutes at 37°C.

  • Stimulation: Add the mast cell activating agent to the wells.

    • Spontaneous Release Control: Add buffer only.

    • Maximum Release Control: Add Triton X-100 (e.g., 0.1-1%) to lyse the cells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

  • Enzyme Reaction: Add the PNAG substrate solution to each well containing the supernatant. Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Visualizations

Mast_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Cross-linking FcεRI FcεRI IgE->FcεRI Signaling_Cascade Signaling Cascade (Lyn, Syk, etc.) FcεRI->Signaling_Cascade This compound This compound Ca_Channel Ca2+ Channel This compound->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Signaling_Cascade->Ca_Channel Opens Granule_Fusion Granule Fusion & Degranulation Ca_Influx->Granule_Fusion Mediator_Release Histamine, etc. Granule_Fusion->Mediator_Release

Caption: IgE-mediated mast cell activation pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Culture/Isolate Mast Cells B 2. Seed Cells in 96-well Plate A->B C 3. (Optional) Sensitize with IgE B->C D 4. Wash Cells C->D E 5. Pre-incubate with This compound or Vehicle D->E F 6. Add Stimulus (e.g., Antigen) E->F G 7. Incubate & Collect Supernatant F->G H 8. Perform Mediator Release Assay (e.g., β-Hexosaminidase) G->H I 9. Read Plate & Analyze Data H->I

Caption: General experimental workflow for assessing this compound's effect on mast cell degranulation.

Troubleshooting_Logic Start No/Low Inhibition Observed Q_Species Are you using mouse mast cells? Start->Q_Species A_Species_Yes Mouse cells are resistant. Consider alternative models. Q_Species->A_Species_Yes Yes Q_Concentration Have you performed a dose-response curve? Q_Species->Q_Concentration No A_Concentration_No Optimize this compound concentration. Q_Concentration->A_Concentration_No No Q_Preincubation Is pre-incubation time optimized? Q_Concentration->Q_Preincubation Yes A_Preincubation_No Optimize pre-incubation duration. Q_Preincubation->A_Preincubation_No No End Consult further literature for your specific mast cell subtype. Q_Preincubation->End Yes

Caption: Troubleshooting flowchart for unexpected results with this compound.

References

Validation & Comparative

A Comparative Guide: Cromolyn Sodium vs. Nedocromil Sodium in Mast Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent mast cell stabilizing agents, cromolyn sodium and nedocromil (B1678009) sodium. By examining their performance based on experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their study design and drug development endeavors.

Mechanism of Action: Stabilizing the Mast Cell

Both this compound sodium and nedocromil sodium exert their primary effect by stabilizing mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that drive allergic responses.[1] Their core mechanism is believed to involve the blockade of IgE-regulated calcium channels, a critical step for the fusion of granular membranes with the cell membrane during degranulation.[1] Without the influx of intracellular calcium, the release of histamine-containing vesicles is inhibited.[1]

Nedocromil sodium, a second-generation this compound-like drug, shares this primary mechanism but is also suggested to inhibit chloride ion flux in mast cells.[2][3] This additional action may contribute to its broader and sometimes more potent effects. Some studies also suggest that both this compound and nedocromil may act as agonists for the G-protein-coupled receptor 35 (GPR35), which is expressed in human mast cells and may play a role in mast cell biology.[4]

Quantitative Data Comparison: A Head-to-Head Analysis

The following tables summarize the comparative efficacy of this compound sodium and nedocromil sodium in inhibiting mast cell degranulation and associated inflammatory responses.

Table 1: Inhibition of Histamine Release from Mast Cells

CompoundCell TypeStimulusIC50 / InhibitionReference
This compound Sodium Rat Peritoneal Mast CellsAntigen~25 µM[5]
Human Lung Mast Cells (Bronchoalveolar Lavage)Anti-IgEDose-dependent inhibition[6]
Human Lung Mast Cells (Dispersed Parenchyma)Anti-IgELess effective than on lavage cells[6]
Human Tonsillar Mast CellsAnti-IgESignificant inhibition at 1000 µM[7]
Human Adenoidal Mast CellsAnti-IgELess effective than nedocromil[7]
Human Intestinal Mast CellsAnti-IgEMore effective and less variable than nedocromil[7]
Human Skin Mast CellsAnti-IgEUnresponsive[7]
Nedocromil Sodium Rat Peritoneal Mast CellsAntigen~10 µM[5]
Human Lung Mast Cells (Bronchoalveolar Lavage)Anti-IgEAn order of magnitude more effective than this compound[6]
Human Lung Mast Cells (Dispersed Parenchyma)Anti-IgEAn order of magnitude more effective than this compound[6]
Human Tonsillar Mast CellsAnti-IgEMore effective than this compound at 1000 µM[7]
Human Adenoidal Mast CellsAnti-IgEMore effective than this compound[7]
Human Intestinal Mast CellsAnti-IgEWeaker and more variable than this compound[7]
Human Skin Mast CellsAnti-IgEUnresponsive[7]

Table 2: Comparative Efficacy in Allergic Models

ModelCompoundDosageOutcomeReference
AMP-induced Bronchoconstriction in Asthmatic Subjects This compound SodiumInhaledSignificantly inhibited bronchoconstrictor response[8]
Nedocromil SodiumInhaled3.9 to 8.0 times more potent than this compound sodium[8]
Ragweed Seasonal Allergic Rhinitis This compound Sodium4% Nasal SprayMore effective than placebo (not always significant)[9]
Nedocromil Sodium1% Nasal SprayMore effective than placebo (p < 0.05); trend towards being more effective than this compound[9]
Experimental Allergic Conjunctivitis (Guinea Pig) This compound Sodium2% TopicalSignificantly decreased vascular permeability and cellular infiltrate[10]
Nedocromil Sodium2% TopicalAs effective as 2% this compound sodium[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This in vitro assay is a standard method for evaluating the mast cell stabilizing activity of compounds.[5]

  • Mast Cell Isolation: Isolate peritoneal mast cells from male Wistar rats via peritoneal lavage using a buffered salt solution. Purify the cells through density gradient centrifugation.[5]

  • Sensitization: Passively sensitize the isolated mast cells by incubating them with an optimal concentration of anti-dinitrophenyl (DNP) IgE antibody for 2 hours at 37°C.[5]

  • Compound Incubation: Pre-incubate the sensitized mast cells with varying concentrations of this compound sodium, nedocromil sodium, or a vehicle control for 15 minutes at 37°C.[5]

  • Antigen Challenge: Induce mast cell degranulation by challenging the cells with an optimal concentration of DNP-human serum albumin (HSA) antigen for 30 minutes at 37°C.[5]

  • Histamine Quantification: Stop the reaction by centrifugation at 4°C. Measure the amount of histamine released into the supernatant using a sensitive and specific method, such as the o-phthalaldehyde (B127526) (OPT) spectrofluorometric assay.[5]

  • Data Analysis: Calculate the percentage inhibition of histamine release for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.[5]

IgE-Mediated Degranulation of Human Lung Mast Cells

This protocol is optimized for studying the effects of compounds on a highly relevant cell type for respiratory allergic diseases.[11][12]

  • Cell Culture and Sensitization: Culture MACS-enriched human lung mast cells in StemPro™-34 SFM media with 100 ng/mL SCF. One day prior to the experiment, add 1 µg/mL of human IgE to the media and incubate overnight to sensitize the cells.[12]

  • Cell Preparation: Collect the sensitized cells, centrifuge at 400 x g for 5 minutes, and resuspend in pre-heated serum-free media to a concentration of 1 x 10^5 cells/mL.[12]

  • Compound Incubation: Add 50 µL of the cell suspension to each well of a 96-well plate. Pre-incubate the cells with various concentrations of the test compounds (this compound sodium or nedocromil sodium) for a specified time (e.g., 10-30 minutes) at 37°C.[11][13]

  • Degranulation Induction: Add 50 µL of pre-heated 4 µg/mL anti-IgE to the wells to achieve a final concentration of 2 µg/mL, inducing degranulation. Incubate for 10 minutes at 37°C.[12]

  • Sample Collection and Analysis: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for analysis of released mediators (e.g., histamine, β-hexosaminidase).[11] The cell pellet can be used for flow cytometric analysis of degranulation markers like CD63.[12]

  • Quantification of Released Mediators:

    • Histamine: Quantify using ELISA or a fluorometric assay.[14]

    • β-Hexosaminidase: Measure enzyme activity in the supernatant. Compare the amount of β-hexosaminidase released in the presence and absence of the inhibitor to determine its stabilizing activity.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in mast cell degranulation and the general workflow for in vitro stabilization assays.

Mast_Cell_Degranulation_Pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling cluster_degranulation Degranulation cluster_inhibition Inhibition by Stabilizers Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI binds Crosslinking Receptor Cross-linking FceRI->Crosslinking Syk Syk Activation Crosslinking->Syk PLCG PLCγ Activation Syk->PLCG IP3 IP3 Generation PLCG->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_Influx Ca²⁺ Influx (extracellular) Ca_ER->Ca_Influx Fusion Granule Fusion Ca_Influx->Fusion Release Mediator Release (Histamine, etc.) Fusion->Release Cromolyn_Nedocromil This compound Sodium & Nedocromil Sodium Cromolyn_Nedocromil->Ca_Influx inhibit

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory point of this compound and nedocromil.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis Isolation Mast Cell Isolation (e.g., Rat Peritoneal Lavage) Sensitization Sensitization with IgE Isolation->Sensitization Incubation Pre-incubation with This compound/Nedocromil Sensitization->Incubation Challenge Antigen Challenge to Induce Degranulation Incubation->Challenge Supernatant Collect Supernatant Challenge->Supernatant Quantification Quantify Released Mediators (e.g., Histamine) Supernatant->Quantification Data_Analysis Calculate % Inhibition & IC50 Quantification->Data_Analysis

Caption: General experimental workflow for in vitro mast cell stabilization assays.

References

A Critical Re-evaluation of Cromolyn's "Mast Cell Stabilizer" Role in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Cromolyn sodium has been a cornerstone tool for implicating mast cells in various biological processes in vivo. However, a growing body of evidence, particularly from studies utilizing mast cell-deficient mouse models, challenges its efficacy and selectivity in mice, urging a re-evaluation of its use and the interpretation of historical data. This guide provides a comparative analysis of this compound's effects in mast cell-proficient and -deficient mice, discusses alternative stabilizers, and presents detailed experimental protocols for researchers in immunology and drug development.

This compound in Mice: A Tale of Diminished Returns and Off-Target Effects

While this compound is a well-established mast cell stabilizer in rats and humans, its translation to murine models is fraught with inconsistencies. Seminal studies have demonstrated that, unlike in rats, this compound largely fails to inhibit IgE-mediated mast cell degranulation and the subsequent release of inflammatory mediators in mice.

This discrepancy is highlighted in studies using mast cell-deficient mouse strains, such as the c-Kit mutant KitW-sh/W-sh mice. These mice provide a crucial baseline to distinguish mast cell-dependent from mast cell-independent drug effects. Experiments in these models have revealed that some of this compound's observed effects in wild-type mice are, in fact, independent of mast cells.

Comparative Efficacy of this compound in Wild-Type vs. Mast Cell-Deficient Mice

The following table summarizes key findings from studies comparing the effects of this compound in wild-type (WT) and mast cell-deficient (KitW-sh/W-sh) mice, primarily in models of passive systemic anaphylaxis (PSA) and lipopolysaccharide (LPS)-induced inflammation.

Parameter AssessedMouse ModelTreatmentOutcome in Wild-Type MiceOutcome in Mast Cell-Deficient (KitW-sh/W-sh) MiceImplication
Plasma Histamine (B1213489) IgE-mediated PSAThis compound (10 or 100 mg/kg)No significant inhibition of histamine increase.[1]No increase in plasma histamine upon antigen challenge, confirming its mast cell origin.[1]This compound is ineffective at inhibiting IgE-mediated histamine release from mouse mast cells in vivo.
Plasma mMCP-1 IgE-mediated PSAThis compound (100 mg/kg)Significant inhibition of mMCP-1 increase.[1]Not applicable (mMCP-1 is mast cell-specific).This compound can inhibit the release of some, but not all, mast cell mediators in mice at high doses.
Body Temperature IgE-mediated PSAThis compound (100 mg/kg)No effect on the reduction in body temperature.Not applicable.The physiological response of hypothermia in this model is not prevented by this compound.
Plasma TNF-α LPS-induced InflammationThis compound (100 mg/kg)Significant inhibition of TNF-α increase.Significant inhibition of TNF-α increase.[1]This compound exhibits mast cell-independent anti-inflammatory effects in mice.
Species-Specific Differences: Rat vs. Mouse

The stark contrast in this compound's efficacy between rats and mice is a critical consideration for researchers.

SpeciesIgE-mediated Mast Cell ActivationEfficacy of this compound
Rat In vivo and in vitroEffective at inhibiting degranulation and mediator release (e.g., histamine).
Mouse In vivo and in vitroLargely ineffective at inhibiting IgE-mediated degranulation and histamine release.

Alternatives to this compound for Mast Cell Stabilization in Mice

Given the limitations of this compound in murine studies, researchers should consider alternative mast cell stabilizers. Ketotifen (B1218977) and Nedocromil are two such alternatives, although their characterization in mast cell-deficient mouse models is less extensive than that of this compound.

StabilizerMechanism of Action (putative)Efficacy in Murine ModelsStudies in Mast Cell-Deficient Mice
Ketotifen H1-antihistamine and mast cell stabilizer.Has shown efficacy in reducing inflammatory pain in a mast cell-dependent manner.[2][3]Analgesic effects were absent in KitW-sh/W-sh mice, confirming a mast cell-dependent mechanism in the models studied.[2][3]
Nedocromil Thought to inhibit mast cell degranulation.Has been shown to be effective in a murine model of allergic conjunctivitis, reducing mast cell degranulation.Limited data available in mast cell-deficient mouse models.
Quercetin Flavonoid with anti-inflammatory and mast cell-stabilizing properties.Some studies suggest it may be more effective than this compound in inhibiting mast cell activation, particularly for skin and respiratory symptoms.[4]Limited data available in mast cell-deficient mouse models.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments cited in this guide.

Passive Systemic Anaphylaxis (PSA) in Mice

Objective: To assess the in vivo effect of a compound on IgE-mediated mast cell degranulation.

Materials:

  • Wild-type and KitW-sh/W-sh mice (C57BL/6 background recommended)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound sodium or other test compound

  • Sterile saline

  • Equipment for intravenous injections

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • Rectal thermometer

  • ELISA kits for mouse mast cell protease-1 (mMCP-1) and histamine

Procedure:

  • Sensitization: Sensitize mice by intravenous injection of anti-DNP IgE (e.g., 100 µg/kg) dissolved in sterile saline.

  • Waiting Period: Allow 24 hours for the IgE to bind to FcεRI on mast cells.

  • Treatment: Administer the test compound (e.g., this compound at 100 mg/kg) or vehicle (saline) intravenously or intraperitoneally at a specified time before antigen challenge (e.g., simultaneously with or 30 minutes before).

  • Antigen Challenge: Induce anaphylaxis by intravenous injection of DNP-HSA (e.g., 10 mg/kg).

  • Monitoring: Measure core body temperature via a rectal thermometer at baseline and at regular intervals (e.g., every 10 minutes) for at least 60 minutes post-challenge.

  • Blood Collection: At a designated time point (e.g., 5 minutes post-challenge for histamine, 30 minutes for mMCP-1), collect blood via cardiac puncture into anticoagulant-containing tubes.

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Mediator Quantification: Measure plasma levels of histamine and mMCP-1 using commercially available ELISA kits according to the manufacturer's instructions.

LPS-Induced TNF-α Production in Mice

Objective: To determine if a compound's effect on TNF-α production is mast cell-dependent.

Materials:

  • Wild-type and KitW-sh/W-sh mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound sodium or other test compound

  • Sterile, pyrogen-free saline

  • Equipment for intraperitoneal injections

  • Microcentrifuge tubes with anticoagulant

  • ELISA kit for mouse TNF-α

Procedure:

  • Treatment: Administer the test compound (e.g., this compound at 100 mg/kg) or vehicle (saline) intraperitoneally 30 minutes prior to LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with a sub-lethal dose of LPS (e.g., 0.1 mg/kg).

  • Blood Collection: At a peak time for TNF-α production (e.g., 90 minutes post-LPS), collect blood via cardiac puncture.

  • Plasma Separation: Prepare plasma as described in the PSA protocol.

  • TNF-α Quantification: Measure plasma TNF-α levels using a specific ELISA kit.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_groups Experimental Groups cluster_challenge Challenge cluster_readout Readout & Analysis WT_Vehicle Wild-Type + Vehicle Challenge Induce Biological Response (e.g., PSA, LPS) WT_Vehicle->Challenge WT_Compound Wild-Type + Test Compound WT_Compound->Challenge MC_Deficient_Vehicle Mast Cell-Deficient + Vehicle MC_Deficient_Vehicle->Challenge MC_Deficient_Compound Mast Cell-Deficient + Test Compound MC_Deficient_Compound->Challenge Readout Measure Outcome (e.g., Mediator Release, Physiological Change) Challenge->Readout Analysis Compare Outcomes to Determine Mast Cell-Dependency Readout->Analysis

Caption: Workflow for validating mast cell-dependent effects of a compound.

cromolyn_action cluster_mast_cell Mast Cell cluster_other_cell Other Immune Cells (e.g., Macrophage) IgE IgE + Antigen FcERI FcεRI Cross-linking IgE->FcERI Signaling Intracellular Signaling (Ca²⁺ influx, etc.) FcERI->Signaling Degranulation Degranulation Signaling->Degranulation Mediators Mediator Release (Histamine, mMCP-1) Degranulation->Mediators LPS LPS TLR4 TLR4 Signaling LPS->TLR4 TNF TNF-α Production TLR4->TNF This compound This compound This compound->Signaling Ineffective Inhibition in Mice This compound->TLR4 Inhibitory Effect (Mast Cell-Independent)

References

Cromolyn Versus Quercetin for Inhibiting Histamine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, cromolyn sodium has been a cornerstone in the management of mast cell-mediated disorders, valued for its ability to stabilize mast cells and prevent the release of histamine (B1213489) and other inflammatory mediators.[1][2] More recently, the flavonoid quercetin (B1663063) has garnered significant attention from the research community for its potent mast cell-stabilizing and anti-inflammatory properties.[3][4] This guide provides an objective comparison of this compound and quercetin, focusing on their mechanisms of action, efficacy in inhibiting histamine release supported by experimental data, and the methodologies used to evaluate their performance.

Mechanism of Action: A Tale of Two Stabilizers

Both this compound and quercetin exert their effects by preventing mast cell degranulation, the process by which inflammatory mediators are released. However, they achieve this through distinct molecular mechanisms.

This compound Sodium: this compound sodium is recognized as a classic mast cell stabilizer.[1][5] Its primary mechanism involves the inhibition of the influx of extracellular calcium (Ca2+) into the mast cell upon encountering an allergen or other trigger.[6] This influx of calcium is a critical step in the signaling cascade that leads to the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.[6] By preventing this calcium influx, this compound effectively halts the degranulation process before it begins.[6] Some evidence also suggests that this compound may act by altering the phosphorylation of a protein involved in regulating secretion.[7]

Quercetin: Quercetin, a naturally occurring flavonoid, also stabilizes mast cells by inhibiting the release of histamine and other inflammatory mediators.[3][8] Its mechanism is multifaceted and involves several key actions:

  • Inhibition of Calcium Influx: Similar to this compound, quercetin has been shown to strongly inhibit Ca2+ influx, a crucial step for mast cell activation.[8][9]

  • Inhibition of Signaling Pathways: Quercetin targets various intracellular signaling kinases and phosphatases.[8] It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[10][11]

  • Enzyme Inhibition: It inhibits enzymes such as lipoxygenase, which are involved in the production of inflammatory mediators.[8]

  • Broad Anti-inflammatory Effects: Beyond mast cell stabilization, quercetin exhibits powerful antioxidant and broader anti-inflammatory benefits.[4][12]

MastCellActivation cluster_0 Mast Cell Activation Pathway cluster_1 Points of Inhibition Allergen Allergen/Trigger IgE IgE Receptor (FcεRI) Allergen->IgE Binding Signaling Intracellular Signaling Cascade IgE->Signaling Ca_Influx Calcium (Ca2+) Influx Signaling->Ca_Influx Degranulation Granule Fusion & Degranulation Ca_Influx->Degranulation Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators This compound This compound This compound->Ca_Influx Inhibits Quercetin Quercetin Quercetin->Signaling Inhibits (e.g., NF-κB) Quercetin->Ca_Influx Inhibits

Caption: Mast cell activation and points of inhibition. (Within 100 characters)

Quantitative Comparison of Efficacy

Experimental data from in vitro studies consistently demonstrates that both this compound and quercetin are effective at inhibiting the release of histamine and other inflammatory mediators from human mast cells. However, studies suggest that quercetin may be more potent, particularly in inhibiting the release of pro-inflammatory cytokines like IL-6, IL-8, and TNF.[10][11][13]

Cell TypeStimulusCompound (Concentration)Mediator InhibitedPercent Inhibition (%)Reference
hCBMCs¹IgE/Anti-IgEThis compound (100 µM)Histamine67%[10][14]
hCBMCs¹IgE/Anti-IgEQuercetin (100 µM)Histamine82%[10][14]
hCBMCs¹IgE/Anti-IgEThis compound (100 µM)Prostaglandin D₂ (PGD₂)75%[10][14]
hCBMCs¹IgE/Anti-IgEQuercetin (100 µM)Prostaglandin D₂ (PGD₂)77%[10][14]
hCBMCs¹IgE/Anti-IgEThis compound (100 µM)Leukotrienes (LTs)88%[14]
hCBMCs¹IgE/Anti-IgEQuercetin (100 µM)Leukotrienes (LTs)99%[14]
LAD2²Substance P (2 µM)This compound (100 µM)Histamine~71%[10][13]
LAD2²Substance P (2 µM)Quercetin (100 µM)Histamine~51%[10][13]
LAD2²Substance P (2 µM)This compound (100 µM)IL-8~17%[10][13]
LAD2²Substance P (2 µM)Quercetin (100 µM)IL-8~33%[10][13]
hCBMCs¹IgE/Anti-IgEThis compound (100 µM)IL-6Less effective[10][13]
hCBMCs¹IgE/Anti-IgEQuercetin (100 µM)IL-6Dose-dependent reduction[10][13]

¹hCBMCs: human cord blood-derived cultured mast cells ²LAD2: a human mast cell line

A key difference highlighted in studies is the timing of administration for optimal effect. Quercetin is effective prophylactically, meaning it works best when cells are pre-incubated with it before encountering a trigger.[10][15] In contrast, this compound must be added simultaneously with the trigger, as it rapidly loses its effect if administered beforehand, a phenomenon known as tachyphylaxis.[10][15]

Experimental Protocols

The efficacy of mast cell stabilizers like this compound and quercetin is typically evaluated using in vitro mast cell degranulation and histamine release assays.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay provides a reliable marker of mast cell activation by measuring the release of the enzyme β-hexosaminidase, which is stored in and co-released with histamine from mast cell granules.[16]

Methodology:

  • Cell Culture: Human mast cells (e.g., LAD2 cell line or primary human mast cells) are cultured in an appropriate medium.[17]

  • Cell Plating: Cells are washed, resuspended in a suitable buffer (like Tyrode's buffer), and plated in a 96-well plate.[16][17]

  • Compound Incubation:

    • For quercetin , cells are typically pre-incubated with various concentrations of the compound for a set period (e.g., 30 minutes) at 37°C.[18]

    • For This compound , the compound is added at the same time as the stimulus.[18]

  • Stimulation: Mast cell degranulation is induced by adding a known activator, such as Substance P, compound 48/80, or IgE/Anti-IgE.[19][20] Control wells include cells with buffer only (spontaneous release) and cells lysed with a detergent like Triton X-100 (total release).[16]

  • Incubation: The plate is incubated for a specific duration (e.g., 30-60 minutes) at 37°C.[16]

  • Supernatant Collection: The plate is centrifuged to pellet the cells, and the supernatant is carefully collected.[17]

  • Enzyme Assay: The collected supernatant is mixed with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide). The enzymatic reaction produces a colored product that can be quantified by measuring absorbance at 405 nm.[16]

  • Calculation: The percentage of degranulation is calculated using the formula: % Degranulation = [(Experimental Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100[16]

DegranulationWorkflow A 1. Culture & Plate Mast Cells B 2. Pre-incubate with Test Compound (e.g., Quercetin) or add with stimulus (this compound) A->B C 3. Add Stimulus (e.g., Substance P) + Controls (Buffer, Triton X-100) B->C D 4. Incubate at 37°C C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Add β-hexosaminidase Substrate E->F G 7. Measure Absorbance at 405 nm F->G H 8. Calculate % Degranulation G->H

Caption: Workflow for a mast cell degranulation assay. (Within 100 characters)
Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells into the surrounding medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Preparation and Incubation: Steps 1-4 are similar to the mast cell degranulation assay. Cells are prepared, plated, and incubated with the test compounds (this compound or quercetin) and the chosen stimulus.

  • Supernatant Collection: Following incubation and centrifugation, the cell-free supernatant is collected. This supernatant contains the released histamine.[19]

  • Histamine ELISA:

    • The collected supernatant is added to microplate wells that are pre-coated with an anti-histamine antibody.

    • A series of steps involving the addition of enzyme-linked secondary antibodies and substrates is performed according to the specific ELISA kit protocol.[21]

    • The reaction produces a color change, and the absorbance is read using a microplate reader.

  • Quantification: The concentration of histamine in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of histamine.[21]

  • Calculation: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of the test compound to the amount released by the stimulus alone.

HistamineWorkflow A 1. Prepare and Stimulate Mast Cells in the presence of Test Compound B 2. Centrifuge & Collect Supernatant A->B C 3. Perform Histamine ELISA on Supernatant B->C D 4. Measure Absorbance C->D E 5. Quantify Histamine Concentration using Standard Curve D->E F 6. Calculate % Inhibition E->F

Caption: Workflow for a histamine release assay. (Within 100 characters)

Conclusion

Both this compound sodium and quercetin are effective inhibitors of histamine release from mast cells. This compound acts primarily by blocking calcium influx, a critical step in degranulation.[6] Quercetin employs a more multifaceted approach, not only inhibiting calcium influx but also modulating key intracellular signaling pathways and exhibiting broader anti-inflammatory and antioxidant effects.[8][10]

Quantitative data suggests that while both compounds effectively inhibit the release of pre-formed mediators like histamine, quercetin is notably more effective than this compound at inhibiting the production and release of newly synthesized pro-inflammatory cytokines.[10][11][12] This suggests that quercetin may offer a wider therapeutic window for inflammatory conditions that extend beyond immediate hypersensitivity reactions. Furthermore, the prophylactic efficacy of quercetin, compared to the requirement for simultaneous administration of this compound with a trigger, presents a potential advantage in clinical applications.[10][15] Based on current in vitro evidence, quercetin stands as a promising and potentially more potent natural alternative to this compound for the inhibition of mast cell activation and mediator release.

References

In Vitro Alternatives to Cromolyn: A Comparative Guide for Mast Cell Stabilization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers seeking effective mast cell stabilizers for in vitro applications, moving beyond the traditional yet often weakly potent Cromolyn is crucial for advancing studies in allergy, inflammation, and immunology. This guide provides a comparative analysis of several alternative compounds, presenting experimental data, detailed protocols, and visual pathways to inform your selection process.

Shifting Paradigms in Mast Cell Stabilization

Mast cells are pivotal in allergic and inflammatory responses, releasing a cascade of mediators upon activation.[1] While this compound sodium has historically been a reference compound, its efficacy, particularly in human mast cells, is often limited, necessitating high concentrations for modest effects.[2] This has spurred the investigation of more potent and multifaceted alternatives.

The primary mechanism of action for many mast cell stabilizers involves the inhibition of degranulation by preventing the influx of extracellular calcium, a critical step in the release of histamine (B1213489) and other inflammatory mediators.[3][4] However, the potency and spectrum of activity can vary significantly among different compounds.

Comparative Efficacy of Mast Cell Stabilizers

The following table summarizes the in vitro efficacy of various mast cell stabilizers in inhibiting mediator release, offering a quantitative comparison to aid in compound selection.

CompoundCell TypeStimulationMediator(s) InhibitedIC50 / % InhibitionReference(s)
This compound Sodium Rat Peritoneal Mast CellsAntigenHistamine~ 25 µM[3]
Human Lung Mast CellsIgE-dependentHistamine & PGD₂Weak inhibition[5]
Human Tonsillar Mast CellsIgE-dependentHistamine & PGD₂Weak inhibition[5]
Human Skin Mast CellsIgE-dependentHistamine & PGD₂No inhibition[5]
hCBMCsIgE/Anti-IgEHistamine, PGD₂67% inhibition (Histamine), 75% inhibition (PGD₂) at 100 µM[2]
Nedocromil Sodium Rat Peritoneal Mast CellsAntigenHistamine~ 10 µM[3]
Human Lung, Tonsillar, and Adenoidal Mast CellsIgE-dependentHistamineMore effective than this compound at 1 mM[6]
Ketotifen (B1218977) Rat Peritoneal Mast CellsAntigenHistamine~ 0.5 µM[3]
Human Conjunctival Mast CellsAnti-IgEHistamine, Tryptase>90% inhibition at 10⁻¹¹ to 10⁻⁴ M[7][8]
Human Lung Mast CellsIgE-dependentHistamine & PGD₂> 1.0 µM[5]
Pemirolast Human Conjunctival Mast CellsAnti-human IgEHistamineNot significant (100 nM - 1 mM)[9]
Human EosinophilsCalcium ionophore A23187Leukotriene C4 (LTC4)Up to 77% at 1 mM (dose-dependent)[9]
Olopatadine (B1677272) Human Mast Cell Culture-Histamine, TNF-alpha-[10]
Tranilast (B1681357) Rat Peritoneal Mast CellsAntigenDegranulationRemarkable inhibition[11]
Quercetin hCBMCsIgE/Anti-IgEHistamine, PGD₂, IL-682% inhibition (Histamine), 77% inhibition (PGD₂) at 100 µM; Dose-dependent IL-6 reduction[2]
LAD2 Mast CellsSubstance PIL-8, TNFMore effective than this compound[2]
Luteolin Human Cultured Mast CellsAnti-IgEHistamine, LTs, PGD₂, GM-CSFConcentration-dependent (1–100 µM)[6]
BMMCs-TNF-α, IL-6Suppression[6]

hCBMCs: human cord blood-derived cultured mast cells; LAD2: human mast cell line; BMMCs: bone marrow-derived cultured murine mast cells; PGD₂: Prostaglandin D₂; LTs: Leukotrienes; GM-CSF: Granulocyte-macrophage colony-stimulating factor; TNF: Tumor necrosis factor; IL: Interleukin.

In-Depth Look at Promising Alternatives

Several compounds stand out for their superior performance and additional beneficial properties in in vitro settings.

Ketotifen: This second-generation agent demonstrates high potency with a significantly lower IC50 value compared to this compound in rat peritoneal mast cells.[3] Notably, it effectively stabilizes human conjunctival mast cells at very low concentrations.[7][8] Beyond mast cell stabilization, Ketotifen also possesses H1-antihistamine activity, offering a dual mechanism of action.[12]

Nedocromil Sodium: Structurally similar to this compound, Nedocromil generally exhibits greater potency in inhibiting histamine release from various human mast cell populations, including those from the lungs and tonsils.[3][6]

Natural Flavonoids (Quercetin and Luteolin): These naturally occurring compounds have shown remarkable efficacy in inhibiting the release of a broad spectrum of mediators from human mast cells. Quercetin, for instance, is more effective than this compound at inhibiting the release of pro-inflammatory cytokines like IL-8 and TNF.[2] Similarly, Luteolin demonstrates potent, concentration-dependent inhibition of histamine, leukotrienes, and cytokines.[6]

Olopatadine and Tranilast: Olopatadine is recognized for its dual-action as a mast cell stabilizer and histamine H1 receptor antagonist, effectively reducing histamine and TNF-alpha release in human mast cell cultures.[10][13] Tranilast has also been shown to effectively inhibit mast cell degranulation.[11][14]

Experimental Protocols

A standardized approach to evaluating mast cell stabilizers in vitro is crucial for reproducible and comparable results. The antigen-induced histamine release assay using rat peritoneal mast cells is a classic and widely cited method.

Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells[3]
  • Mast Cell Isolation: Isolate peritoneal mast cells from male Wistar rats via peritoneal lavage with a buffered salt solution. Purify the cells using density gradient centrifugation.

  • Sensitization: Passively sensitize the isolated mast cells by incubating them with an optimal concentration of anti-dinitrophenyl (DNP) IgE antibody for 2 hours at 37°C.

  • Compound Incubation: Pre-incubate the sensitized mast cells with various concentrations of the test compound (e.g., this compound, Ketotifen) or a vehicle control for 15 minutes at 37°C.

  • Antigen Challenge: Induce mast cell degranulation by challenging the cells with an optimal concentration of DNP-human serum albumin (HSA) antigen for 30 minutes at 37°C.

  • Histamine Quantification: Stop the reaction by centrifugation at 4°C. Measure the histamine concentration in the supernatant using a sensitive method such as fluorometric assay or ELISA.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value through non-linear regression analysis.

Visualizing the Pathways and Processes

Understanding the underlying signaling cascade of mast cell activation and the general workflow for testing stabilizers is facilitated by visual diagrams.

MastCellActivation cluster_0 Cell Membrane Antigen Antigen IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds Syk Syk Activation FceRI->Syk Cross-linking CalciumChannel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx PLCg PLCγ Activation Syk->PLCg IP3 IP3 Generation PLCg->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_ER->Ca_Influx GranuleFusion Granule Fusion Ca_Influx->GranuleFusion MediatorRelease Mediator Release (Histamine, etc.) GranuleFusion->MediatorRelease Stabilizer Mast Cell Stabilizer (e.g., Ketotifen) Stabilizer->CalciumChannel Inhibits

Caption: IgE-mediated mast cell degranulation pathway and point of inhibition.

ExperimentalWorkflow cluster_workflow In Vitro Mast Cell Stabilization Assay Workflow A 1. Mast Cell Isolation (e.g., Rat Peritoneal) B 2. Sensitization with IgE A->B C 3. Pre-incubation with Test Compound B->C D 4. Antigen Challenge to Induce Degranulation C->D E 5. Quantification of Mediator Release (e.g., Histamine) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: General experimental workflow for in vitro mast cell stabilization assays.

Conclusion

For researchers conducting in vitro studies on mast cell-mediated responses, a variety of potent alternatives to this compound are available. Compounds like Ketotifen, Nedocromil, and the natural flavonoids Quercetin and Luteolin offer significantly improved efficacy in inhibiting mast cell degranulation and mediator release. The selection of a suitable stabilizer should be guided by the specific cell type, the mediators of interest, and the desired potency. The experimental protocols and pathways detailed in this guide provide a framework for the rigorous in vitro evaluation of these promising compounds.

References

Cross-Validation of Cromolyn's Anti-inflammatory Effects in Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Cromolyn sodium with alternative compounds, supported by experimental data from genetic and in vitro models. We delve into the methodologies of key experiments and present quantitative data in structured tables for straightforward comparison. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action.

Introduction to this compound's Anti-inflammatory Action

This compound sodium is a well-established mast cell stabilizer.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of a cascade of inflammatory mediators, including histamine, leukotrienes, and various pro-inflammatory cytokines.[1][2][3][4][5] This action makes it a valuable tool in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1][2] Recent research has expanded its potential applications to neurodegenerative diseases, where neuroinflammation plays a critical role.

Comparative Analysis of Anti-inflammatory Effects

This section compares the efficacy of this compound with Quercetin and Nedocromil (B1678009) in modulating inflammatory responses in different experimental models.

Table 1: In Vitro Inhibition of Inflammatory Mediators in Human Mast Cells and Microglia
Compound Cell Line Stimulant Mediator Inhibited Concentration Inhibition (%) Reference
This compound hCBMCs¹IgE/Anti-IgEHistamine100 µM67%[6]
hCBMCs¹IgE/Anti-IgEProstaglandin D2100 µM75%[6]
LAD2²Substance PTNF-α100 µM15%[6]
LAD2²Substance PIL-8100 µM17%[6]
HMC3³TNF-αIFN-γ3 µM>40%[7]
HMC3³TNF-αIL-1β3 µM>40%[7]
HMC3³TNF-αIL-63 µM>40%[7]
HMC3³TNF-αIL-83 µM25.8%[7]
Quercetin hCBMCs¹IgE/Anti-IgEHistamine100 µM82%[6]
hCBMCs¹IgE/Anti-IgEProstaglandin D2100 µM77%[6]
LAD2²Substance PTNF-α100 µM77%[6]
LAD2²Substance PIL-8100 µM74%[6]
Nedocromil ------
¹human Cord Blood-derived Mast Cells
²human Mast Cell Line
³human Microglial Cell Line
Data for Nedocromil in a directly comparable in vitro cytokine inhibition assay was not available in the searched literature.
Table 2: In Vivo Effects in Genetic Mouse Models of Disease
Compound Genetic Model Key Findings Reference
This compound SOD1G93A (ALS)Delayed disease onset, improved motor neuron survival, and decreased pro-inflammatory cytokines/chemokines in the spinal cord and plasma.[8]
APP/PS1 (Alzheimer's)Reduced Aβ plaque deposition and neuroinflammation.[7]
Ldlr-/- (Atherosclerosis)Reduced lipid deposition and inflammatory cell content in atherosclerotic lesions.[9]
Quercetin -Inhibits contact dermatitis and photosensitivity in humans.[6]
Nedocromil -Effective in preventing allergen-induced early and late asthmatic reactions and bronchial hyperresponsiveness.[3]
Direct comparative studies of Quercetin and Nedocromil in the same genetic models as this compound were not prominently available in the searched literature.

Experimental Protocols

In Vitro Inhibition of Cytokine Release from HMC3 Human Microglial Cells
  • Cell Culture: Human microglial clone 3 (HMC3) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Stimulation: Cells are plated and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing TNF-α (e.g., 10 ng/mL) to induce an inflammatory response.

  • Treatment: Concurrently with or prior to TNF-α stimulation, cells are treated with varying concentrations of this compound sodium or the comparator compound (e.g., Quercetin).

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of secreted cytokines and chemokines (e.g., IL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2) are quantified using a multiplex immunoassay system (e.g., Meso Scale Discovery).

  • Data Analysis: The reduction in cytokine secretion in treated cells is calculated relative to the TNF-α stimulated, untreated control group.

Evaluation of this compound in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A) are used as a model for ALS. Non-transgenic littermates serve as wild-type controls.

  • Treatment Regimen: At a pre-symptomatic age (e.g., 60 days), mice are randomly assigned to receive daily intraperitoneal injections of either this compound sodium (e.g., 50 mg/kg) or a vehicle control (e.g., saline).

  • Behavioral Analysis: Motor function and disease onset are monitored regularly using tests such as the rotarod performance test and grip strength measurements.

  • Histological and Molecular Analysis: At the study endpoint, spinal cord and muscle tissues are collected. Immunohistochemistry is performed to quantify motor neuron survival in the spinal cord. The levels of inflammatory cytokines and chemokines in tissue homogenates and plasma are measured by ELISA or multiplex assays.

  • Outcome Measures: Key outcome measures include the age of disease onset, lifespan, motor performance, motor neuron survival, and levels of inflammatory markers.

Assessment of this compound in the APP/PS1 Mouse Model of Alzheimer's Disease
  • Animal Model: Double transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1) (APP/PS1) are utilized. These mice develop age-dependent amyloid-β (Aβ) plaques and neuroinflammation.

  • Treatment Protocol: this compound sodium is administered to APP/PS1 mice, typically starting before or at the onset of significant plaque pathology. Administration can be via intraperitoneal injection or other appropriate routes.

  • Cognitive and Behavioral Testing: Cognitive function is assessed using behavioral paradigms such as the Morris water maze or Y-maze to evaluate learning and memory.

  • Neuropathological Analysis: Following the treatment period, brain tissue is harvested. Immunohistochemistry and immunofluorescence are used to quantify Aβ plaque load, microgliosis, and astrogliosis.

  • Biochemical Analysis: Brain homogenates are used to measure the levels of soluble and insoluble Aβ peptides via ELISA. Inflammatory cytokine levels in the brain can also be quantified.

Signaling Pathways and Experimental Visualizations

Mast Cell Activation and Degranulation Pathway

The following diagram illustrates the general signaling cascade leading to mast cell degranulation upon allergen binding to IgE-sensitized FcεRI receptors. This is the primary pathway inhibited by this compound.

MastCellActivation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE FcεRI FcεRI Receptor IgE->FcεRI binds Lyn Lyn FcεRI->Lyn activates Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCγ PLCγ LAT->PLCγ activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC->Degranulation This compound This compound This compound->Ca_release inhibits

Caption: IgE-mediated mast cell activation pathway leading to degranulation.

Experimental Workflow for In Vivo Mouse Model Studies

This diagram outlines the typical workflow for preclinical studies evaluating anti-inflammatory compounds in genetic mouse models.

ExperimentalWorkflow start Start: Select Genetic Mouse Model (e.g., SOD1G93A) genotyping Genotyping to Confirm Transgene Presence start->genotyping grouping Randomly Assign to Treatment Groups genotyping->grouping treatment Administer this compound or Alternative Compound/Vehicle grouping->treatment monitoring Regular Monitoring: - Behavioral Tests - Clinical Signs treatment->monitoring endpoint Endpoint Reached (Pre-defined or Humane) monitoring->endpoint collection Tissue and Blood Collection endpoint->collection analysis Data Analysis: - Histology - Molecular Assays - Statistical Analysis collection->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: General experimental workflow for in vivo studies.

Discussion and Conclusion

The presented data indicates that this compound sodium effectively mitigates inflammatory responses in various preclinical models, primarily through the stabilization of mast cells. In neurodegenerative disease models, its benefits appear to extend to modulating microglial activity, suggesting a broader anti-inflammatory role.

The comparison with Quercetin reveals that while both compounds inhibit the release of pre-formed mediators like histamine, Quercetin demonstrates superior efficacy in blocking the synthesis and release of pro-inflammatory cytokines from human mast cells in vitro.[6] This suggests that for inflammatory conditions where cytokine signaling is a predominant driver, Quercetin and similar flavonoids may offer a more potent therapeutic strategy.

It is also important to note that some studies have questioned the efficacy and selectivity of this compound as a mast cell stabilizer in mice, suggesting potential off-target or species-specific effects.[10][11][12] This highlights the importance of cross-validating findings in multiple models and, ultimately, in human studies.

References

Luteolin Demonstrates Superior Mast Cell Inhibition Compared to Cromolyn Sodium: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – For researchers, scientists, and professionals in drug development focused on inflammatory and allergic diseases, a comprehensive comparison of mast cell stabilizing agents is crucial. This guide provides an in-depth analysis of the efficacy of the naturally occurring flavonoid, luteolin (B72000), against the established mast cell stabilizer, Cromolyn sodium. Experimental data reveals that luteolin exhibits a significantly more potent and broader inhibitory effect on mast cell mediator release than this compound.

Mast cells are key players in the inflammatory cascade, releasing a host of pre-formed and newly synthesized mediators upon activation. The inhibition of this process is a primary therapeutic target for allergic and inflammatory conditions. This guide synthesizes available data to offer a clear comparison of this compound and luteolin in this context.

Quantitative Comparison of Inhibitory Efficacy

Recent studies directly comparing equimolar concentrations (100 µM) of luteolin and this compound on cultured human mast cells have demonstrated luteolin's superior ability to inhibit the release of both pre-formed and newly synthesized inflammatory mediators. The data, summarized in the table below, highlights the differential effects of these two compounds.

MediatorCompound (100 µM)Percentage InhibitionCell TypeStimulus
Pre-formed Mediators
Histamine (B1213489)Luteolin76%[1][2]LADR human mast cellsIgE/anti-IgE
This compound58%[1][2]LADR human mast cellsIgE/anti-IgE
TryptaseLuteolin76%[1][2]LADR human mast cellsIgE/anti-IgE
This compound40%[1][2]LADR human mast cellsIgE/anti-IgE
MMP-9Luteolin80%[1][2]LADR human mast cellsIgE/anti-IgE
This compound20%[1][2]LADR human mast cellsIgE/anti-IgE
Newly Synthesized Mediators
IL-1βLuteolin38%[1]LADR human mast cellsIL-33
This compoundNo effect[1]LADR human mast cellsIL-33
IL-6Luteolin76%[1]LADR human mast cellsIL-33
This compoundNo effect[1]LADR human mast cellsIL-33
CXCL8 (IL-8)Luteolin59%[1]LADR human mast cellsIL-33
This compoundNo effect[1]LADR human mast cellsIL-33
TNFLuteolinSignificant inhibition[1]LADR human mast cellsIL-33
This compoundNo effect[1]LADR human mast cellsIL-33
VEGFLuteolinSignificant inhibition[1]LADR human mast cellsIL-33
This compoundNo effect[1]LADR human mast cellsIL-33

Data synthesized from a study by Tsilioni/Theoharides et al. (2024).

Furthermore, studies have reported IC50 values for this compound's inhibition of histamine and prostaglandin (B15479496) D2 (PGD2) release from human mast cells to be approximately 50 nM and 100 nM, respectively[3]. While a direct comparative IC50 value for luteolin from the same study is not available, its potent, dose-dependent inhibition of histamine and other mediators has been consistently demonstrated[4][5].

Mechanisms of Mast Cell Inhibition

The differential efficacy of luteolin and this compound can be attributed to their distinct mechanisms of action at the molecular level.

Luteolin appears to exert its inhibitory effects through multiple pathways. It has been shown to block the influx of extracellular Ca2+, a critical step for mast cell degranulation[4][5]. Additionally, luteolin inhibits the activation of Protein Kinase C (PKC) and the nuclear factor-kappa B (NF-κB) signaling pathway, which are crucial for the transcription and release of pro-inflammatory cytokines[1][6].

Luteolin_Pathway Antigen_IgE_FceRI Antigen-IgE-FcεRI Complex PLC PLCγ Antigen_IgE_FceRI->PLC PKC PKC PLC->PKC Ca_influx Ca²⁺ Influx PLC->Ca_influx NFkB_activation NF-κB Activation PKC->NFkB_activation Degranulation Degranulation (Histamine, Tryptase) Ca_influx->Degranulation Cytokine_synthesis Cytokine Synthesis (TNF, IL-6, IL-8) NFkB_activation->Cytokine_synthesis Luteolin Luteolin Luteolin->PKC Luteolin->Ca_influx Luteolin->NFkB_activation

Luteolin's inhibitory action on mast cell activation pathways.

This compound sodium , on the other hand, has a mechanism that is not as fully elucidated. It is traditionally known as a "mast cell stabilizer"[7][8]. Some evidence suggests it may act by altering the phosphorylation of a 78,000-dalton protein involved in the regulation of secretion[9]. More recent findings propose that this compound's effects could be mediated by the release of Annexin A1, a protein with anti-inflammatory properties[3].

Cromolyn_Pathway Antigen_IgE_FceRI Antigen-IgE-FcεRI Complex Signal_Transduction Signal Transduction Cascade Antigen_IgE_FceRI->Signal_Transduction Degranulation Degranulation (Histamine, Leukotrienes) Signal_Transduction->Degranulation Protein_Phosphorylation Phosphorylation of 78kDa Protein Protein_Phosphorylation->Degranulation Annexin_A1 Annexin A1 Release Annexin_A1->Degranulation This compound This compound This compound->Protein_Phosphorylation This compound->Annexin_A1

Proposed mechanisms of this compound's mast cell stabilization.

Experimental Protocols

The following is a representative protocol for an in vitro mast cell degranulation assay, a common method for evaluating the efficacy of inhibitory compounds.

Objective: To quantify the inhibitory effect of a test compound on IgE-mediated degranulation of mast cells by measuring the release of β-hexosaminidase.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cell line

  • Cell culture medium (e.g., MEM with 15% FBS)

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • Test compounds (Luteolin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Tyrode's Buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • Triton X-100 (for total release control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Sensitization: a. Culture RBL-2H3 cells to near confluence. b. Seed the cells into a 96-well plate at a density of approximately 2 x 10⁵ cells/mL. c. Add anti-DNP IgE to each well for sensitization. d. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation: a. The following day, gently wash the sensitized cells twice with pre-warmed Tyrode's Buffer to remove unbound IgE. b. Prepare serial dilutions of the test compounds (Luteolin and this compound) in Tyrode's Buffer. c. Add the compound dilutions or vehicle control to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. d. Prepare a solution of DNP-HSA in Tyrode's Buffer. e. Add the DNP-HSA solution to all wells except the spontaneous release (vehicle) and total release controls to induce degranulation. f. For the total release control, add a lysis buffer such as 0.5% Triton X-100. g. Incubate the plate for 30-60 minutes at 37°C.

  • β-Hexosaminidase Assay: a. Centrifuge the plate to pellet the cells. b. Carefully transfer the supernatant from each well to a new 96-well plate. c. Add the pNAG substrate solution to each well containing the supernatant. d. Incubate the plate at 37°C for approximately 90 minutes. e. Stop the enzymatic reaction by adding the stop buffer to each well. f. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. b. Determine the dose-dependent inhibitory effect of each compound and calculate the IC50 value where possible.

Experimental_Workflow Start Start Seed_Cells Seed RBL-2H3 Cells in 96-well Plate Start->Seed_Cells Sensitize Sensitize with Anti-DNP IgE (Overnight) Seed_Cells->Sensitize Wash Wash Cells with Tyrode's Buffer Sensitize->Wash Add_Compound Add Test Compound (Luteolin/Cromolyn) Wash->Add_Compound Incubate_Compound Incubate (30 min) Add_Compound->Incubate_Compound Stimulate Stimulate with DNP-HSA (Antigen) Incubate_Compound->Stimulate Incubate_Stimulation Incubate (30-60 min) Stimulate->Incubate_Stimulation Centrifuge Centrifuge Plate Incubate_Stimulation->Centrifuge Transfer_Supernatant Transfer Supernatant to New Plate Centrifuge->Transfer_Supernatant Add_Substrate Add pNAG Substrate Transfer_Supernatant->Add_Substrate Incubate_Substrate Incubate (90 min) Add_Substrate->Incubate_Substrate Stop_Reaction Add Stop Buffer Incubate_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze Analyze Data & Calculate Inhibition Read_Absorbance->Analyze End End Analyze->End

Workflow for in vitro mast cell degranulation assay.

Conclusion

The available experimental evidence strongly indicates that luteolin is a more potent and broad-spectrum inhibitor of human mast cell activation compared to this compound sodium. Luteolin effectively suppresses the release of both pre-formed granular contents and newly synthesized inflammatory cytokines, a feat that this compound fails to achieve for the latter. These findings suggest that luteolin and its derivatives may represent a more promising avenue for the development of novel therapeutics for mast cell-mediated diseases. Further clinical investigations are warranted to translate these in vitro findings into effective treatments.

References

A Head-to-Head Comparison of Cromolyn and Novel Anti-Inflammatory Compounds in Mast Cell Stabilization and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn sodium has long been a benchmark mast cell stabilizer, utilized in the prophylactic treatment of allergic conditions such as asthma and mastocytosis.[1][2] Its mechanism of action, primarily centered on inhibiting the release of inflammatory mediators from mast cells, has paved the way for the development of novel anti-inflammatory compounds.[2] This guide provides a comprehensive head-to-head comparison of this compound with a selection of these novel agents, focusing on quantitative experimental data, detailed methodologies, and the underlying signaling pathways.

The comparative analysis will begin with a detailed examination of this compound versus the flavonoid Quercetin, for which direct comparative data is available. Subsequently, a mechanistic comparison with other classes of novel anti-inflammatory drugs, including the IgE-neutralizing antibody Omalizumab, the IL-4/IL-13 signaling inhibitor Dupilumab, and the NLRP3 inflammasome inhibitor Canakinumab, will be presented.

I. Head-to-Head Comparison: this compound vs. Quercetin

Quercetin, a naturally occurring flavonoid, has demonstrated potent anti-inflammatory and mast cell-stabilizing properties, in some cases exceeding the efficacy of this compound.[3][4]

Data Presentation: Inhibition of Mast Cell Mediator Release

The following tables summarize the quantitative data from a key study comparing the inhibitory effects of Quercetin and this compound on the release of various inflammatory mediators from human mast cells.

Table 1: Inhibition of IgE-Mediated Mediator Release from Human Cord Blood-Derived Mast Cells (hCBMCs) [3]

MediatorStimulusCompound (100 µM)% Inhibition
HistamineIgE/Anti-IgEThis compound67%
Quercetin82%
Prostaglandin D2 (PGD2)IgE/Anti-IgEThis compound75%
Quercetin77%
Leukotrienes (LTs)IgE/Anti-IgEThis compound88%
Quercetin99%

Table 2: Inhibition of Substance P-Induced Mediator Release from LAD2 Human Mast Cells [3]

MediatorStimulusCompound (100 µM)% Inhibition
IL-8Substance PThis compound17%
Quercetin33%
TNFSubstance PThis compound15%
Quercetin77%
Experimental Protocols

This protocol is a standard method to assess mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 (rat basophilic leukemia) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE for 24 hours.

  • Compound Incubation:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Prepare serial dilutions of this compound and Quercetin in Tyrode's buffer.

    • Add 100 µL of the compound dilutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer with solvent).

  • Degranulation Induction:

    • Induce degranulation by adding 10 µL of DNP-human serum albumin (HSA) to a final concentration of 100 ng/mL.

    • For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.

    • For spontaneous release (negative control), add buffer instead of the antigen.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5).

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to the control (antigen-stimulated) cells.

This protocol outlines the measurement of cytokine release from mast cells.

  • Cell Culture and Stimulation:

    • Culture LAD2 human mast cells in StemPro-34 SFM medium supplemented with StemPro-34 Nutrient Supplement and 100 ng/mL recombinant human stem cell factor (SCF).

    • Plate the cells in a 24-well plate at a density of 2 x 10^5 cells/well.

    • Pre-incubate the cells with various concentrations of this compound or Quercetin for 30 minutes.

    • Stimulate the cells with an appropriate agonist (e.g., Substance P, IgE/Anti-IgE) for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Collect the supernatant and store it at -80°C until analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, IL-8, TNF).

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition by the test compounds.

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[5][6][7]

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6][7] This serves as the baseline reading (V0).

  • Compound Administration:

    • Administer this compound, the novel compound, or the vehicle control orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[5][7]

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt) using the plethysmometer.[5]

  • Data Analysis:

    • Calculate the paw edema (in mL) as the difference between the paw volume at each time point and the baseline paw volume (Edema = Vt - V0).

    • Calculate the percentage of inhibition of edema for each compound-treated group compared to the vehicle-treated control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and Quercetin.

Cromolyn_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Ca_channel Ca²⁺ Channel FceRI->Ca_channel Activates This compound This compound This compound->Ca_channel Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Degranulation Mast Cell Degranulation Ca_influx->Degranulation Triggers Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

This compound's Mechanism of Action

Quercetin_Signaling_Pathway Antigen Antigen IgE FcεRI/IgE Complex Antigen->IgE Cross-links Syk Syk IgE->Syk Activates Quercetin Quercetin Quercetin->Syk Inhibits NFkB NF-κB Activation Quercetin->NFkB Inhibits PLCg PLCγ Syk->PLCg Syk->NFkB IP3 IP₃ PLCg->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Degranulation Degranulation Ca_release->Degranulation Cytokines Pro-inflammatory Cytokine Gene Transcription (IL-6, IL-8, TNF) NFkB->Cytokines

Quercetin's Signaling Pathway

II. Mechanistic Comparison with Other Novel Anti-Inflammatory Compounds

While direct head-to-head experimental data with this compound is limited for many novel compounds, a comparison of their mechanisms of action provides valuable insights for drug development professionals.

Omalizumab (Anti-IgE Monoclonal Antibody)
  • Mechanism of Action: Omalizumab is a humanized monoclonal antibody that specifically binds to free circulating IgE.[8][9] This action prevents IgE from binding to its high-affinity receptor (FcεRI) on the surface of mast cells and basophils.[8][10] By reducing the amount of cell-bound IgE, Omalizumab effectively decreases the potential for allergen-induced mast cell activation and degranulation.[8][10] Over time, this also leads to the downregulation of FcεRI expression on these cells.[10]

  • Comparison with this compound: Unlike this compound, which acts intracellularly to block the signaling cascade leading to degranulation, Omalizumab acts extracellularly by neutralizing the initial trigger (IgE). This compound is a broad inhibitor of mast cell degranulation, whereas Omalizumab's effect is specific to IgE-mediated activation.

Omalizumab_Signaling_Pathway Omalizumab Omalizumab Free_IgE Free IgE Omalizumab->Free_IgE Binds & Neutralizes FceRI FcεRI Receptor on Mast Cell Free_IgE->FceRI Binding Prevented IgE_FceRI IgE-FcεRI Complex FceRI->IgE_FceRI Forms Activation Mast Cell Activation IgE_FceRI->Activation Allergen Allergen Allergen->IgE_FceRI Cross-links

Omalizumab's Mechanism of Action
Dupilumab (Anti-IL-4Rα Monoclonal Antibody)

  • Mechanism of Action: Dupilumab is a human monoclonal antibody that targets the IL-4 receptor alpha subunit (IL-4Rα).[11][12][13] This receptor component is shared by the receptor complexes for both IL-4 and IL-13, two key cytokines in type 2 inflammation.[11][12][13] By blocking IL-4Rα, Dupilumab inhibits the signaling of both IL-4 and IL-13, thereby downregulating the inflammatory cascade, including the activation of B cells to produce IgE and the recruitment of eosinophils.[11][12]

  • Comparison with this compound: Dupilumab's mechanism is distinct from this compound's as it does not directly stabilize mast cells. Instead, it targets a key upstream pathway of allergic inflammation. By reducing the overall type 2 inflammatory environment, Dupilumab can indirectly reduce mast cell activation.

Dupilumab_Signaling_Pathway IL4 IL-4 IL4Ra IL-4Rα IL4->IL4Ra IL13 IL-13 IL13->IL4Ra JAK_STAT JAK/STAT Signaling IL4Ra->JAK_STAT Activates Dupilumab Dupilumab Dupilumab->IL4Ra Blocks Inflammation Type 2 Inflammation (IgE production, eosinophil recruitment) JAK_STAT->Inflammation Promotes NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Canakinumab Canakinumab Canakinumab->IL1b Neutralizes Experimental_Workflow Cell_Culture Mast Cell Culture (e.g., RBL-2H3, LAD2) Sensitization Sensitization (e.g., with IgE) Cell_Culture->Sensitization Compound_Incubation Incubation with Test Compound (this compound, Novel Agent) Sensitization->Compound_Incubation Stimulation Stimulation (e.g., Antigen, Substance P) Compound_Incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Degranulation_Assay Degranulation Assay (β-Hexosaminidase) Supernatant_Collection->Degranulation_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis (% Inhibition) Degranulation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

References

Validating Cromolyn's Specificity: A Comparative Guide Using GPR35 Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cromolyn's performance as a G protein-coupled receptor 35 (GPR35) agonist and details the critical role of GPR35 knockout cell lines in definitively validating its on-target effects. The information presented is supported by experimental data from peer-reviewed studies, offering a robust framework for researchers investigating mast cell stabilizers and GPR35-targeted therapies.

Introduction: this compound's Evolving Mechanism of Action

This compound sodium has been a cornerstone in the management of allergic asthma and other mast cell-mediated disorders for decades.[1] Traditionally classified as a mast cell stabilizer, its precise molecular target remained elusive for many years.[1] Recent research, however, has identified the orphan G protein-coupled receptor 35 (GPR35) as a primary target of this compound and related compounds like Nedocromil sodium.[2][3] These drugs act as potent agonists of GPR35, initiating intracellular signaling cascades that ultimately lead to the stabilization of mast cells and inhibition of mediator release.[2][4]

Validating that the therapeutic effects of this compound are indeed mediated by GPR35 is crucial for understanding its mechanism of action and for the development of more specific and potent next-generation mast cell stabilizers. The use of knockout cell lines, in which the GPR35 gene is inactivated, represents the gold standard for such validation.[5] By comparing the cellular response to this compound in wild-type versus GPR35 knockout cells, researchers can unequivocally determine the on-target specificity of the compound.

Comparative Analysis of GPR35 Agonists

This compound is part of a growing class of compounds identified as GPR35 agonists. Understanding its potency and efficacy in relation to other GPR35--activating mast cell stabilizers is essential for selecting the appropriate tool compounds for research and for benchmarking new drug candidates.

Table 1: Potency of GPR35 Agonists at the Human Receptor

CompoundAssay TypeEC50Reference
This compound disodium (B8443419) Inositol (B14025) Phosphate Accumulation~63 nM[6]
Calcium Flux~200 nM[6]
Nedocromil sodium Inositol Phosphate Accumulation~32 nM[6]
Calcium Flux~126 nM[6]
Lodoxamide AP-TGF-α Shedding1 nM[3]
Bufrolin β-arrestin Recruitment (BRET)9.9 nM[7]
Zaprinast Inositol Phosphate Accumulation>10,000 nM[6]
Calcium Flux~5,000 nM[6]

Note: EC50 values can vary depending on the assay and cell system used.

Table 2: Species Selectivity of GPR35 Agonists

CompoundHuman GPR35 (pEC50)Mouse GPR35 (pEC50)Rat GPR35 (pEC50)Reference
This compound disodium 6.325.555.82[8]
Nedocromil sodium ~6.9 (logEC50)Less PotentLess Potent[6]
Lodoxamide High Potency>100-fold lower potencyEquipotent to human[3]
Bufrolin High PotencyNot reportedEquipotent to human[7]
Zaprinast 5.306.017.02[8]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Validating Specificity with GPR35 Knockout Models

The most definitive way to validate that the effects of this compound are mediated by GPR35 is to demonstrate a loss of activity in a system lacking the receptor. While studies specifically detailing the use of GPR35 knockout cell lines for this compound are not yet widely published, compelling evidence comes from GPR35 knockout mice and GPR35 knockdown in cell lines.

A key study demonstrated that GPR35 agonists, including disodium cromoglycate (DSCG), suppressed IgE-mediated passive cutaneous anaphylaxis (PCA) in wild-type mice.[4] Crucially, these anti-allergic effects were abrogated in GPR35-/- mice, providing strong in vivo evidence that GPR35 is the primary target of these mast cell stabilizers.[4]

In another study, siRNA was used to knock down GPR35 expression in the human monocytic cell line THP-1.[9] The potent GPR35 agonist Lodoxamide inhibited the migration of these cells, and this effect was blocked by GPR35 siRNA transfection, indicating that the inhibitory effect is GPR35-dependent.[9]

These findings provide a strong rationale for the use of GPR35 knockout cell lines as a precise and controlled in vitro system for validating the on-target specificity of this compound and other GPR35 agonists.

Experimental Protocols

Generation of GPR35 Knockout Cell Lines using CRISPR-Cas9

This protocol provides a general framework for generating GPR35 knockout cell lines. Specific details may need to be optimized for the chosen cell line.

  • gRNA Design and Synthesis:

    • Design two or more single guide RNAs (sgRNAs) targeting an early exon of the GPR35 gene to induce frameshift mutations.

    • Utilize online CRISPR design tools to minimize off-target effects.

    • Synthesize or clone the designed sgRNAs into a suitable expression vector, often co-expressing Cas9 and a fluorescent marker (e.g., GFP).

  • Transfection:

    • Transfect the chosen host cell line (e.g., HEK293, RBL-2H3, or THP-1) with the Cas9/sgRNA expression plasmid using a suitable method (e.g., lipofection or electroporation).

  • Single-Cell Cloning:

    • Two to three days post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Expand the single-cell clones into clonal populations.

  • Screening and Validation:

    • Genomic DNA Analysis: Extract genomic DNA from the clonal populations. Amplify the targeted region of the GPR35 gene by PCR and sequence the amplicons to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

    • Protein Expression Analysis: Confirm the absence of GPR35 protein expression in the knockout clones by Western blot or flow cytometry using a validated GPR35 antibody.

Validating this compound's GPR35-Dependent Activity

Once a validated GPR35 knockout cell line is established, it can be used alongside the parental wild-type cell line to confirm the on-target activity of this compound.

  • Cellular Functional Assays:

    • Choose a functional assay relevant to GPR35 signaling, such as:

      • Calcium Mobilization Assay: Measure changes in intracellular calcium levels in response to this compound stimulation.

      • Inositol Phosphate (IP) Accumulation Assay: Quantify the production of inositol phosphates following GPR35 activation.

      • β-arrestin Recruitment Assay: Detect the interaction of β-arrestin with the activated GPR35 receptor.

  • Dose-Response Analysis:

    • Treat both wild-type and GPR35 knockout cells with a range of this compound concentrations.

    • Measure the response in the chosen functional assay.

  • Data Analysis:

    • Plot the dose-response curves for both cell lines.

    • Calculate the EC50 value for this compound in the wild-type cells.

    • Expected Outcome: this compound should elicit a dose-dependent response in the wild-type cells, while showing a significantly attenuated or no response in the GPR35 knockout cells.

Table 3: Expected Outcome of this compound Treatment in Wild-Type vs. GPR35 Knockout Cells

Cell LineThis compound-induced ResponseExpected EC50
Wild-Type Dose-dependent increase in signalingWithin reported range (e.g., 60-200 nM)
GPR35 Knockout No significant responseNot determinable

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating this compound's specificity and the signaling pathway it activates.

GPR35_Validation_Workflow cluster_KO_Generation GPR35 Knockout Cell Line Generation cluster_Validation Specificity Validation gRNA_design 1. gRNA Design (Target GPR35) transfection 2. Transfection (Cas9/gRNA) gRNA_design->transfection cloning 3. Single-Cell Cloning transfection->cloning screening 4. Screening & Validation (Sequencing, Western Blot) cloning->screening KO_cells GPR35 KO Cells screening->KO_cells WT_cells Wild-Type Cells cromolyn_treatment This compound Treatment (Dose-Response) WT_cells->cromolyn_treatment KO_cells->cromolyn_treatment functional_assay Functional Assay (e.g., Calcium Flux) cromolyn_treatment->functional_assay data_analysis Data Analysis (Compare Dose-Response) functional_assay->data_analysis

Caption: Experimental workflow for validating this compound's specificity using GPR35 knockout cell lines.

GPR35_Signaling_Pathway This compound This compound GPR35 GPR35 This compound->GPR35 binds to G_protein Gαi/Gαq GPR35->G_protein activates beta_arrestin β-arrestin GPR35->beta_arrestin recruits PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stabilization Mast Cell Stabilization Ca_release->Stabilization Downstream Downstream Signaling (e.g., ERK activation) beta_arrestin->Downstream Downstream->Stabilization

Caption: Simplified GPR35 signaling pathway upon this compound binding, leading to mast cell stabilization.

Conclusion

The identification of GPR35 as the primary target of this compound has significantly advanced our understanding of its mechanism of action. Validating this on-target specificity is paramount for both basic research and drug development. The use of GPR35 knockout cell lines provides a definitive and robust method for this validation. By demonstrating a loss of this compound's activity in these cells, researchers can confidently attribute its mast cell-stabilizing effects to the engagement of GPR35. This approach, combined with a comparative analysis of other GPR35 agonists, will pave the way for the development of novel and improved therapies for allergic and inflammatory diseases.

References

Comparative Analysis of Cromolyn's Effects on Human Versus Rodent Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Cromolyn sodium, a synthetic derivative of khellin, has long been clinically utilized as a mast cell stabilizer for the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[1] Its primary mechanism of action is attributed to the inhibition of mast cell degranulation, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[2] However, extensive research has revealed significant species-specific differences in the efficacy and mechanism of this compound, particularly between humans and rodents. This guide provides a comprehensive comparative analysis of this compound's effects on human versus rodent mast cells, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound's Efficacy

The effective concentration and overall inhibitory effects of this compound on mast cell degranulation vary substantially between human and rodent models. The following table summarizes key quantitative data from various studies.

ParameterHuman Mast CellsRodent Mast Cells (Rat)Rodent Mast Cells (Mouse)
Inhibition of Histamine Release Weak inhibitor; 1000 µM required for any significant inhibition of lung and tonsillar mast cells.[3][4]Potent inhibitor; 75% inhibition of peritoneal mast cells at 10 µM.[3]Ineffective at inhibiting IgE-dependent degranulation of peritoneal mast cells.[5][6]
Effect on Cytokine Release At 100 µM, more effective than this compound in inhibiting IL-8 and TNF release from LAD2 mast cells stimulated by Substance P. Quercetin is more effective.[3] Significantly increases IL-10 release from IgE-activated cord blood-derived mast cells (CBMCs).[7][8]Inhibits TNF release from peritoneal mast cells by only 20% at 100 µM.[3]Bone marrow-derived mast cells (BMMCs) were not affected by this compound in vitro.[7][8]
Effective Concentration (in vitro) High (in the range of 100-1000 µM)[3][4]Low (in the range of 10-100 µM)[9]Generally ineffective or requires very high concentrations.[6][9]
In vivo Efficacy Clinically effective for prophylaxis, but the mechanism may extend beyond mast cell stabilization.[3][10]Effective in inhibiting passive cutaneous anaphylaxis (PCA).[6][9]Fails to inhibit PCA and other mast cell-dependent responses under conditions effective in rats.[9][11]

Mechanistic Differences and Signaling Pathways

The precise molecular target of this compound remains a subject of investigation, and the observed species-specific differences suggest divergent signaling pathways or target sensitivities. In human mast cells, this compound appears to have immunomodulatory effects beyond simple degranulation inhibition, such as promoting the release of the anti-inflammatory cytokine IL-10.[7][8] In contrast, its effects on mouse mast cells are minimal.[7][8] The underlying mechanism is thought to involve the inhibition of calcium influx, which is a critical step for mast cell degranulation.[2]

cluster_human Human Mast Cell cluster_rodent Rodent Mast Cell (Rat) IgE_Human IgE Receptor Cross-linking Ca_Influx_Human Ca²+ Influx IgE_Human->Ca_Influx_Human Cromolyn_Human This compound Cromolyn_Human->Ca_Influx_Human Weakly Inhibits IL10_Human IL-10 Release Cromolyn_Human->IL10_Human Promotes Degranulation_Human Degranulation (Histamine, etc.) Ca_Influx_Human->Degranulation_Human IgE_Rodent IgE Receptor Cross-linking Ca_Influx_Rodent Ca²+ Influx IgE_Rodent->Ca_Influx_Rodent Cromolyn_Rodent This compound Cromolyn_Rodent->Ca_Influx_Rodent Potently Inhibits Degranulation_Rodent Degranulation (Histamine, etc.) Ca_Influx_Rodent->Degranulation_Rodent

Caption: Comparative signaling pathways of this compound in human and rodent mast cells.

Experimental Protocols

Accurate assessment of this compound's effects necessitates standardized and well-defined experimental protocols. Below are methodologies for key in vitro and in vivo assays.

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

  • Mast Cell Culture:

    • Human: Human mast cells can be derived from cord blood CD34+ progenitors or peripheral blood.[12] These are cultured in specialized media containing stem cell factor (SCF), IL-6, and other cytokines for several weeks to differentiate into mature mast cells.[12][13]

    • Rodent: Peritoneal mast cells can be isolated from rats or mice by peritoneal lavage. Bone marrow-derived mast cells (BMMCs) are generated by culturing bone marrow cells in the presence of IL-3 and SCF.[14]

  • Sensitization: Mast cells are sensitized by incubation with IgE overnight.

  • This compound Treatment: Cells are pre-incubated with varying concentrations of this compound sodium for a specified time (e.g., 15-30 minutes).

  • Degranulation Induction: Degranulation is triggered by adding an antigen (e.g., anti-IgE antibody or a specific antigen like DNP-HSA) or a non-IgE-mediated secretagogue (e.g., compound 48/80, calcium ionophore A23187).[15][16]

  • Quantification of β-Hexosaminidase:

    • The cell suspension is centrifuged to separate the supernatant from the cell pellet.

    • Aliquots of the supernatant are transferred to a 96-well plate.

    • The substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added.

    • The reaction is stopped, and the absorbance is read at 405 nm.[15][17]

    • The percentage of degranulation is calculated relative to a positive control (total lysis of cells with a detergent like Triton X-100).

Start Start: Culture Human or Rodent Mast Cells Sensitize Sensitize with IgE Start->Sensitize Pretreat Pre-treat with this compound or Vehicle Control Sensitize->Pretreat Induce Induce Degranulation (e.g., with Antigen) Pretreat->Induce Centrifuge Centrifuge to Separate Supernatant and Pellet Induce->Centrifuge Assay Perform β-Hexosaminidase Assay on Supernatant Centrifuge->Assay Analyze Analyze Data: Calculate % Inhibition Assay->Analyze

Caption: Experimental workflow for an in vitro mast cell degranulation assay.

The PCA model is used to assess the in vivo efficacy of mast cell stabilizers.

  • Sensitization: Rodents (typically rats or mice) are passively sensitized by an intradermal injection of IgE antibody.

  • This compound Administration: this compound sodium or a vehicle control is administered systemically (e.g., intraperitoneally or intravenously) at a specific time point before antigen challenge.

  • Antigen Challenge: After a defined period (usually 24-48 hours post-sensitization), the animals are challenged intravenously with the specific antigen mixed with a dye (e.g., Evans blue).

  • Evaluation: The antigen-IgE interaction on dermal mast cells leads to degranulation, increased vascular permeability, and extravasation of the dye at the injection site. The amount of dye leakage, which correlates with the intensity of the allergic reaction, is quantified by extracting the dye from the skin tissue and measuring its absorbance.

Conclusion

References

Benchmarking Cromolyn Against Novel GPR35 Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the established G protein-coupled receptor 35 (GPR35) agonist, Cromolyn, against a panel of newer agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on agonist potency, signaling pathways, and the detailed methodologies used for their characterization.

Introduction to GPR35

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a multitude of diseases, including inflammatory bowel disease (IBD), asthma, metabolic disorders, and certain cancers.[1][2] Primarily expressed in immune and gastrointestinal tissues, GPR35 activation triggers complex signaling cascades that modulate inflammatory responses.[3] this compound sodium, a mast cell stabilizer traditionally used for asthma prophylaxis, was later identified as a potent agonist of GPR35, providing a crucial tool for studying the receptor's function.[4] This guide benchmarks this compound against more recently identified GPR35 agonists, offering a quantitative and methodological comparison to aid in the selection of appropriate tool compounds for research and development.

Quantitative Comparison of GPR35 Agonists

The potency of GPR35 agonists, typically measured as the half-maximal effective concentration (EC50), can exhibit significant variability based on the compound's chemical structure, the species ortholog of the receptor (human, mouse, rat), and the specific functional assay employed. The following tables provide a summary of reported EC50 values for this compound and a selection of new GPR35 agonists. A lower EC50 value indicates higher potency.

Table 1: Potency (EC50 in nM) of GPR35 Agonists in β-Arrestin Recruitment Assays

AgonistHuman (EC50 nM)Rat (EC50 nM)Mouse (EC50 nM)Reference
This compound Sodium ~200 (pEC50: 6.32)~1513 (pEC50: 5.82)~2818 (pEC50: 5.55)[5]
Lodoxamide 1 - 1.612.5>1000[6][7]
Bufrolin ~109.9-[7]
Pamoic Acid 79Very Low PotencyVery Low Potency[8][9][10][11]
Zaprinast ~5012 (pEC50: 5.30)~95.5 (pEC50: 7.02)~977 (pEC50: 6.01)[1][5]
Compound 4b 76.077.863.7[12]
Compound 50 5.8--[3]

Note: pEC50 is the negative logarithm of the EC50 value. Data is compiled from multiple sources and slight variations may exist due to different experimental conditions.

Table 2: Potency (EC50 in nM) of GPR35 Agonists in G Protein-Mediated Signaling Assays

AgonistSpeciesAssay TypeEC50 (nM)Reference
This compound Sodium HumanInositol (B14025) Phosphate~63 (pEC50: -7.2)[13]
Nedocromil Sodium HumanInositol Phosphate~32 (pEC50: -7.5)[13]
This compound Sodium HumanCalcium Flux~200 (pEC50: -6.7)[13]
Nedocromil Sodium HumanCalcium Flux~126 (pEC50: -6.9)[13]
Pamoic Acid HumanERK1/2 Activation65[9][10]
Zaprinast HumanCalcium Mobilization840[14]
Zaprinast RatCalcium Mobilization16[14]

GPR35 Signaling Pathways

Activation of GPR35 by an agonist initiates a conformational change in the receptor, leading to the engagement of intracellular signaling partners. GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, and also signals through a G protein-independent pathway involving β-arrestin.[3]

  • Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gα12/13 Pathway: Engagement of Gα12/13 activates RhoGEFs, which in turn activate the small GTPase RhoA, a key regulator of the actin cytoskeleton involved in cell migration and other cellular processes.

  • β-Arrestin Pathway: Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestin. This interaction not only desensitizes G protein signaling but also initiates a separate wave of signaling, including the activation of kinases like ERK1/2.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_G_protein G Protein-Dependent cluster_arrestin G Protein-Independent GPR35 GPR35 Gai Gαi/o GPR35->Gai Activates Ga13 Gα12/13 GPR35->Ga13 Activates GRK GRK GPR35->GRK Agonist Agonist (e.g., this compound) Agonist->GPR35 Binds AC Adenylyl Cyclase Gai->AC Inhibits RhoA RhoA Activation Ga13->RhoA cAMP ↓ cAMP AC->cAMP P_GPR35 P-GPR35 GRK->P_GPR35 Phosphorylates Barr β-Arrestin P_GPR35->Barr Recruits ERK ERK1/2 Activation Barr->ERK Internalization Internalization Barr->Internalization

GPR35 agonist-induced signaling pathways.

Experimental Protocols & Workflows

Accurate characterization of GPR35 agonists relies on robust and reproducible in vitro assays. Below are detailed protocols for the key experimental methodologies used to generate the data in this guide.

General Experimental Workflow

The identification and characterization of novel GPR35 agonists typically follow a multi-step process, beginning with a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency, and culminating in functional assays to elucidate the mechanism of action.

Experimental_Workflow cluster_screening Screening & Confirmation cluster_characterization Functional Characterization Primary_Screen Primary Screen (e.g., High-Throughput β-Arrestin Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identifies 'Hits' Potency_Assays Potency Determination (EC50 in multiple assays: Ca2+ Flux, IP Accumulation) Hit_Confirmation->Potency_Assays Confirmed Hits Species_Selectivity Species Selectivity (Test on human, mouse, rat orthologs) Potency_Assays->Species_Selectivity Mechanism_Assays Mechanism of Action (e.g., ERK Phosphorylation) Species_Selectivity->Mechanism_Assays

Typical workflow for GPR35 agonist characterization.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay measures the agonist-induced interaction between GPR35 and β-arrestin using enzyme fragment complementation (EFC) technology.

Materials:

  • PathHunter® cell line stably co-expressing a ProLink™-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • Cell Plating Reagent.

  • Assay plates (e.g., 384-well white, solid-bottom).

  • Test compounds (agonists).

  • PathHunter® Detection Reagents.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Thaw and resuspend PathHunter® cells in the appropriate Cell Plating Reagent to the recommended density.

    • Dispense the cell suspension into the wells of the 384-well assay plate (e.g., 5,000-10,000 cells/well).[7]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[9]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test agonists in an appropriate assay buffer. The final solvent concentration should be kept constant (typically ≤1% DMSO).

    • Add a small volume (e.g., 5 µL) of the diluted agonist to the wells containing the cells.[10]

    • For control wells, add assay buffer with the same final solvent concentration.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C.[10]

  • Signal Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Prepare the working detection solution according to the manufacturer's protocol (e.g., mixing Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer).[10]

    • Add the detection reagent solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[6]

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal intensity against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Intracellular Calcium Flux Assay (FLIPR® Protocol)

This assay measures the increase in intracellular calcium concentration following GPR35 activation, typically in cells co-expressing a promiscuous or chimeric G protein (e.g., Gα16 or Gαqi5) to couple the receptor to the calcium signaling pathway.[14]

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing GPR35 and a chimeric G protein.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay plates (e.g., 96-well or 384-well black-wall, clear-bottom).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • Test compounds (agonists).

  • Fluorescent Imaging Plate Reader (FLIPR®) or equivalent instrument.

Procedure:

  • Cell Plating:

    • Seed the cells into the assay plates at an appropriate density (e.g., 40,000 cells/well for a 96-well plate) and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye-loading solution by dissolving the fluorescent calcium indicator in assay buffer, with probenecid if required.

    • Aspirate the culture medium from the cells.

    • Add the dye-loading solution to each well and incubate for 60 minutes at 37°C, protected from light.

  • Compound Plate Preparation:

    • During the dye-loading incubation, prepare a separate plate containing serial dilutions of the agonist compounds at a higher concentration (e.g., 4x the final desired concentration).

  • Measurement:

    • Place both the cell plate and the compound plate into the FLIPR® instrument.

    • The instrument will first measure the baseline fluorescence of the cells.

    • It will then add the agonist from the compound plate to the cell plate and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is calculated for each well.

    • Normalize the data and plot the response against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, downstream products of Gαq-mediated phospholipase C (PLC) activation. Since GPR35 is primarily Gi/Go-coupled, this assay often requires co-expression of a chimeric G protein that redirects signaling through PLC.[13]

Materials:

  • HEK293 cells co-expressing GPR35 and a suitable chimeric G protein (e.g., Gqo5).[13]

  • [³H]-myo-inositol.

  • Inositol-free DMEM.

  • Stimulation buffer containing Lithium Chloride (LiCl), which inhibits IP degradation.

  • Test compounds (agonists).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling:

    • Plate cells and grow to near confluency.

    • Replace the medium with inositol-free DMEM containing [³H]-myo-inositol and incubate for 18-24 hours to allow for incorporation into membrane phosphoinositides.[13]

  • Agonist Stimulation:

    • Wash the cells with an appropriate buffer.

    • Pre-incubate the cells in stimulation buffer containing LiCl for 15-30 minutes.

    • Add the test agonists at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Stop the reaction by adding ice-cold perchloric acid.

    • Scrape the cells and centrifuge to pellet the precipitate.

    • Neutralize the supernatant containing the soluble inositol phosphates.

  • Chromatographic Separation:

    • Apply the neutralized extracts to anion-exchange columns (Dowex resin).

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., ammonium (B1175870) formate/formic acid).

  • Quantification:

    • Add the eluate to scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • The amount of [³H]-inositol phosphates is proportional to the receptor activation. Plot the counts per minute (CPM) against the agonist concentration to determine the EC50.

References

Unraveling Cromolyn's Enigmatic Mechanism: A Comparative Guide Using Mast Cell-Deficient Mice

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Cromolyn sodium has been a cornerstone in managing allergic conditions, widely classified as a mast cell stabilizer. Its presumed mechanism involves preventing the release of histamine (B1213489) and other inflammatory mediators from mast cells, thereby dampening the allergic cascade. However, compelling evidence from studies utilizing mast cell-deficient mouse models challenges this long-held, straightforward view, revealing species-specific effects and mast cell-independent actions. This guide provides a comprehensive comparison of this compound's performance in wild-type versus mast cell-deficient mice, offering researchers critical experimental data and protocols to dissect its true mechanism of action.

Core Tenets of this compound Action: The Mast Cell-Centric View

This compound's classical mechanism is centered on its ability to stabilize mast cells. Upon exposure to an allergen, IgE antibodies bound to high-affinity receptors (FcεRI) on the mast cell surface are cross-linked, initiating a signaling cascade that leads to the influx of calcium ions (Ca2+). This calcium influx is the critical trigger for the degranulation of mast cells and the release of pre-formed mediators like histamine, as well as the synthesis of other inflammatory molecules like leukotrienes and prostaglandins.[1][2] this compound is thought to intervene by blocking this essential calcium uptake, thereby inhibiting degranulation and the subsequent inflammatory response.[3]

cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Signaling Signaling Cascade FcεRI->Signaling Ca_influx Ca²+ Influx Signaling->Ca_influx Degranulation Degranulation Ca_influx->Degranulation Mediators Histamine, Leukotrienes, etc. Degranulation->Mediators release This compound This compound This compound->Ca_influx Inhibits cluster_workflow Experimental Workflow cluster_analysis Analysis WT Wild-Type Mouse (+/+) MCD Mast Cell-Deficient Mouse (e.g., Kit W-sh/W-sh) WT_V WT + Vehicle WT_C WT + this compound MCR Reconstituted Mouse (Kit W-sh/W-sh + WT BMMCs) MCD_V MCD + Vehicle MCD_C MCD + this compound MCR_V MCR + Vehicle MCR_C MCR + this compound WT_BMMC Wild-Type Bone Marrow Derived Mast Cells (BMMCs) WT_BMMC->MCR Inject Analysis Compare Inflammatory Response WT_C->Analysis MCD_C->Analysis MCR_C->Analysis

References

Comparative study of Cromolyn and other chromone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cromolyn and Other Chromone (B188151) Derivatives for Researchers

This guide provides a detailed comparative analysis of this compound and its derivatives, focusing on their therapeutic performance, mechanisms of action, and supporting experimental data. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this class of compounds.

Introduction to this compound and Chromone Derivatives

This compound sodium, first discovered in the 1960s, is a mast cell stabilizer derived from khellin, a natural compound extracted from the Ammi visnaga plant.[1][2][3] It is widely used for the prophylactic treatment of allergic conditions such as asthma, allergic rhinitis, and mastocytosis.[2][4] The core chemical structure of this compound is a chromone, a benzo-γ-pyrone skeleton that is considered a "privileged structure" in medicinal chemistry due to its presence in many pharmacologically active compounds.[5][6]

This has led to the development of other chromone derivatives, most notably Nedocromil (B1678009) sodium, which shares a close chemical resemblance and similar therapeutic applications.[7] Beyond these, the chromone scaffold has been extensively modified to create a wide range of derivatives with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][8][9]

Mechanism of Action

The primary and most well-known mechanism of action for this compound and Nedocromil is the stabilization of mast cells.[2][7] By preventing the influx of calcium ions into mast cells, these drugs inhibit the degranulation process, thereby blocking the release of inflammatory mediators like histamine (B1213489) and leukotrienes.[2][10][11] This action is prophylactic; it prevents the inflammatory response to an allergen but is not effective in treating acute symptoms.[2][12]

However, the complete mechanism is not fully understood, and research suggests other pathways may be involved:[3][7]

  • Inhibition of Sensory Nerve Reflexes: Chromones may inhibit the response of sensory C fibers to irritants, which is relevant in asthma.[3]

  • Annexin A1 (Anx-A1) Pathway: Cromones may promote the externalization of Anx-A1, a protein that exerts an inhibitory feedback control on mast cell degranulation.[7]

  • GPR35 Activation: this compound has been identified as a full agonist for GPR35, a G-protein coupled receptor present on mast cells and other immune cells, though the downstream effects on mediator release are still being elucidated.[7]

Signaling Pathway Diagram

Chromone_Mechanism_of_Action cluster_mast_cell Mast Cell Allergen Allergen-IgE Complex Ca_influx Ca²⁺ Influx Allergen->Ca_influx triggers Degranulation Degranulation Ca_influx->Degranulation induces Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Anx_A1 Annexin A1 Externalization FPR FPR Receptors Anx_A1->FPR activates FPR->Degranulation inhibits GPR35 GPR35 Cromone This compound / Nedocromil Cromone->Ca_influx inhibits Cromone->Anx_A1 promotes Cromone->GPR35 activates

Caption: Proposed mechanisms of action for this compound and related chromone derivatives.

Comparative Performance: this compound vs. Nedocromil

Nedocromil was developed after this compound and often demonstrates comparable or superior efficacy in clinical settings.[7][13] Both are considered safe options for long-term management of allergic diseases.[2]

Table 1: Pharmacokinetic and Dosing Comparison
ParameterThis compound SodiumNedocromil Sodium
Bioavailability 0.5% to 2% (oral)[1][11]Generally low systemic absorption
Half-life 80 to 90 minutes[1][11]~2.3 hours
Time to Effect 2 to 6 weeks (oral for mastocytosis)[1][11]Varies by condition
Dosing Frequency 4 to 6 times daily (ophthalmic)[14]2 times daily (ophthalmic)[14]
Common Side Effects Temporary stinging/burning (ophthalmic)[14]Headache, eye irritation (ophthalmic)[14]
Table 2: Clinical Efficacy Comparison
IndicationFindings
Allergic Rhinitis Nedocromil was found to be more effective than placebo in relieving symptoms.[15] While this compound was also better than placebo, the trend throughout the study favored Nedocromil.[15]
Asthma In patients with chronic reversible obstructive airway disease, Nedocromil was more effective than this compound in improving both daytime and nighttime symptoms and reducing the need for rescue bronchodilators.[13]
Exercise-Induced Asthma A study in children found that Nedocromil and this compound provided significant and comparable protection.[16]

Broader Anti-Inflammatory Activity of Chromone Derivatives

The chromone scaffold is a versatile base for developing compounds with potent anti-inflammatory activity beyond mast cell stabilization. Researchers have synthesized numerous derivatives that inhibit key inflammatory pathways, such as those involving cyclooxygenase (COX) and nitric oxide (NO) production.[8][17][18]

Table 3: In-Vitro Anti-inflammatory Activity of Novel Chromone Derivatives
CompoundAssayTarget Cell LineIC₅₀ / EC₅₀Reference
Compound 5-9 NO Production InhibitionRAW264.75.33 ± 0.57 µM[17]
Compound Q7-9 COX-2 Inhibition-0.121 ± 0.010 µM[18]
Compound Q7-26 PGE₂ InhibitionRAW264.70.161 ± 0.018 µM[18]
Compound Q7-28 NO Production InhibitionRAW264.70.014 ± 0.001 µM[18]
Ibuprofen (Reference) NO Production InhibitionRAW264.7>100 µM[17]
Celecoxib (Reference) PGE₂ InhibitionRAW264.70.882 ± 0.021 µM[18]

Note: IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values indicate the potency of a compound. Lower values signify higher potency.

Experimental Protocols

Mast Cell Stabilization Assay

This assay evaluates the ability of a compound to inhibit the release of inflammatory mediators from mast cells following stimulation. A common method involves using the rat basophilic leukemia cell line (RBL-2H3) and measuring the release of β-hexosaminidase, an enzyme co-released with histamine.[19]

Methodology:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media (e.g., DMEM with 10% FBS).[19]

    • Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.[19]

    • Sensitize the cells by incubating them with antigen-specific IgE (e.g., 0.5 µg/mL of anti-DNP IgE) for 24 hours.[19]

  • Compound Treatment:

    • Wash the sensitized cells twice with a buffer (e.g., Tyrode's buffer).[19]

    • Add various concentrations of the test compound (e.g., this compound or a derivative) to the wells and incubate for 30 minutes at 37°C.[19] Include vehicle-only controls.

  • Degranulation Induction:

    • Induce degranulation by adding the corresponding antigen (e.g., 100 ng/mL DNP-BSA).[19]

    • Include controls for maximum release (antigen without inhibitor) and spontaneous release (buffer only).[19]

    • Incubate the plate for 1 hour at 37°C.[19]

  • Quantification of β-Hexosaminidase:

    • Centrifuge the plate to pellet the cells.[19]

    • Transfer a sample of the supernatant to a new plate.

    • Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide or pNAG).[19]

    • Incubate for 1-2 hours at 37°C to allow for the colorimetric reaction.[19][20]

    • Stop the reaction with a stop buffer.[19]

    • Measure the absorbance at 405 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of inhibition of mediator release for each compound concentration compared to the maximum release control.

Experimental Workflow Diagram

Mast_Cell_Assay_Workflow A 1. Seed & Sensitize RBL-2H3 cells with IgE B 2. Wash Cells A->B C 3. Pre-incubate with Test Compound B->C D 4. Induce Degranulation with Antigen C->D E 5. Centrifuge Plate D->E F 6. Transfer Supernatant E->F G 7. Add β-Hexosaminidase Substrate F->G H 8. Incubate at 37°C G->H I 9. Measure Absorbance at 405 nm H->I

Caption: Experimental workflow for an in-vitro mast cell stabilization assay.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay determines a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture:

    • Culture RAW264.7 macrophage cells in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere.[17]

  • Compound Treatment:

    • Treat the cells with various concentrations of the chromone derivatives for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[17] Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • NO is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium. The Griess Reagent is used to quantify nitrite concentration as a proxy for NO production.[6]

    • Transfer a sample of the cell culture supernatant to a new 96-well plate.

    • Add Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.[6]

    • Measure the absorbance at 540 nm.[6]

  • Data Analysis:

    • Determine the nitrite concentration from a sodium nitrite standard curve.[6]

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion

This compound and its derivative Nedocromil are effective mast cell stabilizers with a strong safety profile, making them valuable for the prophylactic management of allergic diseases.[2][7] Comparative studies suggest Nedocromil may offer superior efficacy and more convenient dosing for certain conditions.[13][14][15]

Beyond allergy treatment, the broader chromone chemical scaffold represents a highly promising platform for drug discovery.[5][6] Newer, synthetically modified chromone derivatives have demonstrated potent and specific anti-inflammatory activities in preclinical studies, such as the targeted inhibition of COX-2 and NO production, with potencies exceeding those of established drugs like Celecoxib and Ibuprofen.[17][18] This highlights the potential for developing novel chromone-based therapeutics for a wide range of inflammatory disorders. Further research into the structure-activity relationships and diverse mechanisms of these compounds is warranted.[8][17]

References

Cromolyn's Differential Impact on Inflammatory Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromolyn sodium, a synthetic derivative of khellin, has been a cornerstone in the management of allergic conditions for decades. Its primary and most well-understood mechanism of action is the stabilization of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators. However, emerging evidence suggests that this compound's therapeutic effects may extend beyond this singular pathway, influencing a broader spectrum of inflammatory cells and their signaling cascades. This guide provides a comparative analysis of this compound's impact on different inflammatory pathways, supported by experimental data, to offer a comprehensive understanding for researchers and drug development professionals.

Comparative Efficacy Across Inflammatory Cells

While this compound is renowned as a mast cell stabilizer, its efficacy varies across different inflammatory cell types. The following table summarizes the available quantitative data on this compound's inhibitory effects on mast cells, eosinophils, neutrophils, and microglia. It is important to note that a direct comparison of potency is challenging due to the variability in experimental models and conditions across studies.

Cell TypePathway/Mediator InhibitedThis compound ConcentrationPercent Inhibition / EffectReference
Human Mast Cells (hCBMCs)Histamine Release (IgE/Anti-IgE stimulated)100 µM67%[1]
Human Mast Cells (hCBMCs)Prostaglandin D2 (PGD2) Release (IgE/Anti-IgE stimulated)100 µM75%[1]
Human Mast Cells (hCBMCs)Leukotriene (LT) Release (IgE/Anti-IgE stimulated)100 µM88%[1]
Human Mast Cells (hCBMCs)IL-6 Release (IgE/Anti-IgE stimulated)100 µM~37%[1]
Human Mast Cells (LAD2)IL-8 Release (Substance P stimulated)100 µM~17%[1]
Human Mast Cells (LAD2)TNF Release (Substance P stimulated)100 µMIneffective[1]
Human Eosinophils (sputum)Eosinophil Count80 mg/day (inhaled) for 1 weekSignificant decrease[2]
Human Eosinophils (sputum)Eosinophil Cationic Protein (ECP) Levels80 mg/day (inhaled) for 1 weekSignificant decrease[2]
Human NeutrophilsSuperoxide (B77818) (O2-) Generation (PMA stimulated)100 µM57.3% decrease in membrane capacity[3]
Human Neutrophils (sputum)Neutrophil CountInhaled this compoundSignificant decrease (34.08±16.7% vs 56.71±27.22% in placebo)[4]
Human Microglia (HMC3)IL-1β, IL-6, IL-8, IFN-γ Secretion (TNF-α stimulated)0.3 µM - 3 µMDose-dependent reduction[5][6]
Human Microglia (HMC3)CXCL10, CCL2, CCL3, CCL4 Secretion (TNF-α stimulated)0.3 µM - 3 µMDose-dependent reduction[5][6]
Human T-LymphocytesIL-2 Receptor Expression (PHA stimulated)Not specifiedSignificantly increased[7]
Human T-LymphocytesIL-2 Production (PHA stimulated)Not specifiedNo significant effect[7]

Alternatives to this compound

Several other compounds are utilized for their mast cell stabilizing and anti-inflammatory properties. A comparison with this compound is provided below.

CompoundMechanism of ActionComparative Efficacy to this compoundReference
Ketotifen Mast cell stabilizer, H1-antihistamineCan be more effective in inhibiting mediator release from mast cells from different tissues.[8][8]
Nedocromil (B1678009) Sodium Mast cell stabilizerGenerally comparable efficacy in asthma treatment, though some studies suggest minor differences in specific patient populations.[9][10][11][9][10][11]
Quercetin Flavonoid with mast cell inhibitory actionsMore effective than this compound in inhibiting IL-8 and TNF release from human mast cells. Equally effective for histamine and PGD2 release.[1][1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions, the following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing mast cell stabilization.

Mast_Cell_Degranulation_Pathway cluster_0 Mast Cell Antigen Antigen IgE IgE Antigen->IgE Cross-links FcεRI FcεRI IgE->FcεRI Binds to Signaling_Cascade Intracellular Signaling Cascade FcεRI->Signaling_Cascade Activates This compound This compound Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Inhibits Signaling_Cascade->Ca_Influx Leads to Cytokine_Synthesis Cytokine & Chemokine Synthesis & Release Signaling_Cascade->Cytokine_Synthesis Induces Degranulation Degranulation (Histamine, etc.) Ca_Influx->Degranulation Triggers

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Neutrophil_Activation_Pathway cluster_1 Neutrophil Stimulus e.g., PMA, FMLP PKC_Activation PKC Activation Stimulus->PKC_Activation Activates This compound This compound NADPH_Oxidase_Assembly NADPH Oxidase Assembly This compound->NADPH_Oxidase_Assembly Inhibits PKC_Activation->NADPH_Oxidase_Assembly Promotes Superoxide_Production Superoxide (O₂⁻) Production NADPH_Oxidase_Assembly->Superoxide_Production Leads to

Caption: this compound's inhibition of NADPH oxidase assembly in neutrophils.

Experimental_Workflow Cell_Culture 1. Culture Inflammatory Cells (e.g., Mast Cells, Eosinophils) Sensitization 2. Sensitize Cells (e.g., with IgE for Mast Cells) Cell_Culture->Sensitization Pre_incubation 3. Pre-incubate with this compound (Varying Concentrations) Sensitization->Pre_incubation Stimulation 4. Stimulate Cells (e.g., Antigen, PMA) Pre_incubation->Stimulation Incubation 5. Incubate for a Defined Period Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Mediator_Quantification 7. Quantify Inflammatory Mediators (e.g., Histamine, Cytokines, ECP) Supernatant_Collection->Mediator_Quantification Data_Analysis 8. Analyze Data & Calculate % Inhibition Mediator_Quantification->Data_Analysis

Caption: General experimental workflow for assessing this compound's inhibitory effects.

Detailed Experimental Protocols

In Vitro Mast Cell Degranulation Assay

This assay quantifies the inhibitory effect of a compound on the release of inflammatory mediators from mast cells.

Objective: To measure the inhibition of histamine and other mediator release from mast cells by this compound.

Methodology:

  • Cell Culture: Human cord blood-derived mast cells (hCBMCs) or a human mast cell line (e.g., LAD2) are cultured in an appropriate medium.

  • Sensitization: For IgE-mediated degranulation, cells are sensitized overnight with human IgE.

  • Compound Incubation: Sensitized cells are washed and pre-incubated with various concentrations of this compound sodium or a vehicle control for a specified time (e.g., 30 minutes).

  • Stimulation: Mast cell degranulation is induced by adding a stimulant, such as anti-IgE for hCBMCs or Substance P for LAD2 cells.

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes for histamine release, 24 hours for cytokine release) at 37°C.

  • Supernatant Collection: The reaction is stopped by centrifugation, and the cell-free supernatant is collected.

  • Quantification: The concentration of released mediators (e.g., histamine, PGD2, leukotrienes, IL-6, IL-8, TNF) in the supernatant is measured using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of mediator released in the presence of this compound to that released in the vehicle control.

Eosinophil Cationic Protein (ECP) Release Assay

This protocol is designed to assess the effect of this compound on the release of ECP from eosinophils.

Objective: To determine if this compound can inhibit the release of ECP from activated eosinophils.

Methodology:

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and immunomagnetic cell separation.

  • Compound Incubation: Isolated eosinophils are pre-incubated with various concentrations of this compound or a vehicle control for a specified time.

  • Stimulation: Eosinophil degranulation is induced by a stimulant such as serum-treated Sephadex beads or a specific chemokine.

  • Incubation: The cells are incubated for a defined period at 37°C.

  • Supernatant Collection: The cell suspension is centrifuged, and the supernatant is collected.

  • ECP Quantification: The concentration of ECP in the supernatant is measured by a specific immunoassay (e.g., ELISA).

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in ECP release compared to the vehicle control.

Neutrophil Superoxide Production Assay

This assay measures the effect of this compound on the production of superoxide anions by neutrophils.

Objective: To quantify the inhibition of NADPH oxidase-mediated superoxide production in neutrophils by this compound.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Compound Incubation: Isolated neutrophils are pre-incubated with this compound or a vehicle control.

  • Stimulation: Superoxide production is initiated by adding a stimulant such as phorbol (B1677699) myristate acetate (B1210297) (PMA) or formyl-methionyl-leucyl-phenylalanine (fMLP).

  • Superoxide Detection: The rate of superoxide production is measured by the superoxide dismutase-inhibitable reduction of cytochrome c, which is monitored spectrophotometrically as a change in absorbance at 550 nm.

  • Data Analysis: The percentage inhibition of superoxide production by this compound is calculated by comparing the rate of cytochrome c reduction in the presence and absence of the compound.

Conclusion

This compound sodium's anti-inflammatory effects are most pronounced on mast cells, where it effectively inhibits the release of preformed mediators like histamine and newly synthesized lipid mediators. Its impact on other inflammatory cells, such as eosinophils and neutrophils, appears to be mediated through different mechanisms, including the inhibition of cationic protein release and the prevention of NADPH oxidase assembly, respectively. Furthermore, this compound demonstrates the ability to modulate cytokine and chemokine secretion from microglia, suggesting a potential role in neuroinflammatory processes. Its effect on T-lymphocytes is less clear and warrants further investigation.

This comparative analysis highlights the multifaceted nature of this compound's activity. While its reputation as a mast cell stabilizer is well-deserved, a comprehensive understanding of its differential effects on various inflammatory pathways is crucial for optimizing its therapeutic applications and for the development of novel anti-inflammatory agents. Further head-to-head comparative studies with standardized experimental protocols are needed to delineate the precise potency and efficacy of this compound across the full spectrum of inflammatory cells.

References

Safety Operating Guide

Essential Safety and Handling Guide for Cromolyn Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cromolyn sodium, a mast cell stabilizer used in the management of various allergic and inflammatory conditions. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound sodium, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to prevent skin and eye contact, and respiratory irritation.[1][2][3][4] The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical safety goggles or face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Compatible chemical-resistant gloves and protective clothingChoose gloves and clothing that prevent skin exposure.[1][2] For hazardous drugs, it is recommended to wear two pairs of powder-free gloves.[5][6] Gowns should be disposable, made of low-permeability fabric, with a solid front and long sleeves.[5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorA fit-tested N95 or N100 respirator is recommended if there is a risk of generating airborne powder.[7] Use a respirator with a particle filter if exposure limits are exceeded or if irritation occurs.[1]

Operational Handling and Disposal Plan

Engineering Controls: Always handle this compound sodium in a well-ventilated area.[1][3][4] Use of a chemical fume hood or other local exhaust ventilation is recommended to control exposure to airborne dust.[4]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, or spray.[1][3][4]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1][3][4][8]

  • Do not eat, drink, or smoke in areas where this compound sodium is handled or stored.[5]

  • Keep the container tightly closed when not in use.[3][4]

Accidental Release Measures: In case of a spill, wear the prescribed PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[2] Sweep up the spilled material, place it in a sealed bag, and hold for waste disposal.[2] Avoid raising dust.[2] Ventilate the area and wash the spill site after the material has been collected.[2]

Disposal Plan: Dispose of this compound sodium and any contaminated materials in accordance with all federal, state, and local environmental regulations.[2][9] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, offer the waste to a licensed hazardous material disposal company.[9]

Emergency First Aid Procedures

In the event of exposure to this compound sodium, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek medical attention if irritation persists.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][4] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the person to fresh air.[1][2][3][4] If breathing is difficult, give artificial respiration.[1][4] Get medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting.[8] Wash out the mouth with water and drink plenty of water afterwards.[1][2] Never give anything by mouth to an unconscious person.[4][8] Seek medical attention.[4]

Safe Handling Workflow

The following diagram illustrates the procedural steps for the safe handling of this compound sodium in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Personal Protective Equipment Prepare Workspace 2. Prepare Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Gather Materials 3. Gather All Necessary Materials and Equipment Prepare Workspace->Gather Materials Weigh this compound 4. Carefully Weigh This compound Sodium Gather Materials->Weigh this compound Transfer this compound 5. Transfer to Receiving Vessel Weigh this compound->Transfer this compound Perform Experiment 6. Perform Experimental Procedure Transfer this compound->Perform Experiment Clean Workspace 7. Clean and Decontaminate Workspace and Equipment Perform Experiment->Clean Workspace Dispose Waste 8. Dispose of Waste (this compound & Contaminated PPE) Clean Workspace->Dispose Waste Doff PPE 9. Doff Personal Protective Equipment Dispose Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound Sodium.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromolyn
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cromolyn

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。